molecular formula C16H21BrN4O13P2 B15615628 8-Br-7-CH-cADPR

8-Br-7-CH-cADPR

Cat. No.: B15615628
M. Wt: 619.21 g/mol
InChI Key: UTVUKYREHBFWIL-ZCIHLRODSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Br-7-CH-cADPR is a useful research compound. Its molecular formula is C16H21BrN4O13P2 and its molecular weight is 619.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H21BrN4O13P2

Molecular Weight

619.21 g/mol

IUPAC Name

(2R,5R,13R,14R,16R)-18-bromo-8,10-dihydroxy-24-imino-8,10-dioxo-7,9,11,25,26-pentaoxa-1,17,22-triaza-8λ5,10λ5-diphosphapentacyclo[18.3.1.12,5.113,16.017,21]hexacosa-18,20,22-triene-3,4,14,15-tetrol

InChI

InChI=1S/C16H21BrN4O13P2/c17-8-1-5-13(18)20-4-19-14(5)21(8)16-12(25)10(23)7(33-16)3-31-36(28,29)34-35(26,27)30-2-6-9(22)11(24)15(20)32-6/h1,4,6-7,9-12,15-16,18,22-25H,2-3H2,(H,26,27)(H,28,29)/t6-,7-,9?,10+,11?,12?,15-,16-/m1/s1

InChI Key

UTVUKYREHBFWIL-ZCIHLRODSA-N

Origin of Product

United States

Foundational & Exploratory

8-Br-7-CH-cADPR: A Technical Guide to a Potent cADPR Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-7-deaza-cyclic adenosine (B11128) diphosphate (B83284) ribose (8-Br-7-CH-cADPR) is a potent, membrane-permeant, and hydrolysis-resistant antagonist of cyclic adenosine diphosphate ribose (cADPR). As a crucial second messenger, cADPR mobilizes intracellular calcium (Ca²⁺) stores primarily through the activation of ryanodine (B192298) receptors (RyRs), playing a significant role in a multitude of cellular processes. The unique chemical modifications of this compound confer enhanced stability and cell permeability compared to the endogenous ligand, making it an invaluable tool for investigating cADPR-mediated signaling pathways. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its biological activity, detailed experimental protocols, and visualization of its role in key signaling pathways.

Core Concepts and Mechanism of Action

This compound functions as a competitive antagonist at the cADPR binding site on ryanodine receptors. By blocking the action of cADPR, it inhibits the release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum. This targeted inhibition allows for the elucidation of cellular processes specifically dependent on cADPR signaling. Its resistance to hydrolysis by enzymes like CD38, which metabolizes cADPR, ensures a sustained antagonistic effect in experimental settings.

Quantitative Data

The following tables summarize the key quantitative data regarding the biological activity of this compound, compiled from various studies.

Table 1: Effective Concentrations of this compound in Cellular Assays

Cell Type/SystemAssayEffective ConcentrationObserved Effect
Dorsal Root Ganglion (DRG) NeuronsAxon Degeneration Assay0.1 - 10 µMSignificant decrease in paclitaxel-induced axon degeneration.[1]
Dorsal Root Ganglion (DRG) NeuronsCalcium Imaging10 µMPartial inhibition of sTIR dimerization-induced calcium elevation.[1]
Human Myometrial Smooth Muscle CellsStore-Operated Ca²⁺ Entry Assay1 - 100 µMDose-dependent inhibition of store-operated Ca²⁺ transients.
Hippocampal SlicesLong-Term Depression (LTD) Induction50 - 100 µMPartial to complete blockade of LTD induction.[2]

Table 2: Inhibitory Effects of this compound on Biological Processes

Biological ProcessCell Type/SystemConcentrationPercent Inhibition/Effect
Paclitaxel-Induced Axon DegenerationDRG Neurons10 µMSignificant protection against degeneration.[1]
sTIR Dimerization-Induced Calcium ElevationDRG Neurons10 µMPartial inhibition.[1]
Store-Operated Ca²⁺ TransientsHuman Myometrial Smooth Muscle Cells1 µM~53% inhibition.
Store-Operated Ca²⁺ TransientsHuman Myometrial Smooth Muscle Cells10 µM~68% inhibition.
Store-Operated Ca²⁺ TransientsHuman Myometrial Smooth Muscle Cells100 µM~82% inhibition.
Long-Term Depression (LTD)Hippocampal Slices50 µMPartial blockade.[2]
Long-Term Depression (LTD)Hippocampal Slices100 µMComplete blockade.[2]

Signaling Pathways Involving cADPR

This compound is instrumental in dissecting signaling cascades where cADPR is a key component. Below are diagrams of prominent pathways where this antagonist has been utilized.

SARM1_Axon_Degeneration cluster_stimulus Axonal Insult cluster_sarm1 SARM1 Activation cluster_calcium Calcium Dysregulation cluster_degeneration Axon Degeneration Paclitaxel (B517696) Paclitaxel SARM1 SARM1 Paclitaxel->SARM1 cADPR_production cADPR Production SARM1->cADPR_production NAD+ hydrolysis cADPR cADPR cADPR_production->cADPR RyR Ryanodine Receptor (RyR) cADPR->RyR TRPM2 TRPM2 Channel cADPR->TRPM2 Ca_release Intracellular Ca²⁺ Release RyR->Ca_release Ca_influx Extracellular Ca²⁺ Influx TRPM2->Ca_influx Axon_Degeneration Axon Degeneration Ca_release->Axon_Degeneration Ca_influx->Axon_Degeneration This compound This compound This compound->RyR This compound->TRPM2

SARM1-cADPR signaling in axon degeneration.

T_Cell_Activation TCR_CD3 TCR/CD3 Complex Stimulation ADP_ribosyl_cyclase ADP-ribosyl Cyclase (e.g., CD38) TCR_CD3->ADP_ribosyl_cyclase cADPR_synthesis cADPR Synthesis ADP_ribosyl_cyclase->cADPR_synthesis NAD+ cADPR cADPR cADPR_synthesis->cADPR RyR3 Ryanodine Receptor 3 (RyR3) cADPR->RyR3 Ca_release Sustained Ca²⁺ Release RyR3->Ca_release T_cell_activation T-Cell Activation (Proliferation, Cytokine Release) Ca_release->T_cell_activation This compound This compound This compound->RyR3

cADPR-mediated signaling in T-cell activation.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Axon Degeneration Assay in DRG Neurons

This protocol is adapted from studies investigating chemotherapy-induced peripheral neuropathy.[1]

Objective: To assess the neuroprotective effect of this compound against paclitaxel-induced axon degeneration.

Materials:

  • Dorsal Root Ganglion (DRG) neurons cultured in compartmentalized chambers

  • Paclitaxel (e.g., 30 nM)

  • This compound (stock solution in water or DMSO)

  • Culture medium

  • Fixative (e.g., 4% paraformaldehyde)

  • Immunostaining reagents (e.g., anti-βIII-tubulin antibody)

  • Fluorescence microscope

Procedure:

  • Culture DRG neurons in compartmentalized chambers, allowing axons to extend into a separate compartment from the cell bodies.

  • Prepare working solutions of paclitaxel and this compound in culture medium.

  • One hour prior to paclitaxel treatment, add this compound to the axonal compartment at the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control.

  • Add paclitaxel to the axonal compartment.

  • Incubate for the desired time period (e.g., 24 hours).

  • Fix the neurons with 4% paraformaldehyde.

  • Perform immunostaining for an axonal marker like βIII-tubulin.

  • Acquire images of the axons using a fluorescence microscope.

  • Quantify axon degeneration. This can be done by measuring the percentage of fragmented axons or by using a degeneration index.

Calcium Imaging in Cultured Cells

This protocol provides a general framework for measuring changes in intracellular Ca²⁺ concentration.

Objective: To determine the effect of this compound on agonist-induced Ca²⁺ release.

Materials:

  • Cultured cells of interest (e.g., HEK293, smooth muscle cells) plated on glass-bottom dishes

  • Calcium indicator dye (e.g., Fura-2 AM)

  • Pluronic F-127

  • Physiological saline solution (e.g., Hanks' Balanced Salt Solution)

  • Agonist that induces cADPR-mediated Ca²⁺ release

  • This compound

  • Fluorescence microscope equipped for ratiometric imaging (for Fura-2)

Procedure:

  • Load the cells with a calcium indicator dye according to the manufacturer's instructions. For Fura-2 AM, a typical loading concentration is 2-5 µM in the presence of Pluronic F-127 for 30-60 minutes at 37°C.

  • Wash the cells with physiological saline to remove excess dye.

  • Mount the dish on the microscope stage.

  • Obtain a baseline fluorescence recording.

  • Pre-incubate the cells with this compound at the desired concentration for a specified period (e.g., 10-30 minutes).

  • Add the agonist to stimulate Ca²⁺ release and record the fluorescence changes.

  • For Fura-2, the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm is used to calculate the intracellular Ca²⁺ concentration.

  • Compare the agonist-induced Ca²⁺ response in the presence and absence of this compound to determine its inhibitory effect.

CD38 Enzyme Activity Assay (ADP-ribosyl Cyclase Activity)

This protocol is for measuring the ADP-ribosyl cyclase activity of CD38, the enzyme responsible for cADPR synthesis. This compound is not a direct inhibitor of CD38 but can be used in downstream functional assays. To assess the direct effect of compounds on CD38, a substrate analog-based assay is often used.

Objective: To measure the ADP-ribosyl cyclase activity of CD38.

Materials:

  • Source of CD38 enzyme (e.g., purified recombinant protein, cell lysates)

  • Nicotinamide guanine (B1146940) dinucleotide (NGD⁺) as a fluorescent substrate

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation ~300 nm, Emission ~410 nm)

Procedure:

  • Prepare serial dilutions of a known CD38 inhibitor (for a positive control) and any test compounds.

  • In a 96-well plate, add the CD38 enzyme source to the assay buffer.

  • Add the inhibitor or test compound to the wells and pre-incubate for a short period (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding NGD⁺ to a final concentration of ~100 µM.

  • Incubate the plate at 37°C for a defined period (e.g., 20-60 minutes).

  • Stop the reaction (e.g., by adding acid).

  • Measure the fluorescence of the product, cyclic GDP-ribose (cGDPR).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion

This compound stands out as a critical pharmacological tool for the study of cADPR-mediated calcium signaling. Its enhanced stability and cell permeability allow for robust and reproducible experimental outcomes. The data and protocols presented in this guide offer a solid foundation for researchers to effectively utilize this antagonist in their investigations into the diverse physiological and pathological roles of the cADPR signaling pathway. Further research, particularly in defining its precise binding kinetics with different ryanodine receptor isoforms, will continue to refine our understanding of its mechanism of action and expand its application in drug discovery and development.

References

An In-depth Technical Guide to 8-Br-7-CH-cADPR: Structure, Function, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-7-deaza-cyclic adenosine (B11128) diphosphate (B83284) ribose (8-Br-7-CH-cADPR) is a potent and versatile synthetic analog of cyclic adenosine diphosphate ribose (cADPR), a crucial second messenger in intracellular calcium signaling. This technical guide provides a comprehensive overview of the structure, function, and experimental applications of this compound. It is designed to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively utilize this compound in their studies. The guide details its chemical properties, mechanism of action as a cADPR antagonist, and its role in elucidating the physiological and pathological processes governed by cADPR-mediated calcium mobilization. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to facilitate its practical application in a laboratory setting.

Introduction

Cyclic adenosine diphosphate ribose (cADPR) is a ubiquitous second messenger that mobilizes intracellular calcium ([Ca²⁺]i) from the endoplasmic or sarcoplasmic reticulum, primarily through the activation of ryanodine (B192298) receptors (RyRs).[1][2] This signaling pathway is integral to a myriad of cellular processes, including muscle contraction, neurotransmission, gene expression, and apoptosis. The enzymes responsible for cADPR synthesis are primarily ADP-ribosyl cyclases, such as CD38 and SARM1.[3][4] Given the central role of cADPR in cellular signaling, the development of specific modulators is crucial for both basic research and therapeutic development.

This compound has emerged as a key pharmacological tool in the study of cADPR signaling.[5][6] It is a structurally modified analog of cADPR, featuring a bromine atom at the 8th position of the adenine (B156593) ring and a carbon atom replacing the nitrogen at the 7th position.[7][8] These modifications confer two key advantages over endogenous cADPR and other synthetic analogs: enhanced stability against hydrolysis and improved membrane permeability.[6][9] Functionally, this compound acts as a potent antagonist of cADPR, effectively blocking cADPR-induced Ca²⁺ release.[5] This property makes it an invaluable instrument for dissecting the roles of the cADPR signaling pathway in various physiological and pathophysiological contexts.

Structure and Chemical Properties

The chemical structure of this compound is characterized by the substitution of the hydrogen atom at the 8-position of the purine (B94841) ring with a bromine atom and the replacement of the nitrogen atom at the 7-position with a methine group (CH). These alterations significantly impact its chemical stability and biological activity.

Chemical Name: 8-Bromo-7-deaza-cyclic adenosine diphosphate ribose Synonyms: 7-Deaza-8-bromo-cADPR, 7-Deaza-8-bromo-cyclic ADP ribose[5][6] Molecular Formula: C₁₆H₂₁BrN₄O₁₃P₂[5] Molecular Weight: 619.21 g/mol [5] CAS Number: 189876-06-0[5]

The introduction of the 7-deaza modification renders the molecule resistant to enzymatic hydrolysis by cADPR hydrolases, a significant limitation of native cADPR and earlier antagonists.[7] This enhanced stability ensures a more sustained and predictable effect in experimental systems. Furthermore, the overall lipophilicity of the molecule is increased, contributing to its membrane-permeant nature and allowing its use in intact cell preparations without the need for microinjection or permeabilization techniques.[6][9]

Mechanism of Action

This compound functions as a competitive antagonist at the cADPR binding site on the ryanodine receptor (RyR) complex.[1] By binding to the receptor, it prevents the binding of endogenous cADPR, thereby inhibiting the opening of the RyR channel and the subsequent release of Ca²⁺ from intracellular stores. This antagonistic activity has been demonstrated across various cell types and experimental models.

The specificity of this compound for the cADPR/RyR pathway makes it a valuable tool to distinguish cADPR-mediated Ca²⁺ signals from those initiated by other second messengers, such as inositol (B14025) trisphosphate (IP₃).

Quantitative Data

The following table summarizes the effective concentrations and inhibitory effects of this compound as reported in various studies. It is important to note that the optimal concentration may vary depending on the cell type, experimental conditions, and the specific biological question being addressed.

Cell Type/SystemAgonist/StimulusThis compound ConcentrationObserved EffectReference
Dorsal Root Ganglion (DRG) NeuronsPaclitaxel0.1 µMSignificant decrease in axon degeneration.[10]
Human Myometrial Smooth Muscle Cells (PHM1)Oxytocin (100 nM and 1 µM)100 µM30% and 21.4% inhibition of [Ca²⁺]i increase, respectively.[11]
Human Myometrial Smooth Muscle Cells (PHM1)Prostaglandin F2α (PGF2α)100 µMSignificant attenuation of [Ca²⁺]i elevation.[11]
Human Myometrial Smooth Muscle Cells (PHM1)Endothelin-1 (ET-1)100 µMSignificant attenuation of [Ca²⁺]i elevation.[11]
sTIR-dimerized DRG neuronssTIR dimerizationNot specifiedPartial inhibition of calcium elevation.[5][10]

Signaling Pathways

This compound is a critical tool for investigating signaling pathways that rely on cADPR-mediated calcium release. Two prominent pathways where this antagonist has been instrumental are the CD38/cADPR and SARM1/cADPR signaling cascades.

The CD38-cADPR Signaling Pathway

The ectoenzyme CD38 is a major source of cADPR in many cell types.[3] It synthesizes cADPR from nicotinamide (B372718) adenine dinucleotide (NAD⁺). This pathway is activated by various stimuli, including hormones and neurotransmitters, and plays a role in processes such as smooth muscle contraction and insulin (B600854) secretion.[11][12] this compound can be used to block the downstream effects of CD38 activation, thereby elucidating the specific contribution of cADPR to the overall cellular response.

CD38_cADPR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist (e.g., Oxytocin) GPCR GPCR Agonist->GPCR CD38 CD38 GPCR->CD38 Activates cADPR cADPR CD38->cADPR Synthesizes NAD NAD⁺ NAD->CD38 Substrate RyR Ryanodine Receptor (RyR) cADPR->RyR Activates Ca_release Ca²⁺ Release Cellular_Response Cellular Response (e.g., Contraction) Ca_release->Cellular_Response Triggers Antagonist This compound Antagonist->RyR Blocks RyR->Ca_release Mediates ER_Ca Ca²⁺ Store ER_Ca->RyR

Caption: The CD38-cADPR signaling pathway and the inhibitory action of this compound.

The SARM1-cADPR Signaling Pathway in Axon Degeneration

Sterile Alpha and TIR Motif Containing 1 (SARM1) is an enzyme with NADase activity that is a key executioner of programmed axon degeneration.[4] Upon activation by axonal injury or certain chemotherapeutic agents like paclitaxel, SARM1 cleaves NAD⁺, leading to the production of cADPR.[10][13] The resulting increase in intra-axonal cADPR triggers a massive influx of Ca²⁺, a critical step in the degenerative process. This compound has been shown to protect against this form of axon degeneration by blocking the cADPR-mediated Ca²⁺ rise.[10]

SARM1_cADPR_Pathway cluster_stimulus Stimulus cluster_axon Axon Stimulus Axonal Injury / Paclitaxel SARM1_inactive Inactive SARM1 Stimulus->SARM1_inactive Activates SARM1_active Active SARM1 SARM1_inactive->SARM1_active NAD NAD⁺ SARM1_active->NAD Cleaves cADPR cADPR SARM1_active->cADPR Produces RyR_TRPM2 RyR / TRPM2 cADPR->RyR_TRPM2 Activates Ca_influx Ca²⁺ Influx Axon_Degeneration Axon Degeneration Ca_influx->Axon_Degeneration Triggers Antagonist This compound Antagonist->RyR_TRPM2 Blocks RyR_TRPM2->Ca_influx Mediates

Caption: The SARM1-cADPR pathway in axon degeneration and its inhibition by this compound.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in common experimental paradigms. It is recommended to optimize these protocols for specific cell types and experimental setups.

Synthesis of this compound

The synthesis of this compound is a multi-step process that starts from 7-deazaadenosine.[7][8][14]

Workflow for Synthesis:

Synthesis_Workflow node1 7-Deazaadenosine node2 Phosphorylation node1->node2 node3 7-Deaza-8-bromo-adenosine monophosphate node2->node3 node4 Coupling with NMN node3->node4 node5 7-Deaza-8-bromo-NAD⁺ node4->node5 node6 Enzymatic Cyclization (Aplysia Enzyme) node5->node6 node7 This compound node6->node7

Caption: Workflow for the synthesis of this compound.

Key Steps:

  • Bromination and Phosphorylation: 7-deazaadenosine is first brominated at the 8-position and then phosphorylated to yield 7-deaza-8-bromo-adenosine monophosphate.

  • Coupling with NMN: The resulting monophosphate is coupled with nicotinamide mononucleotide (NMN) using a coupling agent like dicyclohexylcarbodiimide (B1669883) to form 7-deaza-8-bromo-NAD⁺.[14]

  • Enzymatic Cyclization: The NAD⁺ analog is then cyclized using ADP-ribosyl cyclase from Aplysia californica to produce the final product, this compound.[14]

  • Purification: The product is purified using ion-exchange chromatography.[14]

Measurement of cADPR-Mediated Calcium Release

This protocol describes how to measure the effect of this compound on cADPR-induced Ca²⁺ release in permeabilized cells using a fluorescent Ca²⁺ indicator.[15]

Materials:

  • Cells of interest

  • This compound (stock solution in water or appropriate buffer)

  • cADPR (agonist)

  • Permeabilization agent (e.g., digitonin (B1670571) or saponin)

  • Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Physiological buffer (e.g., HBSS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Preparation and Dye Loading:

    • Plate cells on a suitable substrate (e.g., glass-bottom dishes).

    • Load cells with a fluorescent Ca²⁺ indicator according to the manufacturer's instructions.

  • Permeabilization:

    • Wash the cells with an intracellular-like buffer.

    • Briefly expose the cells to a low concentration of a permeabilizing agent (e.g., 10-50 µg/mL digitonin) to selectively permeabilize the plasma membrane.

  • Baseline Measurement:

    • Place the permeabilized cells on the fluorometer or microscope stage.

    • Record the baseline fluorescence for a few minutes to establish a stable signal.

  • Antagonist Application:

    • Add the desired concentration of this compound to the cells and incubate for a sufficient period (e.g., 5-10 minutes) to allow for receptor binding.

  • Agonist Stimulation:

    • Add cADPR to the cells to induce Ca²⁺ release.

    • Continue recording the fluorescence to measure the change in intracellular Ca²⁺ concentration.

  • Data Analysis:

    • Calculate the change in fluorescence intensity or the ratio of fluorescence at different excitation/emission wavelengths (for ratiometric dyes).

    • Compare the Ca²⁺ response in the presence and absence of this compound to determine the inhibitory effect.

Electrophysiological Recording

This protocol provides a general outline for using this compound in whole-cell patch-clamp electrophysiology to study its effects on ion channel activity modulated by cADPR signaling.[16][17]

Materials:

  • Cell preparation (e.g., cultured neurons or acute brain slices)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Glass micropipettes

  • Intracellular solution (containing this compound or vehicle)

  • Extracellular solution (ACSF for brain slices)

Procedure:

  • Solution Preparation:

    • Prepare the intracellular solution with the desired concentration of this compound. A control intracellular solution without the antagonist should also be prepared.

  • Pipette Filling:

    • Fill the glass micropipette with the intracellular solution.

  • Cell Patching:

    • Under microscopic guidance, approach a target cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Whole-Cell Configuration:

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing the contents of the pipette to dialyze into the cell.

  • Recording:

    • Allow the intracellular solution containing this compound to diffuse throughout the cell (typically a few minutes).

    • Record the electrical activity of the cell (e.g., membrane potential or ionic currents) in response to relevant stimuli (e.g., agonist application or electrical stimulation).

  • Data Analysis:

    • Analyze the recorded electrical signals to determine the effect of this compound on the parameters of interest (e.g., current amplitude, frequency of spontaneous events).

    • Compare the results with control recordings to ascertain the role of cADPR signaling in the observed electrical phenomena.

Conclusion

This compound is an indispensable tool for the investigation of cADPR-mediated calcium signaling. Its enhanced stability and membrane permeability make it superior to many other cADPR modulators for a wide range of applications. This technical guide has provided a comprehensive overview of its structure, function, and experimental use. By providing quantitative data, detailed protocols, and clear visualizations of its role in key signaling pathways, this document aims to empower researchers to confidently and effectively employ this compound in their quest to unravel the complexities of intracellular calcium signaling and its implications for human health and disease.

References

An In-depth Technical Guide to the Mechanism of Action of 7-Deaza-8-bromo-cADPR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Deaza-8-bromo-cyclic adenosine (B11128) diphosphate (B83284) ribose (7-Deaza-8-bromo-cADPR) is a potent, membrane-permeant, and hydrolysis-resistant antagonist of cyclic ADP-ribose (cADPR).[1][2] This synthetic analog has emerged as a critical tool for dissecting the intricate roles of the cADPR signaling pathway in cellular processes. Its primary mechanism of action involves the competitive inhibition of cADPR-mediated calcium (Ca²⁺) release from intracellular stores, thereby modulating a wide array of physiological and pathological events. This guide provides a comprehensive overview of the core mechanism of action of 7-Deaza-8-bromo-cADPR, supported by quantitative data, detailed experimental protocols, and visual representations of the pertinent signaling pathways.

Introduction to 7-Deaza-8-bromo-cADPR

Cyclic ADP-ribose is a ubiquitous second messenger that mobilizes intracellular Ca²⁺, primarily through the activation of ryanodine (B192298) receptors (RyRs) on the endoplasmic/sarcoplasmic reticulum.[1] The enzyme CD38 is a major source of cADPR synthesis. The cADPR signaling pathway is implicated in a multitude of cellular functions, including muscle contraction, neurotransmission, gene expression, and immune responses.

The study of this pathway has been significantly advanced by the development of specific pharmacological probes. 7-Deaza-8-bromo-cADPR was synthesized to overcome the limitations of earlier cADPR antagonists, which were often susceptible to hydrolysis and impermeable to cell membranes.[1] This analog incorporates a 7-deaza modification, rendering it resistant to enzymatic degradation, and a bromine substitution at the 8-position, which confers antagonistic properties.[3][4] Its membrane permeability allows for its use in intact cell systems, making it a powerful tool for in vitro and in vivo studies.[1]

Core Mechanism of Action: Antagonism of cADPR-Mediated Calcium Release

The principal mechanism of action of 7-Deaza-8-bromo-cADPR is its function as a competitive antagonist at the cADPR binding site. By binding to the receptor, it prevents the binding of endogenous cADPR and subsequent activation of RyRs, thereby inhibiting the release of Ca²⁺ from intracellular stores. This blockade of cADPR-induced Ca²⁺ mobilization is the cornerstone of its biological effects.

Interaction with Ryanodine Receptors

While cADPR's direct binding partner is still a subject of investigation, it is well-established that its signaling culminates in the opening of RyR channels. 7-Deaza-8-bromo-cADPR interferes with this process, effectively uncoupling cADPR signaling from RyR activation. This leads to the attenuation or complete blockage of downstream Ca²⁺-dependent events.

Inhibition of the CD38/cADPR Signaling Pathway

The enzyme CD38 is a key player in cellular cADPR metabolism. By antagonizing the effects of cADPR, 7-Deaza-8-bromo-cADPR serves as an invaluable tool for probing the functional consequences of CD38 activity. While it does not directly inhibit the enzymatic activity of CD38, it effectively blocks the downstream signaling cascade initiated by CD38-produced cADPR.[5][6]

Quantitative Data

The potency of 7-Deaza-8-bromo-cADPR as a cADPR antagonist has been quantified in various experimental systems. The following table summarizes the available data on its inhibitory activity.

Parameter Value Assay System Reference
IC₅₀ 0.73 ± 0.05 µMAntagonism of 100 nM cADPR-induced Ca²⁺ release in sea urchin egg homogenate[4]

Note: For comparison, the IC₅₀ for the related compound 8-bromo-cADPR in the same assay system was 0.97 ± 0.04 µM, highlighting the greater potency of the 7-deaza analog.[4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and its experimental investigation, the following diagrams are provided in the DOT language for Graphviz.

G Signaling Pathway of cADPR and its Antagonism cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Endoplasmic Reticulum CD38 CD38 cADPR cADPR CD38->cADPR Synthesis NAD NAD+ NAD->CD38 Substrate RyR Ryanodine Receptor (RyR) cADPR->RyR Activates Antagonist 7-Deaza-8-bromo-cADPR Antagonist->RyR Inhibits Ca_store Ca²⁺ Store RyR->Ca_store Opens channel Ca_cytosol Cytosolic Ca²⁺ Ca_store->Ca_cytosol Release Cellular_Response Cellular Response Ca_cytosol->Cellular_Response Triggers

Figure 1. Simplified signaling pathway of cADPR-mediated calcium release and its inhibition by 7-Deaza-8-bromo-cADPR.

G Experimental Workflow for IC₅₀ Determination A Prepare cell/tissue homogenate containing Ryanodine Receptors B Add a fixed, sub-maximal concentration of cADPR A->B C Add varying concentrations of 7-Deaza-8-bromo-cADPR B->C D Initiate Ca²⁺ release (e.g., with a Ca²⁺ ionophore) C->D E Measure intracellular Ca²⁺ concentration using a fluorescent indicator (e.g., Fura-2) D->E F Plot % inhibition of Ca²⁺ release vs. antagonist concentration E->F G Calculate IC₅₀ value from the dose-response curve F->G

Figure 2. A generalized experimental workflow for determining the IC₅₀ value of 7-Deaza-8-bromo-cADPR.

G Logical Relationship of Key Components CD38 CD38 Activity cADPR cADPR Production CD38->cADPR Leads to RyR RyR Activation cADPR->RyR Causes Ca_Release Ca²⁺ Release RyR->Ca_Release Results in Antagonist 7-Deaza-8-bromo-cADPR Antagonist->RyR Blocks

References

8-Br-7-CH-cADPR: A Potent, Membrane-Permeant, and Hydrolysis-Resistant cADPR Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cyclic adenosine (B11128) diphosphate-ribose (cADPR) is a crucial second messenger that mobilizes intracellular calcium (Ca²⁺) from the endoplasmic reticulum.[1][2] Synthesized from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) by the enzyme ADP-ribosyl cyclase, with CD38 being the major cyclase in mammals, cADPR plays a pivotal role in a myriad of cellular processes.[1][2] These processes range from muscle contraction and neurotransmitter secretion to lymphocyte activation and proliferation.[3] The primary intracellular target of cADPR is the ryanodine (B192298) receptor (RyR), a Ca²⁺ channel on the endoplasmic reticulum.[3][4][5] The discovery and characterization of potent and specific antagonists of the cADPR signaling pathway are paramount for elucidating its physiological roles and for developing potential therapeutic interventions. 8-bromo-7-deaza-cyclic ADP-ribose (8-Br-7-CH-cADPR) has emerged as a key pharmacological tool in this endeavor, exhibiting properties of a potent, membrane-permeant, and hydrolysis-resistant cADPR antagonist.[6]

This compound: Chemical Structure and Properties

This compound is a synthetic analog of cADPR. Its unique properties stem from two key modifications to the adenine moiety of the cADPR molecule:

  • Substitution at the 8-position: A bromine atom replaces the hydrogen atom at the 8th position of the adenine ring. This modification is common among cADPR antagonists and is critical for its inhibitory activity.[7]

  • Substitution at the 7-position: A carbon-hydrogen group replaces the nitrogen atom at the 7th position, creating a 7-deaza-adenine ring system. This modification confers resistance to enzymatic hydrolysis, enhancing the compound's stability in biological systems.[6]

These structural alterations do not prevent the molecule from binding to the cADPR receptor but eliminate its ability to activate the Ca²⁺ release mechanism, thereby conferring its antagonist properties.[7] Furthermore, its chemical nature allows it to permeate cell membranes, making it a valuable tool for studying cADPR signaling in intact cells.[6]

Mechanism of Antagonism

This compound functions as a competitive antagonist of cADPR. It binds to the same binding sites as cADPR, effectively blocking the endogenous messenger from accessing its receptor and initiating Ca²⁺ release. This competitive inhibition has been demonstrated in various experimental systems, where the inhibitory effect of this compound can be overcome by increasing the concentration of cADPR.[7] While the precise molecular interactions are still under investigation, it is clear that this compound prevents the conformational changes in the ryanodine receptor that are necessary for channel opening and subsequent Ca²⁺ mobilization.

Quantitative Data on cADPR Antagonists

The following tables summarize the available quantitative data on the potency of various cADPR antagonists.

AntagonistIC₅₀ ValueExperimental SystemReference
8-bromo cADP-Ribose1.7 µMSea urchin egg homogenates[8]
8-N₃-cADPR7 nMSea urchin egg homogenates[9]
AntagonistConcentration% Inhibition of Agonist-Induced [Ca²⁺]iCell TypeAgonistReference
8-Br-cADPR100 µM20% - 46%PHM1 cellsOxytocin, PGF2α, ET-1[10]
8-Br-cADPR1 µM53%Human myometrial cellsCyclopiazonic acid[11]
8-Br-cADPR10 µM68%Human myometrial cellsCyclopiazonic acid[11]
8-Br-cADPR100 µM82%Human myometrial cellsCyclopiazonic acid[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation of experimental results. Below are protocols for key experiments involving cADPR antagonists.

Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol is used to assess the effect of cADPR antagonists on agonist-induced changes in intracellular calcium concentration.

  • Cell Preparation: Culture cells (e.g., porcine airway smooth muscle cells) on coverslips suitable for microscopy.[12]

  • Dye Loading: Load the cells with a fluorescent calcium indicator, such as Fura-2 AM (e.g., 5 µM), by incubating them in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for a specified time (e.g., 60 minutes) at room temperature in the dark.[11][12]

  • Antagonist Pre-incubation: Prior to agonist stimulation, incubate the cells with the cADPR antagonist (e.g., 100 µM 8-Br-cADPR) for a designated period (e.g., 60 minutes).[10][11]

  • Imaging: Mount the coverslip on a perfusion chamber on the stage of an inverted microscope equipped for ratiometric fluorescence imaging. Excite the cells at appropriate wavelengths for the chosen dye (e.g., 340 nm and 380 nm for Fura-2) and capture the emission at a suitable wavelength (e.g., 510 nm).[12]

  • Agonist Stimulation: Perfuse the cells with a solution containing the agonist of interest (e.g., acetylcholine, endothelin-1) and record the changes in the fluorescence ratio over time.[12]

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated and calibrated to determine the intracellular calcium concentration. The effect of the antagonist is quantified by comparing the magnitude and kinetics of the calcium response in antagonist-treated cells to control cells.

Planar Lipid Bilayer Reconstitution of Ryanodine Receptors

This technique allows for the direct investigation of the effects of cADPR and its antagonists on the activity of isolated ryanodine receptor channels.

  • Sarcoplasmic Reticulum (SR) Preparation: Isolate SR vesicles from a tissue of interest (e.g., coronary arterial smooth muscle cells) using differential centrifugation.[13][14]

  • Bilayer Formation: Form a planar lipid bilayer by painting a solution of phospholipids (B1166683) (e.g., phosphatidylethanolamine (B1630911) and phosphatidylserine) across a small aperture in a partition separating two chambers (cis and trans).[13][14]

  • Channel Reconstitution: Fuse the SR vesicles containing the ryanodine receptors to the lipid bilayer. The cis chamber represents the cytosolic side, and the trans chamber represents the luminal side of the SR.[13][14]

  • Electrophysiological Recording: Apply a voltage across the bilayer and record the single-channel currents using a patch-clamp amplifier. The bathing solutions in the cis and trans chambers are designed to mimic physiological conditions.[13][14]

  • Pharmacological Manipulation: Add cADPR and its antagonists (e.g., this compound) to the cis chamber and record the changes in channel open probability (NPo) and conductance.[13][14]

  • Data Analysis: Analyze the single-channel recordings to determine the effects of the compounds on the biophysical properties of the ryanodine receptor.

[³²P]cADPR Binding Assay

This assay is used to quantify the binding of cADPR and the competitive binding of its antagonists to their binding sites.

  • Microsome Preparation: Prepare microsomes from a suitable source, such as sea urchin eggs, which are rich in cADPR binding sites.[7]

  • Binding Reaction: Incubate the microsomes with radiolabeled [³²P]cADPR in a binding buffer. To determine non-specific binding, a parallel set of reactions is performed in the presence of a large excess of unlabeled cADPR. For competitive binding, increasing concentrations of the antagonist (e.g., 8-amino-cADPR) are added to the reaction mixture.[7]

  • Separation of Bound and Free Ligand: Separate the microsome-bound radioligand from the free radioligand by rapid filtration through a filter that retains the microsomes.

  • Quantification: Wash the filters to remove any unbound radioligand and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For competitive binding experiments, plot the percentage of specific binding as a function of the antagonist concentration to determine the IC₅₀ value.[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the cADPR signaling pathway and key experimental workflows.

cADPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor Binds CD38 CD38 (ADP-ribosyl cyclase) Receptor->CD38 Activates cADPR cADPR CD38->cADPR Converts NAD NAD+ NAD->CD38 RyR Ryanodine Receptor (RyR) cADPR->RyR Activates Antagonist This compound Antagonist->RyR Inhibits Ca_ion Ca²⁺ Cellular_Response Cellular Response Ca_ion->Cellular_Response Triggers RyR->Ca_ion Releases ER_Ca Ca²⁺ Store ER_Ca->RyR

Caption: The cADPR signaling pathway and the inhibitory action of this compound.

Calcium_Imaging_Workflow A 1. Culture cells on coverslips B 2. Load cells with Ca²⁺-sensitive dye (e.g., Fura-2 AM) A->B C 3. Pre-incubate with This compound or vehicle B->C D 4. Mount on microscope stage C->D E 5. Acquire baseline fluorescence D->E F 6. Stimulate with agonist E->F G 7. Record fluorescence changes F->G H 8. Calculate [Ca²⁺]i and analyze data G->H

Caption: Workflow for intracellular calcium imaging experiments.

Competitive_Binding_Assay cluster_components Assay Components cluster_reaction Binding Reaction cluster_outcome Outcome Receptor Receptor Binding Site Reaction Receptor + [³²P]cADPR + this compound (Increasing Concentrations) Receptor:f1->Reaction Labeled_Ligand [³²P]cADPR (Labeled Ligand) Labeled_Ligand->Reaction Unlabeled_Antagonist This compound (Unlabeled Antagonist) Unlabeled_Antagonist->Reaction Outcome Displacement of [³²P]cADPR from the receptor by the unlabeled antagonist is measured. Reaction->Outcome

Caption: Principle of a competitive binding assay.

Applications in Research and Drug Development

This compound is an invaluable tool for dissecting the intricate roles of cADPR-mediated Ca²⁺ signaling in various physiological and pathophysiological contexts. Its applications include:

  • Validating the involvement of the cADPR pathway: By demonstrating that this compound can block a specific cellular response to an agonist, researchers can confirm the involvement of the cADPR signaling cascade.[10][12]

  • Investigating downstream signaling events: Once the role of cADPR is established, this antagonist can be used to explore the downstream consequences of blocking this pathway.

  • Studying disease mechanisms: Dysregulation of cADPR-mediated Ca²⁺ signaling has been implicated in various diseases. For instance, this compound has been shown to significantly decrease paclitaxel-induced axon degeneration, highlighting a potential role for cADPR in chemotherapy-induced peripheral neuropathy.[15][16][17]

  • Target validation for drug discovery: As a potent and specific antagonist, this compound can serve as a lead compound or a pharmacological tool for validating the cADPR receptor as a therapeutic target for various disorders.

This compound stands out as a robust and reliable pharmacological tool for the study of cADPR-mediated signaling. Its potency, membrane permeability, and resistance to hydrolysis make it superior to many other cADPR antagonists for in vitro and in situ studies. For researchers in both academic and industrial settings, this compound is an essential component of the toolkit for unraveling the complexities of intracellular calcium signaling and for the development of novel therapeutic strategies targeting this important pathway.

References

The Role of 8-Br-7-CH-cADPR in Calcium Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca²⁺) signaling is a ubiquitous and fundamental mechanism governing a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and cell fate decisions. A key player in these intricate signaling cascades is cyclic adenosine (B11128) diphosphate-ribose (cADPR), a potent second messenger that mobilizes Ca²⁺ from intracellular stores. To dissect the precise roles of cADPR, researchers rely on specific and effective pharmacological tools. This technical guide focuses on 8-bromo-7-deaza-cyclic ADP-ribose (8-Br-7-CH-cADPR), a potent, membrane-permeant, and hydrolysis-resistant antagonist of cADPR. Its unique properties make it an invaluable tool for investigating cADPR-mediated Ca²⁺ signaling pathways in a variety of cellular and physiological contexts.

This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its use, and visualizations of the signaling pathways it modulates.

Core Concepts: The CD38/cADPR Signaling Pathway

The primary enzymatic source of cADPR in mammalian cells is CD38, a multifunctional transmembrane protein.[1][2] CD38 catalyzes the cyclization of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) to form cADPR.[1][3] Once produced, cADPR targets and sensitizes ryanodine (B192298) receptors (RyRs), a family of intracellular Ca²⁺ release channels located on the membrane of the endoplasmic or sarcoplasmic reticulum (ER/SR).[4][5][6] This sensitization lowers the threshold for Ca²⁺-induced Ca²⁺ release (CICR), a process where a small initial influx of Ca²⁺ triggers a much larger release from intracellular stores. This compound exerts its effects by competitively inhibiting the binding of cADPR to RyRs, thereby preventing this amplification of the Ca²⁺ signal.[7][8]

Data Presentation: Quantitative Analysis of cADPR Antagonists

CompoundAssay SystemParameterValueReference(s)
8-Br-cADPRSea urchin egg homogenatesIC₅₀1.7 µM[9]
8-Br-cADPRHuman myometrial smooth muscle cellsInhibitionSignificant at 1 µM, 10 µM, and 100 µM[10]
8-Br-cADPRHuman airway smooth muscle cellsInhibitionSignificant at various concentrations[11][12]
This compoundsTIR dimerization-induced Ca²⁺ elevationInhibitionPartial inhibition[7][8]
This compoundPaclitaxel-induced axon degenerationInhibitionSignificant decrease[7][8]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving cADPR and the mechanism of action of this compound.

cADPR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist Receptor Receptor Agonist->Receptor Binds CD38_ecto CD38 (ecto) Receptor->CD38_ecto Activates cADPR cADPR CD38_ecto->cADPR Synthesizes from NAD⁺ NAD+ NAD+ RyR Ryanodine Receptor (RyR) cADPR->RyR Activates Ca2+_cytosol [Ca²⁺]i ↑ RyR->Ca2+_cytosol Ca²⁺ Release Ca2+_store Ca²⁺ Store Ca2+_store->RyR

Caption: The CD38/cADPR signaling pathway for intracellular calcium release.

Antagonist_Mechanism cADPR cADPR RyR Ryanodine Receptor (RyR) cADPR->RyR Binds & Activates This compound This compound This compound->RyR Competitively Binds & Inhibits Ca_Release Ca²⁺ Release RyR->Ca_Release

Caption: Mechanism of action of this compound as a competitive antagonist at the Ryanodine Receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to investigate its role in calcium signaling.

Measurement of Intracellular Calcium ([Ca²⁺]i) using Fura-2 AM

Objective: To measure changes in intracellular calcium concentration in response to stimuli in the presence and absence of this compound.

Materials:

  • Cells of interest (e.g., cultured neurons, smooth muscle cells, T-lymphocytes)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • This compound

  • Agonist/stimulus of interest

  • Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm)

Procedure:

  • Cell Preparation: Plate cells on glass coverslips or in a 96-well plate suitable for fluorescence imaging and culture until they reach the desired confluency.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • De-esterification:

    • After loading, wash the cells twice with fresh HBSS to remove extracellular Fura-2 AM.

    • Incubate the cells in HBSS for a further 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

  • Treatment with this compound:

    • Incubate the Fura-2 loaded cells with the desired concentration of this compound (e.g., 1-100 µM) for a predetermined time (e.g., 30 minutes) prior to stimulation. A vehicle control (e.g., DMSO) should be run in parallel.

  • Calcium Imaging:

    • Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.

    • Acquire baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.

    • Add the agonist/stimulus of interest and continue to record the fluorescence changes over time.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).

    • The change in this ratio over time reflects the change in intracellular calcium concentration.

    • Compare the response to the agonist in the presence and absence of this compound to determine its inhibitory effect.

Fura2_Workflow Start Start Cell_Plating Plate and Culture Cells Start->Cell_Plating Fura2_Loading Load Cells with Fura-2 AM Cell_Plating->Fura2_Loading Deesterification Wash and De-esterify Fura2_Loading->Deesterification Antagonist_Incubation Incubate with this compound or Vehicle Deesterification->Antagonist_Incubation Baseline_Imaging Acquire Baseline Fluorescence (340/380 nm) Antagonist_Incubation->Baseline_Imaging Stimulation Add Agonist/Stimulus Baseline_Imaging->Stimulation Time_Lapse_Imaging Record Fluorescence Changes Over Time Stimulation->Time_Lapse_Imaging Data_Analysis Calculate F340/F380 Ratio and Compare Responses Time_Lapse_Imaging->Data_Analysis End End Data_Analysis->End Axon_Degeneration_Workflow Start Start DRG_Isolation Isolate and Dissociate DRG Neurons Start->DRG_Isolation Compartmentalized_Culture Culture in Compartmentalized Chambers DRG_Isolation->Compartmentalized_Culture Axon_Growth Allow Axons to Grow into Axonal Compartment Compartmentalized_Culture->Axon_Growth Treatment Treat Axonal Compartment with Neurotoxin +/- this compound Axon_Growth->Treatment Staining Stain with Calcein AM Treatment->Staining Imaging Acquire Fluorescence Images of Axons Staining->Imaging Quantification Quantify Axon Degeneration Imaging->Quantification End End Quantification->End

References

The Next-Generation cADPR Antagonist: A Technical Guide to the Discovery and Synthesis of 8-Br-7-CH-cADPR

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclic adenosine (B11128) diphosphate-ribose (cADPR) is a critical second messenger that modulates intracellular calcium (Ca²⁺) signaling by gating ryanodine (B192298) receptors (RyRs) on intracellular stores. The study of its physiological and pathological roles has been hampered by the inherent limitations of the native molecule, including its susceptibility to enzymatic hydrolysis and poor cell permeability. This has driven the development of synthetic analogs with improved pharmacological properties. This whitepaper details the discovery, chemoenzymatic synthesis, and biological characterization of 8-Bromo-7-deaza-cyclic ADP-ribose (8-Br-7-CH-cADPR) , a potent, hydrolysis-resistant, and membrane-permeant cADPR antagonist that has become an invaluable tool in dissecting cADPR-mediated signaling pathways.

Discovery and Rationale: Engineering a Superior Antagonist

The development of this compound was a rational design effort aimed at overcoming the shortcomings of earlier cADPR modulators.[1][2]

  • The Problem with Native cADPR and Early Analogs: Natural cADPR is rapidly degraded by enzymes like CD38, which possesses both ADP-ribosyl cyclase and cADPR hydrolase activity.[3] Early antagonists, such as 8-amino-cADPR and 8-bromo-cADPR, while effective at blocking the cADPR binding site, were also prone to hydrolysis and could not readily cross the cell membrane, limiting their use in intact cells to invasive methods like microinjection.[2]

  • A Hybrid Molecule by Design: The innovation of this compound lies in the combination of two key structural modifications to the adenine (B156593) base of the cADPR scaffold.[4][5]

    • 8-Bromo Substitution: Building on previous findings, the introduction of a bromine atom at the 8-position of the adenine ring was known to confer antagonistic properties at the cADPR receptor.[5]

    • 7-Deaza Modification: The replacement of the nitrogen atom at the 7-position with a carbon atom (a "deaza" modification) sterically hinders the N-glycosidic bond, which is the primary site of enzymatic cleavage. This modification renders the molecule highly resistant to chemical and enzymatic hydrolysis.[3][4]

The resulting hybrid molecule was engineered to be the first to combine potent antagonism with hydrolytic stability and membrane permeability, making it a superior pharmacological tool for studying cADPR signaling in living cells.[2][5]

Biological Activity and Mechanism of Action

This compound functions as a potent and specific competitive antagonist of the cADPR receptor.[3][6] It effectively blocks cADPR-mediated Ca²⁺ release from intracellular stores by competing with endogenous cADPR for its binding site, which is closely associated with the ryanodine receptor (RyR) Ca²⁺ release channels on the endoplasmic/sarcoplasmic reticulum.[7]

A key area of research where this compound has been instrumental is in elucidating the mechanisms of axon degeneration. Studies have shown that in response to neurotoxic stimuli like the chemotherapy drug paclitaxel (B517696), the enzyme Sarm1 is activated, leading to the production of cADPR within the axon.[6][8] This increase in cADPR contributes to a pathological rise in intra-axonal Ca²⁺, a critical step in the degenerative process. Application of this compound has been shown to partially inhibit this Ca²⁺ elevation and significantly decrease paclitaxel-induced axon degeneration, demonstrating a causal link between Sarm1, cADPR, and neuronal pathology.[6][8]

Quantitative Data Summary

While a specific IC₅₀ value for the antagonism of Ca²⁺ release in cell-free sea urchin egg homogenates is not consistently reported in the literature, the potency of this compound has been quantified in various cellular systems. It is consistently described as a more potent antagonist than its predecessor, 8-Br-cADPR.[7]

ParameterValue/ObservationBiological SystemReference
Antagonistic Activity More potent than 8-Br-cADPRSea Urchin Egg Homogenate[7]
Effective Concentration 0.1 µMInhibition of paclitaxel-induced axon degeneration (in vitro)[8]
Effective Concentration 10 µMPartial inhibition of Sarm1-induced Ca²⁺ elevation in axons[8]
Effective Concentration 100 µMComplete block of Long-Term Depression (LTD) inductionRat Hippocampal Slices
Hydrolytic Stability Stable against hydrolysis by CD38 ectoenzymeIn vitro enzymatic assay[3]
Permeability Membrane-permeantDemonstrated in intact cells (e.g., T-lymphocytes, neurons)[2][7]

Experimental Protocols

Chemoenzymatic Synthesis of this compound

The synthesis is a multi-step chemoenzymatic process, starting from 7-deazaadenosine and culminating in an enzymatic cyclization. The following protocol is adapted from published methodologies.[3][4][5]

Step 1: Synthesis of 7-Deaza-8-bromo-adenosine

  • Dissolve 7-deazaadenosine in an appropriate solvent (e.g., anhydrous DMF).

  • Add a brominating agent, such as N-bromosuccinimide (NBS), to the solution.

  • Stir the reaction at room temperature in the dark until completion, monitoring by thin-layer chromatography (TLC).

  • Purify the product by silica (B1680970) gel column chromatography to yield 7-deaza-8-bromo-adenosine.

Step 2: Phosphorylation to 7-Deaza-8-bromo-AMP

  • Co-evaporate the 7-deaza-8-bromo-adenosine with pyridine (B92270) and dissolve in trimethylphosphate.

  • Cool the solution to 0°C and add phosphorus oxychloride (POCl₃) dropwise.

  • Stir the reaction at 0°C for several hours.

  • Quench the reaction by slowly adding ice-cold water or a buffer solution (e.g., triethylammonium (B8662869) bicarbonate, TEAB).

  • Purify the resulting 7-deaza-8-bromo-AMP by anion-exchange chromatography.

Step 3: Coupling to Nicotinamide (B372718) Mononucleotide (NMN) to form 7-Deaza-8-bromo-NAD⁺

  • Activate the 7-deaza-8-bromo-AMP by reacting it with a coupling agent like 1,1'-carbonyldiimidazole (B1668759) in a suitable solvent.

  • Add nicotinamide mononucleotide (NMN) to the activated intermediate.

  • Allow the reaction to proceed for several days at room temperature.

  • Purify the resulting NAD⁺ analog, 7-deaza-8-bromo-NAD⁺, by anion-exchange chromatography (e.g., DEAE-Sephadex).

Step 4: Enzymatic Cyclization to this compound

  • Dissolve the purified 7-deaza-8-bromo-NAD⁺ in a suitable buffer (e.g., 25 mM HEPES, pH 7.4).

  • Add ADP-ribosyl cyclase from Aplysia californica.

  • Incubate the reaction at room temperature for 15-20 hours, keeping it protected from light.

  • Monitor the conversion of the NAD⁺ analog to the cyclic product by reverse-phase HPLC.

  • Remove the enzyme by centrifugal filtration (e.g., using a 10 kDa cut-off filter).

  • Purify the final product, this compound, by preparative reverse-phase HPLC and lyophilize to obtain the compound as a salt (e.g., sodium or triethylammonium salt).

Calcium Mobilization Assay for Antagonist Activity

This protocol describes how to test the antagonist activity of this compound in permeabilized cells using a fluorescent Ca²⁺ indicator.

  • Cell Preparation: Culture cells (e.g., Jurkat T-cells) to an appropriate density. Harvest and wash the cells with a Ca²⁺-free buffer (e.g., PBS).

  • Dye Loading: Resuspend the cells in a loading buffer containing a cell-permeant Ca²⁺ indicator dye (e.g., 2-4 µM Fluo-4 AM) and a mild detergent (e.g., Pluronic F-127) to aid dye solubilization. Incubate at 37°C for 30-60 minutes.

  • Washing and Permeabilization: Wash the cells to remove excess extracellular dye. Resuspend in an intracellular-like buffer. Add a permeabilizing agent (e.g., saponin) to allow entry of the cADPR agonist and antagonist.

  • Antagonist Incubation: Aliquot the cell suspension into a 96-well plate. Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a short period (e.g., 5-10 minutes).

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Set the excitation and emission wavelengths appropriate for the dye (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4).

  • Agonist Injection and Data Acquisition: Begin recording a baseline fluorescence signal. Inject a fixed, sub-maximal concentration of a cADPR agonist (e.g., cADPR itself) into the wells while continuously recording the fluorescence signal over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular [Ca²⁺]. Compare the peak fluorescence response in the presence of this compound to the control response to determine the extent of inhibition.

Paclitaxel-Induced Axon Degeneration Assay

This protocol outlines an in vitro assay to assess the neuroprotective effects of this compound using a compartmentalized culture system.

  • Neuron Culture: Dissect dorsal root ganglia (DRG) from rodent embryos and plate the neurons in the central chamber of a compartmentalized microfluidic device.

  • Axon Growth: Culture the neurons for several days, allowing the axons to extend through microgrooves into the adjacent axonal compartments.

  • Treatment Application: Once axons are established, apply paclitaxel (e.g., 30 nM) to the axonal compartment to induce degeneration. Concurrently, add this compound (e.g., 0.1-10 µM) or vehicle control to the same axonal compartment.

  • Incubation: Incubate the cultures for 24-48 hours.

  • Axon Visualization: Fix the cells and perform immunofluorescence staining for an axonal marker (e.g., βIII-tubulin, Tuj1).

  • Imaging and Analysis: Acquire images of the axonal fields using fluorescence microscopy.

  • Quantification: Quantify axon integrity using an established metric, such as a degeneration index. This is often calculated as the ratio of the fragmented axon area to the total axon area. Compare the degeneration index in antagonist-treated cultures to the paclitaxel-only control to determine the degree of neuroprotection.

Mandatory Visualizations

G cluster_0 Cellular Environment NAD NAD+ Sarm1 Sarm1 / CD38 (ADP-ribosyl cyclase) NAD->Sarm1 Substrate cADPR cADPR Sarm1->cADPR Synthesis RyR Ryanodine Receptor (RyR) on ER/SR cADPR->RyR Activates Antagonist This compound Antagonist->RyR Blocks Ca_Store Ca²⁺ Store (ER/SR) RyR->Ca_Store Gates Ca_Cytosol ↑ [Ca²⁺]i (Cytosolic Calcium) Ca_Store->Ca_Cytosol Release Response Cellular Response (e.g., Axon Degeneration) Ca_Cytosol->Response

Caption: cADPR Signaling Pathway and Point of Antagonism.

G cluster_0 Chemoenzymatic Synthesis Workflow start 7-Deazaadenosine step1 Step 1: Bromination (NBS) start->step1 inter1 7-Deaza-8-bromo-adenosine step1->inter1 step2 Step 2: Phosphorylation (POCl₃) inter1->step2 inter2 7-Deaza-8-bromo-AMP step2->inter2 step3 Step 3: Coupling to NMN inter2->step3 inter3 7-Deaza-8-bromo-NAD⁺ step3->inter3 step4 Step 4: Enzymatic Cyclization (ADP-ribosyl Cyclase) inter3->step4 end This compound step4->end

Caption: Workflow for the Synthesis of this compound.

G cluster_0 Calcium Mobilization Assay Workflow A 1. Load Cells with Ca²⁺ Indicator (Fluo-4) B 2. Permeabilize Cells (Saponin) A->B C 3. Pre-incubate with This compound B->C D 4. Measure Baseline Fluorescence C->D E 5. Inject cADPR Agonist D->E F 6. Record Ca²⁺ Signal (Fluorescence Increase) E->F G 7. Analyze Inhibition F->G

Caption: Experimental Workflow for Testing Antagonist Activity.

References

An In-Depth Technical Guide to the Membrane Permeability of 8-Br-7-CH-cADPR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-7-deaza-cyclic adenosine (B11128) diphosphate (B83284) ribose (8-Br-7-CH-cADPR) is a potent and specific antagonist of cyclic ADP-ribose (cADPR), a crucial second messenger involved in intracellular calcium (Ca²⁺) signaling. A key characteristic of this compound for its utility in cellular and in vivo studies is its membrane permeability, allowing it to be directly applied to intact cells to study cADPR-mediated processes. This technical guide provides a comprehensive overview of the membrane permeability of this compound, including available data, detailed experimental protocols for its assessment, and its role in relevant signaling pathways.

Data Presentation: Membrane Permeability of cADPR Analogs

CompoundCell TypeIncubation Time (min)Cellular Uptake (fmol/cell)Reference
8-Br-N¹-cIDPRJurkat T-cells50.16[1]

This data suggests that bromination of the purine (B94841) ring contributes significantly to the membrane permeability of cADPR analogs. The lipophilicity imparted by the bromine atom is thought to facilitate passive diffusion across the plasma membrane.

Experimental Protocols

Protocol 1: Quantification of Intracellular this compound using High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methodologies used for similar cADPR analogs and is designed to quantify the intracellular concentration of this compound following incubation with cells.[1]

Materials:

  • This compound

  • Cell culture of interest (e.g., Jurkat T-cells, dorsal root ganglion neurons)

  • Phosphate-buffered saline (PBS), ice-cold

  • Trichloroacetic acid (TCA), ice-cold

  • Triethylamine

  • Water-saturated diethyl ether

  • HPLC system with a reverse-phase C18 column

  • Appropriate buffers for HPLC (e.g., ammonium (B1175870) acetate, acetonitrile)

  • Centrifuge

  • Sonicator

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired density in appropriate multi-well plates.

    • Incubate the cells with a known concentration of this compound in serum-free medium for the desired time points (e.g., 5, 15, 30, 60 minutes).

  • Cell Lysis and Extraction:

    • Quickly wash the cells three times with ice-cold PBS to remove extracellular this compound.

    • Add a specific volume of ice-cold 10% TCA to each well to precipitate proteins and lyse the cells.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Sonicate the lysate briefly to ensure complete cell disruption.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein precipitate.

  • Neutralization and Sample Preparation:

    • Carefully collect the supernatant containing the intracellular this compound.

    • Neutralize the TCA by adding an excess of water-saturated diethyl ether, vortexing, and allowing the phases to separate. Remove the upper ether layer. Repeat this step three times.

    • Alternatively, neutralize with triethylamine.

    • Filter the aqueous sample through a 0.22 µm filter before HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared sample into an HPLC system equipped with a C18 reverse-phase column.

    • Use a suitable gradient of aqueous buffer (e.g., 50 mM ammonium acetate) and an organic solvent (e.g., acetonitrile) to separate this compound from other cellular components.

    • Monitor the elution profile using a UV detector at the appropriate wavelength for this compound (typically around 260 nm).

  • Quantification:

    • Generate a standard curve by injecting known concentrations of this compound.

    • Determine the concentration of this compound in the cell extracts by comparing the peak area to the standard curve.

    • Normalize the amount of intracellular this compound to the cell number or total protein content.

G cluster_prep Sample Preparation cluster_analysis Analysis A Cell Culture with This compound B Wash with ice-cold PBS A->B C Lyse with ice-cold TCA B->C D Centrifuge to remove protein C->D E Neutralize and filter supernatant D->E F Inject into HPLC system E->F Prepared Sample G Separate on C18 column F->G H Detect with UV detector G->H I Quantify against standard curve H->I

Workflow for HPLC-based quantification of intracellular this compound.

Protocol 2: Assessment of Functional Membrane Permeability via Calcium Imaging

This protocol assesses the functional consequence of this compound entering the cell by measuring its ability to antagonize agonist-induced Ca²⁺ release.

Materials:

  • This compound

  • Cells responsive to a cADPR-mobilizing agonist (e.g., acetylcholine (B1216132) in DRG neurons)

  • Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Agonist that induces cADPR-mediated Ca²⁺ release

  • Fluorescence microscope or plate reader capable of ratiometric or intensity-based Ca²⁺ measurements

  • Balanced salt solution (e.g., HBSS)

Procedure:

  • Cell Loading with Ca²⁺ Indicator:

    • Plate cells on a suitable imaging dish or multi-well plate.

    • Load the cells with a Ca²⁺ indicator dye according to the manufacturer's instructions (e.g., 1-5 µM Fura-2 AM for 30-60 minutes at 37°C).

    • Wash the cells with dye-free balanced salt solution to remove excess extracellular dye.

  • Pre-incubation with this compound:

    • Incubate a subset of the loaded cells with a working concentration of this compound (e.g., 10-100 µM) for a specified period (e.g., 15-30 minutes) to allow for membrane permeation.

    • Include a vehicle control group (e.g., balanced salt solution without the antagonist).

  • Baseline and Agonist Stimulation:

    • Acquire a baseline fluorescence recording for a few minutes.

    • Add the cADPR-mobilizing agonist to both the control and this compound pre-treated cells while continuously recording the fluorescence.

  • Data Analysis:

    • Measure the change in intracellular Ca²⁺ concentration (for ratiometric dyes like Fura-2) or fluorescence intensity (for single-wavelength dyes like Fluo-4) in response to the agonist.

    • Compare the magnitude of the Ca²⁺ response between the control and this compound-treated cells. A significant reduction in the Ca²⁺ response in the presence of this compound indicates successful membrane permeation and target engagement.

G cluster_prep Cell Preparation cluster_imaging Calcium Imaging cluster_analysis Data Analysis A Load cells with Ca2+ indicator B Wash excess dye A->B C Pre-incubate with This compound B->C D Record baseline fluorescence C->D E Add agonist D->E F Record Ca2+ response E->F G Measure change in fluorescence F->G H Compare responses (Control vs. Treated) G->H

Workflow for functional assessment of this compound permeability.

Signaling Pathways

This compound is a valuable tool for dissecting signaling pathways where cADPR is a key regulator. Two prominent examples are the canonical cADPR/Ca²⁺ release pathway and the SARM1-mediated axon degeneration pathway.

cADPR-Mediated Calcium Release

Cyclic ADP-ribose is synthesized from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) by the enzyme ADP-ribosyl cyclase (CD38). cADPR then binds to and sensitizes ryanodine (B192298) receptors (RyRs) on the endoplasmic reticulum (ER), leading to Ca²⁺-induced Ca²⁺ release (CICR) and an increase in cytosolic Ca²⁺ levels. This compound acts as a competitive antagonist at the cADPR binding site on the RyR, thereby inhibiting this Ca²⁺ release.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist Receptor Receptor Agonist->Receptor CD38 CD38 Receptor->CD38 activates cADPR cADPR CD38->cADPR produces NAD+ NAD+ NAD+->CD38 substrate RyR RyR cADPR->RyR sensitizes This compound This compound This compound->RyR inhibits Ca2+ Ca2+ RyR->Ca2+ releases ER Ca2+ Ca2+ Store ER Ca2+->RyR

cADPR/Ca²⁺ signaling pathway and inhibition by this compound.

SARM1-Mediated Axon Degeneration

In response to axonal injury or certain neurotoxic stimuli like paclitaxel, the enzyme Sterile Alpha and TIR Motif Containing 1 (SARM1) is activated.[2] Activated SARM1 possesses NADase activity, leading to the rapid depletion of NAD⁺ and the production of cADPR.[2] This increase in cADPR contributes to a dysregulation of intracellular Ca²⁺, which is a critical step in the execution of the axon degeneration program.[2] By blocking the action of cADPR, this compound can partially inhibit this Ca²⁺ influx and subsequently reduce axon degeneration.[2]

G Axonal Injury Axonal Injury SARM1 Activation SARM1 Activation Axonal Injury->SARM1 Activation NAD+ Depletion NAD+ Depletion SARM1 Activation->NAD+ Depletion cADPR Production cADPR Production SARM1 Activation->cADPR Production Ca2+ Dysregulation Ca2+ Dysregulation cADPR Production->Ca2+ Dysregulation Axon Degeneration Axon Degeneration Ca2+ Dysregulation->Axon Degeneration This compound This compound This compound->Ca2+ Dysregulation inhibits

Role of this compound in the SARM1-mediated axon degeneration pathway.

Conclusion

This compound is an indispensable tool for investigating cADPR-mediated signaling in intact cellular systems due to its membrane permeability. While a specific permeability coefficient remains to be definitively established in the literature, its efficacy in a multitude of studies with living cells attests to its ability to cross the plasma membrane and engage its intracellular target, the ryanodine receptor. The experimental protocols provided herein offer robust methods for quantifying its uptake and functional effects. The visualization of its role in key signaling pathways underscores its importance in advancing our understanding of intracellular calcium regulation and neurodegenerative processes. For researchers and drug development professionals, this compound continues to be a critical antagonist for elucidating the multifaceted roles of cADPR in health and disease.

References

Hydrolysis Resistance of 8-Br-7-CH-cADPR: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine (B11128) diphosphate (B83284) ribose (cADPR) is a crucial second messenger that mobilizes intracellular calcium ions from the endoplasmic reticulum via ryanodine (B192298) receptors. Its signaling is terminated by enzymatic hydrolysis, primarily by the ectoenzyme CD38. The inherent instability of cADPR and its analogs presents a significant challenge for their use as pharmacological tools to probe Ca2+ signaling pathways. 8-Bromo-7-deaza-cyclic adenosine diphosphate ribose (8-Br-7-CH-cADPR) is a potent, membrane-permeant antagonist of the cADPR receptor.[1][2][3] A key feature of this analog is its enhanced resistance to enzymatic and chemical hydrolysis, making it a valuable tool for prolonged studies of cADPR-mediated signaling.[1][4][5] This technical guide provides an in-depth analysis of the hydrolysis resistance of this compound, including comparative data, detailed experimental protocols for assessing stability, and visualizations of the relevant signaling pathway and experimental workflow.

Data Presentation: Comparative Hydrolysis Resistance

The enhanced stability of this compound is attributed to the substitution of the nitrogen at position 7 with a carbon atom, which increases the stability of the N1-ribosyl linkage against hydrolysis.[1] While precise kinetic data such as half-life are not extensively documented in publicly available literature, qualitative and semi-quantitative comparisons clearly demonstrate its superior stability over other cADPR analogs.

CompoundModificationHydrolysis ResistanceReference
cADPR Endogenous second messengerSusceptible to enzymatic hydrolysis by CD38 and other hydrolases.[6]
8-Br-cADPR Bromine substitution at position 8Susceptible to enzymatic hydrolysis. Its antagonistic activity is significantly reduced after overnight incubation with cell homogenate.[1]
8-NH2-cADPR Amino substitution at position 8Known for its chemical instability, making it unsuitable for microinjection studies.[1]
7-deaza-cADPR Deaza modification at position 7Resistant to both chemical and enzymatic hydrolysis.[1]
This compound Combined bromine substitution at position 8 and deaza modification at position 7Highly resistant to both chemical and enzymatic hydrolysis. Retains significant antagonistic activity after prolonged incubation with cell homogenate. Also stable to hydrolysis by CD38 ectoenzyme.[1][7]

Experimental Protocols: Assessing Enzymatic Hydrolysis Resistance

The resistance of cADPR analogs to enzymatic hydrolysis is typically assessed by measuring the retention of their biological activity after incubation with a source of cADPR-hydrolyzing enzymes, such as cell homogenates or purified CD38. The following protocol is a synthesis of methodologies described in the literature.[1]

Objective: To determine the relative enzymatic stability of this compound compared to other cADPR analogs.

Principle: The compound of interest is incubated with a sea urchin egg homogenate, which contains active cADPR hydrolases. At various time points, aliquots are taken and their ability to antagonize cADPR-induced Ca2+ release is measured. A stable compound will retain its antagonistic potency over time, while a labile compound will show a decrease in activity.

Materials:

  • Sea urchin eggs

  • Homogenization buffer (e.g., 250 mM N-methylglucamine, 250 mM potassium gluconate, 20 mM HEPES, 1 mM MgCl2, pH 7.2)

  • cADPR

  • 8-Br-cADPR

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4)

  • Fluorometer or plate reader capable of measuring Ca2+ fluorescence

  • Microcentrifuge

Procedure:

  • Preparation of Sea Urchin Egg Homogenate:

    • Wash sea urchin eggs in ice-cold artificial seawater.

    • Resuspend the eggs in homogenization buffer.

    • Homogenize the eggs on ice using a Dounce or Potter-Elvehjem homogenizer.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.

    • The resulting supernatant is the crude homogenate containing the microsomal fraction with cADPR hydrolase activity. Determine the protein concentration of the homogenate using a standard method (e.g., Bradford assay).

  • Enzymatic Hydrolysis Assay:

    • In separate microcentrifuge tubes, pre-incubate the cADPR analogs (e.g., 2 µM final concentration of 8-Br-cADPR and this compound) with the sea urchin egg homogenate (e.g., 1 mg/mL protein concentration) at room temperature. A control incubation with buffer instead of homogenate should also be performed.

    • Incubations can be carried out for various durations, including an overnight (e.g., 12-16 hours) time point to assess long-term stability.

  • Measurement of Remaining Antagonistic Activity:

    • Prepare a fresh sea urchin egg homogenate for the Ca2+ release assay. Load the homogenate with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

    • Add an aliquot of the pre-incubated antagonist (from step 2) to the dye-loaded homogenate and incubate for a short period to allow for receptor binding.

    • Measure the baseline fluorescence.

    • Induce Ca2+ release by adding a sub-maximal concentration of cADPR (e.g., 100 nM).

    • Monitor the change in fluorescence, which corresponds to the amount of Ca2+ released.

    • The degree of inhibition of the cADPR-induced Ca2+ signal by the pre-incubated antagonist is a measure of its remaining activity.

  • Data Analysis:

    • Compare the antagonistic activity of the analogs at different pre-incubation time points.

    • A significant reduction in antagonism indicates hydrolysis of the compound. The retention of antagonistic activity by this compound, in contrast to the loss of activity by 8-Br-cADPR, demonstrates its resistance to enzymatic degradation.

Mandatory Visualizations

Signaling Pathway of cADPR and its Antagonism

cADPR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist Receptor Receptor Agonist->Receptor CD38_synth CD38 (ADP-ribosyl cyclase) Receptor->CD38_synth activates cADPR cADPR CD38_synth->cADPR synthesizes NAD NAD+ NAD->CD38_synth substrate ADPR ADPR (inactive) cADPR->ADPR hydrolysis by CD38 RyR Ryanodine Receptor (RyR) cADPR->RyR activates Antagonist This compound (Hydrolysis-Resistant Antagonist) Antagonist->RyR blocks Ca_cytosol Cytosolic Ca2+ RyR->Ca_cytosol releases Ca2+ Ca_store Ca2+ Store Ca_store->RyR

Caption: cADPR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing Hydrolysis Resistance

Hydrolysis_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Ca2+ Release Assay cluster_analysis Data Analysis Homogenate_Prep Prepare Sea Urchin Egg Homogenate Incubation Incubate Analogs with Homogenate (or buffer) at Room Temperature Homogenate_Prep->Incubation Analog_Prep Prepare cADPR Analog Solutions (e.g., 8-Br-cADPR, this compound) Analog_Prep->Incubation Time_Points Take Aliquots at Different Time Points (e.g., 0 hr, overnight) Incubation->Time_Points Add_Aliquot Add Pre-incubated Aliquot to Dye-loaded Homogenate Time_Points->Add_Aliquot Dye_Loading Load Fresh Homogenate with Ca2+ Dye Dye_Loading->Add_Aliquot Add_cADPR Stimulate with cADPR Add_Aliquot->Add_cADPR Measure_Fluorescence Measure Fluorescence (Ca2+ Signal) Add_cADPR->Measure_Fluorescence Analysis Compare Antagonistic Activity Over Time to Determine Hydrolysis Resistance Measure_Fluorescence->Analysis

References

8-Br-7-CH-cADPR: A Technical Guide for Axon Degeneration Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 8-bromo-7-deaza-cyclic adenosine (B11128) diphosphate (B83284) ribose (8-Br-7-CH-cADPR) and its application in the study of axon degeneration. Axon degeneration is a hallmark of many neurodegenerative diseases and peripheral neuropathies.[1][2] The discovery of the central role of Sterile Alpha and Toll/Interleukin-1 Receptor motif-containing 1 (SARM1) in this process has opened new avenues for therapeutic intervention.[3][4][5][6] This guide will delve into the molecular mechanisms of SARM1-mediated axon degeneration, the role of its enzymatic product, cyclic ADP-ribose (cADPR), and the utility of this compound as a potent antagonist in dissecting this pathway.

The SARM1-cADPR Signaling Axis in Axon Degeneration

Axon degeneration is an active, programmed process of self-destruction, often referred to as Wallerian degeneration.[5] A key executioner of this program is SARM1, an enzyme with NAD+ hydrolase activity.[3][4][7][8] Following axonal injury or exposure to neurotoxic stimuli, such as chemotherapeutic agents like paclitaxel (B517696), SARM1 is activated.[7][9][10][11]

Activated SARM1 catalyzes the breakdown of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), an essential metabolite for cellular energy and signaling.[3][4][8] This enzymatic activity leads to the rapid depletion of NAD+ and the production of several molecules, including adenosine diphosphate ribose (ADPR) and its cyclized form, cADPR.[2] While cADPR is generated as a biomarker of SARM1 activity, its direct functional role in all forms of axon degeneration is still under investigation.[12] However, in specific contexts like chemotherapy-induced peripheral neuropathy (CIPN), cADPR has been shown to be a critical mediator.[9][10][11][13]

cADPR is a potent second messenger that mobilizes intracellular calcium (Ca2+) stores, primarily through the activation of ryanodine (B192298) receptors (RyRs) on the endoplasmic reticulum.[2][14] The resulting increase in intra-axonal Ca2+ concentration is a critical trigger for the downstream degenerative cascade, leading to cytoskeletal breakdown and eventual fragmentation of the axon.[2][9][13]

This compound: A Potent and Stable cADPR Antagonist

This compound is a synthetic, cell-permeable analog of cADPR.[15][16][17] It is distinguished by two key modifications: a bromine atom at the 8th position and the substitution of nitrogen with a carbon-hydrogen group at the 7th position of the adenine ring.[15][18] These changes confer two advantageous properties:

  • Potent Antagonism: It acts as a competitive antagonist at cADPR binding sites, effectively blocking cADPR-mediated Ca2+ release.[16][18][19]

  • Hydrolytic Resistance: The 7-deaza modification makes the molecule resistant to enzymatic degradation, ensuring greater stability in experimental systems compared to other cADPR antagonists.[15][17][18]

These characteristics make this compound an invaluable tool for investigating the specific contribution of the cADPR-Ca2+ signaling pathway to axon degeneration.[9][16]

Signaling Pathway and Point of Intervention

The following diagram illustrates the SARM1-mediated axon degeneration pathway induced by paclitaxel and the specific point of intervention by this compound.

SARM1_Pathway cluster_stimulus Axonal Insult cluster_execution Execution Pathway cluster_intervention Pharmacological Intervention Paclitaxel Paclitaxel SARM1_activation SARM1 Activation Paclitaxel->SARM1_activation NAD_depletion NAD+ Depletion SARM1_activation->NAD_depletion cADPR_production cADPR Production SARM1_activation->cADPR_production Ca_influx ↑ Intra-axonal Ca2+ cADPR_production->Ca_influx via RyRs Axon_degeneration Axon Degeneration Ca_influx->Axon_degeneration Antagonist This compound Antagonist->Ca_influx Inhibits

SARM1-cADPR signaling cascade in axon degeneration.

Quantitative Data on the Effects of this compound

The neuroprotective effects of this compound have been quantified in several studies. The tables below summarize key findings on its ability to prevent axon degeneration and reduce intracellular calcium elevation.

Table 1: Effect of this compound on Paclitaxel-Induced Axon Degeneration

Treatment Condition (24h)This compound Concentration (µM)Degeneration Index (Normalized)Reference
DMSO (Vehicle)0~1.0[9][20]
30 nM Paclitaxel0High (~4-5)[9][20]
30 nM Paclitaxel0.1Significantly Reduced[9][20]
30 nM Paclitaxel1Significantly Reduced[9][20]
30 nM Paclitaxel10Significantly Reduced[9][20]

Note: The degeneration index is a measure of axon fragmentation. Lower values indicate greater axonal integrity. Data is derived from published charts and represents a significant reduction (p < 0.0001) compared to paclitaxel alone.

Table 2: Effect of this compound on SARM1-Induced Axonal Calcium Flux

Treatment ConditionThis compound Concentration (µM)Relative Calcium Signal (GCaMP6s/mRuby3 Ratio)Reference
sTIR Dimerization0Sustained Increase over 4h[9][21][22]
sTIR Dimerization10Partially Inhibited Increase[9][21][22]

Note: sTIR dimerization is a method to chemically induce SARM1 activation. The calcium signal is quantified by ratiometric fluorescence imaging. This compound partially, but significantly, inhibits the rise in axonal calcium.

Experimental Protocols

This section outlines a typical in vitro protocol for assessing the neuroprotective effect of this compound on chemotherapy-induced axon degeneration using compartmentalized dorsal root ganglion (DRG) neuron cultures.

Objective: To determine if this compound can prevent axon degeneration induced by paclitaxel.

Materials:

  • Compartmentalized neuron culture chambers (e.g., Campenot chambers or microfluidic devices)

  • Primary DRG neurons

  • Neurobasal medium supplemented with B27 and nerve growth factor (NGF)

  • Paclitaxel stock solution

  • This compound (lyophilized powder)[15]

  • Immunostaining reagents: anti-βIII-tubulin (Tuj1) antibody, fluorescent secondary antibody, DAPI

  • Fluorescence microscope with image analysis software (e.g., ImageJ)

Methodology:

  • Cell Culture:

    • Isolate DRG neurons from embryonic or early postnatal rodents.

    • Plate the DRG cell bodies in the soma compartment of the culture chambers.

    • Maintain the cultures for 7-10 days to allow axons to extend into the separate axonal compartment.[23]

  • Compound Preparation and Treatment:

    • Reconstitute lyophilized this compound in sterile water to create a stock solution.[15]

    • Prepare working solutions of paclitaxel and this compound in the culture medium.

    • One hour prior to paclitaxel treatment, apply the desired concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control exclusively to the axonal compartment.[21]

    • Add paclitaxel (e.g., 30 nM) or vehicle control to the axonal compartment. Ensure no fluid leakage to the soma compartment.

  • Incubation and Fixation:

    • Incubate the cultures for 24-36 hours.

    • After incubation, fix the neurons with 4% paraformaldehyde (PFA).

  • Immunostaining and Imaging:

    • Permeabilize the cells and block non-specific binding.

    • Incubate with primary antibody (e.g., mouse anti-Tuj1) overnight at 4°C.

    • Wash and incubate with a fluorescently-labeled secondary antibody.

    • Acquire images of the distal axons in the axonal compartment using a fluorescence microscope.

  • Quantification of Axon Degeneration:

    • Use image analysis software to quantify axon integrity.[24][25][26][27]

    • A common method is to calculate a "degeneration index": the ratio of the fragmented axon area to the total axon area (fragmented + intact).

    • Convert images to binary and use particle analysis to measure the area of continuous axons versus fragmented, bead-like structures.[24][26]

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental protocol described above.

Experimental_Workflow cluster_setup 1. Culture Setup cluster_treatment 2. Treatment cluster_analysis 3. Analysis Culture_DRG Culture DRG neurons in compartmentalized chambers Axon_Growth Allow axons to grow into axonal compartment (7-10 days) Culture_DRG->Axon_Growth Pre-treat Pre-treat axonal compartment with This compound or vehicle (1h) Treat Add Paclitaxel or vehicle to axonal compartment Pre-treat->Treat Incubate Incubate for 24-36 hours Treat->Incubate Fix_Stain Fix and immunostain for axonal marker (βIII-tubulin) Image Acquire fluorescence images of distal axons Fix_Stain->Image Quantify Quantify axon degeneration (Degeneration Index) Image->Quantify

Workflow for in vitro axon degeneration assay.

Conclusion

The SARM1 pathway is a critical driver of axon degeneration in various pathological contexts. The production of cADPR following SARM1 activation and the subsequent dysregulation of intra-axonal calcium represent a key druggable node within this pathway, particularly in chemotherapy-induced peripheral neuropathy.[9][10][13] this compound, as a potent and stable antagonist of cADPR, serves as an essential research tool for confirming the role of this signaling axis and for evaluating the potential of targeting cADPR signaling as a neuroprotective strategy. The experimental framework provided in this guide offers a robust method for leveraging this compound to advance our understanding of axon biology and to aid in the development of novel therapeutics for neurodegenerative disorders.

References

The Inhibition of SARM1 TIR Domain Dimerization-Induced Calcium Signaling by 8-Br-7-CH-cADPR: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sterile Alpha and Toll/Interleukin-1 Receptor Motif-containing 1 (SARM1) is a key protein involved in the regulation of programmed axon degeneration. Activation of SARM1, through the dimerization of its Toll/Interleukin-1 Receptor (TIR) domains, initiates an enzymatic cascade that consumes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and produces cyclic adenosine (B11128) diphosphate-ribose (cADPR). This accumulation of cADPR leads to an increase in intra-axonal calcium concentrations, a critical step in the pathway to axonal destruction. This technical guide provides an in-depth overview of the mechanism by which 8-Br-7-CH-cADPR, a potent and membrane-permeant cADPR antagonist, inhibits this process. We will detail the underlying signaling pathways, present quantitative data on the inhibitory effects, provide comprehensive experimental protocols for studying this interaction, and visualize the key processes using logical diagrams.

Introduction to SARM1 and Axon Degeneration

SARM1 is a multidomain protein that plays a central role in the process of Wallerian degeneration, a form of programmed axon death[1][2][3][4]. Under normal physiological conditions, SARM1 is maintained in an inactive state. However, following neuronal injury or in the context of certain neurodegenerative diseases, SARM1 is activated. A critical event in SARM1 activation is the dimerization of its C-terminal TIR domains. This dimerization unleashes the intrinsic NAD+ hydrolase activity of the TIR domain, leading to the rapid depletion of NAD+ and the production of several metabolites, including cADPR[5][6][7][8].

The resulting increase in cADPR levels triggers a rise in intra-axonal calcium, which is a key executioner of the axon degeneration program[5][6]. Therefore, targeting the SARM1 signaling pathway presents a promising therapeutic strategy for conditions characterized by axonal loss.

The Role of this compound as an Inhibitor

This compound, also known as 7-Deaza-8-bromo-cADPR, is a synthetic analog of cADPR. It is a potent, hydrolysis-resistant, and cell-permeable antagonist of cADPR-mediated calcium release. Its mechanism of action is to competitively block the binding of cADPR to its receptors, thereby preventing the downstream calcium signaling cascade.

Crucially, this compound acts downstream of SARM1 activation. It does not inhibit the NADase activity of the SARM1 TIR domain itself but rather mitigates the consequences of its enzymatic activity by blocking the action of one of its products, cADPR[5]. This leads to a partial, yet significant, inhibition of the rise in intra-axonal calcium and provides protection against axon degeneration[5].

Signaling Pathway of SARM1 Activation and Inhibition by this compound

The signaling cascade from SARM1 activation to axon degeneration and the point of intervention for this compound can be summarized as follows:

SARM1_Pathway cluster_activation SARM1 Activation cluster_enzymatic Enzymatic Activity cluster_signaling Calcium Signaling cluster_degeneration Axon Degeneration cluster_inhibition Inhibition Axonal_Insult Axonal Insult (e.g., Paclitaxel (B517696), Injury) SARM1_Activation SARM1 Activation Axonal_Insult->SARM1_Activation sTIR_Dimerization sTIR Domain Dimerization SARM1_Activation->sTIR_Dimerization NAD_Cleavage NAD+ Cleavage sTIR_Dimerization->NAD_Cleavage cADPR_Production cADPR Production NAD_Cleavage->cADPR_Production Ca_Increase Increased Intra-axonal Ca++ cADPR_Production->Ca_Increase Axon_Degeneration Axon Degeneration Ca_Increase->Axon_Degeneration Inhibitor This compound Inhibitor->Ca_Increase Partially Inhibits

SARM1 signaling pathway and inhibition.

Quantitative Data

The inhibitory effect of this compound on the SARM1-mediated pathway has been characterized primarily through functional assays such as the prevention of axon degeneration and the reduction of calcium elevation. While a specific IC50 value for the inhibition of sTIR dimerization-induced calcium elevation is not yet reported in the literature, the available data demonstrates a clear dose-dependent effect.

CompoundAssayOrganism/Cell TypeConcentrationEffectReference
This compoundPaclitaxel-Induced Axon DegenerationMouse Dorsal Root Ganglion (DRG) Neurons0.1 µMSignificant decrease in degeneration[5]
This compoundsTIR Dimerization-Induced Calcium ElevationMouse DRG Neurons10 µMPartial inhibition of calcium signal[2][5]
8-Br-cADPRPaclitaxel-Induced Calcium ElevationMouse DRG Neurons20 µMPartial decrease in axonal calcium flux[5]
8-Br-cADPRAgonist-Induced Calcium ElevationHuman Myometrial Smooth Muscle Cells (PHM1)100 µM20% - 46% inhibition of [Ca2+]i responses[5]

Experimental Protocols

The following are detailed methodologies for key experiments to study the inhibitory effects of this compound on sTIR dimerization-induced signaling.

sTIR Dimerization-Induced Axon Degeneration Assay

This assay utilizes a chemically inducible dimerization system to specifically activate SARM1's TIR domain in cultured neurons and assess the protective effects of this compound.

Axon_Degeneration_Workflow Culture 1. Culture DRG neurons in compartmentalized chambers Transduce 2. Transduce axons with lentivirus expressing FkbpF36V-sTIR Culture->Transduce Treat 3. Treat axons with this compound (or vehicle) Transduce->Treat Induce 4. Add B/B homodimerizer to induce sTIR dimerization Treat->Induce Incubate 5. Incubate for 24 hours Induce->Incubate Fix_Stain 6. Fix and immunostain for Tuj1 (neuronal marker) Incubate->Fix_Stain Image 7. Acquire images of axons Fix_Stain->Image Analyze 8. Calculate Degeneration Index (fragmented area / total area) Image->Analyze

References

Foundational Research on 7-Deaza-8-bromo-cyclic ADP Ribose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Deaza-8-bromo-cyclic ADP-ribose (7-deaza-8-bromo-cADPR) is a potent and versatile tool in the study of calcium signaling. As a synthetic analog of cyclic ADP-ribose (cADPR), it exhibits unique properties that make it an invaluable asset for researchers investigating cADPR-mediated cellular processes. This technical guide provides a comprehensive overview of the foundational research on 7-deaza-8-bromo-cADPR, including its synthesis, chemical properties, and biological activity. Detailed experimental protocols for its application and a comparative analysis of its potency are also presented to facilitate its effective use in the laboratory.

Introduction

Cyclic ADP-ribose (cADPR) is a crucial second messenger that mobilizes intracellular calcium (Ca²⁺) from the endoplasmic reticulum, primarily through the activation of ryanodine (B192298) receptors (RyRs).[1][2][3] This signaling pathway is implicated in a multitude of physiological processes, making it a key target for pharmacological intervention and study. However, the utility of native cADPR and its early analogs in cellular studies is often limited by their susceptibility to enzymatic hydrolysis and poor membrane permeability.

7-Deaza-8-bromo-cADPR was developed to overcome these limitations. This analog incorporates two key structural modifications: the replacement of the nitrogen at the 7-position of the adenine (B156593) ring with a carbon atom (7-deaza modification) and the addition of a bromine atom at the 8-position (8-bromo modification). The 7-deaza modification confers resistance to both chemical and enzymatic hydrolysis, while the 8-bromo substitution is responsible for its antagonistic activity at the cADPR receptor.[4] Furthermore, this compound exhibits enhanced membrane permeability, allowing for its use in intact cell systems without the need for microinjection.[1] These combined properties make 7-deaza-8-bromo-cADPR a superior pharmacological tool for dissecting cADPR-mediated Ca²⁺ signaling pathways.[1]

Chemical Properties and Synthesis

7-Deaza-8-bromo-cADPR is a stable analog of cADPR, characterized by its resistance to hydrolytic cleavage. The increased stability is attributed to the 7-deaza modification, which alters the electronic properties of the purine (B94841) ring system and renders the N1-glycosidic bond less susceptible to cleavage.[4]

The synthesis of 7-deaza-8-bromo-cADPR is typically achieved through a chemoenzymatic approach.[4][5] This multi-step process begins with the selective bromination of 7-deazaadenosine (Tubercidin), followed by phosphorylation to yield 7-deaza-8-bromoadenosine 5'-monophosphate. This intermediate is then coupled with nicotinamide (B372718) mononucleotide (NMN) to form the NAD⁺ analog, 7-deaza-8-bromo-nicotinamide adenine dinucleotide. The final cyclization step is catalyzed by ADP-ribosyl cyclase, an enzyme that is flexible in its substrate specificity.[4]

Biological Activity and Mechanism of Action

7-Deaza-8-bromo-cADPR functions as a potent antagonist of the cADPR receptor. It competitively inhibits the binding of cADPR, thereby blocking the downstream signaling cascade that leads to Ca²⁺ release from intracellular stores.[4] The primary target of cADPR is the ryanodine receptor (RyR), a large conductance calcium channel located on the membrane of the endoplasmic reticulum. By preventing the activation of RyRs, 7-deaza-8-bromo-cADPR effectively abrogates cADPR-induced calcium mobilization.

The antagonistic properties of 7-deaza-8-bromo-cADPR have been demonstrated in various experimental systems, most notably in sea urchin egg homogenates, a classic model for studying cADPR-mediated Ca²⁺ release.[4] In this system, it has been shown to be more potent than its predecessor, 8-bromo-cADPR.[4]

Quantitative Data

The potency of 7-deaza-8-bromo-cADPR as a cADPR antagonist has been quantified in sea urchin egg homogenates. The following table summarizes its half-maximal inhibitory concentration (IC50) in comparison to other key cADPR antagonists.

CompoundIC50 (µM) in Sea Urchin Egg HomogenateKey Properties
7-Deaza-8-bromo-cADPR 0.73 ± 0.05 [4]Hydrolysis-resistant, membrane-permeant antagonist
8-Bromo-cADPR0.97 ± 0.04[4]Antagonist

Experimental Protocols

Chemoenzymatic Synthesis of 7-Deaza-8-bromo-cADPR

This protocol outlines the general steps for the synthesis of 7-deaza-8-bromo-cADPR. For detailed reaction conditions and purification procedures, it is essential to consult the primary literature.[4]

Workflow for Synthesis:

G cluster_synthesis Synthesis Workflow 7-Deazaadenosine 7-Deazaadenosine Bromination Bromination 7-Deazaadenosine->Bromination 7-Deaza-8-bromoadenosine 7-Deaza-8-bromoadenosine Bromination->7-Deaza-8-bromoadenosine Phosphorylation Phosphorylation 7-Deaza-8-bromoadenosine->Phosphorylation 7-Deaza-8-bromoadenosine 5'-monophosphate 7-Deaza-8-bromoadenosine 5'-monophosphate Phosphorylation->7-Deaza-8-bromoadenosine 5'-monophosphate Coupling with NMN Coupling with NMN 7-Deaza-8-bromoadenosine 5'-monophosphate->Coupling with NMN 7-Deaza-8-bromo-NAD+ 7-Deaza-8-bromo-NAD+ Coupling with NMN->7-Deaza-8-bromo-NAD+ Enzymatic Cyclization Enzymatic Cyclization 7-Deaza-8-bromo-NAD+->Enzymatic Cyclization 7-Deaza-8-bromo-cADPR 7-Deaza-8-bromo-cADPR Enzymatic Cyclization->7-Deaza-8-bromo-cADPR

Caption: Chemoenzymatic synthesis of 7-deaza-8-bromo-cADPR.

Methodology:

  • Bromination: Selectively brominate 7-deazaadenosine at the 8-position using a suitable brominating agent (e.g., N-bromosuccinimide). Purify the resulting 7-deaza-8-bromoadenosine.

  • Phosphorylation: Phosphorylate the 5'-hydroxyl group of 7-deaza-8-bromoadenosine to yield 7-deaza-8-bromoadenosine 5'-monophosphate.

  • Coupling: Couple the 7-deaza-8-bromoadenosine 5'-monophosphate with nicotinamide mononucleotide (NMN) to form 7-deaza-8-bromo-nicotinamide adenine dinucleotide (7-deaza-8-bromo-NAD⁺).

  • Cyclization: Use ADP-ribosyl cyclase (e.g., from Aplysia californica) to catalyze the intramolecular cyclization of 7-deaza-8-bromo-NAD⁺ to form the final product, 7-deaza-8-bromo-cADPR.

  • Purification: Purify the final compound using appropriate chromatographic techniques, such as ion-exchange chromatography.

Calcium Mobilization Assay in Sea Urchin Egg Homogenate

This assay is the gold standard for characterizing the activity of cADPR analogs.

Workflow for Calcium Mobilization Assay:

G cluster_assay Assay Workflow Prepare Homogenate Prepare Homogenate Add Calcium Indicator Add Calcium Indicator Prepare Homogenate->Add Calcium Indicator Add Antagonist Add Antagonist Add Calcium Indicator->Add Antagonist Add cADPR (Agonist) Add cADPR (Agonist) Measure Fluorescence Measure Fluorescence Add cADPR (Agonist)->Measure Fluorescence Add Antagonist->Add cADPR (Agonist) Data Analysis Data Analysis Measure Fluorescence->Data Analysis

Caption: Workflow for sea urchin egg homogenate Ca²⁺ assay.

Methodology:

  • Homogenate Preparation: Prepare a crude homogenate from sea urchin eggs in a suitable buffer. This can be stored in aliquots at -80°C for long-term use.[6][7]

  • Assay Buffer: Prepare an intracellular-like medium containing a fluorescent calcium indicator (e.g., Fluo-3).

  • Assay Procedure:

    • Thaw an aliquot of the sea urchin egg homogenate.

    • Add the homogenate to the assay buffer containing the calcium indicator.

    • To determine the antagonistic activity of 7-deaza-8-bromo-cADPR, pre-incubate the homogenate with varying concentrations of the antagonist.

    • Initiate calcium release by adding a fixed concentration of cADPR (agonist).

    • Monitor the change in fluorescence over time using a fluorometer.

  • Data Analysis: Calculate the extent of inhibition of cADPR-induced calcium release at each concentration of the antagonist to determine the IC50 value.

Intracellular Calcium Imaging in Intact Cells

The membrane permeability of 7-deaza-8-bromo-cADPR allows for its use in live-cell imaging experiments.

Methodology (using Fura-2 AM):

  • Cell Culture: Culture the cells of interest (e.g., Jurkat T-cells) on coverslips suitable for microscopy.[8]

  • Dye Loading:

    • Prepare a loading buffer containing the ratiometric calcium indicator Fura-2 AM.

    • Incubate the cells with the Fura-2 AM loading buffer to allow the dye to enter the cells and be cleaved to its active form.[9][10][11]

  • Treatment:

    • Replace the loading buffer with a physiological salt solution.

    • Add 7-deaza-8-bromo-cADPR to the cells and incubate for a sufficient period to allow for cell entry and target engagement.

    • Stimulate the cells with an agonist known to induce cADPR-mediated calcium signaling.

  • Imaging:

    • Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging.

    • Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.[9][10][11]

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. Analyze the changes in this ratio over time to assess the effect of 7-deaza-8-bromo-cADPR on agonist-induced calcium signaling.

Signaling Pathway and Structure-Activity Relationship

cADPR Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical cADPR signaling pathway and the inhibitory action of 7-deaza-8-bromo-cADPR.

cluster_pathway cADPR Signaling Pathway NAD NAD+ CD38 CD38 (ADP-ribosyl cyclase) NAD->CD38 synthesis cADPR cADPR CD38->cADPR RyR Ryanodine Receptor (RyR) cADPR->RyR activates Ca_release Ca²⁺ Release RyR->Ca_release ER Endoplasmic Reticulum ER->RyR Antagonist 7-Deaza-8-bromo-cADPR Antagonist->RyR inhibits

Caption: Inhibition of the cADPR/RyR signaling pathway.

Structure-Activity Relationship

The unique properties of 7-deaza-8-bromo-cADPR arise from the synergistic effects of its two key structural modifications.

cluster_sar Structure-Activity Relationship cADPR_Core cADPR Core Structure Mod_7_Deaza 7-Deaza Modification (N to CH) cADPR_Core->Mod_7_Deaza Mod_8_Bromo 8-Bromo Modification cADPR_Core->Mod_8_Bromo Prop_Stability Increased Hydrolytic Stability Mod_7_Deaza->Prop_Stability Prop_Permeability Enhanced Membrane Permeability Mod_7_Deaza->Prop_Permeability Prop_Antagonism Antagonistic Activity Mod_8_Bromo->Prop_Antagonism Mod_8_Bromo->Prop_Permeability Final_Compound 7-Deaza-8-bromo-cADPR Prop_Stability->Final_Compound Prop_Antagonism->Final_Compound Prop_Permeability->Final_Compound

Caption: Key modifications and resulting properties.

Conclusion

7-Deaza-8-bromo-cyclic ADP ribose is a powerful and indispensable tool for researchers studying calcium signaling. Its enhanced stability, membrane permeability, and potent antagonist activity provide significant advantages over native cADPR and other analogs. The detailed information and protocols provided in this technical guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their investigations of cADPR-mediated cellular processes.

References

Unveiling the Molecular Targets of 8-Br-7-CH-cADPR: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-7-deaza-cyclic adenosine (B11128) diphosphate (B83284) ribose (8-Br-7-CH-cADPR) is a synthetic analog of cyclic ADP-ribose (cADPR), a crucial second messenger involved in intracellular calcium signaling. As a membrane-permeant and hydrolysis-resistant antagonist of cADPR, this compound serves as a powerful pharmacological tool to investigate cADPR-mediated pathways and has emerged as a potential therapeutic agent in various disease models. This technical guide provides an in-depth exploration of the known molecular targets of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Core Molecular Targets and Quantitative Data

This compound exerts its effects by competitively inhibiting the binding of cADPR to its downstream effectors. The primary targets identified to date are the ryanodine (B192298) receptors (RyRs) and the transient receptor potential melastatin 2 (TRPM2) channel. Furthermore, its application in studies of the SARM1 signaling pathway has revealed its neuroprotective capabilities. While described as a potent cADPR antagonist, specific binding affinities and inhibitory constants for this compound are not extensively documented in publicly available literature. The following table summarizes the available quantitative and qualitative data regarding its antagonistic actions.

TargetCompoundEffectConcentration/PotencyCell/System TypeReference
cADPR-mediated Ca2+ releaseThis compoundAntagonistMore potent than 8-Br-cADPRSea urchin egg homogenate[1]
Paclitaxel-induced axon degenerationThis compoundInhibitionEffective at 0.1 µMCultured sensory neurons
sTIR dimerization-induced Ca2+ elevationThis compoundPartial InhibitionNot specifiedNot specified[2]
TRPM2 Channel8-Br-cADPRAntagonistNot specifiedNot specified[3][4]
Ryanodine Receptors8-Br-cADPRAntagonistNot specifiedRat cardiomyocytes[5]

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action is the blockade of cADPR-induced calcium release from intracellular stores and modulation of cation influx through plasma membrane channels.

Ryanodine Receptor (RyR) Signaling

cADPR is a well-established endogenous activator of RyRs, a class of intracellular calcium channels located on the sarcoplasmic and endoplasmic reticulum. Activation of RyRs leads to the release of stored calcium into the cytosol, a process known as calcium-induced calcium release (CICR). This compound, by competing with cADPR for binding to RyRs or an associated protein, prevents this calcium release.

RyR_Signaling cADPR cADPR RyR Ryanodine Receptor (RyR) cADPR->RyR Activates 8_Br_7_CH_cADPR This compound 8_Br_7_CH_cADPR->RyR Inhibits ER_SR ER/SR Ca2+ Store RyR->ER_SR Ca_release Ca2+ Release ER_SR->Ca_release Depletion leads to

Caption: Inhibition of cADPR-mediated Ryanodine Receptor activation.
TRPM2 Channel Modulation

The transient receptor potential melastatin 2 (TRPM2) channel is a non-selective cation channel permeable to Ca2+ that is activated by ADPR and sensitized by cADPR, particularly under conditions of oxidative stress. While direct quantitative data for this compound on TRPM2 is scarce, the related compound 8-Br-cADPR is a known antagonist. It is believed that this compound similarly inhibits TRPM2 activation, thereby reducing calcium influx from the extracellular space.

TRPM2_Signaling ADPR ADPR TRPM2 TRPM2 Channel ADPR->TRPM2 Activates cADPR cADPR (sensitizer) cADPR->TRPM2 Potentiates 8_Br_7_CH_cADPR This compound 8_Br_7_CH_cADPR->TRPM2 Inhibits Ca_influx Ca2+ Influx TRPM2->Ca_influx Mediates

Caption: Antagonism of TRPM2 channel activation.
SARM1-Mediated Axon Degeneration Pathway

Sterile Alpha and TIR Motif Containing 1 (SARM1) is a key executioner of programmed axon degeneration. Upon activation, the SARM1 TIR domain exhibits NADase activity, producing cADPR. This leads to a surge in intra-axonal calcium, a critical step in the degenerative process. This compound has been shown to be neuroprotective in this context by preventing the cADPR-mediated calcium increase.[6]

SARM1_Pathway Axonal_Injury Axonal Injury SARM1_Activation SARM1 Activation Axonal_Injury->SARM1_Activation NAD_depletion NAD+ Depletion SARM1_Activation->NAD_depletion cADPR_production cADPR Production SARM1_Activation->cADPR_production Ca_increase Intra-axonal Ca2+ Increase cADPR_production->Ca_increase 8_Br_7_CH_cADPR This compound 8_Br_7_CH_cADPR->Ca_increase Inhibits Axon_Degeneration Axon Degeneration Ca_increase->Axon_Degeneration

Caption: Neuroprotective role in the SARM1 pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the targets and effects of this compound.

Chemoenzymatic Synthesis of this compound

This protocol outlines the synthesis of 7-deaza-8-bromo-cADPR from 7-deazaadenosine.[7]

Materials:

  • 7-deazaadenosine (Tubercidin)

  • N-bromosuccinimide (NBS)

  • Phosphorus oxychloride (POCl3)

  • Triethyl phosphate

  • Nicotinamide (B372718) mononucleotide (NMN)

  • Dicyclohexylcarbodiimide (B1669883) (DCC)

  • Aplysia ADP-ribosyl cyclase

  • Triethylammonium bicarbonate (TEAB) buffer

  • Ion exchange chromatography column

Procedure:

  • Bromination: Selectively brominate 7-deazaadenosine at the 8-position using N-bromosuccinimide. Purify the product by chromatography.

  • Phosphorylation: Phosphorylate the 5'-hydroxy group of the brominated product using phosphorus oxychloride in triethyl phosphate. Purify the resulting 5'-monophosphate by ion exchange chromatography.

  • Coupling: Couple the 7-deaza-8-bromo-adenosine 5'-monophosphate with nicotinamide mononucleotide (NMN) using dicyclohexylcarbodiimide to form 7-deaza-8-bromo-nicotinamide adenine (B156593) dinucleotide (NAD+). Purify the pyrophosphate product by ion exchange chromatography.

  • Cyclization: Incubate the purified 7-deaza-8-bromo-NAD+ with Aplysia ADP-ribosyl cyclase to catalyze the formation of this compound.

  • Purification: Purify the final product, this compound, using ion exchange chromatography.

Synthesis_Workflow start 7-deazaadenosine bromination Bromination (NBS) start->bromination phosphorylation Phosphorylation (POCl3) bromination->phosphorylation coupling Coupling with NMN (DCC) phosphorylation->coupling cyclization Cyclization (ADP-ribosyl cyclase) coupling->cyclization purification Purification (Ion Exchange) cyclization->purification end This compound purification->end

Caption: Workflow for the synthesis of this compound.
Measurement of Intracellular Calcium using Fura-2 AM

This protocol describes how to measure changes in intracellular calcium concentration in response to stimuli in the presence or absence of this compound using the ratiometric fluorescent indicator Fura-2 AM.[7][8]

Materials:

  • Cultured cells (e.g., HEK293, Jurkat T-cells, primary neurons)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer

  • Agonist of interest (e.g., a substance that induces cADPR production)

  • This compound

  • Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm) and an emission filter around 510 nm.

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for microscopy 24-48 hours prior to the experiment.

  • Dye Loading:

    • Prepare a stock solution of Fura-2 AM in anhydrous DMSO.

    • Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and a similar concentration of Pluronic F-127 in physiological buffer.

    • Incubate the cells with the loading buffer for 30-60 minutes at room temperature or 37°C, protected from light.

  • Washing: Wash the cells twice with fresh physiological buffer to remove extracellular Fura-2 AM.

  • De-esterification: Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM within the cells.

  • Imaging:

    • Mount the dish/coverslip on the microscope stage.

    • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.

    • Add this compound to the desired final concentration and incubate for a specified period.

    • Add the agonist to stimulate calcium release.

    • Continue to record the fluorescence at both excitation wavelengths.

  • Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380). An increase in this ratio indicates an increase in intracellular calcium concentration. Compare the response in the presence and absence of this compound to determine its inhibitory effect.

Whole-Cell Patch-Clamp Electrophysiology for TRPM2 Currents

This protocol provides a general framework for measuring TRPM2 channel currents using the whole-cell patch-clamp technique to assess the inhibitory effect of this compound.

Materials:

  • Cells expressing TRPM2 channels

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)

  • Internal solution (e.g., containing Cs-glutamate, CsCl, MgCl2, HEPES, EGTA, ATP, GTP) with ADPR to activate TRPM2

  • This compound

Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Cell Plating: Plate cells at a low density in a dish mounted on the microscope of the patch-clamp setup.

  • Recording:

    • Approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

    • Apply voltage ramps or steps to elicit TRPM2 currents, which are activated by the ADPR in the pipette solution.

    • Establish a stable baseline recording of the TRPM2 current.

  • Drug Application: Perfuse the external solution containing this compound onto the cell and record the changes in the TRPM2 current.

  • Data Analysis: Measure the amplitude of the TRPM2 current before and after the application of this compound to quantify the extent of inhibition.

Conclusion

This compound is a valuable tool for dissecting the complex roles of cADPR in cellular signaling. Its membrane permeability and resistance to hydrolysis make it particularly suitable for studies in intact cells and tissues. While its primary targets are understood to be RyRs and TRPM2 channels, further research is needed to fully quantify its binding affinities and inhibitory constants for these and potentially other targets. The experimental protocols provided in this guide offer a foundation for researchers to further explore the molecular interactions and physiological effects of this potent cADPR antagonist. As our understanding of cADPR-mediated pathways continues to grow, so too will the utility of this compound in both basic research and the development of novel therapeutic strategies.

References

The Modulatory Role of 8-Br-7-CH-cADPR on Intracellular Calcium Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a multitude of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is therefore critical for cellular function. One of the key signaling pathways that regulate Ca²⁺ release from intracellular stores is mediated by cyclic adenosine (B11128) diphosphate-ribose (cADPR). This technical guide provides an in-depth exploration of 8-bromo-7-deaza-cyclic ADP-ribose (8-Br-7-CH-cADPR), a potent and membrane-permeant antagonist of the cADPR signaling pathway. We will delve into its mechanism of action, its effects on intracellular calcium dynamics, and the experimental protocols utilized to investigate these effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development.

Introduction to the cADPR Signaling Pathway

Cyclic ADP-ribose is a naturally occurring metabolite of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) and acts as a powerful second messenger to mobilize Ca²⁺ from intracellular stores, primarily the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR).[1] The synthesis of cADPR is catalyzed by ADP-ribosyl cyclases, such as CD38.[1][2] The primary intracellular target of cADPR is the ryanodine (B192298) receptor (RyR), a large-conductance calcium channel located on the ER/SR membrane.[1][2][3][4] cADPR enhances the sensitivity of RyRs to Ca²⁺ itself, a phenomenon known as calcium-induced calcium release (CICR).[3] This positive feedback mechanism allows for the amplification of the initial Ca²⁺ signal, leading to robust and widespread increases in cytosolic Ca²⁺. The cADPR/RyR signaling pathway is implicated in a diverse array of physiological processes, making it a crucial area of study.

This compound: A Potent Antagonist of cADPR-Mediated Calcium Release

This compound, also known as 7-Deaza-8-bromo-cyclic ADP-ribose, is a synthetic analog of cADPR that acts as a potent and specific antagonist of the cADPR receptor.[5][6][7] Its chemical modifications, the bromine at the 8-position and the deaza modification at the 7-position of the adenine ring, confer several advantageous properties. These modifications block the ability of the molecule to activate the Ca²⁺ release mechanism while still allowing it to bind to the cADPR receptor, thereby competitively inhibiting the action of endogenous cADPR.[8] Furthermore, these modifications render the molecule resistant to hydrolysis and confer membrane permeability, allowing its use in intact cells without the need for microinjection.[6][7]

Quantitative Effects of this compound on Intracellular Calcium

The inhibitory effect of this compound on agonist-induced intracellular Ca²⁺ elevation has been quantified in various cell types. The following table summarizes key findings from the literature.

Cell TypeAgonistThis compound ConcentrationPercent Inhibition of Ca²⁺ ResponseReference
Human Myometrial Smooth Muscle CellsOxytocin (100 nM)10 µM19%[9]
Human Myometrial Smooth Muscle CellsOxytocin (100 nM)100 µM24%[9]
Human Myometrial Smooth Muscle CellsOxytocin (100 nM)1 mM40%[9]
Human Myometrial Smooth Muscle CellsEndothelin-1 (100 nM)100 µM41.5%[9]
Human Myometrial Smooth Muscle CellsEndothelin-1 (1 µM)100 µM24.6%[9]
Porcine Airway Smooth Muscle CellsAcetylcholine (ACh)100 µMSignificantly attenuated[10]
Porcine Airway Smooth Muscle CellsEndothelin-1 (ET-1)100 µMSignificantly attenuated[10]
Porcine Airway Smooth Muscle CellsHistamine100 µMNo significant effect[10]
PC12 CellsAcetylcholine (ACh)100 µM~50%[11]
Duodenum Myocytes (permeabilized)Acetylcholine (ACh, 1 µM)20 µMSignificant reduction in first Ca²⁺ peak and suppression of oscillations[12]
Rat Cortical Astrocytest-butyl hydroperoxideNot specifiedBlocked elevation of [Ca²⁺]i[13]

Experimental Protocols

Measurement of Intracellular Calcium using Fura-2 AM

This protocol describes a general method for measuring intracellular Ca²⁺ concentrations using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Cells of interest cultured on coverslips or in 96-well plates

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline (HBS) or other suitable physiological buffer

  • Agonist of interest

  • This compound

  • Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on glass coverslips or in black-walled, clear-bottom 96-well plates.

  • Loading with Fura-2 AM:

    • Prepare a loading solution containing Fura-2 AM (typically 1-5 µM) and a small amount of Pluronic F-127 (e.g., 0.02%) in HBS.

    • Remove the culture medium from the cells and wash once with HBS.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C in the dark.[14][15][16]

  • De-esterification: After loading, wash the cells twice with HBS to remove extracellular Fura-2 AM. Incubate the cells in HBS for at least 20-30 minutes to allow for the complete de-esterification of the dye by intracellular esterases.[16][17]

  • Antagonist Pre-incubation: For antagonist studies, pre-incubate the Fura-2-loaded cells with the desired concentration of this compound for a specified period (e.g., 30-60 minutes) before agonist stimulation.

  • Calcium Imaging:

    • Mount the coverslip in a perfusion chamber on the microscope stage or place the 96-well plate in the plate reader.

    • Acquire baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.

    • Apply the agonist of interest and continue to record the fluorescence changes at both excitation wavelengths.

  • Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is calculated. This ratio is proportional to the intracellular Ca²⁺ concentration. Changes in this ratio over time reflect the dynamics of intracellular Ca²⁺.[16]

Sea Urchin Egg Homogenate Calcium Release Assay

This cell-free system is a classic and robust model for studying cADPR-mediated Ca²⁺ release.

Materials:

  • Sea urchins

  • Artificial sea water (ASW)

  • Ca²⁺-free ASW

  • Intracellular-like medium

  • Dounce homogenizer

  • Fluorescent Ca²⁺ indicator (e.g., Fluo-3)

  • cADPR

  • This compound

  • Fluorimeter or plate reader

Procedure:

  • Egg Collection and Preparation:

    • Induce sea urchins to spawn by injecting with 0.5 M KCl.

    • Collect the eggs in ASW.

    • De-jelly the eggs by passing them through a nylon mesh.

    • Wash the eggs several times in Ca²⁺-free ASW.

    • Finally, wash and resuspend the eggs in an intracellular-like medium.[18]

  • Homogenization: Homogenize the egg suspension using a Dounce glass tissue homogenizer.[18] The resulting homogenate contains intact intracellular Ca²⁺ stores.

  • Calcium Release Assay:

    • Dilute the homogenate in the intracellular-like medium containing a fluorescent Ca²⁺ indicator.

    • Place the diluted homogenate in a cuvette or 96-well plate and monitor the baseline fluorescence.

    • To test the effect of the antagonist, pre-incubate the homogenate with this compound.

    • Initiate Ca²⁺ release by adding a known concentration of cADPR.

    • Monitor the change in fluorescence, which corresponds to the release of Ca²⁺ from the intracellular stores.

  • Data Analysis: The change in fluorescence intensity upon the addition of cADPR, with and without the antagonist, is measured to determine the inhibitory effect of this compound.

Visualizing the Signaling Pathway and Experimental Workflow

The cADPR-Mediated Calcium Release Pathway

The following diagram illustrates the signaling cascade leading to intracellular calcium release via the cADPR pathway and the point of inhibition by this compound.

cADPR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist (e.g., Acetylcholine) Receptor GPCR Agonist->Receptor CD38 CD38 Receptor->CD38 Activates cADPR cADPR CD38->cADPR Synthesizes NAD NAD+ NAD->CD38 RyR Ryanodine Receptor (RyR) cADPR->RyR Activates This compound This compound (Antagonist) This compound->RyR Inhibits Ca_cytosol [Ca²⁺]i ↑ RyR->Ca_cytosol Ca²⁺ Release Ca_er Ca²⁺ Store Ca_er->RyR

Caption: cADPR signaling pathway and inhibition by this compound.

Experimental Workflow for Studying this compound Effects

The following diagram outlines a typical experimental workflow for investigating the impact of this compound on intracellular calcium signaling.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., Smooth Muscle Cells) start->cell_culture fura_loading 2. Fura-2 AM Loading cell_culture->fura_loading pre_incubation 3. Pre-incubation with this compound fura_loading->pre_incubation control 3a. Control (Vehicle) fura_loading->control agonist_stimulation 4. Agonist Stimulation pre_incubation->agonist_stimulation control->agonist_stimulation ca_imaging 5. Calcium Imaging (F340/F380 Ratio) agonist_stimulation->ca_imaging data_analysis 6. Data Analysis (Comparison of Responses) ca_imaging->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound's effect on Ca²⁺.

Conclusion

This compound is an invaluable pharmacological tool for dissecting the intricate role of the cADPR signaling pathway in intracellular calcium regulation. Its properties as a potent, specific, and membrane-permeant antagonist make it superior to earlier generations of cADPR inhibitors for studies in intact cells. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute rigorous investigations into cADPR-mediated signaling. A thorough understanding of how this pathway is modulated by compounds like this compound is essential for identifying novel therapeutic targets for a wide range of diseases where calcium signaling is dysregulated.

References

An In-depth Technical Guide to the Core Properties of 8-Br-7-CH-cADPR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-7-deaza-cyclic adenosine (B11128) diphosphate (B83284) ribose (8-Br-7-CH-cADPR) is a potent, membrane-permeant, and hydrolysis-resistant antagonist of the second messenger cyclic ADP-ribose (cADPR). Its unique chemical structure, featuring a bromine atom at the 8th position and a carbon atom replacing nitrogen at the 7th position of the adenine (B156593) ring, confers enhanced stability and antagonistic activity compared to its parent compounds. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its mechanism of action, biophysical and pharmacological data, and detailed experimental protocols for its synthesis and application in key biological assays. The information presented herein is intended to serve as a valuable resource for researchers in the fields of cell signaling, neurobiology, and drug development.

Core Properties and Mechanism of Action

This compound, also known as 7-Deaza-8-bromo-cADPR, is a synthetic analog of cADPR, an endogenous second messenger that mobilizes intracellular calcium (Ca²⁺) stores by activating ryanodine (B192298) receptors (RyRs).[1] The structural modifications in this compound make it a powerful tool for studying cADPR-mediated signaling pathways.

Key Properties:

  • Potent cADPR Antagonist: this compound acts as a competitive antagonist at the cADPR binding site on ryanodine receptors, thereby inhibiting cADPR-induced Ca²⁺ release.[2][3][4] It is considered more potent than its predecessor, 8-Br-cADPR.[2][3][4]

  • Membrane Permeability: Unlike cADPR, this compound is cell-permeant, allowing for its direct application to intact cells in culture without the need for microinjection or other disruptive delivery methods.[1][5]

  • Hydrolytic Resistance: The 7-deaza modification makes the molecule resistant to hydrolysis by cADPR hydrolases, ensuring its stability and prolonged activity in biological systems.[1][2][3]

The primary mechanism of action of this compound involves its binding to ryanodine receptors, which are large conductance calcium channels located on the membrane of the endoplasmic or sarcoplasmic reticulum. By competitively inhibiting the binding of the endogenous agonist cADPR, this compound prevents the opening of the RyR channels and the subsequent release of Ca²⁺ into the cytoplasm. This antagonistic activity makes it an invaluable tool for dissecting the physiological and pathological roles of cADPR signaling.

Data Presentation

Physicochemical Properties
PropertyValueReference
Chemical Formula C₁₆H₂₁BrN₄O₁₃P₂[6]
Molecular Weight 619.21 g/mol [6]
Synonyms 7-Deaza-8-bromo-cADPR, 7-Deaza-8-bromo-cyclic ADP ribose[6]
Pharmacological Data
ParameterValue/ObservationCell Type/SystemReference
Antagonistic Activity Potent cADPR antagonist; more potent than 8-Br-cADPR.General[2][3][4]
Neuroprotection Significantly decreases paclitaxel-induced axon degeneration at concentrations as low as 0.1 µM.Dorsal Root Ganglion (DRG) Neurons
Calcium Signaling Partially inhibits calcium elevation caused by sTIR dimerization.Not specified[6]
Long-Term Depression (LTD) A 50 µM concentration produces a partial blockade of LTD.Hippocampal Slices[4]

Experimental Protocols

Chemo-enzymatic Synthesis of 7-Deaza-8-bromo-cyclic Adenosine 5'-diphosphate Ribose

This protocol outlines the synthesis of this compound from 7-deazaadenosine.[2][3]

Materials:

  • 7-deazaadenosine

  • Nicotinamide (B372718) mononucleotide (NMN)

  • ADP-ribosyl cyclase (from Aplysia californica)

  • Other necessary reagents and solvents for organic synthesis (e.g., bromine, phosphorylation reagents)

Procedure:

  • Bromination of 7-deazaadenosine: Start with the bromination of 7-deazaadenosine at the 8-position to yield 8-bromo-7-deazaadenosine.

  • Phosphorylation: Phosphorylate the 5'-hydroxyl group of 8-bromo-7-deazaadenosine to obtain the corresponding monophosphate.

  • Coupling with NMN: Couple the 8-bromo-7-deazaadenosine monophosphate with nicotinamide mononucleotide (NMN) to form 7-deaza-8-bromo nicotinamide adenine dinucleotide (8-Br-7-CH-NAD⁺).

  • Enzymatic Cyclization: Incubate the synthesized 8-Br-7-CH-NAD⁺ with ADP-ribosyl cyclase from Aplysia californica. The enzyme will catalyze the intramolecular cyclization to yield 7-deaza-8-bromo-cyclic adenosine 5'-diphosphate ribose (this compound).

  • Purification: Purify the final product using techniques such as high-performance liquid chromatography (HPLC).

Paclitaxel-Induced Axon Degeneration Assay in Compartmentalized DRG Neuron Cultures

This protocol describes an in vitro assay to assess the neuroprotective effects of this compound against paclitaxel-induced axon degeneration.[7]

Materials:

  • Dorsal Root Ganglion (DRG) neurons

  • Compartmentalized microfluidic culture chambers

  • Paclitaxel (B517696)

  • This compound

  • Cell culture medium and supplements

  • Immunostaining reagents (e.g., anti-βIII-tubulin antibody, fluorescent secondary antibody)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Plate dissociated DRG neurons in the somal compartment of the microfluidic chambers and allow axons to grow into the axonal compartment.

  • Treatment: Once axons have extended into the axonal compartment, treat the axonal compartment with paclitaxel to induce axon degeneration. In the experimental group, co-treat with different concentrations of this compound.

  • Incubation: Incubate the cultures for a specified period (e.g., 24-48 hours).

  • Immunostaining: Fix the cells and perform immunostaining for an axonal marker, such as βIII-tubulin, to visualize the axons.

  • Imaging and Analysis: Acquire images of the axons using a fluorescence microscope. Quantify the extent of axon degeneration by measuring parameters such as axon fragmentation or the percentage of intact axons.

Intracellular Calcium Measurement using Fura-2 AM

This protocol details the measurement of intracellular calcium concentration changes in response to stimuli in the presence or absence of this compound.[8][9][10][11]

Materials:

  • Cultured cells of interest

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127 (optional)

  • Probenecid (optional)

  • HEPES-buffered saline (HBS) or other appropriate buffer

  • Agonist to induce calcium release

  • This compound

  • Fluorescence plate reader or microscope with ratiometric imaging capabilities

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging plate or coverslip.

  • Dye Loading: Prepare a loading solution containing Fura-2 AM (typically 2-5 µM). Pluronic F-127 can be added to aid in dye solubilization. Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C.

  • Washing and De-esterification: Wash the cells with HBS to remove extracellular Fura-2 AM. Incubate the cells for an additional 30 minutes to allow for the complete de-esterification of Fura-2 AM by intracellular esterases. Probenecid can be included in the buffer to inhibit dye leakage.

  • Treatment: Pre-incubate the cells with this compound at the desired concentration for a specified period before adding the agonist.

  • Calcium Measurement: Measure the fluorescence intensity at emission wavelength ~510 nm with excitation wavelengths alternating between 340 nm (for Ca²⁺-bound Fura-2) and 380 nm (for Ca²⁺-free Fura-2).

  • Data Analysis: Calculate the ratio of the fluorescence intensities (340/380 nm). An increase in this ratio corresponds to an increase in intracellular calcium concentration.

Mandatory Visualizations

Signaling Pathway of cADPR and its Antagonism by this compound

cADPR_pathway cluster_extracellular Extracellular cluster_cell Cell cluster_ER Agonist Agonist GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG CD38 CD38 NAD NAD⁺ CD38->NAD Converts cADPR cADPR NAD->cADPR RyR Ryanodine Receptor (RyR) cADPR->RyR Activates Ca_ER Ca²⁺ RyR->Ca_ER Releases ER Endoplasmic Reticulum Ca_cyto Ca²⁺ Ca_ER->Ca_cyto Ca²⁺ Release Downstream Downstream Cellular Responses Ca_cyto->Downstream Antagonist This compound Antagonist->RyR Inhibits

Caption: Signaling pathway of cADPR-mediated calcium release and its inhibition by this compound.

Experimental Workflow for Axon Degeneration Assay

axon_degeneration_workflow start Start: Isolate DRG Neurons culture Culture in Compartmentalized Chambers start->culture treatment Treat Axonal Compartment: - Paclitaxel - Paclitaxel + this compound culture->treatment incubation Incubate for 24-48 hours treatment->incubation fix_stain Fix and Immunostain (e.g., βIII-tubulin) incubation->fix_stain imaging Fluorescence Microscopy fix_stain->imaging analysis Quantify Axon Degeneration imaging->analysis end End: Compare Neuroprotection analysis->end

Caption: Workflow for assessing the neuroprotective effect of this compound on axon degeneration.

Logical Relationship of this compound Properties

logical_relationship cluster_structure Structural Modifications cluster_properties Resulting Properties cluster_application Experimental Applications compound This compound bromo 8-Bromo Substitution compound->bromo deaza 7-Deaza Substitution compound->deaza potency Potent cADPR Antagonism bromo->potency stability Hydrolytic Resistance deaza->stability neuro_research Neurodegeneration Research potency->neuro_research calcium_studies Calcium Signaling Studies potency->calcium_studies permeability Membrane Permeability permeability->neuro_research permeability->calcium_studies stability->neuro_research stability->calcium_studies drug_dev Drug Development Tool neuro_research->drug_dev calcium_studies->drug_dev

References

Methodological & Application

Application Notes and Protocols for 8-Br-7-CH-cADPR in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-7-deazaguanosine-cyclic adenosine (B11128) diphosphate (B83284) ribose (8-Br-7-CH-cADPR) is a potent, membrane-permeant, and hydrolysis-resistant antagonist of cyclic ADP-ribose (cADPR).[1][2] cADPR is a crucial second messenger that mobilizes intracellular calcium (Ca²⁺) stores by gating ryanodine (B192298) receptors (RyRs). The synthesis of cADPR from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) is primarily catalyzed by the ectoenzyme CD38. By inhibiting the action of cADPR, this compound serves as an invaluable tool for investigating the physiological and pathological roles of the CD38/cADPR signaling pathway in various cellular processes, including but not limited to, intracellular calcium signaling, cell proliferation, and apoptosis. These application notes provide detailed protocols for the use of this compound in cell culture experiments.

Product Information

PropertyDescription
Full Name 8-Bromo-7-deazaguanosine-cyclic adenosine diphosphate ribose
Abbreviation This compound
CAS Number 189876-06-0
Molecular Formula C₁₆H₂₁BrN₄O₁₃P₂ (free acid)
Molecular Weight 619.2 g/mol (free acid)
Appearance Lyophilized or crystallized sodium salt
Solubility Readily soluble in water (>50 mM)
Storage Store at -20°C for short-term and -80°C for long-term storage. The compound has limited stability at ambient temperature.

Signaling Pathway

The CD38/cADPR signaling pathway plays a pivotal role in regulating intracellular calcium levels. CD38, a transmembrane glycoprotein, synthesizes cADPR from NAD⁺. cADPR then binds to and opens ryanodine receptors on the endoplasmic or sarcoplasmic reticulum, leading to the release of Ca²⁺ into the cytosol. This increase in cytosolic Ca²⁺ can trigger a cascade of downstream cellular events. This compound acts as a competitive antagonist at the cADPR binding site on the ryanodine receptor, thereby inhibiting Ca²⁺ release.

CD38_cADPR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum NAD_ext NAD⁺ CD38 CD38 NAD_ext->CD38 Substrate cADPR cADPR CD38->cADPR Synthesis NAD_int NAD⁺ RyR Ryanodine Receptor (RyR) cADPR->RyR Activates 8Br7CHcADPR This compound 8Br7CHcADPR->RyR Inhibits Ca_cytosol Ca²⁺ Downstream Downstream Cellular Effects Ca_cytosol->Downstream RyR->Ca_cytosol Release Ca_er Ca²⁺ Store Ca_er->RyR

CD38/cADPR Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound observed in various in vitro studies. IC₅₀ values for this compound are not widely reported in the literature; therefore, effective concentrations leading to significant biological effects are provided.

Cell TypeAssayEffective ConcentrationObserved EffectReference
Dorsal Root Ganglion (DRG) NeuronsAxon Degeneration Assay0.1 µMSignificantly decreased paclitaxel-induced axon degeneration.[3]
Dorsal Root Ganglion (DRG) NeuronsCalcium Imaging10 µMPartially inhibited sTIR dimerization-induced calcium elevation.[3]

Experimental Protocols

Preparation of Stock and Working Solutions

Materials:

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol:

  • Reconstitution of Stock Solution:

    • Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.

    • Reconstitute the lyophilized powder in sterile, nuclease-free water to a stock concentration of 10-50 mM.[4] For example, to make a 10 mM stock solution from 1 mg of this compound (MW: 619.2 g/mol ), add 161.5 µL of sterile water.

    • Vortex thoroughly to ensure complete dissolution. An ultrasonic bath can be used to aid dissolution.[4]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -80°C.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the stock solution on ice.

    • Dilute the stock solution to the desired final concentration in the appropriate cell culture medium or buffer. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.

Protocol for Intracellular Calcium Measurement

This protocol is adapted for use with the fluorescent Ca²⁺ indicator Fura-2 AM.

Materials:

  • Cells of interest cultured on glass coverslips or in a 96-well black, clear-bottom plate

  • This compound working solution

  • Fura-2 AM

  • Pluronic F-127

  • HEPES-buffered saline (HBS) or other suitable buffer

  • Agonist to induce Ca²⁺ release (e.g., ATP, carbachol)

  • Fluorescence microscope or plate reader capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Protocol:

  • Cell Preparation:

    • Seed cells on glass coverslips or in a 96-well plate to achieve 70-80% confluency on the day of the experiment.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS).

    • Remove the culture medium from the cells and wash once with HBS.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBS to remove extracellular Fura-2 AM.

    • Incubate the cells in HBS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Treatment with this compound:

    • Replace the HBS with a fresh solution containing the desired concentration of this compound or a vehicle control.

    • Incubate the cells for a predetermined time (e.g., 15-30 minutes) to allow for cell permeation and target engagement.

  • Calcium Imaging:

    • Place the coverslip or 96-well plate on the stage of the fluorescence microscope or in the plate reader.

    • Acquire a baseline fluorescence ratio (F340/F380) for a few minutes.

    • Add the agonist of choice to stimulate Ca²⁺ release and continue recording the fluorescence ratio.

  • Data Analysis:

    • The change in intracellular Ca²⁺ concentration is proportional to the change in the F340/F380 ratio.

    • Compare the agonist-induced Ca²⁺ response in cells pre-treated with this compound to the vehicle-treated control cells. A reduction in the Ca²⁺ peak or sustained response in the presence of this compound indicates inhibition of cADPR-mediated Ca²⁺ release.

Protocol for Cellular NAD⁺ Level Measurement

This protocol describes the quantification of NAD⁺ using an enzymatic cycling assay.

Materials:

  • Cultured cells

  • This compound working solution

  • Phosphate-buffered saline (PBS), ice-cold

  • Acid extraction buffer (e.g., 0.6 M perchloric acid)

  • Base neutralization buffer (e.g., 3 M KOH, 0.5 M K₂HPO₄)

  • NAD⁺ cycling assay kit (commercially available or prepared in-house)

  • 96-well plate for fluorescence or absorbance measurement

  • Plate reader

Protocol:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere and grow.

    • Treat the cells with various concentrations of this compound or a vehicle control for the desired duration (e.g., 1-24 hours).

  • NAD⁺ Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold acid extraction buffer to each well to lyse the cells and precipitate proteins.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant (containing NAD⁺) to a new tube.

    • Neutralize the extract by adding the base neutralization buffer.

  • NAD⁺ Quantification:

    • Perform the enzymatic cycling assay according to the manufacturer's instructions or a published protocol. This typically involves a reaction mixture containing alcohol dehydrogenase, a substrate (e.g., ethanol), and a chromogenic or fluorogenic reagent that reacts with the NADH produced.

    • Add the extracted samples and NAD⁺ standards to a 96-well plate.

    • Add the cycling reaction mixture to initiate the reaction.

    • Incubate the plate and measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Generate a standard curve using the known concentrations of NAD⁺.

    • Determine the concentration of NAD⁺ in the samples by interpolating from the standard curve.

    • Normalize the NAD⁺ levels to the total protein content of the cell pellet or to the cell number.

    • Compare the NAD⁺ levels in cells treated with this compound to the vehicle-treated controls.

Troubleshooting

IssuePossible CauseSolution
No or low inhibitory effect observed - Insufficient concentration of this compound.- Inadequate incubation time.- The cellular process is not cADPR-dependent.- Degradation of the compound.- Perform a dose-response experiment to determine the optimal concentration.- Increase the pre-incubation time.- Use a positive control known to be sensitive to cADPR antagonists.- Ensure proper storage and handling of the compound.
High background in calcium imaging - Incomplete removal of extracellular Fura-2 AM.- Autofluorescence of the compound or cells.- Ensure thorough washing after Fura-2 AM loading.- Measure the fluorescence of cells treated with this compound without Fura-2 AM to determine its contribution to the signal.
Variability in NAD⁺ measurements - Inconsistent cell numbers between samples.- Incomplete extraction or neutralization.- Pipetting errors.- Normalize NAD⁺ levels to protein concentration or cell count.- Ensure complete cell lysis and accurate pH adjustment of the extract.- Use calibrated pipettes and perform replicates.

Controls for Experiments

  • Vehicle Control: Treat cells with the same volume of the solvent used to dissolve this compound (e.g., water or culture medium) to account for any effects of the solvent.

  • Positive Control (for inhibition): Use a known agonist of the CD38/cADPR pathway (e.g., cADPR in permeabilized cells, or an agonist that elevates intracellular cADPR) to confirm that the pathway is active in your cell type.

  • Negative Control Compound: If available, use an inactive analog of this compound to ensure that the observed effects are specific to the inhibition of the cADPR pathway.

  • Off-Target Controls: To investigate potential off-target effects, it is advisable to assess key cellular functions that are thought to be independent of the cADPR pathway. Additionally, using a structurally different cADPR antagonist could help confirm that the observed phenotype is due to on-target effects.

References

Application Notes and Protocols for 8-Br-7-CH-cADPR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-7-deaza-cyclic ADP-ribose (8-Br-7-CH-cADPR) is a potent, membrane-permeant, and hydrolysis-resistant antagonist of cyclic ADP-ribose (cADPR).[1][2] cADPR is a crucial second messenger that mobilizes intracellular calcium (Ca²⁺) stores, primarily through the activation of ryanodine (B192298) receptors (RyRs), and is also implicated in Ca²⁺ influx via channels such as TRPM2.[3][4] Due to its stability and ability to cross cell membranes, this compound is an invaluable tool for investigating the physiological and pathological roles of the cADPR signaling pathway. These application notes provide an overview of its use, experimental protocols, and relevant data for researchers in various fields, including neuroscience, cardiovascular biology, and oncology.

Physicochemical Properties and Storage

PropertyValue
Alternate Names 7-Deaza-8-bromo-cADPR, 7-Deaza-8-bromo-cyclic ADP ribose
Molecular Formula C₁₆H₂₁BrN₄O₁₃P₂
Molecular Weight 619.21 g/mol
Appearance White to off-white solid
Solubility Soluble in water (>50 mM)
Storage Store at -20°C or -80°C for long-term stability. Shipped on dry ice.

Data sourced from MyBioSource.[5]

Mechanism of Action

This compound acts as a competitive antagonist at the cADPR binding site. By blocking the action of endogenous cADPR, it prevents the sensitization and subsequent opening of RyRs on the endoplasmic/sarcoplasmic reticulum, thereby inhibiting the release of Ca²⁺ from intracellular stores.[1] This blockade of cADPR-mediated Ca²⁺ signaling makes it a critical tool for elucidating the downstream effects of this pathway in various cellular processes.

Signaling Pathway of cADPR and its Antagonism by this compound

cADPR_pathway cluster_extracellular Extracellular cluster_cell Cell Stimulus Stimulus Receptor Receptor Stimulus->Receptor ADPR_Cyclase ADP-ribosyl Cyclase (e.g., CD38) Receptor->ADPR_Cyclase Activates cADPR cADPR ADPR_Cyclase->cADPR Synthesizes NAD NAD+ NAD->ADPR_Cyclase Substrate RyR Ryanodine Receptor (RyR) on ER/SR cADPR->RyR Activates 8_Br_7_CH_cADPR This compound (Antagonist) 8_Br_7_CH_cADPR->RyR Inhibits Ca_release Ca²⁺ Release RyR->Ca_release Cellular_Response Cellular Response (e.g., Axon Degeneration, Synaptic Plasticity) Ca_release->Cellular_Response axon_degeneration_workflow Start Start Culture_DRG Culture DRG neurons in compartmentalized chambers Start->Culture_DRG Allow_Axons Allow axons to grow into the axonal compartment Culture_DRG->Allow_Axons Pre_treat Pre-treat axonal compartment with This compound (e.g., 0.1 µM) Allow_Axons->Pre_treat Add_Paclitaxel Add Paclitaxel (e.g., 30 nM) to the axonal compartment Pre_treat->Add_Paclitaxel Incubate Incubate for 24 hours Add_Paclitaxel->Incubate Image_Axons Image axons using fluorescence microscopy Incubate->Image_Axons Analyze Quantify axon degeneration index Image_Axons->Analyze End End Analyze->End calcium_imaging_workflow Start Start Load_Cells Load cultured cells with a calcium-sensitive dye (e.g., Fura-2 AM) Start->Load_Cells Wash Wash cells to remove extracellular dye Load_Cells->Wash Mount Mount coverslip on the microscope stage Wash->Mount Baseline Record baseline fluorescence Mount->Baseline Pre_incubate Perfuse with this compound (e.g., 10-100 µM) for 5-10 min Baseline->Pre_incubate Stimulate Apply agonist while continuing to perfuse with this compound Pre_incubate->Stimulate Record_Response Record fluorescence changes Stimulate->Record_Response Analyze_Data Analyze Ca²⁺ transient (peak amplitude, duration) Record_Response->Analyze_Data End End Analyze_Data->End

References

optimal concentration of 8-Br-7-CH-cADPR for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and optimal concentrations for the use of 8-Br-7-CH-cADPR, a potent and membrane-permeant antagonist of cyclic ADP-ribose (cADPR). This document is intended to guide researchers in utilizing this compound for studying cADPR-mediated calcium signaling and its role in various physiological and pathological processes.

Introduction

This compound is a synthetic analog of cADPR, a key second messenger that mobilizes intracellular calcium from ryanodine (B192298) receptor (RyR)-sensitive stores. Its modifications, a bromine at position 8 and a deaza substitution at position 7, confer resistance to hydrolysis and enhance its cell permeability, making it a valuable tool for in vitro and in situ experiments.[1][2] This compound has been instrumental in elucidating the role of the cADPR signaling pathway in diverse cellular functions, including neuronal degeneration, smooth muscle contraction, and immune responses.[3][4]

Mechanism of Action

This compound acts as a competitive antagonist at the cADPR binding site on ryanodine receptors, thereby inhibiting cADPR-induced calcium release from the endoplasmic or sarcoplasmic reticulum. Additionally, it has been shown to antagonize the TRPM2 ion channel, which is involved in calcium influx across the plasma membrane.[5][6]

Data Presentation: Optimal Concentrations

The optimal concentration of this compound is experiment-dependent and should be determined empirically for each cell type and specific research question. The following table summarizes effective concentrations reported in the literature for various applications.

Application/AssayCell TypeOrganismConcentration RangeObserved EffectCitation(s)
Axon Degeneration AssayDorsal Root Ganglion (DRG) NeuronsRat0.1 µM - 10 µMSignificant decrease in paclitaxel-induced axon degeneration.[3][7]
Calcium ImagingDorsal Root Ganglion (DRG) NeuronsRat10 µMPartial inhibition of calcium elevation induced by sTIR dimerization.[3][8]
Calcium ImagingHuman Myometrial Smooth Muscle CellsHuman100 µMAttenuation of agonist-induced intracellular calcium increase.[9]
Calcium ImagingPorcine Airway Smooth Muscle CellsPorcine100 µMAttenuation of acetylcholine (B1216132) and endothelin-1 (B181129) induced calcium responses.[4]
TRPM2 Inhibition AssayHEK-293 cells expressing TRPM2HumanNot specifiedInhibition of TRPM2 channel activation.[1][10]

Experimental Protocols

Protocol 1: Inhibition of Paclitaxel-Induced Axon Degeneration in DRG Neurons

This protocol is adapted from studies investigating the neuroprotective effects of this compound against chemotherapy-induced peripheral neuropathy.[3][7]

Materials:

  • This compound (stock solution in DMSO or water)

  • Dorsal Root Ganglion (DRG) neuron culture

  • Paclitaxel (B517696)

  • Culture medium

  • Compartmentalized culture chambers

  • Immunostaining reagents (e.g., anti-βIII-tubulin antibody)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture DRG neurons in compartmentalized chambers to separate axons from cell bodies.

  • Pre-treatment: One hour prior to paclitaxel treatment, add this compound to the axonal compartment at the desired final concentration (e.g., 0.1 µM, 1 µM, 10 µM). A vehicle control (DMSO or water) should be run in parallel.

  • Induction of Degeneration: Add paclitaxel to the axonal compartment to induce axon degeneration. The final concentration of paclitaxel will need to be optimized for your specific culture conditions.

  • Incubation: Incubate the cultures for 24-48 hours.

  • Assessment of Degeneration:

    • Fix the cells with 4% paraformaldehyde.

    • Perform immunostaining for a neuronal marker such as βIII-tubulin to visualize axons.

    • Capture images using a fluorescence microscope.

    • Quantify axon degeneration using established methods, such as measuring the percentage of fragmented axons.

Expected Results:

Treatment with this compound is expected to show a concentration-dependent reduction in the percentage of degenerated axons compared to the paclitaxel-only control.

Protocol 2: Calcium Imaging in Cultured Cells

This protocol provides a general framework for assessing the effect of this compound on intracellular calcium dynamics using fluorescent calcium indicators.[3][8]

Materials:

  • This compound (stock solution in DMSO or water)

  • Cultured cells of interest (e.g., DRG neurons, smooth muscle cells)

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Balanced salt solution (e.g., HBSS)

  • Agonist to induce calcium release (e.g., carbachol, endothelin-1)

  • Fluorescence microscope with ratiometric imaging capabilities (for Fura-2) or a standard fluorescence microscope (for Fluo-4).

Procedure:

  • Cell Plating: Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

  • Dye Loading:

    • Prepare a loading solution containing the calcium indicator dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) and a similar concentration of Pluronic F-127 in a balanced salt solution.

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C.

    • Wash the cells with the balanced salt solution to remove excess dye.

  • Pre-incubation with this compound: Incubate the dye-loaded cells with the desired concentration of this compound (e.g., 10 µM) for 15-30 minutes prior to imaging. Include a vehicle control.

  • Baseline Measurement: Acquire baseline fluorescence images for a few minutes to establish a stable baseline.

  • Agonist Stimulation: Add the agonist of choice to the cells to induce a calcium response.

  • Data Acquisition: Continuously record the fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record the emission at 510 nm. For single-wavelength dyes like Fluo-4, use the appropriate excitation and emission wavelengths (e.g., 488 nm excitation, 520 nm emission).

  • Data Analysis:

    • For ratiometric dyes, calculate the ratio of the fluorescence intensities at the two excitation wavelengths.

    • For single-wavelength dyes, express the change in fluorescence as a ratio over the baseline fluorescence (F/F0).

    • Compare the amplitude and kinetics of the calcium transients in the presence and absence of this compound.

Expected Results:

Pre-incubation with this compound is expected to attenuate the agonist-induced increase in intracellular calcium concentration.

Visualizations

Signaling Pathway of cADPR-Mediated Calcium Release

cADPR_Signaling_Pathway Agonist Agonist GPCR GPCR Agonist->GPCR G_protein G Protein GPCR->G_protein CD38_cyto CD38 (cyto/endo) G_protein->CD38_cyto activates CD38_ecto CD38 (ectoenzyme) TRPM2 TRPM2 Channel Ca_cytosol Ca²⁺ TRPM2->Ca_cytosol NAD NAD+ cADPR cADPR NAD->cADPR synthesized by CD38 cADPR->TRPM2 may activate* RyR Ryanodine Receptor (RyR) cADPR->RyR activates RyR->Ca_cytosol releases Ca_er Ca²⁺ Ca_er->RyR inhibitor This compound inhibitor->TRPM2 inhibits inhibitor->RyR inhibits caption *The direct activation of TRPM2 by cADPR is debated.

Caption: cADPR signaling pathway and points of inhibition by this compound.

Experimental Workflow for Axon Degeneration Assay

Axon_Degeneration_Workflow start Start: Culture DRG neurons in compartmentalized chambers pretreatment Pre-treat axonal compartment with This compound or vehicle start->pretreatment induction Add Paclitaxel to induce axon degeneration pretreatment->induction incubation Incubate for 24-48 hours induction->incubation fix_stain Fix and immunostain for neuronal markers (e.g., βIII-tubulin) incubation->fix_stain imaging Image axons using fluorescence microscopy fix_stain->imaging quantification Quantify axon degeneration (e.g., fragmentation index) imaging->quantification end End: Compare degeneration between treated and control groups quantification->end

Caption: Workflow for assessing the neuroprotective effect of this compound.

Logical Relationship in Calcium Imaging Experiment

Calcium_Imaging_Logic cluster_conditions Experimental Conditions cluster_stimulus Stimulus cluster_response Cellular Response control Vehicle Control agonist Agonist Application control->agonist ca_release_control Normal Ca²⁺ Release treatment This compound treatment->agonist ca_release_treated Attenuated Ca²⁺ Release agonist->ca_release_control leads to agonist->ca_release_treated leads to

Caption: Logic of a calcium imaging experiment with this compound.

References

Application Notes: 8-Br-7-CH-cADPR for Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclic adenosine (B11128) diphosphate-ribose (cADPR) is a crucial second messenger that mobilizes intracellular calcium ([Ca²⁺]i) from the endoplasmic reticulum, playing a vital role in numerous cellular processes.[1] The primary target of cADPR is the ryanodine (B192298) receptor (RyR), an intracellular calcium release channel.[1][2][3] Analogs of cADPR are invaluable tools for studying these signaling pathways. 8-Br-7-CH-cADPR (also known as 7-Deaza-8-bromo-cADPR) is a potent, membrane-permeant, and hydrolysis-resistant antagonist of cADPR.[4][5][6][7] Its stability and ability to cross cell membranes make it particularly well-suited for live-cell calcium imaging experiments to investigate the role of the cADPR/RyR signaling axis. This document provides detailed application notes and protocols for the use of this compound in calcium imaging studies.

Mechanism of Action

This compound acts as a competitive antagonist at the cADPR binding site on the ryanodine receptor. By blocking the binding of endogenous cADPR, it inhibits the release of calcium from the endoplasmic reticulum stores.[4][7] This antagonistic action allows researchers to probe the contribution of cADPR-mediated signaling in response to various stimuli. For instance, it has been used to demonstrate the role of cADPR in agonist-induced calcium responses in human myometrial smooth muscle cells and in paclitaxel-induced axon degeneration.[8][9]

Applications in Calcium Imaging

  • Probing the cADPR Signaling Pathway: this compound can be used to confirm the involvement of cADPR in a specific physiological response. If a cellular calcium signal is attenuated or abolished by pre-incubation with this compound, it strongly suggests the involvement of the cADPR/RyR pathway.

  • Distinguishing Between Calcium Release Mechanisms: In cells that utilize multiple calcium signaling pathways (e.g., both IP₃ and cADPR), this compound can help to dissect the relative contribution of the cADPR-mediated component.

  • Drug Discovery and Target Validation: As a selective antagonist, this compound can be used in screening assays to identify novel compounds that modulate cADPR signaling. It also serves as a valuable tool for validating the RyR as a therapeutic target.

Quantitative Data

The following table summarizes representative quantitative data for cADPR analogs in calcium signaling studies. Note that specific values can vary depending on the cell type and experimental conditions.

Parameter8-Br-cADPRThis compoundCell TypeReference
Action AntagonistPotent AntagonistVarious[4][7][8][10]
Working Concentration 10 µM - 100 µM0.1 µM - 10 µMDRG Axons, Myometrial Cells[8][9]
Effect Inhibition of agonist-induced [Ca²⁺]i increasePartial inhibition of sTIR dimerization-induced calcium elevationHuman Myometrial Cells, DRG Axons[8][9]
IC₅₀ ~1.7 µM (inhibition of cADPR-induced Ca²⁺ release)More potent than 8-Br-cADPRSea Urchin Egg Homogenate[7][11]

Signaling Pathway Diagram

cADPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR GPCR Agonist->GPCR Enzyme ADPR Cyclase (e.g., CD38) GPCR->Enzyme cADPR cADPR Enzyme->cADPR Product NAD NAD+ NAD->Enzyme Substrate RyR Ryanodine Receptor (RyR) cADPR->RyR Activates Ca_cytosol ↑ [Ca²⁺]i Response Cellular Response Ca_cytosol->Response Br_cADPR This compound Br_cADPR->RyR Inhibits RyR->Ca_cytosol Ca²⁺ Release Ca_ER Ca²⁺ Store Ca_ER->RyR

Caption: cADPR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Calcium Imaging with this compound in Cultured Adherent Cells

This protocol outlines a general procedure for assessing the effect of this compound on agonist-induced calcium transients in adherent cells.

Materials:

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • This compound stock solution (e.g., 10 mM in DMSO or water)

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Agonist of interest

  • Fluorescence microscope equipped for live-cell imaging and ratiometric analysis (for Fura-2) or single-wavelength intensity measurement (for Fluo-4).

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or coverslips to achieve 50-70% confluency on the day of the experiment.

  • Calcium Indicator Loading:

    • Prepare a loading solution of your chosen calcium indicator. For Fura-2 AM or Fluo-4 AM, a final concentration of 2-5 µM in HBSS is typical.

    • To aid in dye solubilization, first, dilute the AM ester stock in a small volume of DMSO containing 20% Pluronic F-127 before diluting to the final concentration in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type.

  • De-esterification: Wash the cells twice with HBSS to remove excess dye. Incubate the cells in fresh HBSS for an additional 30 minutes to allow for complete de-esterification of the AM ester.

  • Pre-incubation with this compound:

    • Prepare the desired concentration of this compound in HBSS. A concentration range of 0.1 µM to 10 µM is a good starting point.[9]

    • Replace the HBSS with the this compound solution and incubate for 15-30 minutes.

    • A control group of cells should be incubated with vehicle (e.g., HBSS with the same final concentration of DMSO) for the same duration.

  • Calcium Imaging:

    • Mount the dish or coverslip on the microscope stage.

    • Begin recording the baseline fluorescence. For Fura-2, this involves alternating excitation at ~340 nm and ~380 nm and recording emission at ~510 nm. For Fluo-4, excite at ~494 nm and record emission at ~516 nm.

    • After establishing a stable baseline, add the agonist of interest and continue recording the fluorescence changes.

  • Data Analysis:

    • For Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380). This ratio is proportional to the intracellular calcium concentration.

    • For Fluo-4, express the change in fluorescence as a relative change from the baseline (ΔF/F₀).

    • Compare the peak and duration of the calcium transients in the control and this compound-treated groups to determine the extent of inhibition.

Experimental Workflow Diagram

Calcium_Imaging_Workflow A Seed Cells on Glass-Bottom Dish B Load with Calcium Indicator (e.g., Fura-2 AM) A->B C Wash and De-esterify B->C D Pre-incubate with this compound or Vehicle C->D E Acquire Baseline Fluorescence D->E F Add Agonist E->F G Record Calcium Transient F->G H Analyze Data (e.g., F340/F380 ratio) G->H

Caption: Workflow for a typical calcium imaging experiment using this compound.

Troubleshooting and Considerations:

  • Cell Permeability: While this compound is membrane-permeant, the efficiency of uptake can vary between cell types. Incubation times and concentrations may need to be optimized.

  • Specificity: It is always good practice to include appropriate controls. For example, using a structurally distinct RyR antagonist could help confirm the target of this compound.

  • Phototoxicity and Dye Bleaching: Minimize the exposure of cells to excitation light to avoid phototoxicity and photobleaching of the fluorescent indicator. Use the lowest possible excitation intensity and a neutral density filter if necessary.

  • Solubility: Ensure that this compound is fully dissolved in the stock solution and the final working solution to achieve the desired concentration.[6]

References

Application Notes and Protocols for 8-Br-7-CH-cADPR in the Study of Long-Term Potentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-7-deaza-cyclic adenosine (B11128) diphosphate (B83284) ribose (8-Br-7-CH-cADPR) is a potent, membrane-permeant, and hydrolysis-resistant antagonist of cyclic ADP-ribose (cADPR).[1][2] cADPR is a second messenger that mobilizes intracellular calcium by acting on ryanodine (B192298) receptors (RyRs).[3][4] In the context of synaptic plasticity, the cADPR/RyR signaling pathway has been implicated in long-term depression (LTD).[4] Conversely, studies have shown that this compound does not affect high-frequency stimulation-induced long-term potentiation (LTP) in the hippocampal CA1 region.[4] This makes this compound a valuable pharmacological tool to selectively investigate cADPR-dependent signaling in synaptic plasticity, and to differentiate the molecular mechanisms underlying LTD from those of LTP.

This document provides detailed application notes and protocols for the use of this compound in the study of long-term potentiation.

Product Information

PropertyValue
Full Name 8-Bromo-7-deaza-cyclic adenosine diphosphate ribose
Abbreviation This compound
CAS Number 189876-06-0[1][2]
Molecular Formula C₁₆H₂₁BrN₄O₁₃P₂ (free acid)[1]
Appearance Lyophilized or crystallized sodium salt[1]
Solubility Readily soluble in water (> 50 mM)[1]
Storage Store at -20°C for short-term and -80°C for long-term storage.[1] Ships on dry ice.[1][2]

Mechanism of Action

This compound acts as a competitive antagonist at the cADPR binding site on ryanodine receptors, inhibiting cADPR-mediated calcium-induced calcium release (CICR) from intracellular stores like the endoplasmic reticulum. The key application in studying synaptic plasticity stems from its selectivity. While it effectively blocks the induction of LTD, it does not interfere with NMDA receptor-dependent LTP, indicating that the cADPR/RyR pathway is not essential for this form of LTP.[4]

Data Presentation

The following table summarizes the quantitative data from a key study investigating the effects of this compound on LTD and LTP in the hippocampal CA1 region.

Plasticity TypeCompound ConcentrationEffect on Synaptic PlasticityReference
LTD50 µMPartial attenuation (-22% ± 6%)[4]
LTD100 µMComplete blockade (+7% ± 8%)[4]
LTP 100 µM No impairment (+57% ± 11%) [4]

Signaling Pathways

The following diagram illustrates the distinct signaling pathways for NMDA receptor-dependent LTP and cADPR-dependent LTD, highlighting the point of intervention for this compound.

LTP_LTD_pathways cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_LTP LTP Pathway cluster_LTD LTD Pathway Glutamate_pre Glutamate NMDA NMDA Receptor Glutamate_pre->NMDA High-frequency stimulation mGluR mGluR Glutamate_pre->mGluR Low-frequency stimulation Ca_LTP Ca²⁺ Influx (High Level) NMDA->Ca_LTP CaMKII CaMKII Activation Ca_LTP->CaMKII AMPAR_insertion AMPAR Insertion CaMKII->AMPAR_insertion LTP_expression LTP Expression AMPAR_insertion->LTP_expression PLC PLC mGluR->PLC cGMP cGMP Pathway mGluR->cGMP IP3 IP₃ PLC->IP3 cADPR_synth cADPR Synthesis cGMP->cADPR_synth cADPR cADPR cADPR_synth->cADPR RyR Ryanodine Receptor cADPR->RyR Ca_LTD Ca²⁺ Release (Low Level) RyR->Ca_LTD PP1 Phosphatase Activation (PP1) Ca_LTD->PP1 AMPAR_endo AMPAR Endocytosis PP1->AMPAR_endo LTD_expression LTD Expression AMPAR_endo->LTD_expression Antagonist This compound Antagonist->cADPR Blocks

Caption: Divergent signaling pathways for LTP and LTD.

Experimental Protocols

This section provides a detailed protocol for investigating the effect of this compound on long-term potentiation in acute hippocampal slices.

Preparation of Acute Hippocampal Slices

This protocol is adapted from standard procedures for preparing rodent hippocampal slices.

Materials:

  • Rodent (e.g., Wistar rat or C57BL/6 mouse)

  • Ice-cold dissection buffer (e.g., sucrose-based artificial cerebrospinal fluid - aCSF)

  • Standard aCSF for recording

  • Vibratome

  • Dissection tools

  • Incubation chamber

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Perfuse the animal transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) sucrose-based aCSF.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated sucrose-aCSF.

  • Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.

  • Transfer the slices to an incubation chamber containing standard aCSF, continuously bubbled with 95% O₂ / 5% CO₂.

  • Allow slices to recover at 32-34°C for 30 minutes, and then at room temperature for at least 1 hour before recording.

Electrophysiological Recording and LTP Induction

Setup:

  • Submerged or interface recording chamber continuously perfused with oxygenated aCSF (2-3 mL/min) at 30-32°C.

  • Stimulating electrode placed in the Schaffer collateral pathway.

  • Recording electrode (filled with aCSF) placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

Procedure:

  • Baseline Recording:

    • Obtain a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz). The stimulus intensity should be set to elicit a response that is 30-50% of the maximum amplitude.

  • Application of this compound:

    • Prepare a stock solution of this compound in water.

    • Dilute the stock solution in aCSF to the final desired concentration (e.g., 100 µM).

    • Switch the perfusion to the aCSF containing this compound.

    • Allow the slice to incubate in the antagonist-containing aCSF for at least 30-60 minutes prior to LTP induction to ensure complete penetration and binding. Continue recording baseline responses during this period.

  • LTP Induction:

    • Induce LTP using a standard high-frequency stimulation (HFS) protocol. A common protocol is one or more trains of 100 Hz for 1 second.

  • Post-Induction Recording:

    • Continue recording fEPSPs at the baseline frequency for at least 60 minutes after HFS to monitor the induction and maintenance of LTP.

  • Data Analysis:

    • Measure the slope of the fEPSP.

    • Normalize the fEPSP slope to the average slope during the baseline period.

    • Compare the degree of potentiation in control slices (no drug) versus slices treated with this compound. The expected outcome is no significant difference in the magnitude of LTP between the two groups.[4]

Experimental Workflow Diagram

LTP_Workflow A Prepare Acute Hippocampal Slices B Slice Recovery (>1 hour) A->B C Transfer to Recording Chamber & Place Electrodes B->C D Record Stable Baseline (20-30 min) C->D E Bath Apply this compound (e.g., 100 µM for 30-60 min) D->E F Induce LTP (High-Frequency Stimulation) E->F G Record Post-HFS (>60 min) F->G H Data Analysis: Compare fEPSP slope to baseline G->H

Caption: Experimental workflow for testing this compound on LTP.

Conclusion

This compound is a highly effective and selective antagonist of the cADPR signaling pathway. Its lack of effect on high-frequency stimulation-induced LTP in the hippocampus makes it an invaluable tool for dissecting the distinct molecular cascades of different forms of synaptic plasticity. By using this compound, researchers can selectively block cADPR-dependent processes, such as certain forms of LTD, without confounding effects on canonical NMDA receptor-dependent LTP. This allows for a clearer understanding of the specific roles of intracellular calcium stores and their signaling pathways in learning and memory.

References

Application Notes and Protocols for 8-Br-7-CH-cADPR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the proper dissolution and storage of 8-Bromo-7-deaza-cyclic adenosine (B11128) diphosphate (B83284) ribose (8-Br-7-CH-cADPR), a potent antagonist of the second messenger cyclic ADP-ribose (cADPR). Adherence to this protocol is crucial for maintaining the compound's stability and ensuring the reproducibility of experimental results.

Introduction

This compound is a membrane-permeant and hydrolysis-resistant analog of cADPR.[1][2][3] As a powerful antagonist, it is an invaluable tool for investigating cADPR-mediated calcium signaling pathways.[4] This compound has been shown to inhibit calcium elevation and is implicated in the modulation of ryanodine (B192298) receptors (RyR) and transient receptor potential melastatin 2 (TRPM2) channels.[2][4][5] Proper handling and storage are paramount to preserving its antagonistic activity.

Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValueCitations
Solubility in Water > 50 mM[1]
Purity Typically > 97% (HPLC)[1]
Form Lyophilized solid (often as a sodium salt)[1]
Long-term Storage -80°C (recommended)[1]
Short-term Storage -20°C (necessary)[1]
Stability (Lyophilized) ≥ 2 years at -80°C[6]
Shipping Condition Dry ice[1][6]

Experimental Protocols

Protocol for Dissolving this compound

This protocol outlines the steps for preparing a stock solution of this compound.

Materials:

  • Vial of lyophilized this compound

  • Sterile, nuclease-free water or a suitable buffer (e.g., 20 mM HEPES, pH 7.2)[7]

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Vortex mixer

  • Tabletop centrifuge

Procedure:

  • Pre-centrifugation: Before opening, briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom of the tube.[1]

  • Solvent Addition: Carefully open the vial and add the desired volume of sterile, nuclease-free water or buffer to achieve the target concentration. Given its solubility of over 50 mM, preparing a high-concentration stock solution (e.g., 10-50 mM) is feasible.[1]

  • Dissolution: To ensure complete dissolution, rinse the walls of the vial with the solvent.[1] Close the vial and vortex thoroughly. An ultrasonic bath can also be used to aid dissolution.[1]

  • Verification: Ensure that no particulate matter is visible. The solution should be clear.

Protocol for Storing this compound

Proper storage is critical to maintain the integrity of this compound.

Lyophilized Powder:

  • Long-term: Store the unopened vial at -80°C for maximum stability (≥ 2 years).[1][6]

  • Short-term: If a -80°C freezer is unavailable, store at -20°C.[1]

Aqueous Stock Solution:

  • Aliquotting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[1][7]

  • Storage Temperature:

    • Long-term: For extended storage, store the aliquots at -80°C.

    • Short-term: For frequent use, aliquots can be stored at -20°C.

  • Light Sensitivity: While not explicitly stated for this specific analog, it is good practice to protect solutions of nucleotide analogs from light by storing them in amber tubes or a dark container.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the recommended workflow for preparing and storing this compound solutions.

G cluster_prep Solution Preparation cluster_storage Storage start Start: Lyophilized this compound centrifuge Centrifuge vial to collect powder start->centrifuge add_solvent Add sterile water or buffer (e.g., HEPES, pH 7.2) centrifuge->add_solvent dissolve Vortex/sonicate to dissolve add_solvent->dissolve stock_solution High-concentration stock solution dissolve->stock_solution aliquot Aliquot into single-use tubes stock_solution->aliquot store_long Long-term Storage -80°C aliquot->store_long store_short Short-term Storage -20°C aliquot->store_short

Caption: Workflow for preparing and storing this compound stock solutions.

Signaling Pathway

This diagram illustrates the mechanism of action of this compound in antagonizing cADPR-mediated calcium signaling.

G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum trpm2 TRPM2 Channel ca_influx Ca²⁺ Influx trpm2->ca_influx ryr Ryanodine Receptor (RyR) ca_release Ca²⁺ Release ryr->ca_release cadpr cADPR cadpr->trpm2 Activates cadpr->ryr Activates antagonist This compound antagonist->cadpr Antagonism ca_increase ↑ Intracellular [Ca²⁺] ca_release->ca_increase ca_influx->ca_increase

Caption: this compound antagonizes cADPR, inhibiting Ca²⁺ release and influx.

References

Application Notes and Protocols for 8-Br-7-CH-cADPR Delivery into Primary Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-7-deaza-cyclic adenosine (B11128) diphosphate (B83284) ribose (8-Br-7-CH-cADPR) is a potent and membrane-permeant antagonist of cyclic ADP-ribose (cADPR).[1] As a hydrolysis-resistant analog of cADPR, it serves as a valuable tool for investigating the physiological and pathological roles of cADPR-mediated calcium signaling in various cell types, including primary neurons.[1] cADPR is a second messenger that mobilizes intracellular calcium (Ca2+) from the endoplasmic reticulum through the activation of ryanodine (B192298) receptors (RyRs).[2][3] In the nervous system, this signaling pathway is implicated in a range of processes, including neurotransmitter release, synaptic plasticity, and neuronal survival and degeneration.[2]

These application notes provide detailed protocols for the delivery and application of this compound to primary neuronal cultures, along with quantitative data on its effects and a diagram of the cADPR signaling pathway.

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound and the related compound 8-Br-cADPR in neuronal and other relevant cell types. This information can guide researchers in selecting appropriate experimental conditions.

Table 1: Dose-Dependent Effects of cADPR Antagonists on Neuronal Function

CompoundCell TypeConcentrationIncubation TimeObserved EffectReference
This compoundDorsal Root Ganglion (DRG) Neurons0.1 µM24 hoursSignificantly decreased paclitaxel-induced axon degeneration.[4][4]
This compoundDorsal Root Ganglion (DRG) Neurons10 µMNot SpecifiedPartially inhibited sTIR dimerization-induced calcium elevation.[4][4]
8-Br-cADPRMyometrial Smooth Muscle Cells1 µM60 minutes53% inhibition of store-operated Ca2+ transients.[5][5]
8-Br-cADPRMyometrial Smooth Muscle Cells10 µM60 minutes68% inhibition of store-operated Ca2+ transients.[5][5]
8-Br-cADPRMyometrial Smooth Muscle Cells100 µM60 minutes82% inhibition of store-operated Ca2+ transients.[5][5]
8-Br-cADPRDuodenum Myocytes (permeabilized)20 µM5 minutesSignificantly reduced the amplitude of the first Ca2+ peak and suppressed Ca2+ oscillations induced by acetylcholine.[6][6]

Table 2: Time-Course Effects of cADPR Antagonists on Neuronal Axon Degeneration

CompoundCell TypeConcentrationTime PointObserved EffectReference
8-Br-cADPRDorsal Root Ganglion (DRG) NeuronsNot Specified24 hoursFull protection against paclitaxel-induced axon degeneration.[2][7][2][7]
8-Br-cADPRDorsal Root Ganglion (DRG) NeuronsNot Specified>24 hoursProtective effect was lost at later time points.[2][7][2][7]

Signaling Pathway

The following diagram illustrates the key components of the cADPR-mediated calcium signaling pathway in neurons.

cADPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Neurotransmitter Neurotransmitter GPCR G-Protein Coupled Receptor Neurotransmitter->GPCR G_Protein G-Protein GPCR->G_Protein CD38_out CD38 (extracellular) CD38_in CD38 (intracellular) G_Protein->CD38_in activates cADPR cADPR CD38_in->cADPR synthesizes NAD NAD+ NAD->CD38_in substrate RyR Ryanodine Receptor (RyR) cADPR->RyR activates This compound This compound This compound->RyR inhibits Ca_cytosol [Ca2+]i ↑ Neuronal_Response Neuronal Response (e.g., Neurotransmitter Release, Synaptic Plasticity) Ca_cytosol->Neuronal_Response RyR->Ca_cytosol releases Ca2+ Ca_ER Ca2+ Store

Caption: cADPR-mediated calcium signaling pathway in neurons.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Calculation: Determine the mass of this compound powder required to prepare a stock solution of the desired concentration (e.g., 10 mM). The molecular weight of this compound should be obtained from the manufacturer's certificate of analysis.

  • Dissolution: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.

  • Mixing: Vortex the solution thoroughly to ensure complete dissolution. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.[8]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Treatment of Primary Neurons with this compound

Materials:

  • Primary neuronal cultures (e.g., cortical, hippocampal, or DRG neurons) plated on appropriate culture vessels

  • Prepared this compound stock solution (from Protocol 1)

  • Pre-warmed complete neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)

  • Vehicle control (anhydrous DMSO)

Procedure:

  • Culture Preparation: Ensure that the primary neuronal cultures are healthy and have reached the desired stage of development (typically 7-14 days in vitro) before treatment.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution to the final desired working concentration in pre-warmed complete neuronal culture medium. It is critical to maintain a final DMSO concentration below 0.1% (v/v) to minimize solvent-induced toxicity.

  • Vehicle Control Preparation: Prepare a vehicle control solution by adding the same volume of DMSO used for the highest concentration of this compound to an equivalent volume of pre-warmed complete neuronal culture medium.

  • Treatment: Carefully remove the existing culture medium from the neuronal cultures and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Return the cultures to a humidified incubator at 37°C and 5% CO2 for the desired treatment duration. Incubation times can range from minutes to hours or days, depending on the experimental endpoint.[4][6]

  • Assay: Following the incubation period, proceed with the desired downstream analysis, such as calcium imaging, immunocytochemistry, or viability assays.

Caption: Experimental workflow for treating primary neurons.

Considerations and Best Practices

  • Purity and Stability: Use high-purity this compound to ensure that the observed effects are specific to the compound. While this compound is more resistant to hydrolysis than native cADPR, proper storage of stock solutions is crucial for maintaining its activity.[6][9] The stability of cADPR analogs in physiological buffers is generally good, but it is advisable to prepare fresh working solutions for each experiment.[6][9]

  • Vehicle Effects: Always include a vehicle control (DMSO) at the same final concentration as in the experimental conditions to account for any potential solvent effects on neuronal viability and function.

  • Dose-Response and Time-Course: It is recommended to perform pilot experiments to determine the optimal concentration and incubation time for your specific neuronal culture system and experimental question.

  • Alternative Delivery Methods: While this compound is membrane-permeant, for other non-permeant cADPR analogs or molecules, alternative delivery methods such as electroporation or the use of cell-penetrating peptides may be considered. However, these methods can be harsh on primary neurons and require careful optimization.

By following these protocols and considering the provided data, researchers can effectively utilize this compound to investigate the intricate roles of cADPR-mediated calcium signaling in the nervous system.

References

Application of 8-Br-7-CH-cADPR in Cardiac Muscle Cells: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic ADP-ribose (cADPR) is a crucial second messenger that modulates intracellular calcium ([Ca²⁺]i) signaling in various cell types, including cardiac muscle cells.[1][2] It primarily acts on ryanodine (B192298) receptors (RyRs) located on the sarcoplasmic reticulum (SR), enhancing calcium-induced calcium release (CICR), a fundamental process in cardiac excitation-contraction coupling.[3][4][5] Dysregulation of cADPR-mediated Ca²⁺ signaling has been implicated in cardiac pathologies, making it a significant target for therapeutic intervention.

8-Bromo-7-deazaguanosine-cADPR (8-Br-7-CH-cADPR), a stable and membrane-permeant analog of cADPR, serves as a potent antagonist of the cADPR signaling pathway. By competitively inhibiting the action of endogenous cADPR, this compound allows for the elucidation of the physiological and pathological roles of cADPR in cardiac myocytes. This document provides detailed application notes and protocols for the use of this compound in cardiac muscle cell research.

Mechanism of Action

In cardiac myocytes, cADPR is synthesized by the enzyme ADP-ribosyl cyclase, with CD38 being a key enzyme in this process.[6] cADPR then binds to and sensitizes RyRs on the SR, leading to an increased probability of Ca²⁺ release from the SR in response to an initial Ca²⁺ influx through L-type calcium channels during an action potential. This potentiation of CICR results in a larger intracellular Ca²⁺ transient and, consequently, enhanced myocyte contraction.[3][4]

This compound acts as a competitive antagonist at the cADPR binding site. By blocking the effects of endogenous cADPR, it reduces the sensitivity of RyRs to Ca²⁺, thereby attenuating CICR. This leads to a decrease in the amplitude of Ca²⁺ transients and a reduction in cardiac muscle cell contraction.[3][4]

Data Presentation: Quantitative Effects of cADPR Antagonists

The following table summarizes the quantitative effects of cADPR antagonists, including 8-Br-cADPR, on cardiac myocyte function as reported in the literature.

ParameterCell TypeCompoundConcentrationEffectReference
ContractionGuinea Pig Ventricular Myocytes8-Br-cADPR50 µmol/L~35% reduction[3][4]
ContractionGuinea Pig Ventricular Myocytes8-amino-cADPR5 µmol/L~35% reduction[3][4]
Bradykinin-induced Ca²⁺ increaseMouse Embryonic Stem Cells8-Br-cADPR200 µMSignificant inhibition[6]
Agonist-induced [Ca²⁺]i responsesHuman Airway Smooth Muscle Cells8-Br-cADPRNot specifiedAttenuation[7][8]
X/XO-induced [Ca²⁺]i increaseCoronary Arterial Smooth Muscle Cells8-Br-cADPRNot specifiedSignificant attenuation[9]
ACh-induced Ca²⁺ oscillationsDuodenum Myocytes8-Br-cADPR20 µMSuppression[10]

Experimental Protocols

Protocol 1: Investigation of this compound Effects on Cardiomyocyte Contraction

Objective: To determine the effect of this compound on the contractility of isolated adult ventricular myocytes.

Materials:

  • Isolated adult ventricular myocytes (e.g., from guinea pig or rat)

  • Tyrode's solution

  • Patch-clamp setup with perfusion system

  • Glass micropipettes

  • This compound

  • Intracellular solution for patch pipette

  • Microscope with a system for measuring cell shortening

Procedure:

  • Cell Preparation: Isolate ventricular myocytes using established enzymatic digestion protocols.

  • Patch-Clamp:

    • Prepare patch pipettes with a resistance of 2-4 MΩ.

    • Fill the pipette with intracellular solution containing the desired concentration of this compound (e.g., 50 µmol/L).[3][4] A control group should use an intracellular solution without the antagonist.

    • Establish a whole-cell patch-clamp configuration on a selected myocyte.

  • Contraction Measurement:

    • Superfuse the myocyte with Tyrode's solution at 36°C.[3][4] Note: The effects of cADPR and its antagonists can be temperature-sensitive.[3][4]

    • Stimulate the myocyte to contract at a fixed frequency (e.g., 1 Hz) using voltage pulses.

    • Record cell shortening using a video-based edge detection system or a similar method.

  • Data Analysis:

    • Allow for dialysis of the pipette solution into the cell for several minutes.

    • Measure the amplitude of cell shortening before and after the application of this compound.

    • Compare the results with the control group to determine the percentage reduction in contraction.

Protocol 2: Measurement of Intracellular Ca²⁺ Transients

Objective: To assess the impact of this compound on intracellular Ca²⁺ transients in cardiac myocytes.

Materials:

  • Isolated adult ventricular myocytes

  • Fura-2 AM or other suitable Ca²⁺ indicator

  • Fluorescence imaging setup (e.g., confocal microscope)

  • This compound

  • Pluronic F-127

  • Tyrode's solution

Procedure:

  • Cell Loading:

    • Incubate the isolated myocytes with Fura-2 AM (e.g., 5 µM) and Pluronic F-127 for a specified time to allow for dye loading.

    • Wash the cells to remove excess dye.

  • Drug Incubation:

    • Pre-incubate a group of cells with a membrane-permeant form of this compound at the desired concentration and for a sufficient duration (e.g., 60 minutes).[11]

  • Ca²⁺ Imaging:

    • Place the cells on the stage of the fluorescence microscope and perfuse with Tyrode's solution at 36°C.

    • Electrically stimulate the myocytes at a constant frequency (e.g., 1 Hz).

    • Record the fluorescence emission at the appropriate wavelengths for the chosen Ca²⁺ indicator.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities to determine the intracellular Ca²⁺ concentration or transient amplitude.

    • Compare the amplitude and kinetics of the Ca²⁺ transients in control cells versus cells treated with this compound.

Visualizations

cluster_0 Cell Membrane cluster_1 Sarcoplasmic Reticulum L-type Ca2+ Channel L-type Ca2+ Channel Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx CD38 CD38 cADPR cADPR CD38->cADPR Synthesizes RyR RyR SR Ca2+ Store SR Ca2+ Store RyR->SR Ca2+ Store Releases Ca2+ CICR CICR SR Ca2+ Store->CICR Action Potential Action Potential Action Potential->L-type Ca2+ Channel Opens NAD+ NAD+ NAD+->CD38 Substrate cADPR->RyR Sensitizes This compound This compound This compound->RyR Inhibits Ca2+ Influx->RyR Triggers Ca2+ Transient Ca2+ Transient CICR->Ca2+ Transient Increases Contraction Contraction Ca2+ Transient->Contraction

Caption: Signaling pathway of cADPR in cardiac myocytes and the inhibitory action of this compound.

cluster_workflow Experimental Workflow Isolate Myocytes Isolate Myocytes Load with Ca2+ Indicator Load with Ca2+ Indicator Isolate Myocytes->Load with Ca2+ Indicator Incubate with this compound Incubate with this compound Load with Ca2+ Indicator->Incubate with this compound Stimulate and Record Stimulate and Record Incubate with this compound->Stimulate and Record Analyze Data Analyze Data Stimulate and Record->Analyze Data

Caption: General experimental workflow for studying the effects of this compound on cardiac myocytes.

Endogenous cADPR Endogenous cADPR RyR Binding Site RyR Binding Site Endogenous cADPR->RyR Binding Site Binds to Enhanced CICR & Contraction Enhanced CICR & Contraction RyR Binding Site->Enhanced CICR & Contraction Leads to This compound This compound Blocked RyR Binding Site Blocked RyR Binding Site This compound->Blocked RyR Binding Site Competitively Binds to Reduced CICR & Contraction Reduced CICR & Contraction Blocked RyR Binding Site->Reduced CICR & Contraction Results in

Caption: Logical relationship illustrating the competitive antagonism of this compound at the ryanodine receptor.

References

Application Notes and Protocols for 8-Br-cADPR Treatment in T-Lymphocyte Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-cyclic adenosine (B11128) diphosphate-ribose (8-Br-cADPR) is a cell-permeable antagonist of cyclic ADP-ribose (cADPR), a crucial second messenger in T-lymphocyte signaling.[1] cADPR, produced by the ectoenzyme CD38, mobilizes intracellular calcium (Ca2+) stores through the activation of ryanodine (B192298) receptors (RyRs), leading to a sustained increase in intracellular Ca2+ concentration.[1] This sustained calcium signal is pivotal for T-cell activation, proliferation, differentiation, and effector functions. 8-Br-cADPR serves as a valuable pharmacological tool to investigate the role of the cADPR/Ca2+ signaling pathway in various T-cell functions by competitively inhibiting the action of cADPR. These application notes provide an overview of the use of 8-Br-cADPR in T-lymphocyte studies, including its mechanism of action, effects on T-cell function, and detailed protocols for key experiments.

Mechanism of Action

In T-lymphocytes, T-cell receptor (TCR) stimulation triggers the activation of ADP-ribosyl cyclase activity of CD38, leading to the synthesis of cADPR from NAD+. cADPR then binds to and sensitizes ryanodine receptors (RyR), particularly RyR2 and RyR3 which are expressed in T-cells, on the sarcoplasmic/endoplasmic reticulum (S/ER) membrane.[1] This sensitization facilitates the release of Ca2+ from the S/ER into the cytoplasm, contributing to the sustained elevation of intracellular Ca2+ required for downstream signaling events. 8-Br-cADPR acts as a competitive antagonist at the cADPR binding site on RyRs, thereby blocking cADPR-mediated Ca2+ release and attenuating the subsequent signaling cascades.

Data Presentation

The following table summarizes quantitative data from T-lymphocyte studies using 8-Br-cADPR.

ParameterCell Type8-Br-cADPR ConcentrationIncubation TimeMeasured OutcomeReference
Intracellular Ca2+ LevelsChronically stimulated human CD8+ T-cells2.5 µMNot specifiedSignificant reduction in the ratio of bound to unbound Indo-1-AM, indicating decreased intracellular Ca2+[2]
T-cell Activation Marker ExpressionChronically stimulated CD8+ T-cellsNot specifiedNot specifiedDownregulation of Tim3 expression[2]
Transcription Factor ExpressionChronically stimulated CD8+ T-cellsNot specifiedNot specifiedSustained expression of TCF1[2]
Protein PhosphorylationChronically stimulated CD8+ T-cellsNot specifiedNot specifiedDownregulation of p-AKT (Ser473) levels[2]
T-cell ProliferationTCR/CD3-stimulated T-cellsNot specifiedNot specifiedInhibition of cell proliferation[1]
Cytokine ProductionChronically stimulated CD8+ T-cellsNot specifiedNot specifiedImproved effector cytokine production[2]

Experimental Protocols

Here are detailed protocols for key experiments involving 8-Br-cADPR treatment in T-lymphocytes.

Intracellular Calcium Measurement

This protocol describes how to measure changes in intracellular calcium concentration in T-lymphocytes following treatment with 8-Br-cADPR using a fluorescent calcium indicator.

Materials:

  • T-lymphocytes (e.g., primary human T-cells or Jurkat cells)

  • 8-Br-cADPR (stock solution in DMSO or water)

  • Indo-1 AM or Fura-2 AM fluorescent dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+

  • T-cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • T-cell stimulus (e.g., anti-CD3/CD28 antibodies, phytohemagglutinin (PHA))

  • Flow cytometer or fluorescence microscope equipped for ratiometric imaging

Protocol:

  • Cell Preparation:

    • Culture T-lymphocytes to the desired density. For suspension cells like Jurkat, maintain a density between 1x10^5 and 1x10^6 cells/mL.

    • On the day of the experiment, harvest cells by centrifugation (e.g., 300 x g for 5 minutes) and wash once with HBSS without Ca2+ and Mg2+.

    • Resuspend the cell pellet in HBSS without Ca2+ and Mg2+ at a concentration of 1x10^6 cells/mL.

  • Dye Loading:

    • Prepare a loading solution of Indo-1 AM (e.g., 1-5 µM) or Fura-2 AM (e.g., 1-5 µM) with 0.02% Pluronic F-127 in HBSS without Ca2+ and Mg2+.

    • Add the loading solution to the cell suspension and incubate at 37°C for 30-60 minutes in the dark.

    • After incubation, wash the cells twice with HBSS with Ca2+ and Mg2+ to remove extracellular dye.

    • Resuspend the cells in HBSS with Ca2+ and Mg2+ at a final concentration of 1x10^6 cells/mL.

  • 8-Br-cADPR Treatment and Data Acquisition:

    • Equilibrate the dye-loaded cells at 37°C for at least 5 minutes before starting the measurement.

    • Acquire a baseline fluorescence reading for 1-2 minutes.

    • Add the desired concentration of 8-Br-cADPR (e.g., 2.5 µM) to the cell suspension and continue recording. A vehicle control (e.g., DMSO) should be run in parallel.

    • After a few minutes of incubation with 8-Br-cADPR, add a T-cell stimulus (e.g., anti-CD3/CD28 antibodies) to observe the effect of 8-Br-cADPR on stimulus-induced calcium flux.

    • For flow cytometry, record the ratio of fluorescence emission at two wavelengths (e.g., 405 nm and 485 nm for Indo-1). For microscopy, capture images at the respective excitation/emission wavelengths for the chosen dye.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities over time.

    • Compare the calcium response in 8-Br-cADPR-treated cells to that of vehicle-treated control cells.

T-Cell Proliferation Assay (CFSE-based)

This protocol outlines the use of 8-Br-cADPR to assess its effect on T-lymphocyte proliferation using the carboxyfluorescein succinimidyl ester (CFSE) dilution assay.

Materials:

  • T-lymphocytes

  • 8-Br-cADPR

  • CFSE staining solution (e.g., 5 mM stock in DMSO)

  • T-cell culture medium

  • T-cell stimulus (e.g., anti-CD3/CD28 beads or plate-bound antibodies)

  • Phosphate-Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • Flow cytometer

Protocol:

  • CFSE Staining:

    • Wash T-lymphocytes with PBS and resuspend at 1-10 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and mix immediately.

    • Incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of cold complete culture medium (containing FBS).

    • Incubate for 5 minutes on ice.

    • Wash the cells three times with complete culture medium to remove unbound CFSE.

  • Cell Culture and Treatment:

    • Resuspend the CFSE-labeled cells in complete culture medium at a concentration of 1x10^6 cells/mL.

    • Plate the cells in a tissue culture plate pre-coated with anti-CD3 antibody or in the presence of anti-CD3/CD28 beads.

    • Add 8-Br-cADPR at the desired final concentration to the respective wells. Include a vehicle control.

    • Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in FACS buffer (PBS with 1% FBS).

    • Analyze the CFSE fluorescence using a flow cytometer. CFSE is typically detected in the FITC channel.

    • Gate on the live cell population.

  • Data Analysis:

    • Analyze the CFSE histograms. Each peak of successively halved fluorescence intensity represents a cell division.

    • Quantify the percentage of divided cells and the proliferation index in 8-Br-cADPR-treated versus control cultures.

Cytokine Release Assay

This protocol describes how to measure the effect of 8-Br-cADPR on the release of cytokines from activated T-lymphocytes using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • T-lymphocytes

  • 8-Br-cADPR

  • T-cell culture medium

  • T-cell stimulus (e.g., anti-CD3/CD28 antibodies, PMA/Ionomycin)

  • ELISA kit for the cytokine of interest (e.g., IL-2, IFN-γ, TNF-α)

  • 96-well culture plates

  • Centrifuge

Protocol:

  • Cell Culture and Treatment:

    • Plate T-lymphocytes at a density of 1-2 x 10^5 cells/well in a 96-well plate in complete culture medium.

    • Pre-incubate the cells with the desired concentration of 8-Br-cADPR or vehicle control for 30-60 minutes at 37°C.

    • Stimulate the cells with a T-cell activator (e.g., anti-CD3/CD28 antibodies). Include unstimulated controls.

    • Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection:

    • After the incubation period, centrifuge the plate at 300-400 x g for 5 minutes to pellet the cells.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

  • ELISA:

    • Perform the ELISA for the cytokine of interest according to the manufacturer's instructions.

    • Briefly, this involves coating a 96-well plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a substrate, and finally a stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve using the provided cytokine standards.

    • Calculate the concentration of the cytokine in each sample based on the standard curve.

    • Compare the cytokine levels in the supernatants of 8-Br-cADPR-treated cells with those of the control cells.

Visualizations

Signaling Pathway of cADPR in T-Lymphocytes and Inhibition by 8-Br-cADPR

T_Cell_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum TCR TCR/CD3 CD38 CD38 TCR->CD38 activates Stimulus Antigen (Stimulus) Stimulus->TCR cADPR cADPR CD38->cADPR converts NAD NAD+ NAD->CD38 RyR Ryanodine Receptor (RyR) cADPR->RyR activates 8-Br-cADPR 8-Br-cADPR (Antagonist) 8-Br-cADPR->RyR inhibits Ca_release Ca²⁺ Release RyR->Ca_release Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Downstream Downstream Signaling (Activation, Proliferation, Cytokine Release) Ca_increase->Downstream ER_Ca Ca²⁺ Store ER_Ca->RyR

Caption: cADPR signaling pathway in T-cells and its inhibition by 8-Br-cADPR.

Experimental Workflow for Calcium Imaging

Calcium_Imaging_Workflow Start Start Prepare_Cells Prepare T-Lymphocytes Start->Prepare_Cells Load_Dye Load with Calcium Indicator (e.g., Indo-1 AM) Prepare_Cells->Load_Dye Wash_Cells Wash to Remove Extracellular Dye Load_Dye->Wash_Cells Equilibrate Equilibrate Cells at 37°C Wash_Cells->Equilibrate Baseline Acquire Baseline Fluorescence Equilibrate->Baseline Add_Inhibitor Add 8-Br-cADPR or Vehicle Control Baseline->Add_Inhibitor Record_Response Record Fluorescence Add_Inhibitor->Record_Response Add_Stimulus Add T-Cell Stimulus Record_Response->Add_Stimulus Record_Final Record Final Response Add_Stimulus->Record_Final Analyze Analyze Data (Calculate Ratios) Record_Final->Analyze End End Analyze->End

Caption: Workflow for intracellular calcium measurement using 8-Br-cADPR.

Experimental Workflow for T-Cell Proliferation Assay

Proliferation_Workflow Start Start Label_Cells Label T-Cells with CFSE Start->Label_Cells Wash_Cells Wash to Remove Unbound CFSE Label_Cells->Wash_Cells Culture_Setup Set up Cultures with Stimulus (e.g., anti-CD3/CD28) Wash_Cells->Culture_Setup Add_Treatment Add 8-Br-cADPR or Vehicle Control Culture_Setup->Add_Treatment Incubate Incubate for 3-5 Days Add_Treatment->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Stain_Markers Optional: Surface Marker Staining Harvest_Cells->Stain_Markers FACS_Analysis Analyze by Flow Cytometry Stain_Markers->FACS_Analysis Analyze_Data Quantify Proliferation FACS_Analysis->Analyze_Data End End Analyze_Data->End

Caption: Workflow for CFSE-based T-cell proliferation assay with 8-Br-cADPR.

References

Application Notes and Protocols for Measuring 8-Br-7-CH-cADPR Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and measuring the efficacy of 8-Br-7-CH-cADPR, a potent, cell-permeable, and hydrolysis-resistant antagonist of cyclic ADP-ribose (cADPR). The following protocols and data will enable researchers to effectively evaluate its potential in various experimental settings.

Introduction to this compound and its Mechanism of Action

Cyclic ADP-ribose (cADPR) is a crucial second messenger that mobilizes intracellular calcium (Ca²⁺) from the endoplasmic reticulum through the activation of ryanodine (B192298) receptors (RyRs). In some cellular contexts, it may also influence Ca²⁺ entry through transient receptor potential (TRP) channels, such as TRPM2. The enzyme CD38 is the primary source of cADPR synthesis from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) in many cell types. In neurons, the enzyme SARM1 has also been shown to produce cADPR, particularly in the context of axonal injury.

This compound acts as a competitive antagonist at the cADPR binding site on RyRs and potentially other cADPR-sensitive channels, thereby inhibiting cADPR-mediated Ca²⁺ release and downstream signaling events. This antagonistic activity makes it a valuable tool for studying the physiological roles of cADPR and a potential therapeutic agent for conditions associated with excessive cADPR signaling, such as neurodegenerative diseases.

Data Presentation: Efficacy of this compound

The following tables summarize key quantitative data regarding the efficacy of this compound in various in vitro assays.

Table 1: Inhibition of Intracellular Calcium Elevation

Assay SystemAgonist/StimulusThis compound ConcentrationObserved EffectReference
Dorsal Root Ganglion (DRG) NeuronssTIR dimerization (SARM1 activation)10 µMPartial inhibition of Ca²⁺ elevation[1][2]
Human Myometrial Smooth Muscle CellsOxytocin, PGF2α, ET-1100 µM (of 8-Br-cADPR)20-46% attenuation of Ca²⁺ responses[3]
Porcine Airway Smooth Muscle CellsAcetylcholine, Endothelin-1100 µM (of 8-Br-cADPR)Significant attenuation of Ca²⁺ responses[4]

Table 2: Neuroprotective Effects

Cell TypeInsultThis compound ConcentrationOutcome MeasureObserved EffectReference
Dorsal Root Ganglion (DRG) NeuronsPaclitaxel (30 nM)0.1 µMAxon Degeneration IndexSignificant decrease in degeneration[1]
Dorsal Root Ganglion (DRG) NeuronsPaclitaxel (30 nM)1 µMAxon Degeneration IndexSignificant decrease in degeneration[1]
Dorsal Root Ganglion (DRG) NeuronsPaclitaxel (30 nM)10 µMAxon Degeneration IndexSignificant decrease in degeneration[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cADPR signaling pathway and a typical experimental workflow for assessing the efficacy of this compound.

cADPR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Stimulus Stimulus Receptor Receptor Stimulus->Receptor CD38_SARM1 CD38 / SARM1 Receptor->CD38_SARM1 activates TRPM2 TRPM2 Ca2_cytosol [Ca²⁺]i ↑ TRPM2->Ca2_cytosol Ca²⁺ influx cADPR cADPR CD38_SARM1->cADPR produces NAD NAD+ NAD->CD38_SARM1 substrate cADPR->TRPM2 activates RyR Ryanodine Receptor (RyR) cADPR->RyR activates This compound This compound This compound->RyR inhibits Downstream Downstream Cellular Responses (e.g., Axon Degeneration) Ca2_cytosol->Downstream RyR->Ca2_cytosol releases Ca²⁺ Ca2_ER Ca²⁺ Store Ca2_ER->RyR Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_measurement Efficacy Measurement cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., DRG neurons, smooth muscle cells) Pre-incubation 4. Pre-incubate cells with This compound or vehicle Cell_Culture->Pre-incubation Stimulus_Prep 2. Prepare Stimulus (e.g., Paclitaxel, Agonist) Stimulation 5. Add stimulus to induce cADPR-mediated response Stimulus_Prep->Stimulation Antagonist_Prep 3. Prepare this compound (various concentrations) Antagonist_Prep->Pre-incubation Pre-incubation->Stimulation Calcium_Imaging 6a. Intracellular Calcium Imaging (e.g., Fura-2 AM) Stimulation->Calcium_Imaging Axon_Assay 6b. Axon Degeneration Assay (e.g., Immunostaining) Stimulation->Axon_Assay CD38_Assay 6c. CD38 Activity Assay (optional, indirect measure) Stimulation->CD38_Assay Quantification 7. Quantify Results (e.g., Ca²⁺ levels, degeneration index) Calcium_Imaging->Quantification Axon_Assay->Quantification CD38_Assay->Quantification Dose_Response 8. Generate Dose-Response Curves Quantification->Dose_Response

References

Application Notes and Protocols: 8-Br-7-CH-cADPR in the Study of Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-7-ethynyl-cyclic adenosine (B11128) diphosphate (B83284) ribose (8-Br-7-CH-cADPR) is a potent and membrane-permeable antagonist of cyclic adenosine diphosphate ribose (cADPR). cADPR is a crucial second messenger that mobilizes intracellular calcium (Ca2+) stores, a process fundamental to numerous cellular functions. Dysregulation of calcium homeostasis is a well-established hallmark of neurodegenerative diseases, contributing to excitotoxicity, mitochondrial dysfunction, and ultimately neuronal death. Consequently, this compound has emerged as a valuable pharmacological tool for investigating the role of the cADPR signaling pathway in the pathogenesis of various neurodegenerative disorders and for exploring potential therapeutic interventions.

Mechanism of Action

Cyclic ADP-ribose is synthesized from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) by the enzymatic activity of ADP-ribosyl cyclases, such as CD38, and the enzyme SARM1.[1][2] cADPR elicits the release of Ca2+ from the endoplasmic reticulum by binding to and sensitizing ryanodine (B192298) receptors (RyRs).[3] Additionally, cADPR can modulate Ca2+ entry from the extracellular space through the activation of transient receptor potential (TRP) channels, specifically TRPM2.

This compound acts as a competitive antagonist at cADPR binding sites on RyRs and TRPM2 channels, thereby inhibiting cADPR-mediated Ca2+ mobilization.[4] Its enhanced membrane permeability and resistance to hydrolysis make it a superior tool for studying cADPR signaling in intact cells and tissues compared to its predecessor, 8-Br-cADPR.[3]

G cluster_synthesis cADPR Synthesis cluster_signaling Ca2+ Mobilization NAD+ NAD+ CD38 CD38 NAD+->CD38 SARM1 SARM1 NAD+->SARM1 cADPR cADPR CD38->cADPR ADP-ribosyl cyclase activity SARM1->cADPR NADase activity RyR Ryanodine Receptor (ER) cADPR->RyR TRPM2 TRPM2 Channel (Plasma Membrane) cADPR->TRPM2 Intracellular Ca2+ Increase Intracellular Ca2+ Increase cADPR->Intracellular Ca2+ Increase Ca_ER Ca2+ release RyR->Ca_ER Ca_extra Ca2+ influx TRPM2->Ca_extra Ca_ER->Intracellular Ca2+ Increase Ca_extra->Intracellular Ca2+ Increase This compound This compound This compound->RyR This compound->TRPM2 Downstream Signaling\n(e.g., Neurodegeneration) Downstream Signaling (e.g., Neurodegeneration) Intracellular Ca2+ Increase->Downstream Signaling\n(e.g., Neurodegeneration)

Fig. 1: General cADPR Signaling Pathway and Inhibition by this compound.

Application in Neurodegenerative Disease Models

Axonal Degeneration Models

A key application of this compound is in the study of axonal degeneration, a common feature of many neurodegenerative diseases and peripheral neuropathies. In models of chemotherapy-induced peripheral neuropathy (CIPN), the activation of Sterile Alpha and TIR Motif Containing 1 (SARM1) is a critical event. SARM1 possesses NADase activity, leading to the rapid depletion of NAD+ and the production of cADPR.[4] This increase in cADPR contributes to a pathological rise in intra-axonal Ca2+, triggering a cascade of events that result in axonal breakdown. This compound has been shown to be neuroprotective in these models by blocking the cADPR-mediated Ca2+ influx and preserving axonal integrity.[4]

G Axonal Insult\n(e.g., Paclitaxel) Axonal Insult (e.g., Paclitaxel) SARM1_activation SARM1 Activation Axonal Insult\n(e.g., Paclitaxel)->SARM1_activation activates NAD+ Depletion NAD+ Depletion SARM1_activation->NAD+ Depletion cADPR Production cADPR Production SARM1_activation->cADPR Production Energy Crisis Energy Crisis NAD+ Depletion->Energy Crisis Ca2+ Influx via\nRyR and TRPM2 Ca2+ Influx via RyR and TRPM2 cADPR Production->Ca2+ Influx via\nRyR and TRPM2 Calpain Activation &\nCytoskeletal Breakdown Calpain Activation & Cytoskeletal Breakdown Ca2+ Influx via\nRyR and TRPM2->Calpain Activation &\nCytoskeletal Breakdown Axonal Degeneration Axonal Degeneration Energy Crisis->Axonal Degeneration Calpain Activation &\nCytoskeletal Breakdown->Axonal Degeneration This compound This compound This compound->Ca2+ Influx via\nRyR and TRPM2

Fig. 2: SARM1-Mediated Axonal Degeneration Pathway.
Neuroinflammatory Models

Neuroinflammation, driven by activated glial cells such as astrocytes and microglia, is a critical component in the pathology of Alzheimer's disease, Parkinson's disease, and Huntington's disease. The ectoenzyme CD38 is upregulated in activated astrocytes and is a major source of cADPR in the brain.[1][2] This cADPR can act in an autocrine or paracrine manner to elevate intracellular Ca2+ in astrocytes, leading to the release of pro-inflammatory cytokines and other neurotoxic factors. This compound can be utilized to investigate the contribution of the CD38-cADPR-Ca2+ signaling axis to neuroinflammation and its downstream consequences on neuronal health.

G Pro-inflammatory Stimuli\n(e.g., Aβ, α-synuclein) Pro-inflammatory Stimuli (e.g., Aβ, α-synuclein) Astrocyte Activation Astrocyte Activation Pro-inflammatory Stimuli\n(e.g., Aβ, α-synuclein)->Astrocyte Activation Upregulation of CD38 Upregulation of CD38 Astrocyte Activation->Upregulation of CD38 Increased cADPR Production Increased cADPR Production Upregulation of CD38->Increased cADPR Production Ca2+ Mobilization in Astrocytes Ca2+ Mobilization in Astrocytes Increased cADPR Production->Ca2+ Mobilization in Astrocytes Release of Neurotoxic Factors\n(e.g., cytokines, glutamate) Release of Neurotoxic Factors (e.g., cytokines, glutamate) Ca2+ Mobilization in Astrocytes->Release of Neurotoxic Factors\n(e.g., cytokines, glutamate) Neuronal Damage Neuronal Damage Release of Neurotoxic Factors\n(e.g., cytokines, glutamate)->Neuronal Damage This compound This compound This compound->Ca2+ Mobilization in Astrocytes

Fig. 3: CD38-Mediated Neuroinflammatory Signaling in Astrocytes.
Alzheimer's, Parkinson's, and Huntington's Disease Models

While direct studies employing this compound in models of Alzheimer's, Parkinson's, and Huntington's diseases are emerging, the established role of Ca2+ dysregulation in these conditions provides a strong rationale for its use.

  • Alzheimer's Disease (AD): Amyloid-beta (Aβ) peptides can disrupt Ca2+ homeostasis, and presenilin mutations, linked to familial AD, also alter intracellular Ca2+ signaling. This compound can be used to probe the involvement of the cADPR pathway in Aβ-induced neuronal toxicity and neuroinflammation.

  • Parkinson's Disease (PD): Mitochondrial dysfunction and oxidative stress are central to PD pathogenesis. Dysregulation of Ca2+ signaling can exacerbate these processes. The role of cADPR in modulating Ca2+ levels in dopaminergic neurons, the primary cell type lost in PD, can be investigated using this compound in cellular models expressing α-synuclein.

  • Huntington's Disease (HD): The mutant huntingtin protein (mHTT) has been shown to interfere with mitochondrial function and Ca2+ handling. This compound can be a valuable tool to dissect the contribution of cADPR-mediated Ca2+ signaling to the selective vulnerability of medium spiny neurons in HD.

Quantitative Data Summary

Model SystemTreatmentEndpoint MeasuredEffect of this compoundReference
Cultured DRG neuronsPaclitaxel (B517696) (30 nM)Axon Degeneration IndexSignificant decrease in a concentration-dependent manner (as low as 0.1 µM)[4]
Cultured DRG neurons expressing FkbpF36V-sTIRB/B homodimerizer (50 nM)Axonal Calcium Signal (GCaMP6s/mRuby3 ratio)Partial inhibition of calcium elevation[4]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay in a Model of Axonal Degeneration

This protocol is adapted from studies using paclitaxel to induce axonal degeneration in primary dorsal root ganglion (DRG) neurons.

G A Culture DRG neurons in compartmentalized chambers B Treat axons with Paclitaxel ± This compound A->B C Incubate for 24-48 hours B->C D Stain axons (e.g., with β-III tubulin) C->D E Image and quantify axonal degeneration D->E

Fig. 4: Workflow for In Vitro Neuroprotection Assay.

Materials:

  • Primary DRG neurons

  • Compartmentalized culture chambers

  • Neurobasal medium supplemented with B27 and L-glutamine

  • Paclitaxel

  • This compound

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA)

  • Permeabilization/blocking buffer (e.g., PBS with 0.1% Triton X-100 and 5% goat serum)

  • Primary antibody (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Fluorescence microscope

Procedure:

  • Cell Culture:

    • Isolate DRG neurons from embryonic or early postnatal rodents and plate them in the soma compartment of compartmentalized culture chambers.

    • Allow axons to grow into the axonal compartment for at least 7 days.

  • Treatment:

    • Prepare working solutions of paclitaxel and this compound in culture medium.

    • Pre-treat the axonal compartment with desired concentrations of this compound for 1-2 hours.

    • Add paclitaxel to the axonal compartment to induce axonal degeneration. Include vehicle-only and this compound-only controls.

  • Incubation:

    • Incubate the cultures for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Immunocytochemistry:

    • Fix the cells with 4% PFA in PBS for 15 minutes.

    • Wash three times with PBS.

    • Permeabilize and block with the appropriate buffer for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with fluorescently labeled secondary antibody for 1-2 hours at room temperature.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images of the axons in the axonal compartment using a fluorescence microscope.

    • Quantify axonal degeneration using established methods, such as calculating a degeneration index based on axonal fragmentation and loss.

Protocol 2: Calcium Imaging in Primary Neurons

This protocol describes a general method for assessing the inhibitory effect of this compound on intracellular calcium mobilization.

G A Culture primary neurons on glass-bottom dishes B Load cells with a calcium indicator dye (e.g., Fura-2 AM) A->B C Acquire baseline fluorescence B->C D Treat with this compound C->D E Stimulate Ca2+ release (e.g., with a cADPR agonist or neurotoxic peptide) D->E F Record changes in fluorescence intensity E->F G Analyze Ca2+ transient data F->G

Fig. 5: Workflow for Calcium Imaging Experiment.

Materials:

  • Primary cortical or hippocampal neurons

  • Glass-bottom imaging dishes

  • Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered saline

  • This compound

  • Stimulus to induce calcium release (e.g., cADPR, glutamate, Aβ oligomers)

  • Fluorescence microscope equipped for live-cell imaging and ratiometric analysis (for Fura-2).

Procedure:

  • Cell Preparation:

    • Culture primary neurons on glass-bottom dishes suitable for high-resolution imaging.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye in HEPES-buffered saline. The inclusion of Pluronic F-127 can aid in dye loading.

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C.

    • Wash the cells with HEPES-buffered saline to remove excess dye and allow for de-esterification.

  • Imaging:

    • Mount the dish on the microscope stage and maintain at 37°C.

    • Acquire a baseline fluorescence recording for a few minutes.

    • Perfuse the cells with a solution containing this compound and continue recording.

    • Apply the stimulus to induce calcium release in the continued presence of this compound.

    • Record the changes in fluorescence intensity over time.

  • Data Analysis:

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two excitation wavelengths. For single-wavelength dyes like Fluo-4, calculate the change in fluorescence relative to the baseline (ΔF/F0).

    • Compare the amplitude and kinetics of the calcium transients in the presence and absence of this compound.

Protocol 3: General Protocol for Investigating the Role of cADPR in Cellular Models of AD, PD, and HD

This protocol provides a framework that can be adapted to various cell lines (e.g., SH-SY5Y, PC12, iPSC-derived neurons) expressing disease-associated mutant proteins.

Procedure:

  • Model System:

    • Culture the chosen cell line under optimal conditions. If using an inducible expression system, induce the expression of the mutant protein (e.g., Aβ42, A53T α-synuclein, or mHTT).

  • Treatment:

    • Treat the cells with a range of concentrations of this compound.

  • Incubation:

    • Incubate for a period relevant to the expected pathogenic process (e.g., 24-72 hours).

  • Endpoint Analysis:

    • Assess various cellular endpoints relevant to the specific disease model. This may include:

      • Cell Viability and Apoptosis: Use assays such as MTT, LDH release, or caspase-3 activity assays.

      • Oxidative Stress: Measure reactive oxygen species (ROS) production using fluorescent probes.

      • Mitochondrial Function: Assess mitochondrial membrane potential or ATP levels.

      • Inflammatory Markers: Measure the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA.

      • Protein Aggregation: Quantify the formation of protein aggregates using immunocytochemistry or filter trap assays.

By adapting this general protocol, researchers can systematically investigate the involvement of the cADPR-Ca2+ signaling pathway in the specific pathological mechanisms of Alzheimer's, Parkinson's, and Huntington's diseases.

Conclusion

This compound is a powerful and specific antagonist for elucidating the role of cADPR-mediated calcium signaling in the complex landscape of neurodegeneration. Its utility in models of axonal degeneration is well-documented, and its application to models of Alzheimer's, Parkinson's, and Huntington's diseases holds significant promise for uncovering novel pathogenic mechanisms and identifying new therapeutic targets. The protocols and information provided herein serve as a guide for researchers to effectively utilize this important pharmacological tool in their studies of neurodegenerative diseases.

References

Application Notes and Protocols for Experimental Design Using 7-Deaza-8-bromo-cADPR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deaza-8-bromo-cyclic ADP-ribose (7-Deaza-8-bromo-cADPR) is a potent, membrane-permeant, and hydrolysis-resistant antagonist of the cyclic ADP-ribose (cADPR) receptor.[1][2][3][4][5][6] cADPR is a crucial second messenger that mobilizes intracellular calcium (Ca²⁺) from the endoplasmic reticulum via ryanodine (B192298) receptors (RyRs).[7][8] The unique properties of 7-Deaza-8-bromo-cADPR make it an invaluable tool for investigating the physiological and pathological roles of the cADPR/RyR signaling pathway in various cellular processes.[1][2] Unlike its predecessors, its resistance to hydrolysis ensures prolonged and stable activity within intact cells, while its membrane permeability obviates the need for invasive introduction methods like microinjection.[1]

These application notes provide detailed protocols and supporting data for the effective use of 7-Deaza-8-bromo-cADPR in experimental designs, particularly in the fields of neuroscience, muscle physiology, and metabolic research.

Physicochemical Properties and Quantitative Data

7-Deaza-8-bromo-cADPR is a synthetic analog of cADPR, modified to enhance its utility as a research tool. The key modifications, a deaza substitution at position 7 and a bromine at position 8 of the adenine (B156593) ring, confer its antagonist properties, resistance to enzymatic degradation, and ability to cross cell membranes.

Table 1: Comparison of cADPR Analogs

CompoundFunctionMembrane PermeabilityHydrolytic ResistanceNotes
cADPREndogenous agonistNoLowNaturally occurring second messenger that mobilizes Ca²⁺.
8-Bromo-cADPRAntagonistYesLowA commonly used cADPR antagonist, but susceptible to hydrolysis.
7-Deaza-cADPRPartial AgonistYesHighMore resistant to hydrolysis than cADPR but acts as a partial agonist.[9]
7-Deaza-8-bromo-cADPR Potent Antagonist Yes High Combines the benefits of being a potent antagonist with high stability and membrane permeability.[1][2]

Table 2: Effective Concentrations of 7-Deaza-8-bromo-cADPR in Cellular Assays

ApplicationCell TypeEffective ConcentrationEffectReference
Inhibition of Axon DegenerationDorsal Root Ganglion (DRG) NeuronsAs low as 0.1 µMSignificantly decreased paclitaxel-induced axon degeneration.[10]
Inhibition of Ca²⁺ ElevationDorsal Root Ganglion (DRG) NeuronsNot specifiedPartially inhibited calcium elevation caused by sTIR dimerization.[4][5][11]
General Use in Intact CellsVarious~100x IC₅₀ from homogenateRequired for a complete block of the Ca²⁺ signal.[12]

Note: The specific IC₅₀ value for 7-Deaza-8-bromo-cADPR is not consistently reported in the literature. Researchers are advised to perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.

Signaling Pathways

The cADPR signaling pathway plays a critical role in regulating intracellular calcium levels, which in turn governs a multitude of cellular functions. 7-Deaza-8-bromo-cADPR acts as a competitive antagonist at the cADPR binding site, effectively blocking this pathway.

cADPR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist (e.g., Hormones, Neurotransmitters) Receptor Receptor Agonist->Receptor 1. Binding CD38 CD38 (ADP-ribosyl cyclase) Receptor->CD38 2. Activation NAD NAD+ cADPR cADPR NAD:e->cADPR:w 3. Synthesis RyR Ryanodine Receptor (RyR) cADPR->RyR 4. Binding & Activation Antagonist 7-Deaza-8-bromo-cADPR Antagonist->RyR 5. Inhibition Ca_ER Ca²⁺ Store RyR->Ca_ER 6. Ca²⁺ Release Ca_Cytosol ↑ [Ca²⁺]i Cellular_Response Cellular Response (e.g., Neurotransmission, Muscle Contraction, Insulin (B600854) Secretion) Ca_Cytosol->Cellular_Response 7. Downstream Effects

Figure 1. The cADPR signaling pathway and the inhibitory action of 7-Deaza-8-bromo-cADPR.

Experimental Protocols

Protocol 1: Inhibition of Axon Degeneration in Cultured Neurons

This protocol describes the use of 7-Deaza-8-bromo-cADPR to investigate the role of cADPR-mediated Ca²⁺ signaling in chemotherapy-induced axon degeneration.

Materials:

  • Dorsal Root Ganglion (DRG) neurons cultured in compartmentalized chambers

  • 7-Deaza-8-bromo-cADPR (stock solution in water or DMSO)

  • Paclitaxel (B517696) (or other neurotoxic agent)

  • Culture medium

  • Fixative solution (e.g., 4% paraformaldehyde)

  • Immunostaining reagents (e.g., anti-β-III tubulin antibody)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture DRG neurons in compartmentalized chambers to physically separate axons from cell bodies.

  • Pre-treatment: One hour prior to inducing axon degeneration, add 7-Deaza-8-bromo-cADPR to the axonal compartment at the desired final concentration (e.g., 0.1 µM to 10 µM). A vehicle control (e.g., DMSO) should be run in parallel.

  • Induction of Degeneration: Add paclitaxel (e.g., 30 nM) to the axonal compartment.

  • Incubation: Incubate the cultures for the desired time period (e.g., 24-36 hours).

  • Fixation and Staining: Fix the neurons and perform immunostaining for an axonal marker like β-III tubulin to visualize axon morphology.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the extent of axon degeneration. The degeneration index can be calculated as the ratio of the fragmented axon area to the total axon area.

Axon_Degeneration_Workflow Start Start: DRG neurons in compartmentalized chambers Pretreat Pre-treat axonal compartment with 7-Deaza-8-bromo-cADPR (e.g., 0.1-10 µM) or vehicle for 1 hour Start->Pretreat Induce Add Paclitaxel (e.g., 30 nM) to the axonal compartment Pretreat->Induce Incubate Incubate for 24-36 hours Induce->Incubate FixStain Fix and immunostain for axonal markers (e.g., β-III tubulin) Incubate->FixStain ImageAnalyze Image acquisition and quantification of axon degeneration FixStain->ImageAnalyze End End: Compare degeneration index between treated and control groups ImageAnalyze->End

Figure 2. Workflow for the axon degeneration inhibition assay.
Protocol 2: Calcium Imaging in Live Cells using Fura-2 AM

This protocol provides a general framework for using 7-Deaza-8-bromo-cADPR in conjunction with the ratiometric Ca²⁺ indicator Fura-2 AM to assess the antagonist's effect on intracellular Ca²⁺ dynamics.

Materials:

  • Adherent cells cultured on coverslips

  • 7-Deaza-8-bromo-cADPR

  • Fura-2 AM (stock solution in DMSO)

  • Pluronic F-127 (optional, to aid dye loading)

  • HEPES-buffered saline solution (HBSS) or other suitable imaging buffer

  • Agonist to stimulate Ca²⁺ release

  • Fluorescence imaging system capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to the experiment to allow for adherence.

  • Antagonist Loading: Due to its membrane permeability, 7-Deaza-8-bromo-cADPR can be directly added to the culture medium. Pre-incubate the cells with the desired concentration of 7-Deaza-8-bromo-cADPR for a sufficient duration to allow for cellular uptake (e.g., 30-60 minutes).

  • Fura-2 AM Loading: a. Prepare a Fura-2 AM loading solution in HBSS (e.g., 1-5 µM Fura-2 AM). Pluronic F-127 (e.g., 0.02%) can be included to improve dye solubility and loading. b. Wash the cells with HBSS. c. Incubate the cells with the Fura-2 AM loading solution at room temperature or 37°C for 30-60 minutes in the dark.

  • De-esterification: Wash the cells with HBSS and incubate for an additional 30 minutes to allow for the complete de-esterification of the dye by intracellular esterases.

  • Imaging: a. Mount the coverslip onto the imaging chamber of the fluorescence microscope. b. Acquire a baseline ratiometric signal (F340/F380) before stimulation. c. Add the agonist of interest to stimulate Ca²⁺ release and record the changes in the F340/F380 ratio over time. d. Compare the Ca²⁺ response in cells pre-treated with 7-Deaza-8-bromo-cADPR to control cells (no antagonist).

Calcium_Imaging_Workflow Start Start: Adherent cells on coverslips LoadAntagonist Pre-incubate with 7-Deaza-8-bromo-cADPR (30-60 min) Start->LoadAntagonist LoadDye Load cells with Fura-2 AM (30-60 min) LoadAntagonist->LoadDye Deesterify Wash and allow for de-esterification (30 min) LoadDye->Deesterify Baseline Acquire baseline F340/F380 ratio Deesterify->Baseline Stimulate Add agonist and record F340/F380 ratio change Baseline->Stimulate End End: Analyze and compare Ca²⁺ response Stimulate->End

Figure 3. Workflow for calcium imaging with 7-Deaza-8-bromo-cADPR.
Application in Pancreatic Beta-Cells and Insulin Secretion

The cADPR signaling pathway is implicated in glucose-stimulated insulin secretion from pancreatic beta-cells.[13] Glucose metabolism leads to an increase in ATP, which in turn promotes the accumulation of cADPR. cADPR then mobilizes Ca²⁺ from the endoplasmic reticulum, a key step in triggering insulin exocytosis.[8][13] 7-Deaza-8-bromo-cADPR can be employed to dissect the contribution of this pathway to insulin secretion. Experiments can be designed to assess the effect of this antagonist on glucose-stimulated or other secretagogue-induced insulin release from isolated pancreatic islets or beta-cell lines.

Troubleshooting

  • Low or no effect of the antagonist:

    • Concentration: The effective concentration can be cell-type dependent. Perform a dose-response curve to determine the optimal concentration.

    • Incubation time: Ensure sufficient pre-incubation time for the antagonist to permeate the cells and reach its target.

  • High background fluorescence in calcium imaging:

    • Incomplete de-esterification: Increase the de-esterification time.

    • Dye extrusion: Some cell types actively pump out the dye. The use of an anion transport inhibitor like probenecid (B1678239) may be necessary.

  • Variability in results:

    • Cell health: Ensure cells are healthy and not overly confluent.

    • Consistent timing: Maintain consistent incubation times and experimental conditions across all samples.

Conclusion

7-Deaza-8-bromo-cADPR is a powerful and versatile tool for elucidating the complex roles of cADPR-mediated Ca²⁺ signaling. Its enhanced stability and membrane permeability make it superior to earlier generations of cADPR antagonists for studies in intact cells. The protocols and data presented here provide a solid foundation for researchers to incorporate this valuable compound into their experimental designs to explore novel therapeutic strategies for a range of disorders, including neurodegenerative diseases and metabolic conditions.

References

Application Notes and Protocols for Assessing 8-Br-7-CH-cADPR's Effect on Axon Degeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and evaluating the effects of 8-Br-7-CH-cADPR, a potent antagonist of cyclic ADP-ribose (cADPR), on axon degeneration. The protocols detailed below are designed for in vitro and in vivo models, enabling the systematic assessment of this compound's neuroprotective potential.

Introduction to this compound and Axon Degeneration

Axon degeneration is an active, regulated process of axon self-destruction that is a hallmark of many neurodegenerative diseases and nerve injuries.[1][2] A key executioner of this process is the Sterile Alpha and TIR Motif-containing 1 (SARM1) protein.[1][3][4] Upon activation by various insults, SARM1 functions as an NADase, depleting the essential metabolite NAD+ and producing cyclic ADP-ribose (cADPR).[1][3][5] This increase in cADPR leads to a rise in intra-axonal calcium (Ca2+) levels, a critical step in the degenerative cascade.[6][7][8]

This compound is a cell-permeable antagonist of cADPR.[7][9] By blocking the action of cADPR, it is hypothesized to prevent the pathological increase in intra-axonal Ca2+ and thereby inhibit axon degeneration.[6][7] The following protocols provide methods to test this hypothesis and quantify the efficacy of this compound.

Signaling Pathway of SARM1-Mediated Axon Degeneration

The following diagram illustrates the proposed signaling cascade leading to axon degeneration and the point of intervention for this compound.

SARM1_Pathway cluster_Axon Axon cluster_Intervention Therapeutic Intervention Axonal_Insult Axonal Insult (e.g., Injury, Chemotherapy) SARM1_Activation SARM1 Activation Axonal_Insult->SARM1_Activation NAD_Depletion NAD+ Depletion SARM1_Activation->NAD_Depletion NAD+ -> ADPR, cADPR cADPR_Production cADPR Production SARM1_Activation->cADPR_Production Intra_axonal_Ca ↑ Intra-axonal Ca2+ cADPR_Production->Intra_axonal_Ca via RyR and TRPM2 Axon_Degeneration Axon Degeneration Intra_axonal_Ca->Axon_Degeneration Br_cADPR This compound Br_cADPR->Intra_axonal_Ca Inhibits

Caption: SARM1 signaling cascade in axon degeneration.

Key Experiments and Protocols

This section details the primary experimental procedures to assess the neuroprotective effects of this compound.

I. In Vitro Axon Degeneration Model using Dorsal Root Ganglion (DRG) Neurons

DRG neuron cultures are a well-established in vitro model to study the mechanisms of axon degeneration.[10][11][12][13]

DRG_Workflow cluster_Preparation Cell Culture Preparation cluster_Treatment Treatment and Insult cluster_Analysis Analysis Dissect_DRG Dissect DRGs from E13.5 mouse embryos Culture_DRG Culture DRG explants or dissociated neurons Dissect_DRG->Culture_DRG Axon_Growth Allow axons to extend Culture_DRG->Axon_Growth Pre_treat Pre-treat with this compound or vehicle Axon_Growth->Pre_treat Induce_Degeneration Induce axon degeneration (e.g., axotomy, paclitaxel) Pre_treat->Induce_Degeneration Incubate Incubate for a defined period (e.g., 24-48h) Induce_Degeneration->Incubate Fix_Stain Fix and immunostain for axonal markers (e.g., βIII-tubulin) Incubate->Fix_Stain Image_Acquisition Acquire images using fluorescence microscopy Fix_Stain->Image_Acquisition Quantify_Degeneration Quantify axon degeneration Image_Acquisition->Quantify_Degeneration

Caption: Workflow for in vitro DRG axon degeneration assay.

Materials:

  • E13.5 mouse embryos

  • Dissection medium (e.g., L-15 medium)

  • Enzyme solution (e.g., collagenase/dispase)

  • Growth medium (e.g., Neurobasal medium supplemented with B27, NGF, and antibiotics)

  • Culture plates or chamber slides coated with poly-D-lysine and laminin

  • This compound (test compound)

  • Paclitaxel (B517696) or other axon-damaging agent

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody: anti-βIII-tubulin

  • Fluorophore-conjugated secondary antibody

  • Mounting medium with DAPI

Procedure:

  • DRG Dissection and Culture:

    • Dissect dorsal root ganglia from the spinal columns of E13.5 mouse embryos.

    • Treat with an enzyme solution to dissociate the neurons.

    • Plate dissociated neurons or whole ganglia on coated culture vessels.

    • Culture in growth medium for several days to allow for robust axonal outgrowth.[10][11]

  • Treatment:

    • Pre-incubate the cultures with varying concentrations of this compound or vehicle control for 1-2 hours.

    • Induce axon degeneration by adding an axonal insult agent like paclitaxel or by performing mechanical axotomy.

    • Incubate for 24-48 hours.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.[14][15]

    • Permeabilize the cells with permeabilization buffer.[14][15]

    • Block non-specific antibody binding with blocking solution.[16][17]

    • Incubate with the primary antibody (anti-βIII-tubulin) overnight at 4°C.[18]

    • Wash and incubate with a fluorophore-conjugated secondary antibody.[17]

    • Mount the coverslips with mounting medium containing DAPI.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify axon degeneration by measuring the axon area or by using a degeneration index (fragmented axon area / total axon area).[10][19]

Data Presentation:

Treatment GroupConcentration (µM)Degeneration Index (Mean ± SEM)Statistical Significance (p-value)
Vehicle Control-
Axonal Insult-
This compound0.1
This compound1
This compound10
II. Measurement of Intra-axonal Calcium Levels

To directly assess the mechanism of action of this compound, it is crucial to measure its effect on intra-axonal Ca2+ levels.[20][21]

Materials:

  • DRG neuron cultures (as prepared in Protocol 1)

  • Calcium indicator dye (e.g., Fura-2 AM or a genetically encoded calcium indicator)[22]

  • Imaging medium (e.g., HBSS)

  • This compound

  • Agent to induce Ca2+ influx (e.g., paclitaxel or a SARM1 activator)

  • Live-cell imaging microscope equipped for ratiometric imaging (for Fura-2) or fluorescence imaging.

Procedure:

  • Dye Loading:

    • Load the DRG cultures with a calcium indicator dye according to the manufacturer's instructions.

  • Imaging:

    • Mount the culture dish on the stage of the live-cell imaging microscope.

    • Acquire baseline fluorescence images.

    • Perfuse the cells with imaging medium containing this compound or vehicle.

    • After a short incubation, add the agent to induce Ca2+ influx.

    • Record time-lapse images to monitor changes in intracellular Ca2+.[20][23]

  • Analysis:

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities at the two excitation wavelengths. For single-wavelength indicators, measure the change in fluorescence intensity over time.

    • Quantify the peak Ca2+ response and the area under the curve.

Data Presentation:

Treatment GroupPeak Ca2+ Response (ΔF/F0 or Ratio Change)Area Under the Curve (AUC)
Vehicle Control
Ca2+ Influx Agent
This compound + Ca2+ Influx Agent
III. In Vivo Models of Axon Degeneration

To validate the in vitro findings, in vivo models of peripheral neuropathy or nerve injury are essential.[24][25][26]

Materials:

  • Laboratory mice

  • Paclitaxel

  • This compound

  • Anesthetic

  • Equipment for behavioral testing (e.g., von Frey filaments for mechanical allodynia)

  • Tissue processing reagents for histology

Procedure:

  • Animal Treatment:

    • Administer paclitaxel to induce peripheral neuropathy.

    • Treat a cohort of animals with this compound, either prophylactically or therapeutically. Include vehicle control groups.

  • Behavioral Assessment:

    • Perform behavioral tests at regular intervals to assess sensory deficits, such as mechanical allodynia.[6]

  • Histological Analysis:

    • At the end of the study, euthanize the animals and collect relevant tissues (e.g., sciatic nerve, skin from the hind paw for intraepidermal nerve fiber density).

    • Perform immunofluorescence staining on tissue sections to visualize and quantify axons.

Data Presentation:

Treatment GroupMechanical Withdrawal Threshold (g)Intraepidermal Nerve Fiber Density (fibers/mm)
Vehicle Control
Paclitaxel
Paclitaxel + this compound

Conclusion

The protocols outlined in these application notes provide a robust framework for assessing the therapeutic potential of this compound in preventing axon degeneration. By combining in vitro and in vivo models, researchers can gain a comprehensive understanding of the compound's efficacy and mechanism of action, paving the way for its potential development as a neuroprotective agent.

References

Application Notes and Protocols for 8-Br-7-CH-cADPR in Patch-Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of 8-Br-7-CH-cADPR, a potent and membrane-permeant antagonist of cyclic ADP-ribose (cADPR), in patch-clamp electrophysiology experiments. This document outlines the mechanism of action, provides experimental protocols, and presents data on the application of cADPR antagonists in studying ion channel function.

Introduction

8-Bromo-7-deaza-cyclic ADP-ribose (this compound) is a synthetic analog of cADPR, a crucial second messenger involved in intracellular calcium signaling. Unlike its parent molecule, this compound acts as a competitive antagonist at cADPR binding sites, thereby inhibiting cADPR-mediated calcium release from intracellular stores. Its enhanced membrane permeability and resistance to hydrolysis make it a valuable tool for investigating the role of the cADPR signaling pathway in various cellular processes, particularly in the regulation of ion channels. Patch-clamp electrophysiology is a powerful technique to study the direct and indirect effects of this compound on ion channel activity with high temporal and spatial resolution.

Mechanism of Action

Cyclic ADP-ribose (cADPR) is an endogenous second messenger that mobilizes intracellular calcium primarily through the activation of ryanodine (B192298) receptors (RyRs) located on the membrane of the endoplasmic or sarcoplasmic reticulum.[1][2] This cADPR-induced calcium release can, in turn, modulate the activity of various ion channels, including the Transient Receptor Potential Melastatin 2 (TRPM2) channel.[3][4] this compound, as a cADPR antagonist, is expected to block these downstream effects by preventing the initial cADPR-mediated calcium release. While direct quantitative data for this compound in patch-clamp experiments is limited in the reviewed literature, data from its close analog, 8-Br-cADPR, is used here as a proxy to guide experimental design. 8-Br-cADPR has been shown to inhibit ADPR-induced TRPM2 currents and reduce acetylcholine-induced inhibition of M-like currents.[5][6]

Data Presentation

The following table summarizes quantitative data from patch-clamp experiments using the cADPR antagonist 8-Br-cADPR. This information can be used as a starting point for determining the effective concentrations of this compound in similar experimental setups.

Cell TypeTarget Ion Channel/CurrentAntagonist Concentration (in pipette)Observed EffectReference
NG108-15 cellsM-like K+ current (IK(M,ng))100-1000 µMReduced acetylcholine-induced inhibition of the current in a concentration-dependent manner.[6]
HEK293 cells expressing TRPM2ADPR-induced TRPM2 current1 mMDecreased the number of cells responding to ADPR infusion.[5]
Human myometrial cellsStore-operated Ca2+ entry1-100 µM (pre-incubation)Dose-dependent inhibition of store-operated Ca2+ transients.[7]

Experimental Protocols

This section provides a detailed protocol for a whole-cell patch-clamp experiment to investigate the effect of this compound on ion channel activity.

Materials
  • Cells: Cultured cells expressing the ion channel of interest (e.g., HEK293 cells transfected with TRPM2 or primary neurons).

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 0.1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in nuclease-free water or an appropriate buffer. Store at -20°C or below.

  • Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ when filled with internal solution.

  • Patch-Clamp Setup: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.

Protocol
  • Cell Preparation:

    • Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

    • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.

    • Continuously perfuse the recording chamber with external solution at a rate of 1-2 mL/min.

  • Pipette Preparation:

    • Prepare the internal solution and filter it through a 0.22 µm syringe filter.

    • On the day of the experiment, dilute the this compound stock solution into the internal solution to the desired final concentration (e.g., 10 µM, 100 µM, 1 mM). A control internal solution without the antagonist should also be prepared.

    • Back-fill the patch pipettes with the internal solution, ensuring no air bubbles are trapped at the tip.

  • Whole-Cell Recording:

    • Under visual control, approach a target cell with the patch pipette while applying slight positive pressure.

    • Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

    • Apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell configuration.

    • Allow the cell to dialyze with the internal solution containing this compound for at least 5-10 minutes before recording.

    • Record ion channel activity using appropriate voltage-clamp or current-clamp protocols. For example, to study voltage-gated channels, apply a series of voltage steps. To study ligand-gated channels, apply the specific agonist.

  • Data Analysis:

    • Analyze the recorded currents for changes in amplitude, kinetics (activation, deactivation, inactivation), and voltage-dependence.

    • Compare the results from cells dialyzed with this compound to control cells to determine the effect of the antagonist.

    • Construct dose-response curves to determine the IC50 of this compound for the observed effect.

Visualizations

Signaling Pathway of cADPR and its Antagonism

cADPR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Stimulus Stimulus Receptor Receptor Stimulus->Receptor 1. Activation CD38 CD38 Receptor->CD38 2. Signal Transduction TRPM2 TRPM2 Ca2+ Ca2+ TRPM2->Ca2+ Ca2+ Influx cADPR cADPR CD38->cADPR 3. Synthesis NAD NAD NAD->CD38 RyR Ryanodine Receptor (RyR) cADPR->RyR 4. Activation This compound This compound This compound->RyR Inhibition Ca2+->TRPM2 6. Modulation Downstream_Effects Downstream Cellular Effects Ca2+->Downstream_Effects 7. Signaling RyR->Ca2+ 5. Ca2+ Release Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Culture Cells on Coverslips Solution_Prep 2. Prepare External and Internal Solutions Cell_Culture->Solution_Prep Antagonist_Prep 3. Add this compound to Internal Solution Solution_Prep->Antagonist_Prep Pipette_Pull 4. Pull Patch Pipettes Antagonist_Prep->Pipette_Pull Seal 5. Form Gigaohm Seal Pipette_Pull->Seal Whole_Cell 6. Establish Whole-Cell Configuration Seal->Whole_Cell Dialysis 7. Allow for Cell Dialysis (5-10 min) Whole_Cell->Dialysis Recording 8. Record Ion Channel Activity (Voltage/Current Clamp) Dialysis->Recording Analysis 9. Analyze Current Properties (Amplitude, Kinetics) Recording->Analysis Comparison 10. Compare to Control (without antagonist) Analysis->Comparison Conclusion 11. Determine Effect of This compound Comparison->Conclusion

References

Troubleshooting & Optimization

troubleshooting 8-Br-7-CH-cADPR experiment variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Br-7-CH-cADPR.

Frequently Asked Questions (FAQs)

Compound Handling and Storage

  • Q1: I observe inconsistent results between experiments. Could the stability of this compound be a factor?

    • A1: Yes, instability is a critical factor. This compound has limited stability at room temperature. To ensure consistent results, it is imperative to store the compound in a freezer, with -20°C being necessary and -80°C recommended for longer-term storage, preferably in a lyophilized form. When preparing solutions, use them immediately or aliquot and store them at -80°C to avoid repeated freeze-thaw cycles.

  • Q2: My stock solution of this compound appears to have a different volume than expected. Is this normal?

    • A2: This can be normal for lyophilized products. The volume of lyophilized this compound can appear inconsistent due to its sensitivity to humidity, which can cause it to contract into a smaller volume or even droplets. The product is typically located at the bottom of the tube. It is recommended to briefly centrifuge the vial before opening to collect all the material.

Experimental Design and Execution

  • Q3: What is the recommended concentration range for this compound in cell-based assays?

    • A3: The optimal concentration can vary depending on the cell type and experimental conditions. However, studies have shown that this compound can significantly decrease paclitaxel-induced axon degeneration at concentrations as low as 0.1 µM.[1] In other experiments, concentrations up to 10 µM have been used to partially inhibit calcium elevation.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

  • Q4: I am not observing the expected antagonist effect on calcium signaling. What could be the reason?

    • A4: There are several potential reasons for this:

      • Compound Degradation: As mentioned in Q1, improper storage and handling can lead to the degradation of this compound.

      • Cell Permeability Issues: While this compound is designed to be membrane-permeant, the efficiency of uptake can vary between cell types. You may need to optimize incubation time and concentration.

      • Off-Target Effects: At high concentrations, the possibility of off-target effects increases. It is crucial to use the lowest effective concentration determined by a dose-response study.

      • Calcium Measurement Assay Issues: The problem might lie with the calcium imaging technique itself. Refer to the troubleshooting section for calcium imaging below.

  • Q5: Can this compound be used in in vivo studies?

    • A5: Yes, the related compound 8-Br-cADPR has been used in in vivo studies to assess its role in paclitaxel-induced peripheral neuropathy. While specific in vivo protocols for this compound are less documented in the provided search results, its membrane permeability and stability make it a potential candidate for such studies. Appropriate formulation and administration routes would need to be determined.

Troubleshooting Guides

Calcium Imaging Experiments

Issue: High background fluorescence or low signal-to-noise ratio.

Possible Cause Troubleshooting Step
Uneven dye loading or dye compartmentalization Optimize dye loading concentration and incubation time. Use a ratiometric calcium indicator like Fura-2 to minimize these effects.
Photobleaching Reduce the intensity and duration of excitation light. Use an anti-fade reagent if compatible with your experimental setup.
Cellular autofluorescence Measure the autofluorescence of unstained cells and subtract it from the signal of stained cells. Consider using a red-shifted calcium indicator to minimize autofluorescence.

Issue: No or weak response to stimuli after this compound treatment.

Possible Cause Troubleshooting Step
Ineffective antagonism Verify the concentration and integrity of your this compound stock. Perform a dose-response curve to ensure you are using an effective concentration.
Issues with the calcium indicator Ensure the chosen calcium indicator has an appropriate dissociation constant (Kd) for the expected calcium concentration range in your cells.
Cell health Check cell viability before and after the experiment. High concentrations of the compound or prolonged incubation times may be cytotoxic.
Axon Degeneration Assays

Issue: High variability in the extent of axon degeneration between replicates.

Possible Cause Troubleshooting Step
Inconsistent application of the degenerative stimulus (e.g., paclitaxel) Ensure precise and consistent delivery of the stimulus to the axonal compartment in all replicates.
Variability in neuronal culture health Standardize cell seeding density and culture conditions to ensure uniform neuronal health and axon growth across all samples.
Subjective quantification of degeneration Use automated image analysis software to quantify the degeneration index for more objective and reproducible results.

Issue: No protective effect of this compound is observed.

Possible Cause Troubleshooting Step
Suboptimal compound concentration Perform a dose-response experiment to determine the optimal protective concentration of this compound for your specific neuronal culture and degenerative stimulus.
Timing of compound application Optimize the pre-incubation time with this compound before applying the degenerative stimulus.
Mechanism of degeneration is independent of cADPR Consider that the specific pathway of axon degeneration in your model may not be primarily mediated by cADPR signaling.

Data Presentation

Table 1: Reported Effective Concentrations of this compound and Related Antagonists

CompoundApplicationCell Type/SystemEffective ConcentrationReference
This compound Inhibition of paclitaxel-induced axon degenerationDRG neurons0.1 µM[1]
This compound Partial inhibition of sTIR dimerization-induced calcium elevationAxons10 µM[1]
8-Br-cADPR Inhibition of cADPR-induced Ca2+ releaseSea urchin egg homogenatesIC50 of 1.7 µM
8-Br-cADPR Attenuation of agonist-induced Ca2+ responsesHuman airway smooth muscle cellsNot specified[2][3]

Experimental Protocols

Protocol 1: Intracellular Calcium Imaging
  • Cell Preparation: Plate cells on glass-bottom dishes suitable for fluorescence microscopy and culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a stock solution of a suitable calcium indicator (e.g., Fluo-4 AM) in anhydrous DMSO.

    • Dilute the stock solution in a physiological buffer (e.g., HBSS) to the final working concentration.

    • Remove the culture medium from the cells and wash once with the physiological buffer.

    • Incubate the cells with the dye solution at 37°C for the recommended time (typically 30-60 minutes).

  • This compound Incubation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

    • After dye loading, wash the cells twice with the physiological buffer.

    • Incubate the cells with the desired concentration of this compound for the optimized pre-incubation time.

  • Image Acquisition:

    • Place the dish on the stage of a fluorescence microscope equipped for live-cell imaging.

    • Acquire baseline fluorescence images for a few minutes.

    • Apply the stimulus to induce calcium mobilization.

    • Record the changes in fluorescence intensity over time.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • Measure the mean fluorescence intensity within each ROI for each time point.

    • Normalize the fluorescence signal (e.g., as F/F0, where F is the fluorescence at a given time and F0 is the baseline fluorescence) to quantify the change in intracellular calcium.

Protocol 2: Axon Degeneration Assay
  • Neuronal Culture: Culture primary neurons (e.g., Dorsal Root Ganglion neurons) in compartmentalized chambers that separate cell bodies from axons.

  • This compound Treatment:

    • Once axons have extended into the axonal compartment, apply the desired concentration of this compound to the axonal compartment.

    • Incubate for the optimized pre-treatment duration.

  • Induction of Axon Degeneration:

    • Introduce the degenerative stimulus (e.g., paclitaxel) to the axonal compartment.

    • Incubate for a time course determined by previous experiments to induce significant degeneration (e.g., 24-48 hours).

  • Imaging and Quantification:

    • Fix and stain the neurons if necessary (e.g., with antibodies against neuronal markers like β-III tubulin).

    • Acquire images of the axons in the axonal compartment using a fluorescence microscope.

    • Quantify the degree of axon degeneration using an appropriate method, such as measuring the fragmentation index (the ratio of the fragmented axon area to the total axon area).

  • Data Analysis:

    • Compare the degeneration index between control (stimulus only) and this compound-treated groups to determine the neuroprotective effect.

Visualizations

cADPR_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Neurotransmitters, Hormones) GPCR G-Protein Coupled Receptor (GPCR) Extracellular_Stimuli->GPCR Activates G_Protein G-Protein GPCR->G_Protein CD38 CD38 / SARM1 G_Protein->CD38 cADPR cADPR CD38->cADPR Synthesizes NAD NAD+ NAD->CD38 Substrate RyR Ryanodine Receptor (RyR) on ER/SR cADPR->RyR Activates Antagonist This compound Antagonist->RyR Inhibits Ca_release Ca²⁺ Release RyR->Ca_release ER_SR Endoplasmic/Sarcoplasmic Reticulum (ER/SR) Cellular_Response Downstream Cellular Response (e.g., Axon Degeneration) Ca_release->Cellular_Response Initiates

Caption: cADPR Signaling Pathway and Point of Inhibition by this compound.

Troubleshooting_Workflow Start Experiment Shows High Variability or No Effect Check_Reagent Check Reagent Integrity and Handling Start->Check_Reagent Storage_Handling Proper Storage (-80°C)? Fresh Aliquots? Check_Reagent->Storage_Handling Re_evaluate_Reagent Prepare Fresh Stock Solution Storage_Handling->Re_evaluate_Reagent No Check_Protocol Review Experimental Protocol Storage_Handling->Check_Protocol Yes Re_evaluate_Reagent->Check_Protocol Concentration Is Concentration Optimal? (Dose-Response) Check_Protocol->Concentration Optimize_Conc Optimize Concentration Concentration->Optimize_Conc No Incubation_Time Is Incubation Time Sufficient? Concentration->Incubation_Time Yes Optimize_Conc->Incubation_Time Optimize_Time Optimize Incubation Time Incubation_Time->Optimize_Time No Check_Assay Troubleshoot Specific Assay (e.g., Calcium Imaging) Incubation_Time->Check_Assay Yes Optimize_Time->Check_Assay Assay_Controls Are Assay Controls Working? Check_Assay->Assay_Controls Optimize_Assay Optimize Assay Parameters (Dye, Stimulus, etc.) Assay_Controls->Optimize_Assay No Consult Consult Literature/ Technical Support Assay_Controls->Consult Yes Optimize_Assay->Consult

Caption: A logical workflow for troubleshooting experimental variability.

References

improving 8-Br-7-CH-cADPR solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and use of 8-Br-7-CH-cADPR in experimental settings.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

8-Bromo-7-deaza-cyclic adenosine (B11128) diphosphate (B83284) ribose (this compound) is a potent, membrane-permeant, and hydrolysis-resistant antagonist of the second messenger cyclic ADP-ribose (cADPR).[1][2][3] Its primary mechanism of action is to block the cADPR-mediated calcium release from intracellular stores, such as the endoplasmic reticulum, by acting on the ryanodine (B192298) receptor (RyR) calcium channels.[4][5]

2. What are the key advantages of using this compound over other cADPR antagonists?

This compound offers two significant advantages:

  • Hydrolysis Resistance: Unlike many other cADPR analogs, it is resistant to enzymatic and chemical degradation, ensuring greater stability during experiments.[2][6]

  • Membrane Permeability: It can cross cell membranes, allowing for its use in intact cell-based assays without the need for microinjection or cell permeabilization techniques.[1][2]

3. In what solvent should I dissolve this compound?

This compound is readily soluble in water at concentrations greater than 50 mM.[1] For most cell culture experiments, sterile, nuclease-free water or a desired physiological buffer can be used to prepare a stock solution.

4. How should I store this compound?

Proper storage is critical to maintain the integrity of the compound:

  • Lyophilized Powder: For long-term storage, the lyophilized powder should be stored at -80°C. For shorter periods, -20°C is sufficient.[1] The lyophilized form is sensitive to humidity, so it is crucial to keep the vial tightly sealed.[1]

  • Stock Solutions: Once dissolved, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of aqueous solutions will depend on the storage temperature and pH.

Troubleshooting Guides

Issue 1: Difficulty Dissolving Lyophilized this compound

Symptoms:

  • The lyophilized powder does not appear to dissolve completely.

  • Visible particulates remain in the solution.

  • The vial appears empty upon receipt.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Invisible Film of Product: The lyophilized product can form a thin, sometimes invisible, film on the vial walls.Before opening, centrifuge the vial briefly (e.g., 20-30 seconds in a microcentrifuge) to pellet all the powder at the bottom.[1]
Humidity Sensitivity: The lyophilized powder is sensitive to humidity and can contract into a small, dense droplet.[1]Allow the vial to warm to room temperature before opening to prevent condensation.
Insufficient Mixing: The compound may require thorough mixing to fully dissolve.After adding the solvent, rinse the tube walls carefully. Use a vortex or sonicator to ensure complete and uniform mixing.[1]
Incorrect Solvent: While highly soluble in water, using other solvents without verification may lead to poor solubility.Stick to the recommended solvent, which is high-purity water.[1] If a different solvent is required, test solubility in a small aliquot first.
Issue 2: Inconsistent or No Effect in Cellular Assays

Symptoms:

  • Lack of expected inhibition of cADPR-mediated calcium signaling.

  • High variability in results between experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Degradation of the Compound: Improper storage or handling of stock solutions can lead to degradation.Prepare fresh stock solutions from lyophilized powder. Avoid repeated freeze-thaw cycles by using single-use aliquots. Store solutions at -80°C for long-term stability.
Suboptimal Concentration: The effective concentration can vary depending on the cell type and experimental conditions.Perform a dose-response curve to determine the optimal concentration for your specific assay. Concentrations as low as 0.1 µM have been shown to be effective in some systems.[7]
Cell Health and Passage Number: The responsiveness of cells to signaling molecules can change with passage number and overall health.Use cells within a consistent and low passage number range. Ensure cells are healthy and not overly confluent before starting the experiment.
Off-Target Effects: While a potent cADPR antagonist, unexpected off-target effects, though not widely reported for this specific compound, are a possibility with any pharmacological inhibitor.Include appropriate controls, such as a vehicle control and potentially other cADPR antagonists, to verify the specificity of the observed effects.
Experimental Temperature: The activity of cADPR and its analogs can be temperature-dependent in some cell types.Ensure your experiments are conducted at a consistent and physiologically relevant temperature.
Issue 3: Artifacts in Calcium Imaging Experiments

Symptoms:

  • High background fluorescence.

  • Spurious or unexpected calcium transients unrelated to the experimental stimulus.

  • Changes in baseline fluorescence upon addition of this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Autofluorescence: The compound itself or the vehicle may exhibit some intrinsic fluorescence.Image a vehicle-only control to assess background fluorescence. If the compound is autofluorescent at your imaging wavelengths, consider using a different fluorescent calcium indicator with a shifted excitation/emission spectrum.
Cellular Stress: High concentrations of the antagonist or the solvent (e.g., DMSO if used) can induce cellular stress, leading to non-specific calcium signals.Use the lowest effective concentration of this compound. If using a solvent other than water, ensure the final concentration in the media is non-toxic to the cells (typically <0.1% for DMSO).
Phototoxicity: Excessive laser power or exposure time during imaging can damage cells and cause artifactual calcium increases.Minimize laser power and exposure time. Use a more sensitive camera or a brighter calcium indicator if the signal-to-noise ratio is low.
Interaction with Calcium Indicator: In rare cases, the experimental compound may interact with the fluorescent dye.Perform in vitro spectral analysis of the calcium indicator in the presence and absence of this compound to check for any shifts in fluorescence properties.

Quantitative Data Summary

Solubility and Storage Recommendations

Parameter Value/Recommendation Reference
Solubility in Water > 50 mM[1]
Long-term Storage (Lyophilized) -80°C[1]
Short-term Storage (Lyophilized) -20°C[1]
Storage of Aqueous Solutions Aliquot and store at -20°C to -80°CGeneral Best Practice
UV Absorbance (λmax) 277 nm at pH 7[1]
Molar Extinction Coefficient (ε) 10850 M⁻¹cm⁻¹ at pH 7[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Warm to Room Temperature: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents moisture from condensing inside the vial upon opening.

  • Centrifuge: Briefly centrifuge the vial in a microcentrifuge for 20-30 seconds to ensure all the lyophilized powder is at the bottom of the vial.[1]

  • Reconstitution: Add the desired volume of sterile, nuclease-free water or buffer (e.g., PBS, HEPES-buffered saline) to the vial to achieve the target stock concentration (e.g., 10 mM).

  • Dissolution: Vortex or sonicate the solution to ensure the compound is fully dissolved.[1] Visually inspect the solution for any remaining particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Inhibition of Paclitaxel-Induced Axon Degeneration in DRG Neurons

This protocol is adapted from a study by Li et al. (2022) and demonstrates the use of this compound in a cell-based assay.[7]

  • Cell Culture: Culture Dorsal Root Ganglion (DRG) neurons in compartmentalized cultures.

  • Preparation of Working Solution: Dilute the this compound stock solution in the appropriate cell culture medium to the desired final concentrations. A concentration range of 0.1 µM to 10 µM can be tested.

  • Pre-treatment: Add the this compound working solution to the axonal compartments of the cultured DRG neurons.

  • Induction of Axon Degeneration: After a pre-incubation period (e.g., 1 hour), add paclitaxel (B517696) (e.g., 30 nM) to the axonal compartments to induce axon degeneration.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours).

  • Assessment of Axon Degeneration: Fix the cells and perform immunostaining for neuronal markers (e.g., Tuj1) to visualize the axons.

  • Analysis: Acquire images using fluorescence microscopy and quantify the extent of axon degeneration. Compare the results from cells treated with paclitaxel alone to those co-treated with this compound.

Visualizations

cADPR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist (e.g., Neurotransmitter, Hormone) Receptor GPCR/Receptor Agonist->Receptor Binds CD38 CD38 Receptor->CD38 Activates cADPR cADPR CD38->cADPR Synthesizes NAD NAD+ NAD->CD38 RyR Ryanodine Receptor (RyR) cADPR->RyR Activates Ca_cytosol ↑ [Ca²⁺] B8C7 This compound B8C7->RyR Inhibits RyR->Ca_cytosol Releases Ca²⁺ Ca_ER Ca²⁺ Store Ca_ER->RyR

Caption: The cADPR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Solubility start Start: Lyophilized This compound Vial warm 1. Equilibrate vial to room temperature start->warm centrifuge 2. Centrifuge vial to pellet powder warm->centrifuge add_solvent 3. Add sterile water or appropriate buffer centrifuge->add_solvent dissolve 4. Vortex or sonicate to dissolve add_solvent->dissolve check 5. Visually inspect for complete dissolution dissolve->check aliquot 6. Aliquot into single-use tubes check->aliquot Yes troubleshoot Troubleshoot: - Check for humidity exposure - Ensure sufficient mixing time - Confirm correct solvent check->troubleshoot No store 7. Store at -20°C or -80°C aliquot->store end End: Ready-to-use stock solution store->end

Caption: Workflow for the proper solubilization and storage of this compound.

References

common problems with 8-Br-7-CH-cADPR in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Br-7-CH-cADPR. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this potent cADPR antagonist in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the use of this compound.

Q1: My this compound solution appears to have very little or no substance in the vial. Is this normal?

A1: Yes, this can be normal. This compound is often supplied as a lyophilized powder. Due to its sensitivity to humidity, the lyophilized form can contract into a small, dense pellet or even appear as small droplets, which may be difficult to see at the bottom of the vial.[1] Before use, we recommend centrifuging the vial briefly to collect all the material at the bottom.[1]

Q2: I'm having trouble dissolving this compound. What is the recommended solvent?

A2: this compound is readily soluble in water at concentrations greater than 50 mM.[1] For complete dissolution, it is important to rinse the vial walls carefully. Using an ultrasonic bath or vortexing can help ensure the compound is fully dissolved and the solution is homogenous.[1]

Q3: What are the recommended storage conditions for this compound to ensure its stability?

A3: this compound has limited stability at room temperature.[1] For long-term storage, it is recommended to store the compound in its lyophilized form at -20°C, with -80°C being preferable.[1][2] If stored in a solvent, it should be kept at -80°C for up to 6 months.[3]

Q4: I am observing only partial inhibition of calcium elevation in my experiments. Is this compound not a full antagonist?

A4: In some experimental systems, this compound has been observed to cause partial, rather than complete, inhibition of calcium elevation.[4] This suggests that in certain cellular contexts, cADPR may be one of several factors contributing to calcium flux.[5][6] The partial rescue could indicate that other signaling pathways are also involved in the observed calcium response. It is also possible that the concentration of the antagonist is not sufficient to fully block the cADPR-mediated signaling. Consider performing a dose-response experiment to determine the optimal inhibitory concentration for your specific model.

Q5: I'm seeing inconsistent results between experiments. What could be the cause?

A5: Inconsistent results can arise from several factors:

  • Compound Stability: Ensure the compound is stored correctly and that stock solutions are not subjected to multiple freeze-thaw cycles.

  • Cellular Health: The response to cADPR antagonists can be dependent on the health and passage number of your cells. Ensure consistent cell culture conditions.

  • Experimental Timing: Pre-incubation times with this compound can be critical. In some protocols, a pre-incubation of at least one hour is recommended before adding the stimulus.[5]

  • Agonist Specificity: The involvement of the cADPR signaling pathway can be agonist-specific. For example, in airway smooth muscle cells, responses to acetylcholine (B1216132) and endothelin-1 (B181129) are attenuated by a cADPR antagonist, while responses to histamine (B1213489) are not.

Q6: Are there known off-target effects for this compound?

A6: While this compound is a potent cADPR antagonist, the possibility of off-target effects should always be considered with any pharmacological inhibitor. For instance, its precursor, 8-Br-cADPR, has been investigated for potential direct effects on the SARM1 NADase activity and was found not to affect it directly.[5] However, it is good practice to include appropriate controls in your experiments to rule out non-specific effects. This could involve using a structurally related but inactive molecule if available, or testing the effect of the compound in a model system where the target (cADPR-mediated signaling) is absent.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound and the related compound 8-Br-cADPR.

Parameter Value Context Reference
Chemical Formula C₁₆H₂₁BrN₄O₁₃P₂ (free acid)[1]
Solubility > 50 mM in water[1]
Storage (Lyophilized) -20°C (necessary), -80°C (recommended)Long-term storage[1][2]
Storage (In Solvent) -80°C for up to 6 months[3]
Purity > 97% (HPLC/UV at 277 nm)[1]
UV λmax 277 nm (pH 7)[1]
Molar Extinction Coeff. 10,850 M⁻¹cm⁻¹ (pH 7)[1]

Table 1: Physicochemical Properties of this compound

Experimental Model Effective Concentration Effect Reference
Paclitaxel-induced axon degen.As low as 0.1 µMSignificantly decreased axon degeneration[5]
sTIR dimerization-induced Ca²⁺10 µMPartial inhibition of calcium elevation[5][7]
Paclitaxel-induced Ca²⁺ flux20 µMPartially decreased axonal calcium flux[5]

Table 2: Effective Concentrations of this compound in In Vitro Models

Compound IC₅₀ Value Assay Reference
8-bromo cADP-Ribose1.7 µMBlocks cADPR-evoked calcium release in sea urchin egg homogenates[2]

Table 3: IC₅₀ Value for the Related Antagonist 8-Br-cADPR

Experimental Protocols

Protocol 1: Calcium Imaging Assay to Test Inhibition of Agonist-Induced Calcium Release

Objective: To determine the inhibitory effect of this compound on calcium mobilization induced by a specific agonist.

Materials:

  • Cells of interest cultured on glass-bottom dishes

  • Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127 (for AM dye loading)

  • HEPES-buffered saline (HBS) or appropriate imaging buffer

  • This compound stock solution (e.g., 10 mM in water)

  • Agonist of interest

  • Fluorescence microscope equipped for live-cell imaging

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes to an appropriate confluency for imaging.

  • Dye Loading: a. Prepare the dye loading solution. For Fluo-4 AM, a final concentration of 1-5 µM in HBS is common. Add Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization. b. Remove the culture medium from the cells and wash once with HBS. c. Add the dye loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, depending on the cell type.

  • De-esterification: Wash the cells twice with HBS to remove excess dye. Incubate the cells in HBS for an additional 30 minutes to allow for complete de-esterification of the AM ester.

  • Pre-incubation with Antagonist: a. Prepare the desired concentration of this compound in HBS. A typical starting concentration range is 1-20 µM. b. Replace the HBS with the this compound solution and incubate for at least 60 minutes.[5]

  • Calcium Imaging: a. Mount the dish on the fluorescence microscope. b. Acquire a baseline fluorescence signal for 1-2 minutes. c. Add the agonist of interest at its effective concentration and continue recording the fluorescence signal for several minutes to capture the full calcium response.

  • Data Analysis: a. Quantify the change in fluorescence intensity over time. This is often expressed as a ratio (F/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence. b. Compare the peak calcium response in cells pre-treated with this compound to control cells (vehicle-treated) to determine the percent inhibition.

Protocol 2: Axon Degeneration Assay in Compartmentalized Cultures

Objective: To assess the neuroprotective effect of this compound against toxin-induced axon degeneration.

Materials:

  • Compartmentalized neuron culture chambers (e.g., microfluidic devices)

  • Dorsal Root Ganglion (DRG) neurons or other neuronal cell types

  • Neurobasal medium supplemented with B27, NGF, and BDNF

  • Axon degeneration-inducing agent (e.g., Paclitaxel)

  • This compound stock solution

  • Fixative (e.g., 4% paraformaldehyde)

  • Immunostaining reagents (e.g., anti-β-III tubulin antibody, fluorescent secondary antibody)

  • Fluorescence microscope

Procedure:

  • Neuron Culture: Plate neurons in the cell body compartment of the chamber and allow axons to grow into the axonal compartment.

  • Pre-treatment with Antagonist: One hour prior to adding the toxin, add this compound to the axonal compartment at the desired concentration (e.g., 0.1-10 µM).[5]

  • Induction of Axon Degeneration: Add the axon degeneration-inducing agent (e.g., 30 nM Paclitaxel) to the axonal compartment. Ensure the antagonist is still present.

  • Incubation: Incubate the cultures for 24-36 hours.

  • Fixation and Immunostaining: a. Fix the cells with 4% paraformaldehyde. b. Permeabilize and block the cells. c. Incubate with a primary antibody against an axonal marker (e.g., β-III tubulin). d. Incubate with a fluorescently labeled secondary antibody.

  • Imaging and Analysis: a. Acquire images of the axons in the axonal compartment. b. Quantify axon degeneration. This can be done by measuring the fragmentation index, which is the ratio of the fragmented axon area to the total axon area.

Signaling Pathway and Experimental Workflow Diagrams

CD38_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., ACh, ET-1) GPCR GPCR (e.g., M2 muscarinic) Agonist->GPCR binds Gi Gi GPCR->Gi activates CD38 CD38 Gi->CD38 stimulates NAD NAD+ cADPR cADPR NAD->cADPR converted by CD38 RyR Ryanodine Receptor (RyR) on ER/SR cADPR->RyR activates Ca_release Ca²⁺ Release RyR->Ca_release Antagonist This compound Antagonist->RyR inhibits SARM1_Signaling_Pathway Axonal_Insult Axonal Insult (e.g., Paclitaxel) SARM1_activation SARM1 Activation Axonal_Insult->SARM1_activation NAD_depletion NAD⁺ Depletion SARM1_activation->NAD_depletion cADPR_production cADPR Production SARM1_activation->cADPR_production Ca_dysregulation Ca²⁺ Dysregulation cADPR_production->Ca_dysregulation Axon_degeneration Axon Degeneration Ca_dysregulation->Axon_degeneration Antagonist This compound Antagonist->Ca_dysregulation inhibits Experimental_Workflow start Start: Prepare Cell Culture pre_incubation Pre-incubate with This compound or Vehicle start->pre_incubation stimulation Add Stimulus (e.g., Agonist, Toxin) pre_incubation->stimulation incubation Incubate for Defined Period stimulation->incubation data_acquisition Data Acquisition (e.g., Imaging, Staining) incubation->data_acquisition analysis Data Analysis and Comparison data_acquisition->analysis end End: Conclusion analysis->end

References

Technical Support Center: Optimizing 8-Br-7-CH-cADPR Incubation Time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of 8-Br-7-CH-cADPR, a potent and cell-permeable antagonist of cyclic ADP-ribose (cADPR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as 7-Deaza-8-bromo-cADPR) is a synthetic analog of cADPR. It functions as a potent antagonist of the cADPR signaling pathway.[1][2] Its primary mechanism of action is to block cADPR-mediated calcium (Ca2+) release from intracellular stores, thereby inhibiting downstream cellular processes that are dependent on these calcium signals.[1][3] This compound is designed to be resistant to hydrolysis, ensuring greater stability in experimental conditions.[4]

Q2: Why is optimizing the incubation time for this compound important?

A2: Optimizing the incubation time is critical for achieving reliable and reproducible experimental results.

  • Insufficient incubation may lead to incomplete inhibition of the cADPR pathway, resulting in an underestimation of its role in the process being studied.

  • Excessive incubation , on the other hand, could lead to off-target effects or cellular toxicity, confounding the interpretation of the results. The optimal time allows for maximal specific inhibition with minimal side effects.

Q3: What is a typical range for incubation times with this compound?

A3: Based on published studies, the incubation time for this compound can vary significantly depending on the cell type and the specific biological question. Reported incubation times range from as short as 15 minutes for observing acute effects on intracellular calcium signaling to 24 hours or longer for studying its impact on processes like axon degeneration.[3]

Q4: What are the key factors that can influence the optimal incubation time?

A4: Several factors can affect the ideal incubation time for this compound:

  • Cell Type: The permeability of the cell membrane and the metabolic rate of the cells can influence how quickly the antagonist reaches its intracellular target and exerts its effect.

  • Concentration of the Antagonist: Higher concentrations may achieve effective inhibition with shorter incubation times, while lower concentrations might require longer incubation.

  • Biological Process Under Investigation: Rapid signaling events, such as agonist-induced calcium release, will require shorter incubation times compared to longer-term processes like cell differentiation or apoptosis.

  • Temperature: Temperature can affect the rate of cellular uptake and enzymatic activity, potentially influencing the antagonist's effectiveness over time.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No observable effect of this compound 1. Incubation time is too short: The antagonist has not had enough time to permeate the cells and inhibit the cADPR pathway. 2. Concentration is too low: The concentration of the antagonist is insufficient to effectively block the cADPR-mediated signaling. 3. Compound degradation: Although hydrolysis-resistant, improper storage or handling may have led to degradation.1. Perform a time-course experiment: Test a range of incubation times (e.g., 15 min, 1 hr, 4 hrs, 12 hrs, 24 hrs) to determine the optimal duration for your specific assay. 2. Perform a dose-response experiment: Test a range of concentrations (e.g., 0.1 µM to 10 µM) to find the most effective dose. 3. Verify compound integrity: Ensure the compound has been stored correctly at -20°C or below and handle it according to the manufacturer's instructions.
High cell death or signs of cytotoxicity 1. Incubation time is too long: Prolonged exposure to the antagonist is causing cellular stress and apoptosis. 2. Concentration is too high: The concentration of the antagonist is toxic to the cells.1. Reduce the incubation time: Based on your time-course experiment, select the shortest time that gives a maximal inhibitory effect. 2. Reduce the concentration: Use the lowest effective concentration determined from your dose-response experiment. 3. Perform a cell viability assay: Use an MTT or similar assay to quantitatively assess cytotoxicity at different concentrations and incubation times.
Inconsistent results between experiments 1. Variability in incubation time: Even small differences in incubation times between experiments can lead to variability. 2. Cell passage number and health: Cells at different passage numbers or varying health states can respond differently. 3. Inconsistent compound preparation: Variations in the preparation of the antagonist solution can affect its final concentration.1. Standardize the protocol: Ensure that the incubation time is precisely controlled in all experiments. 2. Use cells within a consistent passage number range: Ensure cells are healthy and in the logarithmic growth phase. 3. Prepare fresh dilutions of the antagonist for each experiment: This will minimize variability due to compound degradation or precipitation.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

This protocol outlines a general procedure to determine the optimal incubation time for this compound by measuring its inhibitory effect on agonist-induced intracellular calcium release.

Materials:

  • Cells of interest cultured on a 96-well, black-walled, clear-bottom plate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • An agonist known to induce cADPR-mediated calcium release in your cell type

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence plate reader with an injection module

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading: On the day of the experiment, remove the culture medium and load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions.

  • Antagonist Incubation: a. Prepare a working solution of this compound at the desired final concentration in HBSS. Include a vehicle control (HBSS with the same final concentration of DMSO). b. Add the this compound working solution or vehicle control to the appropriate wells. c. Incubate the plate at 37°C for a range of time points (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs).

  • Calcium Measurement: a. Following the incubation period, place the plate in a fluorescence plate reader. b. Record a baseline fluorescence reading for each well. c. Use the plate reader's injector to add the agonist to the wells and immediately begin recording the change in fluorescence over time.

  • Data Analysis: a. For each well, calculate the peak fluorescence response after agonist addition relative to the baseline. b. Compare the response in the this compound-treated wells to the vehicle-treated wells for each incubation time point. c. The optimal incubation time is the shortest time that produces the maximum inhibition of the agonist-induced calcium response.

Protocol 2: MTT Assay for Cytotoxicity Assessment

This protocol is to assess the potential cytotoxic effects of this compound at different concentrations and incubation times.

Materials:

  • Cells of interest cultured in a 96-well plate

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: At the end of each incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the absorbance of treated cells as a percentage of the vehicle-treated control to determine cell viability.

Data Presentation

Table 1: Example Time-Course Data for Inhibition of Calcium Release

Incubation TimeAgonist-Induced Calcium Response (% of Control)
15 min75%
30 min50%
1 hour30%
2 hours25%
4 hours24%
8 hours26%

Table 2: Example Cytotoxicity Data (MTT Assay)

Concentration24h Incubation (% Viability)48h Incubation (% Viability)72h Incubation (% Viability)
0.1 µM98%95%92%
1 µM96%91%85%
10 µM92%80%65%
100 µM75%55%30%

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Agonist Agonist GPCR GPCR Agonist->GPCR 1. Activation CD38 CD38 GPCR->CD38 cADPR cADPR CD38->cADPR NAD NAD+ NAD->CD38 2. Synthesis RyR Ryanodine Receptor (RyR) cADPR->RyR 3. Binding TRPM2 TRPM2 cADPR->TRPM2 3. Binding Ca_cyto Cytosolic Ca2+ RyR->Ca_cyto 4. Ca2+ Release TRPM2->Ca_cyto 4. Ca2+ Influx ER Endoplasmic Reticulum (ER) Ca_ER Ca2+ Ca_ER->RyR Response Cellular Response Ca_cyto->Response 6. Downstream Signaling Ca_extra Extracellular Ca2+ Ca_extra->TRPM2 Antagonist This compound Antagonist->RyR Antagonist->TRPM2 5. Inhibition Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_measurement Measurement & Analysis cluster_decision Decision Start Start: Seed Cells Dye Load with Ca2+ Indicator Start->Dye Incubate Incubate with This compound (Time-Course) Dye->Incubate Measure Measure Baseline Fluorescence Incubate->Measure Agonist Inject Agonist Measure->Agonist Record Record Ca2+ Response Agonist->Record Analyze Analyze Data Record->Analyze Optimize Determine Optimal Incubation Time Analyze->Optimize

References

avoiding off-target effects of 8-Br-7-CH-cADPR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Br-7-CH-cADPR. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and how to avoid potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (full name: 8-Bromo-7-deaza-cyclic adenosine (B11128) diphosphate (B83284) ribose) is a potent, cell-permeable, and hydrolysis-resistant antagonist of cyclic ADP-ribose (cADPR).[1][2][3] Its primary mechanism of action is to block cADPR-mediated intracellular calcium (Ca2+) release, which is primarily mediated by the ryanodine (B192298) receptors (RyRs) on the endoplasmic reticulum.[4][5][6] By inhibiting the action of cADPR, this compound allows researchers to investigate the role of the cADPR signaling pathway in various cellular processes.

Q2: What are the known or potential off-target effects of this compound?

While this compound is a potent cADPR antagonist, researchers should be aware of potential off-target effects. A primary consideration is its potential interaction with the Transient Receptor Potential Melastatin 2 (TRPM2) channel, a non-selective cation channel that can be activated by ADP-ribose (ADPR), a related molecule.[7][8][9] Some studies suggest that cADPR antagonists, like the related compound 8-Br-cADPR, can inhibit TRPM2 channel activity.[9] However, there is also evidence suggesting that pure cADPR does not directly activate TRPM2, and the inhibitory effects of its antagonists might be due to hydrolysis into compounds like 8-Br-ADPR, which is a known TRPM2 antagonist.[8][10]

Q3: How can I distinguish between on-target and off-target effects in my experiments?

Distinguishing between on-target and off-target effects is crucial for the correct interpretation of your data. Here are several strategies:

  • Use of Structurally Different Antagonists: Employ another cADPR antagonist with a different chemical structure. If both compounds produce the same effect, it is more likely to be an on-target effect.

  • Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target (e.g., specific Ryanodine Receptor isoforms) or potential off-targets (e.g., TRPM2). An on-target effect should be diminished or absent in the target knockdown/knockout model.

  • Dose-Response Curves: Generate detailed dose-response curves for this compound. On-target effects are typically observed at lower concentrations, while off-target effects may only appear at higher concentrations.[4]

  • Negative Controls: Use an inactive analog of this compound if available. This compound should be structurally similar but lack activity against the cADPR receptor.

Q4: What is the recommended working concentration for this compound?

The optimal concentration of this compound will vary depending on the cell type and experimental conditions. However, studies have shown it to be effective at concentrations as low as 0.1 µM for inhibiting paclitaxel-induced axon degeneration.[4][11] It is always recommended to perform a dose-response experiment to determine the lowest effective concentration for your specific system to minimize the risk of off-target effects.

Q5: What are the stability and solubility properties of this compound?

This compound is reported to be soluble in water at concentrations greater than 50 mM.[12] It has limited stability at ambient temperature and should be stored at -20°C or, for longer periods, at -80°C in its lyophilized form.[12]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No effect observed after applying this compound Compound Degradation: Improper storage or handling may have led to the degradation of the compound.Ensure the compound has been stored correctly at -20°C or -80°C.[12] Prepare fresh solutions for each experiment.
Insufficient Concentration: The concentration used may be too low for the specific cell type or experimental setup.Perform a dose-response experiment with a wider range of concentrations.
Low cADPR Signaling in the Model System: The cellular process being studied may not be dependent on the cADPR signaling pathway.Confirm the presence and activity of the cADPR signaling pathway in your model system using a cADPR agonist as a positive control.
Inconsistent or variable results Cell Health: Poor cell health can lead to inconsistent responses to stimuli and inhibitors.Ensure cells are healthy and in the logarithmic growth phase. Check for signs of stress or contamination.
Incomplete Solubilization: The compound may not be fully dissolved, leading to inaccurate concentrations.Ensure complete solubilization of the lyophilized powder in water, using vortexing or sonication if necessary.[12]
Observed effect may be off-target High Concentration: Using an excessively high concentration increases the likelihood of off-target effects.Use the lowest effective concentration determined from your dose-response curve.
Interaction with TRPM2 or other channels: The observed effect could be due to the inhibition of TRPM2 or other ion channels.Use a TRPM2-specific antagonist or agonist to dissect the involvement of this channel. Employ knockdown/knockout models for TRPM2.
Artifacts in Calcium Imaging Phototoxicity: Excessive laser power or exposure time can damage cells and cause artifactual calcium signals.Use the lowest possible laser power and exposure time that still provides a good signal-to-noise ratio.[13]
Movement Artifacts: Cellular movement can be misinterpreted as changes in calcium concentration.Use a ratiometric calcium indicator or co-express a fluorescent protein that is not calcium-sensitive to correct for movement artifacts.[13]
Dye Compartmentalization: Calcium-sensitive dyes can accumulate in organelles, leading to inaccurate measurements of cytosolic calcium.Use indicators with low compartmentalization potential or perform control experiments to assess dye localization.

Quantitative Data Summary

Compound Target/Assay Reported Effective Concentration / IC50 Reference
This compoundInhibition of paclitaxel-induced axon degenerationEffective at 0.1 µM[4][11]
8-Br-cADPRInhibition of cADPR-induced calcium release in sea urchin egg homogenatesIC50 = 1.7 µM[14]
8-Br-cADPRInhibition of ACh-induced Ca2+ oscillationsEffective at 20 µM[15]
8-Br-cADPRPartial reduction of LTDEffective at 500 µM[5]
7-deaza-8-Br-cADPRComplete blockade of LTDEffective at 100 µM[5]

Note: The potency of cADPR antagonists can vary significantly between different experimental systems.

Experimental Protocols

Protocol 1: Calcium Imaging to Assess the Effect of this compound

This protocol provides a general workflow for using calcium imaging to determine the inhibitory effect of this compound on agonist-induced calcium release.

Materials:

  • Cells of interest cultured on glass-bottom dishes

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer

  • Agonist known to induce cADPR-mediated calcium release

  • This compound

  • Fluorescence microscope with a camera and appropriate filter sets

Procedure:

  • Cell Plating: Plate cells on glass-bottom dishes and allow them to adhere and grow to the desired confluency.

  • Dye Loading:

    • Prepare a loading solution of your chosen calcium indicator (e.g., 2-5 µM Fluo-4 AM) with 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

    • Add fresh HBSS to the cells and allow them to de-esterify the dye for at least 30 minutes at room temperature.

  • Baseline Fluorescence Measurement:

    • Place the dish on the microscope stage.

    • Acquire baseline fluorescence images for 1-2 minutes to establish a stable baseline.

  • Application of this compound:

    • Carefully add the desired concentration of this compound to the dish.

    • Incubate for the desired pre-incubation time (e.g., 15-30 minutes).

  • Agonist Stimulation and Data Acquisition:

    • Begin image acquisition.

    • After a short baseline recording, add the agonist to the dish.

    • Continue recording the fluorescence signal for several minutes to capture the full calcium response.

  • Data Analysis:

    • Select regions of interest (ROIs) around individual cells.

    • Measure the change in fluorescence intensity over time.

    • Calculate the change in fluorescence relative to the baseline (ΔF/F0).

    • Compare the agonist-induced calcium response in the presence and absence of this compound.

Protocol 2: Control Experiment - Assessing Off-Target Effects on TRPM2

This protocol describes a control experiment to investigate potential off-target effects of this compound on TRPM2 channels.

Materials:

  • HEK293 cells transiently or stably expressing TRPM2 channels

  • Calcium imaging setup as described in Protocol 1

  • ADP-ribose (ADPR), a known TRPM2 agonist

  • This compound

Procedure:

  • Cell Culture and Dye Loading: Follow the same procedures for cell culture and dye loading as in Protocol 1, using the TRPM2-expressing HEK293 cells.

  • Experiment 1: Effect of this compound on ADPR-induced Calcium Influx:

    • Record baseline fluorescence.

    • Pre-incubate a set of cells with this compound.

    • Stimulate the cells with ADPR and record the calcium response.

    • Compare the ADPR-induced calcium influx in the presence and absence of this compound. A significant reduction in the ADPR response would suggest an off-target effect on TRPM2.

  • Experiment 2: Direct effect of this compound:

    • Record baseline fluorescence.

    • Apply this compound alone to the cells and monitor for any changes in intracellular calcium. A direct effect on calcium levels in the absence of a primary agonist could indicate an off-target action.

Visualizations

cADPR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Agonist Agonist GPCR GPCR Agonist->GPCR G_Protein G Protein GPCR->G_Protein AC ADP-ribosyl Cyclase G_Protein->AC cADPR cADPR AC->cADPR NAD NAD+ NAD->AC RyR Ryanodine Receptor (RyR) cADPR->RyR activates Ca_cyto Cytosolic Ca2+ RyR->Ca_cyto releases ER Endoplasmic Reticulum (ER) Ca_ER Ca2+ Cellular_Response Cellular Response Ca_cyto->Cellular_Response Br_cADPR This compound Br_cADPR->RyR inhibits

Caption: cADPR Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_experiment Experiment cluster_analysis Data Analysis Cells Culture Cells Dye Load with Calcium Indicator Cells->Dye Baseline Record Baseline Fluorescence Dye->Baseline Preincubation Pre-incubate with This compound Baseline->Preincubation Stimulation Stimulate with Agonist Preincubation->Stimulation Recording Record Calcium Response Stimulation->Recording ROI Select Regions of Interest (ROIs) Recording->ROI Quantify Quantify Fluorescence Change (ΔF/F0) ROI->Quantify Compare Compare with Control Quantify->Compare

Caption: Workflow for assessing the effect of this compound on calcium signaling.

On_vs_Off_Target cluster_on_target On-Target Effect cluster_off_target Potential Off-Target Effect Compound This compound On_Target Inhibition of cADPR binding to Ryanodine Receptor Compound->On_Target Off_Target Inhibition of TRPM2 Channel Compound->Off_Target On_Effect Decreased cADPR-mediated Ca2+ release On_Target->On_Effect Off_Effect Decreased ADPR-mediated Ca2+ influx Off_Target->Off_Effect

Caption: On-target versus potential off-target effects of this compound.

References

Technical Support Center: 8-Br-7-CH-cADPR and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the cell permeability of 8-Br-7-CH-cADPR and other cyclic ADP-ribose (cADPR) analogs.

A Note on this compound: While 8-Br-cADPR and 7-deaza-cADPR are well-documented analogs, the specific compound "this compound" is not extensively described in the current scientific literature. It is possible that this designation refers to a novel compound, a proprietary name, or a variation of the known cell-permeant and hydrolysis-resistant analog, 7-deaza-8-bromo-cADPR .[1] The guidance provided here is based on established principles for improving the cell permeability of cADPR and its derivatives, which are applicable to similarly charged nucleotide second messengers.

Troubleshooting Guide

This guide addresses common issues encountered during cell-based assays with cADPR analogs.

Question: I am not observing the expected downstream effects (e.g., calcium mobilization) after applying my cADPR analog to intact cells. What could be the problem?

Answer: The primary suspect is insufficient intracellular concentration of the analog due to its low cell permeability. Like cADPR, its analogs are often negatively charged at physiological pH, which prevents them from passively crossing the cell membrane.[2][3]

Initial Troubleshooting Steps:

  • Confirm Reagent Integrity: Ensure the analog has been stored correctly (typically at -20°C or -80°C) and has not undergone degradation. Prepare fresh solutions for your experiments.

  • Verify Downstream Assay Components: Use a positive control that bypasses the need for cell entry (e.g., a known cell-permeant agonist or direct stimulation of downstream pathways) to confirm that your detection method and cellular machinery are functioning correctly.

  • Optimize Concentration and Incubation Time: Systematically increase the concentration of the analog and the incubation time to see if a response can be elicited.

Question: How can I improve the delivery of my cADPR analog into the cells?

Answer: Several methods can be employed to enhance the intracellular delivery of charged molecules. The best choice depends on your specific cell type, experimental goals, and available equipment. The main approaches are chemical modification of the analog or physical disruption of the cell membrane.

Comparison of Delivery Methods

The following table summarizes and compares common methods for introducing cADPR analogs into cells.

MethodPrincipleAdvantagesDisadvantagesRecommended For
Chemical Modification (e.g., 8-Bromo or 7-Deaza Analogs) The addition of specific chemical groups (like bromine) can increase the lipophilicity of the molecule, facilitating passive diffusion across the cell membrane.[1][4]Simple application; add directly to cell media. Minimally invasive.Permeability can be cell-type dependent and may still be low. Potential for off-target effects of the modified molecule.Initial screening experiments; high-throughput screening; studies where physical disruption is undesirable.
Prodrugs (e.g., AM/BM Esters) Masking the negative charges with lipophilic groups (like acetoxymethyl esters) allows the molecule to diffuse across the membrane. Intracellular esterases then cleave these groups, releasing the active analog.[2]Covalent modification that significantly improves permeability. Can be applied directly to cell media.Requires synthesis of the prodrug form. Incomplete cleavage can lead to inactive compound accumulation. Potential for cytotoxicity from byproducts (e.g., formaldehyde).When chemical synthesis is feasible and a high intracellular concentration is required without physical disruption.
Electroporation A high-voltage electrical pulse creates transient pores in the cell membrane, allowing the entry of molecules from the surrounding medium.[5][6]Highly efficient for a wide range of cell types. Can be used for various molecules (small molecules, DNA, RNA).[5][7]Can cause significant cell stress and mortality. Requires specialized equipment and optimization for each cell type.Delivering precise concentrations of the analog; when other methods fail; suitable for both transient and stable transfections.[6]
Microinjection Direct physical injection of the molecule into the cytoplasm using a fine glass needle.Precise control over the amount of substance delivered to a single cell.Technically demanding and low-throughput. Causes physical damage to the injected cell.Single-cell studies; experiments requiring precise dosage in a small number of cells.
Liposome-Mediated Delivery Encapsulation of the analog within lipid vesicles (liposomes) that can fuse with the cell membrane to release their contents intracellularly.Protects the molecule from degradation. Can be targeted to specific cell types with modified liposomes.Can be inefficient and cell-type dependent. Liposomes can be cytotoxic.Delivery of sensitive molecules; targeted delivery applications.

Frequently Asked Questions (FAQs)

Q1: Is 8-Br-cADPR truly cell-permeable?

While several sources refer to 8-Br-cADPR as a cell-permeable analog, its efficiency can vary between cell types.[8][9][10] The addition of the bromine at the 8-position is thought to increase its lipophilicity. For some experiments, direct application to the extracellular medium is sufficient to see an effect.[10] However, for other cell types or when a robust and rapid response is needed, more active delivery methods like electroporation may be necessary.

Q2: What is the mechanism of action of cADPR and its analogs?

cADPR is a second messenger that mobilizes calcium (Ca²⁺) from intracellular stores, primarily the endoplasmic reticulum.[11][12] It does this by binding to and activating ryanodine (B192298) receptors (RyRs).[13] This leads to an increase in cytosolic Ca²⁺, which in turn modulates a wide variety of cellular processes. Some cADPR analogs can also directly activate the TRPM2 ion channel in the plasma membrane, leading to Ca²⁺ influx.[13]

Q3: Are there any hydrolysis-resistant cADPR analogs?

Yes. The modification at the 7-position of the adenine (B156593) ring with a carbon (7-deaza) makes the N-glycosidic bond resistant to hydrolysis by cellular enzymes like CD38.[1] The compound 7-deaza-8-bromo-cADPR combines this hydrolytic resistance with enhanced membrane permeability, making it a powerful tool for studying cADPR signaling.[1]

Q4: Can I use electroporation for small molecules like this compound?

Absolutely. Electroporation is a versatile technique that is not limited to large molecules like DNA. It is highly effective for introducing small, charged molecules into the cytoplasm.[7] The key is to optimize the electroporation parameters (voltage, pulse duration, number of pulses, and buffer composition) for your specific cell type to maximize delivery efficiency while maintaining cell viability.[5]

Experimental Protocols

Protocol 1: General Application of Cell-Permeant cADPR Analogs

This protocol provides a starting point for using analogs described as "cell-permeable" (e.g., 8-Br-cADPR, 7-deaza-8-bromo-cADPR).

  • Reagent Preparation:

    • Prepare a concentrated stock solution (e.g., 10-100 mM) of the analog in a suitable solvent (e.g., water or DMSO). Aliquot and store at -80°C.

    • On the day of the experiment, thaw an aliquot and dilute it to the desired final concentration in your cell culture medium or experimental buffer.

  • Cell Treatment:

    • Culture your cells to the desired confluency in a suitable plate format (e.g., 96-well plate for fluorescence assays).

    • Remove the existing media and replace it with the media containing the cADPR analog.

    • Incubate the cells for a predetermined period (e.g., 30 minutes to several hours) at 37°C. This step requires optimization.

  • Assay for Downstream Effects:

    • After incubation, proceed with your functional assay (e.g., measuring intracellular calcium using a fluorescent indicator like Fura-2 or Fluo-4).

Protocol 2: Electroporation of cADPR Analogs

This is a general protocol that must be optimized for your specific cell type and electroporator.

  • Cell Preparation:

    • Harvest cells and wash them once with PBS.

    • Resuspend the cell pellet in an electroporation buffer at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL. The choice of buffer is critical and can be manufacturer-specific or a standard solution like Opti-MEM.

  • Electroporation:

    • Add your cADPR analog to the cell suspension at the desired final concentration (e.g., 1-100 µM).

    • Transfer the cell/analog mixture to an electroporation cuvette.

    • Apply the electrical pulse using your electroporation device. Optimized parameters for mammalian cells often range from 100-300 V and 500-1500 µF, but this varies widely.

  • Recovery and Plating:

    • Immediately after the pulse, remove the cells from the cuvette and transfer them to a tube containing pre-warmed culture medium.

    • Allow the cells to recover for 10-20 minutes at 37°C.

    • Plate the cells as required for your downstream assay and allow them to adhere (if applicable).

  • Assay:

    • Perform your functional assay at the desired time point post-electroporation.

Visualizations

G Signaling Pathway of cADPR cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum Agonist Agonist (e.g., Neurotransmitter) Receptor Receptor Agonist->Receptor CD38 CD38 Receptor->CD38 activates cADPR cADPR CD38->cADPR synthesizes TRPM2 TRPM2 Channel Ca_Cytosol ↑ [Ca²⁺] Cytosol TRPM2->Ca_Cytosol Ca²⁺ Influx RyR Ryanodine Receptor (RyR) RyR->Ca_Cytosol releases Ca²⁺ from ER Ca_ER Ca²⁺ Store Ca_ER->RyR NAD NAD⁺ NAD->CD38 cADPR->TRPM2 activates cADPR->RyR activates Cellular_Response Cellular Response (e.g., Contraction, Secretion) Ca_Cytosol->Cellular_Response

Caption: Intracellular signaling pathway of cADPR.

G Improving cADPR Analog Delivery cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Impermeable Barrier) cluster_intracellular Intracellular Space Analog_Ext cADPR Analog (Negatively Charged) Method1 Method 1: Chemical Modification (e.g., 8-Bromo) Analog_Ext->Method1 Method2 Method 2: Physical Delivery (e.g., Electroporation) Analog_Ext->Method2 Barrier Analog_Int cADPR Analog Target Intracellular Target (e.g., RyR) Analog_Int->Target Method1->Analog_Int Passive Diffusion Method2->Analog_Int Pore Formation

Caption: Methods to overcome the cell membrane barrier.

G Workflow for Selecting a Delivery Method Start Start: No cellular response to cADPR analog Q1 Is a known cell-permeant analog available? (e.g., 7-deaza-8-bromo) Start->Q1 UsePermeant Use permeant analog. Optimize concentration and incubation time. Q1->UsePermeant Yes Q3 Is electroporation equipment available? Q1->Q3 No Q2 Is the response still insufficient? UsePermeant->Q2 Q2->Q3 Yes End Assay Successful Q2->End No Electroporate Use Electroporation. Optimize voltage, pulse, and buffer. Q3->Electroporate Yes Microinject Consider Microinjection for single-cell studies. Q3->Microinject No, for single cells Synthesize Consider synthesis of a prodrug version (e.g., AM-ester). Q3->Synthesize No, for cell population Electroporate->End Microinject->End Synthesize->End

References

challenges in using 8-Br-7-CH-cADPR and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Br-7-CH-cADPR, a potent and cell-permeable antagonist of cyclic ADP-ribose (cADPR). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as 7-Deaza-8-bromo-cyclic ADP-ribose, is a chemical analog of cyclic ADP-ribose (cADPR).[1] It functions as a potent antagonist of the cADPR signaling pathway.[2][3] Its primary mechanism of action is to block cADPR-mediated calcium (Ca2+) release from intracellular stores, thereby inhibiting downstream cellular processes dependent on this signaling cascade.[4] Modifications at the 7 and 8 positions of the adenine (B156593) ring make it resistant to hydrolysis by cADPR hydrolase, ensuring greater stability and prolonged antagonistic activity in experimental systems.[3][4][5]

Q2: What are the key advantages of using this compound over other cADPR antagonists like 8-Br-cADPR?

A2: this compound offers several advantages over other cADPR antagonists:

  • Increased Potency: It is a more potent antagonist than its precursor, 8-Br-cADPR.[4][5]

  • Hydrolytic Stability: The 7-deaza modification makes it resistant to enzymatic degradation by cADPR hydrolase, leading to a longer duration of action.[3][4][5]

  • Membrane Permeability: Like 8-Br-cADPR, it is membrane-permeant, allowing for its use in intact cells without the need for microinjection or other disruptive delivery methods.[3][6]

Q3: What are the recommended storage and handling conditions for this compound?

A3: this compound has limited stability at room temperature.[1] For long-term storage, it is recommended to store the compound in a freezer, ideally at -80°C, in its lyophilized form.[1] For short-term storage, -20°C is necessary.[1] The compound is typically shipped on dry ice to maintain its stability.[1] When preparing solutions, ensure to rinse the vial walls carefully and use vortexing or sonication to achieve complete dissolution.[1] Due to the hygroscopic nature of the lyophilized powder, the apparent volume may vary.[1]

Q4: In which experimental systems has this compound been successfully used?

A4: this compound has been effectively utilized in a variety of research areas, including:

  • Neurobiology: To investigate its neuroprotective effects by decreasing paclitaxel-induced axon degeneration.[2][7]

  • Calcium Signaling: To study the role of cADPR in agonist-induced intracellular Ca2+ elevation in different cell types, such as myometrial smooth muscle cells.[6]

  • Synaptic Plasticity: To block the induction of long-term depression (LTD) in hippocampal slices.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect or lower than expected inhibition. Inadequate Concentration: The effective concentration of this compound can be cell-type dependent.Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. Concentrations ranging from 0.1 µM to 100 µM have been reported to be effective.[4][7]
Compound Degradation: Improper storage or handling may have led to the degradation of the compound.Ensure the compound has been stored at the recommended temperature (-20°C or -80°C) and protected from moisture.[1] Prepare fresh solutions for each experiment.
Cell Permeability Issues: While generally cell-permeant, uptake efficiency can vary between cell types.Increase the pre-incubation time to allow for sufficient intracellular accumulation. Pre-incubation times of at least 60 minutes have been used successfully.[4]
Partial inhibition of Calcium Signal. Multiple Signaling Pathways: The observed calcium elevation may not be solely dependent on the cADPR pathway. Other second messengers like IP3 may also be involved.This is an expected outcome in many systems. Researchers have noted that this compound often causes partial, yet significant, inhibition, suggesting cADPR is one of several contributing factors to the overall calcium response.[2][7] Consider using inhibitors of other calcium signaling pathways in combination with this compound to dissect the relative contributions.
Variability in results between experiments. Inconsistent Solution Preparation: The lyophilized powder can be sensitive to humidity, leading to inaccuracies in concentration if not handled properly.[1]Briefly centrifuge the vial before opening to collect all the powder at the bottom.[1] For precise concentrations, it is recommended to determine the quantity by UV absorbance at λmax = 277 nm.[1]
Cell Health and Passage Number: The responsiveness of cells to signaling molecules can change with passage number and overall health.Use cells within a consistent and low passage number range. Regularly monitor cell health and morphology.

Quantitative Data Summary

Parameter Value Cell Type/System Reference
Effective Concentration for Neuroprotection 0.1 µMDorsal Root Ganglion (DRG) axons[7]
Concentration for LTD Blockade 100 µM (complete block)Hippocampal slices[4]
Concentration for Partial LTD Blockade 50 µMHippocampal slices[4]
Inhibition of Agonist-Induced [Ca2+]i 20% - 46%Pregnant human myometrial (PHM1) cells[6]
Solubility in Water > 50 mM[1]

Experimental Protocols

Protocol 1: Inhibition of Paclitaxel-Induced Axon Degeneration

This protocol is adapted from studies investigating the neuroprotective effects of this compound.[7]

  • Cell Culture: Culture Dorsal Root Ganglion (DRG) neurons in compartmentalized cultures to separate axons from cell bodies.

  • Compound Preparation: Prepare a stock solution of this compound in sterile, nuclease-free water. Further dilute to the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM) in the appropriate culture medium.

  • Treatment: Treat the axonal compartment of the DRG cultures with the desired concentration of this compound. A vehicle control (e.g., DMSO or water) should be run in parallel.

  • Induction of Degeneration: Co-treat the axonal compartment with paclitaxel (B517696) (e.g., 30 nM) to induce axon degeneration.

  • Incubation: Incubate the cultures for 24-36 hours.

  • Assessment of Degeneration: Quantify axon degeneration using established methods, such as staining with βIII-tubulin antibodies and calculating a degeneration index based on axonal morphology.

Protocol 2: Measurement of Intracellular Calcium ([Ca2+]i) Mobilization

This protocol provides a general framework for assessing the inhibitory effect of this compound on agonist-induced calcium signaling.[6]

  • Cell Preparation: Plate cells (e.g., PHM1 human myometrial cells) on glass coverslips or in a multi-well plate suitable for fluorescence microscopy.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Pre-incubation with Antagonist: Pre-incubate the dye-loaded cells with this compound (e.g., 100 µM) for at least 60 minutes at 37°C. Include a vehicle-treated control group.

  • Baseline Measurement: Measure the baseline fluorescence of the cells before agonist stimulation.

  • Agonist Stimulation: Add the agonist of interest (e.g., oxytocin, PGF2α) at a known concentration and continuously record the changes in fluorescence over time.

  • Data Analysis: Calculate the change in intracellular calcium concentration based on the fluorescence ratio (for ratiometric dyes like Fura-2) or intensity. Compare the peak calcium response in the presence and absence of this compound to determine the percentage of inhibition.

Visualizations

cADPR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist GPCR GPCR Agonist->GPCR CD38 CD38 GPCR->CD38 Activates cADPR cADPR CD38->cADPR NAD NAD+ NAD->CD38 Substrate RyR Ryanodine Receptor (RyR) cADPR->RyR Activates Ca_release Ca2+ Release RyR->Ca_release ER Endoplasmic Reticulum (ER) ER->RyR Cellular_Response Cellular Response Ca_release->Cellular_Response Antagonist This compound Antagonist->cADPR Inhibits

Caption: cADPR signaling pathway and the inhibitory action of this compound.

experimental_workflow start Start: Cell Culture dye_loading Load with Ca2+ Indicator Dye (e.g., Fura-2 AM) start->dye_loading pre_incubation Pre-incubate with This compound or Vehicle dye_loading->pre_incubation baseline Measure Baseline Fluorescence pre_incubation->baseline stimulation Stimulate with Agonist baseline->stimulation data_acquisition Record Fluorescence Change stimulation->data_acquisition analysis Analyze Ca2+ Response and % Inhibition data_acquisition->analysis end End analysis->end

Caption: Experimental workflow for assessing the effect of this compound.

References

refining 8-Br-7-CH-cADPR concentration for optimal results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Br-7-CH-cADPR, a potent, membrane-permeant, and hydrolysis-resistant antagonist of cyclic ADP-ribose (cADPR). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining this compound concentration for optimal experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (full name: 8-Bromo-7-deaza-cyclic adenosine (B11128) diphosphate (B83284) ribose) is a synthetic analog of cADPR. It acts as a potent antagonist at the cADPR receptor, which is primarily the ryanodine (B192298) receptor (RyR) on intracellular calcium stores like the endoplasmic reticulum. By binding to the receptor, it blocks cADPR-mediated calcium release, thereby inhibiting downstream signaling pathways. Its modifications, including the bromine at position 8 and the deaza substitution at position 7, confer increased resistance to hydrolysis and enhanced membrane permeability compared to other cADPR antagonists.

Q2: What is the recommended starting concentration for this compound in an experiment?

A2: The optimal concentration of this compound is highly dependent on the cell type, experimental conditions, and the specific biological question being addressed. Based on published studies, a starting concentration range of 0.1 µM to 10 µM is recommended. For initial experiments, it is advisable to perform a dose-response curve to determine the most effective concentration for your specific system.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a lyophilized powder. For stock solutions, it is recommended to dissolve the compound in high-quality sterile water or an appropriate buffer. Due to its limited stability at ambient temperature, it is crucial to store the lyophilized powder and stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Q4: Is this compound cell-permeant?

A4: Yes, this compound is designed to be membrane-permeant, allowing it to be used in intact cell systems without the need for microinjection or other invasive delivery methods.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem Possible Cause Suggested Solution
No observable effect Inadequate Concentration: The concentration of this compound may be too low to effectively antagonize the cADPR pathway in your specific cell type or experimental setup.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 50 µM) to determine the optimal inhibitory concentration.
Compound Degradation: Improper storage or handling may have led to the degradation of the compound.Ensure the compound has been stored correctly at -20°C or -80°C and protected from light. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
Cell Type Insensitivity: The cADPR signaling pathway may not be the primary regulator of the process you are studying in your chosen cell line.Confirm the presence and functional role of the cADPR/RyR signaling pathway in your cell type through literature review or preliminary experiments using a known agonist.
Experimental Conditions: The incubation time with this compound may be insufficient for it to reach its intracellular target.Increase the pre-incubation time with the compound before adding your stimulus. A typical pre-incubation time is 30-60 minutes, but this may need to be optimized.
Partial or weak effect Suboptimal Concentration: The concentration used may be on the edge of the effective range for your system.Refer to your dose-response curve to select a concentration that provides maximal inhibition. It is possible that this compound only partially inhibits the pathway, as cADPR may not be the sole factor involved in the observed calcium flux[1].
Agonist Concentration is too High: A very high concentration of the stimulating agonist may overcome the antagonistic effect of this compound.If possible, perform an agonist dose-response experiment to use the lowest concentration of agonist that gives a robust signal.
Effect Diminishes Over Time: The protective or inhibitory effect of this compound may decrease over longer experimental time points.This has been observed in some studies. Consider including earlier time points in your experimental design to capture the maximal effect of the compound. For long-term experiments, the stability of the compound in your specific media and conditions should be considered.
Unexpected or off-target effects High Concentration: Very high concentrations of any pharmacological agent can lead to non-specific effects.Use the lowest effective concentration determined from your dose-response studies. Include appropriate vehicle controls in all experiments.
Cell Health: The compound may have some level of cytotoxicity at higher concentrations or with prolonged exposure.Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to assess the health of your cells at the concentrations and incubation times used in your experiments.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of cADPR antagonists.

Table 1: Dose-Dependent Inhibition of Paclitaxel-Induced Axon Degeneration by this compound

Concentration of this compound (µM)% Axon Degeneration (relative to control)
0 (Vehicle)100%
0.1Significantly decreased
1Significantly decreased
10Significantly decreased

Data synthesized from studies showing significant neuroprotective effects at concentrations as low as 0.1 µM.

Table 2: Concentration-Dependent Effects of 8-Br-cADPR on Agonist-Induced Calcium Responses

AgonistConcentration of 8-Br-cADPR (µM)% Inhibition of Ca2+ Response
Acetylcholine100Significant attenuation
Endothelin-1100Significant attenuation
Histamine100No significant effect

This table highlights the agonist-specific effects of cADPR antagonists and is based on studies in porcine airway smooth muscle cells.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Calcium Imaging Assay

This protocol outlines a general procedure for performing a dose-response experiment to determine the optimal inhibitory concentration of this compound.

Materials:

  • Cells of interest cultured on an appropriate imaging plate or coverslip

  • Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • This compound

  • Agonist known to induce cADPR-mediated calcium release in your cells

  • Appropriate imaging buffer (e.g., HBSS)

  • Fluorescence microscope equipped for live-cell imaging

Procedure:

  • Cell Preparation: Seed cells at an appropriate density on your imaging substrate and allow them to adhere and grow.

  • Dye Loading: Load the cells with your chosen calcium indicator dye according to the manufacturer's instructions.

  • Preparation of this compound dilutions: Prepare a range of concentrations of this compound in your imaging buffer. A suggested range is 0.01, 0.1, 1, 10, and 50 µM. Include a vehicle-only control.

  • Pre-incubation: Replace the dye-loading solution with the different concentrations of this compound or vehicle control. Incubate the cells for 30-60 minutes at the appropriate temperature (e.g., 37°C).

  • Baseline Measurement: Place the imaging plate on the microscope stage and record the baseline fluorescence for a short period (e.g., 1-2 minutes).

  • Agonist Stimulation: Add the agonist to the cells and immediately start recording the changes in fluorescence intensity over time.

  • Data Analysis:

    • Quantify the change in fluorescence intensity (representing changes in intracellular calcium concentration) for each concentration of this compound.

    • Normalize the response to the vehicle control.

    • Plot the percentage of inhibition of the calcium response against the concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value (the concentration that causes 50% inhibition) and the optimal concentration for maximal inhibition with minimal side effects.

Visualizations

Signaling Pathway

cADPR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR GPCR Agonist->GPCR CD38_ext CD38 (extracellular) GPCR->CD38_ext activates NAD NAD+ CD38_ext->NAD hydrolyzes CD38_int CD38 (intracellular) cADPR cADPR NAD->cADPR synthesized by CD38_int RyR Ryanodine Receptor (RyR) cADPR->RyR activates Ca_cytosol [Ca²⁺]i ↑ Downstream Downstream Cellular Responses Ca_cytosol->Downstream Antagonist This compound Antagonist->RyR inhibits RyR->Ca_cytosol releases Ca²⁺ Ca_ER Ca²⁺ Store Ca_ER->RyR

Caption: The cADPR signaling pathway.

Experimental Workflow

Experimental_Workflow A 1. Cell Culture (Seed cells on imaging plate) B 2. Dye Loading (Incubate with Calcium Indicator) A->B C 3. Prepare Antagonist Dilutions (Dose-response range of this compound) B->C D 4. Pre-incubation (Treat cells with antagonist or vehicle) C->D E 5. Baseline Imaging (Record initial fluorescence) D->E F 6. Agonist Stimulation (Add stimulus and record Ca²⁺ response) E->F G 7. Data Analysis (Quantify fluorescence change, plot dose-response curve) F->G H 8. Determine Optimal Concentration G->H

Caption: Workflow for determining optimal this compound concentration.

Troubleshooting Logic

Troubleshooting_Logic Start Experiment Performed Q1 Observe Expected Effect? Start->Q1 Success Optimal Concentration Identified Proceed with Experiments Q1->Success Yes Q2 No Effect or Partial Effect? Q1->Q2 No No_Effect Troubleshoot 'No Effect': - Check Concentration Range - Verify Compound Integrity - Confirm Pathway Activity Q2->No_Effect No Effect Partial_Effect Troubleshoot 'Partial Effect': - Optimize Concentration - Check Agonist Strength - Consider Temporal Effects Q2->Partial_Effect Partial Effect Unexpected Troubleshoot 'Unexpected Effects': - Lower Concentration - Perform Viability Assay - Include More Controls Q2->Unexpected Unexpected Effect

Caption: A logical approach to troubleshooting experimental outcomes.

References

Technical Support Center: 7-Deaza-8-bromo-cADPR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Deaza-8-bromo-cADPR. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this potent cADPR antagonist.

Frequently Asked Questions (FAQs)

Q1: What is 7-Deaza-8-bromo-cADPR and what is its primary mechanism of action?

7-Deaza-8-bromo-cyclic ADP-ribose (7-Deaza-8-bromo-cADPR) is a potent, membrane-permeant, and hydrolysis-resistant antagonist of cyclic ADP-ribose (cADPR).[1][2][3][4] Its primary mechanism of action is to block cADPR-mediated calcium (Ca²⁺) release from intracellular stores by inhibiting the activation of ryanodine (B192298) receptors (RyRs).[1] This makes it a valuable tool for studying signaling pathways dependent on cADPR.

Q2: What are the key advantages of using 7-Deaza-8-bromo-cADPR over other cADPR antagonists like 8-Br-cADPR?

7-Deaza-8-bromo-cADPR offers two main advantages:

  • Increased Potency: It is reportedly a more potent antagonist than 8-bromo-cADPR.[5]

  • Enhanced Stability: The 7-deaza modification makes it resistant to both chemical and enzymatic hydrolysis, ensuring greater stability during experiments.[2][5]

Q3: How should I store and handle 7-Deaza-8-bromo-cADPR?

For long-term storage, it is recommended to store 7-Deaza-8-bromo-cADPR in a freezer, with -20°C being necessary and -80°C recommended. It is preferably stored in a freeze-dried form. The compound has limited stability at ambient temperatures.

Q4: In what solvents is 7-Deaza-8-bromo-cADPR soluble?

7-Deaza-8-bromo-cADPR is readily soluble in water.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect or weak inhibition Suboptimal Concentration: The concentration of the antagonist may be too low for your specific cell type or experimental conditions.Perform a dose-response curve to determine the optimal concentration. Effective concentrations can range from as low as 0.1 µM in some sensitive systems to 10 µM or higher in others.[6]
Insufficient Incubation Time: Due to its membrane-permeant nature, the compound requires time to enter the cells and reach its target.Increase the pre-incubation time with the cells before adding the agonist. A pre-incubation period of 15-30 minutes is often a good starting point.
Compound Degradation: Although hydrolysis-resistant, improper storage or handling of the stock solution could lead to degradation.Prepare fresh stock solutions from lyophilized powder. Avoid multiple freeze-thaw cycles of the stock solution.
Experimental System Insensitivity: The signaling pathway you are investigating may not be dependent on cADPR, or the contribution of cADPR-mediated Ca²⁺ release is minor.Use a positive control known to be sensitive to cADPR antagonism to validate your experimental setup. Consider that some agonists may utilize cADPR-independent pathways.
Inconsistent results between experiments Variability in Cell Culture: Differences in cell passage number, density, or health can affect their response to signaling molecules.Standardize your cell culture conditions, including seeding density and passage number. Ensure cells are healthy and in a logarithmic growth phase.
Inaccurate Pipetting: Small errors in pipetting can lead to significant variations in the final concentration of the antagonist.Use calibrated pipettes and prepare a master mix for treating multiple wells or samples to ensure consistency.
Timing of Compound Addition: The timing of antagonist and agonist addition can be critical.Use a standardized and consistent timeline for all experimental steps.
Unexpected or off-target effects Non-specific Inhibition: At high concentrations, the antagonist might exhibit off-target effects. For instance, the related compound 8-Br-cADPR has been suggested to have effects on TRPM2 channels.[7]Use the lowest effective concentration determined from your dose-response experiments. If off-target effects are suspected, consider using structurally different cADPR antagonists as controls.
Alteration of Basal Ca²⁺ Levels: In some systems, prolonged incubation with a high concentration of an antagonist might alter basal calcium levels.Monitor basal calcium levels before and after antagonist application to rule out any direct effects on calcium homeostasis.

Quantitative Data

Parameter Value Experimental System Reference
Potency Comparison More potent than 8-bromo-cADPRSea urchin egg homogenate[5]
Effective Concentration 0.1 µMPaclitaxel-induced axon degeneration in DRG neurons[6]
Effective Concentration 10 µMInhibition of sTIR dimerization-induced calcium elevation
Effective Concentration 100 µMAttenuation of agonist-induced Ca²⁺ responses in porcine airway smooth muscle cells (for 8-Br-cADPR)[8]

Experimental Protocols

Calcium Imaging Protocol to Assess cADPR Antagonism

This protocol provides a general framework for using 7-Deaza-8-bromo-cADPR in a cell-based calcium imaging experiment.

Materials:

  • Cells of interest cultured on glass-bottom dishes

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • 7-Deaza-8-bromo-cADPR stock solution (e.g., 10 mM in water or DMSO)

  • Agonist known to induce cADPR-mediated calcium release

  • Imaging buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescence microscope with a live-cell imaging chamber

Procedure:

  • Cell Preparation: Seed cells on glass-bottom dishes to achieve 70-80% confluency on the day of the experiment.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in imaging buffer according to the manufacturer's instructions.

    • Wash the cells once with imaging buffer.

    • Incubate the cells with the dye loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with imaging buffer to remove excess dye.

  • Antagonist Incubation:

    • Prepare the desired concentration of 7-Deaza-8-bromo-cADPR in imaging buffer.

    • Incubate the dye-loaded cells with the antagonist solution for 15-30 minutes at room temperature or 37°C. Include a vehicle control (buffer or DMSO).

  • Image Acquisition:

    • Mount the dish on the fluorescence microscope.

    • Acquire a baseline fluorescence signal for 1-2 minutes.

    • Add the agonist to the cells while continuously recording the fluorescence.

    • Continue recording for another 5-10 minutes to capture the full calcium response.

  • Data Analysis:

    • Measure the change in fluorescence intensity over time for individual cells or the entire field of view.

    • Compare the amplitude and kinetics of the calcium response in the presence and absence of 7-Deaza-8-bromo-cADPR.

Protocol for Assessing Neuroprotection in a Dorsal Root Ganglion (DRG) Neuron Axon Degeneration Model

This protocol is adapted from studies investigating the protective effects of cADPR antagonists on chemotherapy-induced axon degeneration.[6]

Materials:

  • Primary DRG neuron culture

  • Neurobasal medium supplemented with B27 and other necessary factors

  • 7-Deaza-8-bromo-cADPR

  • Axon-damaging agent (e.g., paclitaxel)

  • Compartmentalized culture chambers (e.g., Campenot chambers)

  • Immunostaining reagents (e.g., anti-β-III tubulin antibody)

  • Fluorescence microscope

Procedure:

  • DRG Neuron Culture: Isolate and culture DRG neurons from neonatal rodents in compartmentalized chambers, allowing axons to grow into a separate compartment from the cell bodies.

  • Antagonist Treatment:

    • Prepare the desired concentration of 7-Deaza-8-bromo-cADPR (e.g., 0.1 µM to 10 µM) in the culture medium.

    • Add the antagonist-containing medium to the axonal compartment. It is recommended to add it 1 hour before the damaging agent.

  • Induction of Axon Degeneration:

    • Add the axon-damaging agent (e.g., paclitaxel) to the axonal compartment.

    • Incubate the cultures for the desired duration (e.g., 24 hours).

  • Assessment of Axon Degeneration:

    • Fix the neurons with 4% paraformaldehyde.

    • Perform immunofluorescence staining for an axonal marker like β-III tubulin.

    • Acquire images of the axons using a fluorescence microscope.

  • Data Analysis:

    • Quantify the degree of axon fragmentation or degeneration. This can be done by calculating a degeneration index (ratio of fragmented axon area to total axon area).

    • Compare the degeneration index between control, agent-treated, and antagonist + agent-treated groups.

Visualizations

cADPR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR GPCR Agonist->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates CD38 CD38 G_Protein->CD38 Stimulates NAD NAD+ cADPR cADPR NAD->cADPR Synthesized by CD38 RyR Ryanodine Receptor (RyR) cADPR->RyR Activates CaM Calmodulin CaM->RyR Modulates Ca_cytosol Ca²⁺ Ca_cytosol->CaM Binds RyR->Ca_cytosol Release Ca_ER Ca²⁺ Store Ca_ER->RyR Antagonist 7-Deaza-8-bromo-cADPR Antagonist->RyR Blocks

Caption: cADPR signaling pathway and the inhibitory action of 7-Deaza-8-bromo-cADPR.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_acq Data Acquisition cluster_analysis Analysis A Seed Cells B Load with Ca²⁺ Dye A->B C Pre-incubate with 7-Deaza-8-bromo-cADPR or Vehicle B->C D Acquire Baseline Fluorescence C->D E Add Agonist & Continue Recording D->E F Measure Fluorescence Change E->F G Compare Treated vs. Control F->G Axon_Degeneration_Workflow cluster_prep Culture Setup cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis A Culture DRG Neurons in Compartmentalized Chambers B Treat Axonal Compartment with 7-Deaza-8-bromo-cADPR A->B C Add Axon-damaging Agent (e.g., Paclitaxel) B->C D Incubate for 24 hours C->D E Fix and Immunostain for β-III Tubulin D->E F Image Axons E->F G Quantify Axon Degeneration F->G

References

minimizing 8-Br-7-CH-cADPR toxicity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 8-Br-7-CH-cADPR, a cell-permeant activator of SIRT1 and a modulator of intracellular calcium signaling. Proper handling and optimization are crucial to minimize potential cytotoxicity and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic analog of cyclic ADP-ribose (cADPR). Its primary mechanisms of action are twofold:

  • SIRT1 Activation: It allosterically activates Sirtuin 1 (SIRT1), a Class III histone deacetylase, which plays a critical role in regulating metabolism, stress resistance, and apoptosis.[1][2]

  • Calcium Mobilization: As a cADPR analog, it can induce the release of calcium (Ca2+) from intracellular stores, primarily through the ryanodine (B192298) receptor (RyR) channels on the endoplasmic reticulum.[3][4][5]

Q2: I am observing significant cell death after treatment with this compound. What are the potential causes?

A2: Cell death can be attributed to several factors:

  • Calcium Dysregulation: Sustained high levels of intracellular calcium are cytotoxic and can trigger apoptotic pathways.

  • Off-Target Effects: At high concentrations, the compound may interact with other cellular targets, leading to toxicity.

  • NAD+ Depletion: SARM1-dependent NAD+ depletion can lead to nonapoptotic cell death.[6]

  • Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve the compound may be too high.

  • Compound Instability: Degradation of the compound in the culture medium can produce toxic byproducts.

Q3: How should I properly dissolve and store this compound?

A3: For optimal results, dissolve this compound in anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Aliquot the stock solution into small, single-use volumes and store at -80°C to prevent degradation from repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration, ensuring the final DMSO concentration is below 0.1% to avoid solvent toxicity.

Q4: What are the recommended working concentrations for this compound?

A4: The optimal working concentration is highly cell-type dependent. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell line and experimental endpoint. A typical starting range for SIRT1 activation is 1-50 µM. For calcium mobilization studies, concentrations may vary.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell culture.

Problem Potential Cause(s) Recommended Solution(s)
High Cell Toxicity / Low Viability 1. Concentration of this compound is too high.2. Prolonged incubation time.3. Cell line is particularly sensitive to calcium dysregulation.4. High solvent (e.g., DMSO) concentration.1. Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a lower concentration range (e.g., 0.1-10 µM).2. Optimize the incubation time. A shorter exposure may be sufficient to elicit the desired biological response.3. Consider using a cell line known to be less sensitive to calcium fluctuations. Alternatively, co-treat with a calcium chelator like BAPTA-AM, but be aware this may interfere with the intended mechanism.4. Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.1% for DMSO).
Inconsistent or Non-reproducible Results 1. Variability in compound preparation.2. Inconsistent cell health or passage number.3. Degradation of the compound.4. Cell density variations.1. Prepare a large batch of stock solution and aliquot for single use to ensure consistency across experiments.2. Use cells within a consistent passage number range and ensure they are healthy and in the logarithmic growth phase before treatment.3. Store the stock solution at -80°C and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.4. Seed cells at a consistent density for all experiments as cell density can influence the response to treatment.
No Observable Effect 1. Concentration of this compound is too low.2. Insufficient incubation time.3. The target pathway is not active in the chosen cell line.4. Compound has degraded.1. Increase the concentration of the compound. Refer to your dose-response curve.2. Increase the incubation time. A time-course experiment may be necessary.3. Confirm the expression and activity of SIRT1 and ryanodine receptors in your cell line through western blotting or qPCR.4. Use a fresh aliquot of the compound and verify its activity in a positive control cell line if available.
Precipitation of the Compound in Culture Medium 1. Poor solubility of the compound at the working concentration.2. Interaction with components of the serum or medium.1. Ensure the stock solution is fully dissolved in DMSO before diluting in the medium. Vortex briefly when making the final dilution.2. Try reducing the serum concentration during the treatment period, if compatible with your cell line.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using an MTT Assay

This protocol is for determining the cytotoxic concentration of this compound in your cell line of interest.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in your culture medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for the desired experimental time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell growth).

Protocol 2: Calcium Imaging

This protocol is for visualizing intracellular calcium mobilization induced by this compound.[7][8][9]

  • Cell Seeding: Seed cells on glass-bottom dishes suitable for microscopy.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM or Fura-2 AM) in Hank's Balanced Salt Solution (HBSS) or your preferred imaging buffer.

    • Incubate the cells with the loading buffer for 30-45 minutes at room temperature or 37°C, according to the dye manufacturer's instructions.

  • Washing: Wash the cells twice with fresh HBSS to remove excess dye.

  • Imaging:

    • Mount the dish on a fluorescence microscope equipped for live-cell imaging.

    • Acquire a baseline fluorescence reading for a few minutes.

    • Add this compound at the desired concentration and continue to record the fluorescence changes over time.

  • Data Analysis: Quantify the change in fluorescence intensity over time to measure the intracellular calcium concentration.

Visualizations

Signaling_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates RyR Ryanodine Receptor (RyR) This compound->RyR Activates Deacetylation Deacetylation SIRT1->Deacetylation Promotes Cellular_Metabolism Cellular_Metabolism Deacetylation->Cellular_Metabolism Stress_Resistance Stress_Resistance Deacetylation->Stress_Resistance ER Endoplasmic Reticulum RyR->ER Ca2_Release Ca2+ Release ER->Ca2_Release Downstream_Signaling Downstream_Signaling Ca2_Release->Downstream_Signaling

Caption: Hypothetical signaling pathway of this compound.

Troubleshooting_Workflow start Experiment Start issue High Cell Toxicity? start->issue check_conc Check Concentration & Incubation Time issue->check_conc Yes no_effect No Effect Observed? issue->no_effect No dose_response Perform Dose-Response Assay check_conc->dose_response optimize_time Optimize Incubation Time dose_response->optimize_time check_solvent Verify Solvent Concentration optimize_time->check_solvent success Successful Experiment check_solvent->success increase_conc Increase Concentration no_effect->increase_conc Yes no_effect->success No check_pathway Confirm Pathway Activity increase_conc->check_pathway check_compound Check Compound Integrity check_pathway->check_compound check_compound->success

Caption: Troubleshooting workflow for this compound experiments.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_dilutions Prepare Serial Dilutions of Compound seed_cells->prepare_dilutions treat_cells Treat Cells with Compound prepare_dilutions->treat_cells incubate Incubate for Desired Time treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Read Absorbance mtt_assay->read_absorbance analyze_data Analyze Data and Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for optimizing compound concentration.

References

Technical Support Center: Optimizing 8-Br-7-CH-cADPR for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of 8-Br-7-CH-cADPR in in vivo research. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as 7-Deaza-8-bromo-cyclic ADP-ribose) is a potent, membrane-permeant, and hydrolysis-resistant antagonist of cyclic ADP-ribose (cADPR).[1][2][3] Its primary mechanism of action is to block cADPR-mediated calcium release from intracellular stores, thereby inhibiting downstream signaling pathways.[4][5]

Q2: What is the role of the SARM1/cADPR signaling pathway in in vivo models?

A2: The Sterile Alpha and Toll/Interleukin-1 Receptor motif-containing 1 (SARM1) protein possesses NADase activity, leading to the production of cADPR.[4][6] This pathway is implicated in pathological processes such as axon degeneration.[4][5] In models of chemotherapy-induced peripheral neuropathy, for instance, SARM1-dependent cADPR production contributes to intra-axonal calcium elevation and subsequent nerve damage.[4][5]

Q3: Is this compound effective in vivo?

A3: Yes, studies have shown that cADPR antagonists, including the related compound 8-Br-cADPR, can attenuate pathological phenotypes in vivo. For example, it has been shown to reduce paclitaxel-induced peripheral neuropathy in mice.[4][5] this compound is a more potent analog and is also effective in vitro at concentrations as low as 0.1 µM.[4]

Q4: What are the key advantages of using this compound over other cADPR antagonists?

A4: this compound offers two main advantages: it is resistant to hydrolysis, ensuring greater stability in biological systems, and it is membrane-permeant, allowing it to be used in intact cells and in vivo without the need for microinjection.[1][2][3]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Precipitation of this compound during formulation preparation. - The concentration of the compound exceeds its solubility in the chosen vehicle. - The ratio of organic co-solvents to the aqueous phase is insufficient. - The temperature of the solutions is too low.- Optimize solvent ratios by starting with the minimum required volume of the primary solvent (e.g., DMSO) and gradually adding other components. - Gently warm the solvent mixture (e.g., to 37-45°C) before adding the aqueous phase.[7] - Employ sonication to aid dissolution.[7]
Inconsistent or partial efficacy in vivo. - Suboptimal dosage or administration frequency. - The underlying pathology may involve cADPR-independent pathways. - Formulation instability leading to variable dosing.- Perform a dose-response study to determine the optimal concentration for your specific model. - Consider that cADPR may be one of several factors contributing to the observed phenotype; for example, in some models of axon degeneration, cADPR antagonists provide partial but not complete protection.[4][5] - Prepare the formulation fresh before each use and visually inspect for any precipitation.[8]
Observed toxicity or adverse effects in animal models. - Vehicle-induced toxicity, particularly with high concentrations of solvents like DMSO. - Off-target effects of the compound at high concentrations.- Include a vehicle-only control group in your experiment to assess the effects of the formulation itself.[8] - Keep the final concentration of organic solvents, such as DMSO, to a minimum (typically below 10% of the total injection volume).[7] - If off-target effects are suspected, consider using a lower dose or a different administration route.
Difficulty dissolving the lyophilized product. - The lyophilized form is sensitive to humidity and can contract into a small, hard-to-dissolve pellet.- Briefly centrifuge the vial to ensure all the product is at the bottom. - Carefully rinse the tube walls with the solvent and use vortexing or sonication to ensure complete and uniform mixing.[3]

Quantitative Data Summary

Parameter Compound Value System Reference
In Vitro Effective Concentration This compoundAs low as 0.1 µMCultured Dorsal Root Ganglion (DRG) neurons[4]
In Vivo Dosage (related compound) 8-Br-cADPR2 mg/kgMice (intraperitoneal injection)[4]
IC50 (related compound) 8-Br-cADPR1.7 µMSea urchin egg homogenates (for cADPR-induced Ca2+ release)[9]
Solubility This compound> 50 mMWater[3]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection in Mice

This protocol is adapted from methodologies used for similar compounds in in vivo studies. Researchers should optimize the formulation for their specific experimental needs.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Prepare a stock solution of this compound in DMSO. Weigh the required amount of this compound and dissolve it in a minimal amount of fresh, anhydrous DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Vortex thoroughly until the compound is completely dissolved.

  • Prepare the vehicle mixture. In a separate sterile tube, prepare the vehicle by mixing PEG300 and Tween-80. A common ratio is 4:1 (v/v) of PEG300 to Tween-80.

  • Combine the stock solution with the vehicle. Add the this compound stock solution to the vehicle mixture. For example, to achieve a final formulation with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, you would mix 1 part of the DMSO stock with 4 parts of PEG300 and 0.5 parts of Tween-80. Vortex thoroughly.

  • Final dilution in saline. Slowly add the required volume of sterile saline to the mixture while continuously vortexing to prevent precipitation. The final solution should be clear. If any cloudiness appears, gentle warming (37°C) and/or sonication may be used to aid dissolution.

  • Administration. Administer the final formulation to the mice via intraperitoneal injection. The injection volume should be appropriate for the size of the animal (typically 5-10 mL/kg for mice).

Protocol 2: In Vivo Study of this compound in a Paclitaxel-Induced Neuropathy Mouse Model

This protocol is based on a study using the related compound 8-Br-cADPR.[4]

Animal Model:

  • 2-month-old C57BL6/J mice.

Experimental Groups:

  • Vehicle + Saline control

  • Paclitaxel (B517696) + Saline

  • Paclitaxel + this compound

  • Vehicle + this compound

Dosing and Administration:

  • Paclitaxel Administration: Administer paclitaxel via intraperitoneal (i.p.) injection at a suitable dose (e.g., 8 mg/kg) every other day for a total of four injections to induce peripheral neuropathy.[10]

  • This compound Administration: Based on studies with 8-Br-cADPR, a dosage of 2 mg/kg can be used as a starting point.[4] Administer this compound (prepared as in Protocol 1) via i.p. injection. The timing of administration should be determined based on the experimental design (e.g., concurrently with or prior to paclitaxel).

  • Behavioral and Pathological Assessment: Evaluate paclitaxel-induced neuropathy at both behavioral (e.g., mechanical allodynia using von Frey filaments) and pathological (e.g., intra-epidermal nerve fiber density) levels at appropriate time points throughout the study.

Visualizations

SARM1_cADPR_Signaling_Pathway cluster_upstream Upstream Activation cluster_sarm1 SARM1 Activation and NAD+ Hydrolysis cluster_downstream Downstream Calcium Signaling Axonal Injury Axonal Injury SARM1 SARM1 Axonal Injury->SARM1 activates Chemotherapy (e.g., Paclitaxel) Chemotherapy (e.g., Paclitaxel) Chemotherapy (e.g., Paclitaxel)->SARM1 activates NAD+ NAD+ SARM1->NAD+ hydrolyzes cADPR cADPR NAD+->cADPR produces ADPR ADPR NAD+->ADPR produces NAM NAM NAD+->NAM produces RyR Ryanodine Receptors (RyR) cADPR->RyR activates TRPM2 TRPM2 Channels cADPR->TRPM2 activates This compound This compound This compound->cADPR antagonizes Ca2+ release\n(from ER/SR) Ca2+ release (from ER/SR) RyR->Ca2+ release\n(from ER/SR) Ca2+ influx\n(from extracellular space) Ca2+ influx (from extracellular space) TRPM2->Ca2+ influx\n(from extracellular space) Increased Intra-axonal Ca2+ Increased Intra-axonal Ca2+ Ca2+ release\n(from ER/SR)->Increased Intra-axonal Ca2+ Ca2+ influx\n(from extracellular space)->Increased Intra-axonal Ca2+ Axon Degeneration Axon Degeneration Increased Intra-axonal Ca2+->Axon Degeneration experimental_workflow cluster_prep Preparation cluster_animal Animal Model cluster_treatment Treatment cluster_analysis Analysis prep_compound Prepare this compound formulation administer_compound Administer this compound prep_compound->administer_compound prep_vehicle Prepare Vehicle Control administer_vehicle Administer Vehicle Control prep_vehicle->administer_vehicle induce_pathology Induce Pathology (e.g., Paclitaxel administration) induce_pathology->administer_compound induce_pathology->administer_vehicle group_animals Randomize Animals into Experimental Groups group_animals->induce_pathology behavioral_tests Behavioral Assessments (e.g., von Frey test) administer_compound->behavioral_tests pathological_analysis Pathological Analysis (e.g., IENF density) administer_compound->pathological_analysis administer_vehicle->behavioral_tests administer_vehicle->pathological_analysis data_analysis Data Analysis and Interpretation behavioral_tests->data_analysis pathological_analysis->data_analysis troubleshooting_logic start In Vivo Experiment with this compound check_efficacy Is the expected efficacy observed? start->check_efficacy check_toxicity Are there signs of toxicity? check_efficacy->check_toxicity Yes troubleshoot_efficacy Troubleshoot Efficacy: - Check dosage - Review formulation stability - Consider alternative pathways check_efficacy->troubleshoot_efficacy No success Experiment Successful check_toxicity->success No troubleshoot_toxicity Troubleshoot Toxicity: - Assess vehicle toxicity - Reduce dosage - Consider alternative administration route check_toxicity->troubleshoot_toxicity Yes end Refine Protocol troubleshoot_efficacy->end troubleshoot_toxicity->end

References

how to address limited stability of 8-Br-7-CH-cADPR solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 8-Br-7-CH-cADPR, with a focus on addressing the challenges related to the limited stability of its aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (8-Bromo-7-deaza-cyclic ADP-ribose) is a potent, membrane-permeant, and hydrolysis-resistant antagonist of cyclic ADP-ribose (cADPR).[1] Its primary mechanism of action is the inhibition of cADPR-mediated calcium (Ca²⁺) release from intracellular stores, such as the endoplasmic reticulum. It acts on ryanodine (B192298) receptors (RyRs), which are intracellular calcium channels.[2][3] By blocking these channels, this compound prevents the mobilization of calcium that is triggered by cADPR.

Q2: What are the key advantages of using this compound over other cADPR antagonists?

The main advantages of this compound are its resistance to hydrolysis and its cell permeability.[1] Unlike the endogenous messenger cADPR and some other synthetic antagonists, this compound has a modified chemical structure that makes it less susceptible to enzymatic degradation.[1] Its ability to cross cell membranes allows for its use in intact cell-based assays without the need for microinjection or other invasive delivery methods.

Q3: How should I store lyophilized this compound?

Lyophilized this compound should be stored in a freezer at -20°C for short-term storage and is recommended to be stored at -80°C for long-term storage to ensure maximum stability.

Q4: How do I properly dissolve lyophilized this compound to make a stock solution?

To prepare a stock solution, it is recommended to first centrifuge the vial to ensure all the lyophilized powder is at the bottom. The compound is readily soluble in water.[4] Use high-purity water (e.g., sterile, nuclease-free water) or a suitable buffer to dissolve the powder. To ensure complete dissolution, it is advised to carefully rinse the walls of the vial and use vortexing or sonication.

Q5: What is the recommended storage condition for this compound solutions?

Aqueous stock solutions of this compound have limited stability at ambient temperature. It is crucial to store stock solutions at -20°C or, for longer-term storage, at -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[5][6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or no inhibitory effect in experiments. 1. Degradation of this compound solution: The compound may have degraded due to improper storage (e.g., prolonged time at room temperature, multiple freeze-thaw cycles). 2. Incorrect concentration: Errors in preparing the stock or working solutions. 3. Cellular health: The cells used in the assay may not be healthy or responsive.1. Prepare fresh solutions: Always prepare fresh working solutions from a properly stored, frozen stock. If the stock is old or has been mishandled, prepare a new stock solution from lyophilized powder. 2. Verify concentration: Double-check all calculations and dilutions. If possible, verify the concentration of the stock solution spectrophotometrically (λmax = 277 nm). 3. Check cell viability and receptor expression: Ensure cells are healthy and express the necessary components of the cADPR signaling pathway.
High background signal or off-target effects. 1. Impure compound: The this compound may contain impurities. 2. Concentration too high: Using an excessively high concentration of the antagonist may lead to non-specific effects.1. Check purity: If possible, verify the purity of your compound using HPLC. Always source reagents from reputable suppliers. 2. Perform a dose-response curve: Determine the optimal concentration range for your specific assay to find the lowest effective concentration with minimal off-target effects.
Precipitation of the compound in the working solution. 1. Low solubility in the buffer: The buffer composition may not be suitable for the required concentration. 2. Incorrect pH: The pH of the solution may affect the solubility of the compound.1. Review buffer composition: this compound is generally soluble in aqueous solutions. Ensure there are no components in your buffer that might cause precipitation. Consider preparing the stock solution in water before diluting it into the final assay buffer. 2. Check and adjust pH: Ensure the pH of your final working solution is within a physiological range (typically 7.2-7.4) and is compatible with your experimental system.

Quantitative Data Summary

The stability of this compound in aqueous solutions is a critical factor for obtaining reliable experimental results. While specific degradation kinetic studies for this particular analog are not widely published, the following tables provide guidance based on general knowledge of similar nucleotide-based compounds and recommended handling procedures.

Table 1: Recommended Storage Conditions and Expected Stability of this compound

Form Storage Temperature Recommended Duration Notes
Lyophilized Powder-80°C> 1 yearStore in a desiccator to prevent moisture absorption.
-20°CUp to 1 year
Aqueous Stock Solution (in water or buffer)-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.
-20°CUp to 3 monthsAliquot to avoid freeze-thaw cycles.
4°C< 24 hoursPrepare fresh for daily use.
Room Temperature< 4 hoursUse immediately after preparation.

Table 2: Factors Affecting the Stability of this compound Solutions

Factor Effect on Stability Recommendation
Temperature Higher temperatures accelerate degradation.Always store solutions frozen (-20°C or -80°C) and keep on ice when in use.
pH Extremes in pH (highly acidic or alkaline) can lead to hydrolysis of the phosphate (B84403) backbone or modifications to the purine (B94841) ring.Maintain solutions at a neutral or slightly acidic pH (around 6.0-7.4) for optimal stability.
Freeze-Thaw Cycles Repeated cycles can lead to degradation of the compound and introduce variability.[5][6]Prepare single-use aliquots of the stock solution to minimize freezing and thawing.
Light Exposure Brominated purine derivatives can be susceptible to photodecomposition.[7]Store solutions in amber or light-blocking tubes and minimize exposure to light during experiments.
Enzymatic Degradation Although designed to be hydrolysis-resistant, some cellular or contaminating enzymes might still slowly degrade the compound.Use sterile, nuclease-free water and reagents for solution preparation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Materials:

    • Lyophilized this compound

    • Sterile, nuclease-free water or DMSO

    • Sterile, light-blocking microcentrifuge tubes

  • Procedure for a 10 mM Aqueous Stock Solution:

    • Briefly centrifuge the vial of lyophilized this compound to collect all the powder at the bottom.

    • Calculate the volume of water needed to achieve a 10 mM concentration (Molecular Weight of free acid: 619.2 g/mol ). For 1 mg of powder, this would be approximately 161.5 µL. Note: The provided compound may be a salt, so refer to the manufacturer's data sheet for the exact molecular weight.

    • Add the calculated volume of sterile, nuclease-free water to the vial.

    • Vortex the solution for 30-60 seconds to ensure complete dissolution. If needed, briefly sonicate.

    • Aliquot the stock solution into single-use volumes (e.g., 5-10 µL) in sterile, light-blocking microcentrifuge tubes.

    • Store the aliquots at -80°C.

  • Preparation of Working Solutions:

    • Thaw a single aliquot of the stock solution on ice.

    • Dilute the stock solution to the desired final concentration in your assay buffer immediately before use. Keep the working solution on ice and protected from light.

Protocol 2: Quality Control of this compound Solution by HPLC

This protocol provides a general method for assessing the purity and degradation of this compound. The exact conditions may need to be optimized for your specific HPLC system.

  • Instrumentation and Reagents:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase A: 0.1 M potassium phosphate buffer, pH 6.0

    • Mobile Phase B: Acetonitrile

    • This compound solution to be tested

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 277 nm

    • Injection Volume: 20 µL

    • Gradient:

      • 0-5 min: 100% A

      • 5-25 min: Linear gradient to 80% A, 20% B

      • 25-30 min: 80% A, 20% B

      • 30-35 min: Return to 100% A

      • 35-40 min: 100% A (equilibration)

  • Procedure:

    • Prepare a fresh standard solution of this compound of known concentration (e.g., 100 µM).

    • Inject the standard to determine the retention time of the intact compound.

    • Inject the test sample.

    • Analyze the chromatogram for the presence of the main peak corresponding to this compound and any additional peaks that may indicate degradation products or impurities.

    • Purity can be estimated by the relative area of the main peak compared to the total area of all peaks.

Protocol 3: Intracellular Calcium Mobilization Assay using Fura-2 AM

This protocol describes how to use this compound as an antagonist in a Fura-2-based intracellular calcium assay.

  • Cell Preparation and Loading:

    • Plate cells in a suitable format (e.g., 96-well black, clear-bottom plate) and culture to the desired confluency.

    • Prepare a Fura-2 AM loading solution (typically 1-5 µM in a physiological buffer like HBSS).

    • Remove the culture medium and wash the cells once with the buffer.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

    • Wash the cells twice with the buffer to remove extracellular Fura-2 AM.

    • Add fresh buffer and allow the cells to de-esterify the Fura-2 AM for an additional 20-30 minutes at room temperature.

  • Antagonist Treatment and Calcium Measurement:

    • Prepare working solutions of this compound at various concentrations (e.g., 2x the final desired concentration).

    • Add the this compound working solutions to the cells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for cell penetration and binding to the target.

    • Place the plate in a fluorescence plate reader capable of ratiometric measurement (excitation at ~340 nm and ~380 nm, emission at ~510 nm).

    • Establish a baseline fluorescence reading for a few cycles.

    • Add the agonist that stimulates the cADPR pathway (e.g., an agent that activates ADP-ribosyl cyclase).

    • Continue to record the fluorescence ratio over time to measure the intracellular calcium response.

  • Data Analysis:

    • The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

    • Compare the calcium response in cells pre-treated with this compound to control cells (no antagonist) to determine the inhibitory effect.

    • Plot the agonist response as a function of the this compound concentration to determine the IC₅₀ value.

Visualizations

Signaling Pathways and Experimental Workflows

cADPR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist Receptor Receptor Agonist->Receptor Binds CD38 CD38 (ADP-ribosyl cyclase) Receptor->CD38 Activates cADPR cADPR CD38->cADPR Synthesizes NAD NAD+ NAD->CD38 Substrate RyR Ryanodine Receptor (RyR) cADPR->RyR Activates Ca_cytosol [Ca²⁺]↑ Cellular_Response Cellular Response Ca_cytosol->Cellular_Response Triggers Antagonist This compound Antagonist->RyR Inhibits RyR->Ca_cytosol Ca²⁺ Release Ca_ER Ca²⁺ Store

Caption: cADPR Signaling Pathway and Inhibition by this compound.

SARM1_Pathway cluster_upstream Upstream Events cluster_sarm1_activation SARM1 Activation cluster_downstream Downstream Consequences Axonal_Injury Axonal Injury / Stress SARM1_inactive Inactive SARM1 Axonal_Injury->SARM1_inactive Triggers SARM1_active Active SARM1 (NADase) SARM1_inactive->SARM1_active Activation NAD_depletion NAD⁺ Depletion SARM1_active->NAD_depletion Catalyzes cADPR_production cADPR Production SARM1_active->cADPR_production Catalyzes Axon_degeneration Axon Degeneration NAD_depletion->Axon_degeneration Leads to Ca_increase Intra-axonal [Ca²⁺]↑ cADPR_production->Ca_increase Contributes to Ca_increase->Axon_degeneration Promotes Antagonist This compound Antagonist->Ca_increase Inhibits

Caption: SARM1-Mediated Axon Degeneration Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Calcium Assay cluster_analysis Data Analysis Prep_Stock Prepare this compound Stock Solution Add_Antagonist Pre-incubate with This compound Prep_Stock->Add_Antagonist Prep_Cells Culture and Plate Cells Load_Dye Load Cells with Fura-2 AM Prep_Cells->Load_Dye Load_Dye->Add_Antagonist Measure_Baseline Measure Baseline Fluorescence Add_Antagonist->Measure_Baseline Add_Agonist Add Agonist Measure_Baseline->Add_Agonist Measure_Response Measure Ca²⁺ Response Add_Agonist->Measure_Response Analyze_Data Calculate F340/F380 Ratio Measure_Response->Analyze_Data Determine_Inhibition Determine % Inhibition and IC₅₀ Analyze_Data->Determine_Inhibition

Caption: Experimental Workflow for Calcium Mobilization Assay.

References

Technical Support Center: Optimizing Calcium Imaging with 8-Br-7-CH-cADPR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for advanced calcium imaging applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing 8-Br-7-CH-cADPR to dissect calcium signaling pathways.

Frequently Asked Questions (FAQs)

Q1: Can this compound be used to directly increase the signal-to-noise ratio (SNR) in my calcium imaging experiments?

This is a common point of confusion. This compound is a potent and membrane-permeant antagonist of cyclic ADP-ribose (cADPR).[1][2][3] Its primary function is to inhibit cADPR-mediated calcium release from intracellular stores. Therefore, it does not globally increase the calcium signal to improve SNR in the traditional sense. Instead, it is a pharmacological tool used to dissect the components of a complex calcium signal. By observing how this compound affects the signal, you can determine the contribution of the cADPR pathway to the overall calcium transient. This allows for a more precise interpretation of your data, thereby improving the "intellectual" signal-to-noise ratio by isolating a specific signaling pathway.

Q2: What is the mechanism of action for this compound?

This compound acts as a competitive antagonist at the binding sites of cADPR. The cADPR signaling pathway is a crucial mechanism for intracellular calcium mobilization in many cell types. cADPR typically activates Ryanodine (B192298) Receptors (RyRs) on the endoplasmic reticulum, leading to calcium-induced calcium release.[4] this compound blocks this interaction, thus preventing the release of calcium from these stores.[5] Some studies also suggest a role for cADPR in modulating TRPM2 channels, which could also be affected by this antagonist.[6]

Q3: At what concentration should I use this compound?

The optimal concentration of this compound is cell-type and context-dependent and should be determined empirically. However, based on published studies, a concentration range of 0.1 µM to 100 µM has been shown to be effective. For example, in dorsal root ganglion axons, concentrations as low as 0.1 µM have been shown to significantly decrease paclitaxel-induced axon degeneration by inhibiting calcium flux.[7][6] In other cell types, such as human myometrial cells, concentrations up to 100 µM have been used to achieve significant inhibition of store-operated calcium transients.[8] A concentration-response curve is recommended to determine the optimal concentration for your specific experimental setup.

Q4: Is this compound membrane-permeant and stable?

Yes, this compound is designed to be membrane-permeant, allowing it to be used in live-cell imaging experiments without the need for cell permeabilization techniques.[1] It is also designed to be resistant to hydrolysis, providing stability during the course of an experiment.[1] For specific storage and handling instructions, always refer to the manufacturer's data sheet.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect of this compound on calcium signal. 1. The cADPR pathway is not significantly involved in the observed calcium transient in your cell type or under your specific stimulation conditions. 2. The concentration of the antagonist is too low. 3. Insufficient pre-incubation time. 4. The compound has degraded due to improper storage or handling.1. Use a positive control (a known cADPR-mediated response) to validate the antagonist's activity. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Increase the pre-incubation time (e.g., from 30 minutes to 60 minutes). 4. Ensure the compound is stored correctly and prepare fresh solutions for each experiment.
Variability in the inhibitory effect of this compound between experiments. 1. Inconsistent cell health or passage number. 2. Variations in dye loading or antagonist incubation times. 3. Inconsistent agonist concentration.1. Use cells within a consistent passage number range and ensure high cell viability. 2. Standardize all incubation times and solution concentrations. 3. Prepare fresh agonist dilutions for each experiment.
An unexpected increase in baseline calcium or signal amplitude after applying this compound. 1. Potential off-target effects at high concentrations. 2. The cADPR pathway may have a tonic inhibitory effect in your system, which is relieved by the antagonist. 3. The solvent (e.g., DMSO) used to dissolve the antagonist is affecting the cells.1. Lower the concentration of this compound. 2. Investigate this possibility with further experiments, as it could be a novel finding. 3. Perform a vehicle control experiment using only the solvent.
High background fluorescence obscuring the effect of the antagonist. 1. Autofluorescence from cells or media. 2. Suboptimal dye concentration or loading conditions. 3. Photobleaching.1. Use phenol (B47542) red-free media during imaging. 2. Optimize the concentration of the calcium indicator and the loading time to maximize signal while minimizing background. 3. Reduce excitation light intensity and exposure times.

Quantitative Data Summary

The following table summarizes effective concentrations and observed effects of cADPR antagonists from published research.

AntagonistCell TypeAgonist/ConditionEffective ConcentrationObserved EffectReference
This compound Dorsal Root Ganglion (DRG) AxonsPaclitaxel0.1 µMSignificantly decreased axon degeneration[6]
This compound Dorsal Root Ganglion (DRG) AxonssTIR dimerization10 µMPartial inhibition of calcium elevation[6]
8-Br-cADPR Human Myometrial CellsCyclopiazonic acid (CPA)1 µM - 100 µMDose-dependent inhibition of store-operated Ca²⁺ transients (-53% to -82%)[8]
8-Br-cADPR Permeabilized Duodenum MyocytesAcetylcholine (ACh)20 µMSignificantly reduced the amplitude of the first Ca²⁺ peak and suppressed Ca²⁺ oscillations[9]
8-Br-cADPR Porcine Airway Smooth MuscleAcetylcholine (ACh) and Endothelin-1 (ET-1)100 µMSignificantly attenuated [Ca²⁺]i responses[10]

Experimental Protocols

Protocol 1: General Procedure for Using this compound in Live-Cell Calcium Imaging

This protocol provides a general workflow for assessing the contribution of the cADPR pathway to a calcium signal using this compound.

Materials:

  • Cells of interest cultured on glass-bottom dishes suitable for imaging.

  • Calcium indicator dye (e.g., Fluo-4 AM).

  • Phenol red-free imaging buffer (e.g., HBSS).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Agonist of interest.

  • Fluorescence microscope equipped for live-cell imaging.

Procedure:

  • Cell Preparation:

    • Plate cells on imaging dishes and grow to the desired confluency.

  • Calcium Indicator Loading:

    • Prepare a loading solution of your chosen calcium indicator in imaging buffer (e.g., 1-5 µM Fluo-4 AM).

    • Remove the culture medium, wash the cells once with imaging buffer, and add the loading solution.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Antagonist Pre-incubation:

    • Wash the cells twice with imaging buffer to remove excess dye.

    • Prepare the desired concentration of this compound in imaging buffer from the stock solution. Also, prepare a vehicle control (imaging buffer with the same concentration of DMSO).

    • Add the this compound solution or the vehicle control to the cells.

    • Incubate for 30-60 minutes at room temperature or 37°C.

  • Calcium Imaging:

    • Mount the dish on the microscope stage.

    • Acquire a baseline fluorescence recording for 1-2 minutes.

    • Add the agonist of interest and continue recording to capture the full calcium response (e.g., 3-5 minutes).

  • Data Analysis:

    • Define regions of interest (ROIs) over individual cells.

    • Measure the change in fluorescence intensity over time.

    • Normalize the data, for example, as ΔF/F₀ ((F - F₀) / F₀).

    • Compare the calcium response in cells treated with this compound to the vehicle control. A significant reduction in the signal amplitude or duration in the presence of the antagonist indicates a contribution of the cADPR pathway.

Visualizations

cADPR_Signaling_Pathway extracellular_stimulus Extracellular Stimulus receptor GPCR / Receptor extracellular_stimulus->receptor Activates cd38 CD38 (ADP-ribosyl cyclase) receptor->cd38 cadpr cADPR cd38->cadpr Synthesizes nad NAD+ nad->cd38 Substrate ryr Ryanodine Receptor (RyR) cadpr->ryr Activates er Endoplasmic Reticulum (ER) ca_release Ca²⁺ Release ryr->ca_release Mediates antagonist This compound antagonist->cadpr Antagonizes experimental_workflow cluster_treatment Treatment Groups start Start: Plate Cells load_dye Load Calcium Indicator (e.g., Fluo-4 AM) start->load_dye wash1 Wash Cells load_dye->wash1 vehicle Add Vehicle Control wash1->vehicle antagonist Add this compound wash1->antagonist incubate Pre-incubate (30-60 min) vehicle->incubate antagonist->incubate image_baseline Acquire Baseline Fluorescence incubate->image_baseline add_agonist Add Agonist image_baseline->add_agonist image_response Record Calcium Response add_agonist->image_response analyze Data Analysis (ΔF/F₀) image_response->analyze end End: Compare Responses analyze->end troubleshooting_tree start Problem: No effect of antagonist observed q1 Is the cADPR pathway known to be active in this cell type? start->q1 res1 Conclusion: cADPR pathway may not be involved in this response. q1->res1 No q2 Have you performed a dose-response experiment? q1->q2 Yes a1_yes Yes a1_no No sol1 Action: Perform dose-response to find optimal concentration. q2->sol1 No q3 Is pre-incubation time sufficient (e.g., >30 min)? q2->q3 Yes a2_yes Yes a2_no No sol2 Action: Increase pre-incubation time. q3->sol2 No q4 Is the antagonist solution fresh and properly stored? q3->q4 Yes a3_yes Yes a3_no No sol3 Action: Prepare fresh antagonist solution. q4->sol3 No res2 Consider other factors: - Off-target effects - Cell health q4->res2 Yes a4_yes Yes a4_no No

References

best practices for handling lyophilized 8-Br-7-CH-cADPR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and using lyophilized 8-Br-7-CH-cADPR.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary function?

8-Bromo-7-deazaguanosine-cyclic adenosine (B11128) diphosphate (B83284) ribose (this compound) is a potent, membrane-permeant, and hydrolysis-resistant antagonist of cyclic ADP-ribose (cADPR).[1][2] Its primary function is to block the cADPR-mediated release of intracellular calcium from stores like the endoplasmic reticulum.[3] This makes it a valuable tool for investigating the role of cADPR signaling pathways in various cellular processes.

2. How should lyophilized this compound be stored?

Due to its limited stability at ambient temperature, lyophilized this compound should be shipped on dry ice.[4] For long-term storage, it is recommended to store the lyophilized powder at -80°C.[4] For shorter periods, -20°C is acceptable.[4]

3. How do I properly handle the lyophilized powder upon receipt?

The lyophilized product is sensitive to humidity and may appear as a small, contracted droplet in the bottom of the vial.[4] It is crucial to briefly centrifuge the vial on a tabletop centrifuge to ensure all the powder is at the bottom before opening.[4] When opening, be careful not to lose any substance that may be in the cap.[4]

4. How do I reconstitute lyophilized this compound?

This compound is readily soluble in water at concentrations greater than 50 mM.[4] To reconstitute, add the desired volume of sterile, nuclease-free water. It is important to rinse the walls of the tube carefully and use vortexing or sonication to ensure the compound is completely and uniformly dissolved.[4]

5. What is the stability of this compound in solution?

While this compound is designed to be hydrolysis-resistant, long-term stability data for the compound in aqueous solution is not extensively documented in the provided search results. For optimal results, it is best practice to prepare fresh solutions for each experiment or store aliquots at -80°C for a limited time. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

ParameterValueReference
Molecular Formula C₁₆H₂₁BrN₄O₁₃P₂ (free acid)[4]
Purity (typical) >97% (HPLC/UV/277 nm)[4]
UV λmax 277 nm (pH 7)[4]
Molar Extinction Coefficient (ε) 10,850 M⁻¹cm⁻¹ (pH 7)[4]
Solubility in Water >50 mM[4]
Effective Concentration Range (in vitro) 0.1 µM - 100 µM[2][5][6]

Experimental Protocols

Protocol 1: General Cell-Based Assay for Inhibiting cADPR-Mediated Calcium Mobilization

This protocol provides a general workflow for assessing the inhibitory effect of this compound on agonist-induced calcium release in a cell-based assay.

Materials:

  • Cells of interest cultured on an appropriate plate for fluorescence microscopy

  • This compound

  • Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Agonist known to induce cADPR-mediated calcium release in the cells of interest

  • Fluorescence microscope or plate reader capable of kinetic calcium measurements

Methodology:

  • Cell Preparation: Seed cells at an appropriate density on a culture plate suitable for fluorescence imaging (e.g., glass-bottom dishes or 96-well black-walled plates). Allow cells to adhere and grow to the desired confluency.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in HBSS.

    • To aid in dye solubilization, pre-mix the dye with an equal volume of 20% Pluronic F-127 before diluting to the final concentration in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the dye loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • This compound Pre-incubation:

    • Prepare a stock solution of this compound in sterile water.

    • Dilute the stock solution to the desired final concentrations in HBSS. A concentration range of 1 µM to 100 µM is a good starting point for optimization.[7]

    • After the dye loading incubation, wash the cells twice with HBSS to remove extracellular dye.

    • Add the HBSS containing the various concentrations of this compound to the cells.

    • Incubate for 20-60 minutes at room temperature or 37°C.[2]

  • Calcium Measurement:

    • Place the plate in the fluorescence microscope or plate reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Add the agonist to induce calcium release and immediately start recording the fluorescence signal over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) to determine the intracellular calcium concentration.

    • Compare the agonist-induced calcium response in cells pre-treated with this compound to the response in control cells (no inhibitor) to determine the extent of inhibition.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No or weak inhibition of calcium signal Compound inactivity: Improper storage or handling of this compound.Ensure the compound was stored at -80°C and protected from humidity. Prepare fresh dilutions for each experiment.
Insufficient concentration: The concentration of this compound may be too low for the specific cell type or agonist concentration.Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 100 µM).
Alternative signaling pathway: The agonist may be inducing calcium release through a cADPR-independent pathway.Use a positive control agonist known to act exclusively through the cADPR pathway in your cell type. Consider using other inhibitors to probe alternative pathways (e.g., IP₃ receptor antagonists).
Partial inhibition of calcium signal Multiple signaling pathways: The agonist may activate both cADPR-dependent and -independent calcium release pathways.This is a common observation.[6] The partial inhibition can provide valuable information about the relative contribution of the cADPR pathway to the overall calcium signal.
Presence of 8-Br-ADPR: Commercial preparations of 8-Br-cADPR may contain 8-Br-ADPR, which can have its own biological effects, such as antagonizing ADPR.[5]Be aware of this potential impurity. If ADPR signaling is also a concern in your system, consider the potential confounding effects.
High background fluorescence or cell death Compound cytotoxicity: High concentrations of this compound may be toxic to some cell types.Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with the concentrations of this compound used in your experiments. Reduce the concentration or incubation time if toxicity is observed.
Issues with dye loading: Improper dye loading can lead to high background or cell stress.Optimize the dye concentration and incubation time. Ensure the Pluronic F-127 concentration is not too high.

Visualizations

cADPR_Signaling_Pathway cluster_cell Cell Agonist Agonist Receptor Receptor Agonist->Receptor Enzyme ADP-ribosyl cyclase Receptor->Enzyme 2. Activates cADPR cADPR Enzyme->cADPR 3. Synthesizes NAD NAD+ NAD->Enzyme RyR Ryanodine Receptor (RyR) cADPR->RyR 4. Activates ER Endoplasmic Reticulum (ER) RyR->ER on Ca_cyto Cytosolic Ca²⁺ Increase ER->Ca_cyto 5. Ca²⁺ Release Ca_ER Ca²⁺ Inhibitor This compound Inhibitor->cADPR Inhibits experimental_workflow start Start cell_prep 1. Prepare Cells (Plate and Culture) start->cell_prep dye_loading 2. Load Cells with Calcium Indicator Dye cell_prep->dye_loading wash1 Wash Cells dye_loading->wash1 inhibitor_incubation 3. Pre-incubate with This compound wash1->inhibitor_incubation baseline 4. Measure Baseline Fluorescence inhibitor_incubation->baseline agonist_addition 5. Add Agonist baseline->agonist_addition data_acquisition 6. Record Fluorescence (Calcium Signal) agonist_addition->data_acquisition analysis 7. Analyze Data (Quantify Inhibition) data_acquisition->analysis end End analysis->end

References

quality control for 8-Br-7-CH-cADPR solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and use of 8-Br-7-CH-cADPR solutions in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (8-Bromo-7-deaza-cyclic adenosine (B11128) diphosphate (B83284) ribose) is a potent, cell-permeable, and hydrolysis-resistant antagonist of cyclic ADP-ribose (cADPR).[1][2][3] Its primary mechanism of action is to block cADPR-mediated calcium (Ca²⁺) release from intracellular stores, which is often mediated by ryanodine (B192298) receptors (RyRs).[4][5][6] By inhibiting this pathway, it allows researchers to investigate the role of cADPR in various cellular signaling processes.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, lyophilized this compound should be stored at -20°C or -80°C.[7] Once reconstituted in a solvent such as water or a buffer, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles. The stability of the solution at room temperature is limited.[7]

Q3: In what solvents is this compound soluble?

A3: this compound is readily soluble in water and aqueous buffers.[7] For cell-based assays, it is typically dissolved in a buffer compatible with the experimental system, such as Hanks' Balanced Salt Solution (HBSS) with HEPES.

Q4: What is the typical purity of commercially available this compound?

A4: Commercially available this compound is typically reported to have a purity of greater than 97%, as determined by High-Performance Liquid Chromatography (HPLC).[7] It is crucial to verify the purity and integrity of the compound upon receipt and periodically thereafter, as outlined in the Quality Control section.

Quality Control for this compound Solutions

Ensuring the quality of your this compound solution is critical for obtaining reliable and reproducible experimental results. Here are protocols for assessing the purity and stability of your solutions.

Purity Assessment by Reverse-Phase HPLC

This method can be used to verify the purity of a new batch of this compound and to check for degradation products in older solutions.

Experimental Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in water.

    • Dilute the stock solution to a final concentration of 50-100 µg/mL with Mobile Phase A.

  • HPLC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Detection UV at 277 nm
Gradient 0-5 min: 5% B; 5-25 min: 5-40% B; 25-30 min: 40-95% B; 30-35 min: 95% B; 35-40 min: 95-5% B
  • Data Analysis:

    • A pure sample should show a single major peak at the expected retention time.

    • The appearance of additional peaks may indicate the presence of impurities or degradation products.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Stability Assessment by Forced Degradation Study

A forced degradation study can help identify potential degradation products and assess the stability of your this compound solution under various stress conditions.[2][7][8]

Experimental Protocol:

  • Prepare Solutions: Prepare aliquots of your this compound solution (e.g., 100 µM in your experimental buffer).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Stress: Incubate at 60°C for 7 days.

    • Photostability: Expose to light (e.g., 1.2 million lux hours) at room temperature.

  • Analysis: Analyze the stressed samples by HPLC as described above. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in calcium mobilization assays.

Problem Possible Cause Solution
No inhibition of agonist-induced calcium signal Degraded this compoundVerify the purity and integrity of your compound using HPLC. Use a fresh, validated batch if necessary.
Insufficient pre-incubation timeEnsure a sufficient pre-incubation time (typically 15-30 minutes) to allow the antagonist to enter the cells and bind to its target.[9]
Incorrect concentration of this compoundPerform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your specific cell type and experimental conditions.
High background fluorescence Autofluorescence of this compoundMeasure the fluorescence of a well containing only the antagonist at the working concentration to determine its contribution to the background signal.
Cell death due to high antagonist concentrationPerform a cell viability assay (e.g., Trypan Blue or MTT) to ensure the working concentration of this compound is not cytotoxic.
Inconsistent results between experiments Variability in cell plating densityEnsure consistent cell seeding density across all experiments, as this can affect the magnitude of the calcium response.
Incomplete removal of agonist/antagonistWash cells thoroughly between reagent additions to avoid carry-over effects.
Fluctuation in incubation temperature or timeStandardize all incubation steps to ensure reproducibility.

Experimental Protocols

Calcium Mobilization Assay using Fluo-4 AM

This protocol describes a typical calcium mobilization assay to assess the inhibitory effect of this compound on an agonist-induced calcium response.

Materials:

  • Cells expressing the receptor of interest

  • This compound

  • Agonist for the receptor of interest

  • Fluo-4 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader with bottom-read capabilities (Excitation: ~490 nm, Emission: ~525 nm)

Procedure:

  • Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).

    • Remove the culture medium and wash the cells once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C.

  • Antagonist Pre-incubation:

    • Wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS containing the desired concentrations of this compound (or vehicle control) to the respective wells.

    • Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Inject the agonist at a predetermined concentration (e.g., EC80) and continue recording the fluorescence for 1-3 minutes.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of the maximum fluorescence intensity after agonist addition to the baseline fluorescence (F/F₀).

    • Plot the peak fluorescence response as a function of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[10][11]

Visualizations

G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC Activates IP3 IP₃ PLC->IP3 Produces RyR Ryanodine Receptor (RyR) Ca_store Ca²⁺ Store RyR->Ca_store Releases Ca_cytosol Cytosolic Ca²⁺ Increase Ca_store->Ca_cytosol Agonist Agonist Agonist->GPCR Activates cADPR cADPR cADPR->RyR Activates Antagonist This compound Antagonist->RyR Inhibits

Caption: Signaling pathway of cADPR-mediated calcium release and its inhibition by this compound.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells dye_loading Load cells with Fluo-4 AM seed_cells->dye_loading wash1 Wash cells dye_loading->wash1 pre_incubation Pre-incubate with This compound wash1->pre_incubation read_baseline Read baseline fluorescence pre_incubation->read_baseline add_agonist Add agonist read_baseline->add_agonist read_response Read fluorescence response add_agonist->read_response analyze Analyze data (Calculate IC₅₀) read_response->analyze end End analyze->end

Caption: Experimental workflow for a calcium mobilization assay with an antagonist.

G problem No Inhibition of Calcium Signal cause1 Degraded Antagonist? problem->cause1 cause2 Insufficient Pre-incubation? problem->cause2 cause3 Incorrect Concentration? problem->cause3 solution1 Verify purity/integrity with HPLC cause1->solution1 Yes solution2 Increase pre-incubation time (15-30 min) cause2->solution2 Yes solution3 Perform dose-response curve to find IC₅₀ cause3->solution3 Yes

References

Validation & Comparative

Validating the Antagonist Effect of 8-Br-7-CH-cADPR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology and drug development, accurately validating the antagonist effects of novel compounds is paramount. This guide provides a comparative analysis of 8-Br-7-CH-cADPR, a potent and membrane-permeant antagonist of cyclic adenosine (B11128) diphosphate-ribose (cADPR), against other common cADPR antagonists. This guide includes a summary of quantitative data, detailed experimental protocols for validation, and visualizations of the relevant signaling pathways and workflows.

Comparative Analysis of cADPR Antagonists

This compound has emerged as a powerful tool for studying cADPR-mediated calcium signaling due to its enhanced potency and metabolic stability compared to other antagonists. Below is a summary of its performance characteristics alongside other widely used cADPR inhibitors.

AntagonistChemical NamePotency (IC50)Key Features
This compound 8-Bromo-7-deaza-cyclic ADP-riboseNot explicitly quantified in reviewed literature, but demonstrated to be more potent than 8-Br-cADPR, with significant effects observed at concentrations as low as 0.1 µM and 50 µM in different experimental settings.[1]Membrane-permeant, hydrolysis-resistant.[1][2][3]
8-Br-cADPR 8-Bromo-cyclic ADP-ribose~1.7 µM (on cADPR-induced Ca2+ release in sea urchin egg homogenates); ~1 mM (on M-like current inhibition).[4][5]Membrane-permeant.[4]
8-NH2-cADPR 8-Amino-cyclic ADP-ribose~40 µM (on M-like current inhibition).[4]

Signaling Pathways and Experimental Workflow

To understand the validation process, it is crucial to visualize the underlying molecular pathways and the experimental steps involved.

cADPR Signaling Pathway

Cyclic ADP-ribose is a second messenger that mobilizes intracellular calcium primarily through the activation of ryanodine (B192298) receptors (RyRs) on the endoplasmic reticulum. This signaling cascade is initiated by various extracellular stimuli that activate ADP-ribosyl cyclases to produce cADPR.

cADPR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Extracellular_Stimuli Extracellular Stimuli GPCR GPCR Extracellular_Stimuli->GPCR binds ADPR_Cyclase ADP-Ribosyl Cyclase (e.g., CD38) GPCR->ADPR_Cyclase activates cADPR cADPR ADPR_Cyclase->cADPR produces NAD NAD+ NAD->ADPR_Cyclase substrate RyR Ryanodine Receptor (RyR) cADPR->RyR activates Antagonist This compound Antagonist->RyR inhibits Ca2_Cyto Cytosolic Ca2+ RyR->Ca2_Cyto releases Ca2+ ER Endoplasmic Reticulum Ca2_ER Ca2+ Cellular_Response Cellular Response Ca2_Cyto->Cellular_Response triggers

cADPR signaling pathway and point of inhibition.
Experimental Workflow for Antagonist Validation

Validating the antagonist effect of this compound typically involves stimulating cells to produce cADPR and then measuring the resulting intracellular calcium mobilization in the presence and absence of the antagonist.

Antagonist_Validation_Workflow start Start cell_culture Culture appropriate cells (e.g., with robust cADPR/RyR signaling) start->cell_culture load_dye Load cells with Ca2+ indicator (e.g., Fura-2 AM) cell_culture->load_dye pre_incubate Pre-incubate with This compound (or vehicle) load_dye->pre_incubate stimulate Stimulate with cADPR agonist (e.g., cADPR or agonist that induces cADPR production) pre_incubate->stimulate measure_ca Measure intracellular Ca2+ levels (Calcium Imaging or Patch Clamp) stimulate->measure_ca analyze Analyze data and compare responses (Antagonist vs. Vehicle) measure_ca->analyze end End analyze->end

General workflow for validating a cADPR antagonist.

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the antagonist effect of this compound.

Intracellular Calcium Measurement using Fura-2 AM

This protocol describes how to measure changes in intracellular calcium concentration ([Ca2+]i) in response to cADPR pathway activation and its inhibition by this compound.

Materials:

  • Cells cultured on glass coverslips

  • Fura-2 AM (cell-permeant calcium indicator)

  • Anhydrous DMSO

  • Pluronic F-127

  • HEPES-buffered Hank's Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • This compound

  • cADPR or an agonist that stimulates endogenous cADPR production

  • Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency on sterile glass coverslips.

  • Fura-2 AM Loading Solution Preparation:

    • Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.

    • Prepare a 20% (w/v) Pluronic F-127 stock solution in DMSO.

    • For the loading buffer, mix Fura-2 AM stock and Pluronic F-127 stock with HBSS to achieve a final concentration of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127. Vortex thoroughly.

  • Cell Loading:

    • Wash the cultured cells once with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye.

    • Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

  • Antagonist Incubation:

    • Incubate one set of coverslips with the desired concentration of this compound in HBSS for a predetermined time (e.g., 15-30 minutes).

    • Incubate a control set of coverslips with vehicle (HBSS with a corresponding small amount of DMSO if used to dissolve the antagonist).

  • Calcium Imaging:

    • Mount the coverslip onto the perfusion chamber of the fluorescence microscope.

    • Obtain a baseline fluorescence reading by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.

    • Perfuse the cells with a solution containing the cADPR agonist.

    • Record the changes in the 340/380 nm fluorescence ratio over time.

  • Data Analysis:

    • Calculate the 340/380 nm fluorescence ratio for both the antagonist-treated and control cells.

    • Compare the peak and duration of the calcium transient between the two groups to determine the inhibitory effect of this compound.

Whole-Cell Patch-Clamp Recording of Ryanodine Receptor Currents

This protocol allows for the direct measurement of ion channel activity, in this case, RyR-mediated currents, and their modulation by cADPR and its antagonists.

Materials:

  • Cells expressing ryanodine receptors (e.g., HEK293 cells stably expressing RyR1 or primary neurons)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Pipette solution (intracellular solution) containing (in mM): 140 KCl, 10 HEPES, 1 MgCl2, 0.1 EGTA, 2 ATP, 0.1 GTP, pH 7.2 with KOH.

  • Bath solution (extracellular solution) containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

  • cADPR

  • This compound

Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the pipette solution.

  • Cell Preparation: Place a coverslip with the cells in the recording chamber on the microscope stage and perfuse with the bath solution.

  • Obtaining a Whole-Cell Configuration:

    • Approach a cell with the patch pipette while applying slight positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

    • Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Recording RyR Currents:

    • Clamp the cell at a holding potential of -60 mV.

    • To elicit RyR-mediated currents, include a known concentration of cADPR (e.g., 1-10 µM) in the patch pipette solution. This will allow cADPR to diffuse into the cell and activate the RyRs.

    • Alternatively, apply a membrane-permeable cADPR agonist to the bath solution.

    • Record the resulting channel activity.

  • Antagonist Application:

    • To test the effect of this compound, include it in the patch pipette along with cADPR.

    • Alternatively, after establishing a baseline of cADPR-induced activity, perfuse the bath with a solution containing this compound.

  • Data Analysis:

    • Measure the frequency and amplitude of the channel openings in the presence and absence of the antagonist.

    • A significant reduction in channel activity in the presence of this compound validates its antagonist effect.

Enzymatic Hydrolysis Assay

This assay is used to confirm the hydrolysis-resistant nature of this compound compared to cADPR.

Materials:

  • Source of ADP-ribosyl cyclase/cADPR hydrolase activity (e.g., purified CD38 or cell membrane preparations)

  • cADPR

  • This compound

  • Reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5)

  • HPLC system

Procedure:

  • Reaction Setup:

    • Prepare reaction mixtures containing the reaction buffer, the enzyme source, and either cADPR or this compound at a known concentration.

    • Incubate the reactions at 37°C.

  • Time Course Sampling:

    • At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots from each reaction and stop the enzymatic activity (e.g., by adding acid or boiling).

  • HPLC Analysis:

    • Analyze the samples by HPLC to separate and quantify the amount of the remaining cADPR analog and the product of hydrolysis (ADPR).

  • Data Analysis:

    • Plot the concentration of the remaining compound against time.

    • A significantly slower rate of degradation for this compound compared to cADPR confirms its resistance to hydrolysis.[6]

By employing these comparative analyses and detailed experimental protocols, researchers can effectively validate the antagonist properties of this compound and confidently utilize it as a tool to investigate the intricate roles of cADPR-mediated calcium signaling in various physiological and pathological processes.

References

Potency Showdown: 8-Br-7-CH-cADPR versus 8-Br-cADPR in cADPR Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating cyclic ADP-ribose (cADPR)-mediated calcium signaling, the choice of a potent and stable antagonist is critical. This guide provides a head-to-head comparison of two commonly used cADPR antagonists: 8-Bromo-7-deaza-cyclic ADP-ribose (8-Br-7-CH-cADPR) and 8-Bromo-cyclic ADP-ribose (8-Br-cADPR). We present experimental data on their potency, highlight their key chemical differences, and provide an overview of the experimental protocols used for their evaluation.

Executive Summary

This compound emerges as a more potent and stable antagonist of cADPR-induced calcium release compared to 8-Br-cADPR. The substitution of nitrogen with a carbon at the 7-position in the purine (B94841) ring not only enhances its inhibitory activity but also confers resistance to enzymatic and chemical hydrolysis, a significant advantage for prolonged experimental setups.

Potency Comparison

The antagonistic potency of these compounds is typically determined by their ability to inhibit cADPR-induced calcium release in various experimental models, with sea urchin egg homogenates being a classic system for studying cADPR signaling.

CompoundIC50 ValueExperimental ModelReference
This compound 0.73 ± 0.05 mMSea Urchin Egg Homogenate[1][2]
8-Br-cADPR 0.97 ± 0.04 mMSea Urchin Egg Homogenate[1][2]
8-Br-cADPR 1.7 µMSea Urchin Egg Homogenate[3]

Note on IC50 Values: A discrepancy in the reported IC50 values for 8-Br-cADPR is noted in the literature. While one study reports an IC50 in the millimolar range, another indicates a value in the micromolar range in the same experimental system. This could be due to variations in experimental conditions, such as the concentration of cADPR used to elicit calcium release or the specific preparation of the sea urchin egg homogenate. Researchers should consider these potential variations when designing their experiments.

Key Differentiating Features

The primary structural difference between the two molecules lies in the 7-position of the adenine (B156593) ring, which has significant functional consequences.

This compound:

  • Enhanced Potency: Exhibits a lower IC50 value, indicating higher potency in blocking cADPR receptors.[1][2]

  • Hydrolytic Stability: The 7-deaza modification makes it resistant to both chemical and enzymatic degradation, ensuring its stability over longer experimental durations.[1][2]

  • Membrane Permeability: Described as a membrane-permeant antagonist, allowing for its use in intact cell studies.[4][5]

8-Br-cADPR:

  • Standard Antagonist: A widely used and well-characterized cADPR antagonist.[6][7]

  • TRPM2 Channel Antagonism: In addition to its effects on cADPR-mediated calcium release, 8-Br-cADPR has also been reported to act as an antagonist of the TRPM2 ion channel.[7]

  • Partial Agonist Character: Some studies suggest that 8-Br-cADPR may have a partial antagonist character, which could lead to incomplete inhibition of calcium release under certain conditions.[8]

Signaling Pathway and Mechanism of Action

Both this compound and 8-Br-cADPR act as competitive antagonists at the cADPR binding site on the ryanodine (B192298) receptor (RyR), a key intracellular calcium release channel located on the endoplasmic/sarcoplasmic reticulum. By binding to this site, they prevent cADPR from activating the RyR and subsequently block the release of calcium from intracellular stores.

cADPR Signaling Pathway and Antagonist Action cluster_agonist Agonist Signaling cluster_antagonist Antagonist Action cluster_cellular_response Cellular Response Agonist Agonist (e.g., Acetylcholine) GPCR G-Protein Coupled Receptor (GPCR) Agonist->GPCR ADPCyclase ADP-Ribosyl Cyclase (CD38) GPCR->ADPCyclase cADPR cADPR ADPCyclase->cADPR NAD NAD+ NAD->ADPCyclase RyR Ryanodine Receptor (RyR) cADPR->RyR Activates Antagonist This compound or 8-Br-cADPR Antagonist->RyR Blocks Ca_release Ca2+ Release RyR->Ca_release Mediates ER Endoplasmic Reticulum (ER) Cell_Response Cellular Response Ca_release->Cell_Response

Caption: cADPR signaling pathway and antagonist mechanism.

Experimental Protocols

The potency of cADPR antagonists is primarily assessed through calcium release assays. A typical workflow using sea urchin egg homogenates is described below.

Calcium Release Assay in Sea Urchin Egg Homogenate

This protocol provides a general outline for assessing the inhibitory effect of this compound and 8-Br-cADPR on cADPR-induced calcium release.

1. Preparation of Sea Urchin Egg Homogenate:

  • Collect sea urchin eggs and wash them in calcium-free artificial seawater.
  • Homogenize the eggs in an ice-cold buffer containing a calcium indicator dye (e.g., Fluo-3 or Fura-2) and protease inhibitors.
  • Centrifuge the homogenate at a low speed to remove cellular debris. The supernatant, containing the microsomal fraction with calcium stores, is used for the assay.

2. Calcium Measurement:

  • Use a fluorometer or a fluorescence microscope to monitor the fluorescence of the calcium indicator dye, which correlates with the free calcium concentration in the homogenate.
  • Establish a baseline fluorescence reading.

3. Assay Procedure:

  • Add a known concentration of cADPR to the homogenate to induce calcium release and record the increase in fluorescence.
  • In separate experiments, pre-incubate the homogenate with varying concentrations of the antagonist (this compound or 8-Br-cADPR) for a defined period before adding the same concentration of cADPR.
  • Record the fluorescence changes and determine the percentage of inhibition of the cADPR-induced calcium release for each antagonist concentration.

4. Data Analysis:

  • Plot the percentage of inhibition against the antagonist concentration.
  • Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of the antagonist that causes 50% inhibition of the cADPR-induced calcium release.

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_homogenate [label="Prepare Sea Urchin\nEgg Homogenate with\nCalcium Indicator"]; baseline [label="Establish Baseline\nFluorescence"]; add_cADPR [label="Add cADPR\n(Control)"]; measure_control [label="Measure Ca2+ Release\n(Maximal Response)"]; pre_incubate [label="Pre-incubate Homogenate\nwith Antagonist\n(this compound or 8-Br-cADPR)"]; add_cADPR_antagonist [label="Add cADPR"]; measure_inhibition [label="Measure Ca2+ Release\n(Inhibition)"]; data_analysis [label="Data Analysis:\nCalculate % Inhibition\nand IC50 Value"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> prep_homogenate; prep_homogenate -> baseline; baseline -> add_cADPR; add_cADPR -> measure_control; baseline -> pre_incubate [label="Parallel Experiment"]; pre_incubate -> add_cADPR_antagonist; add_cADPR_antagonist -> measure_inhibition; measure_control -> data_analysis; measure_inhibition -> data_analysis; data_analysis -> end; }

Caption: Workflow for determining antagonist potency.

Conclusion

Both this compound and 8-Br-cADPR are valuable tools for studying cADPR-mediated signaling. However, the enhanced potency and superior stability of this compound make it a more advantageous choice for many applications, particularly for long-term experiments in intact cells. Researchers should carefully consider the specific requirements of their experimental system when selecting the appropriate antagonist.

References

A Comparative Guide to cADPR Antagonists: 8-Br-7-CH-cADPR in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclic ADP-ribose (cADPR) is a crucial second messenger that governs intracellular calcium (Ca²⁺) signaling, playing a pivotal role in a myriad of cellular processes. Consequently, the development of potent and specific cADPR antagonists is of significant interest for dissecting these pathways and for potential therapeutic interventions. This guide provides a comparative analysis of 8-Br-7-CH-cADPR against other widely used cADPR antagonists, namely 8-Br-cADPR and 8-amino-cADPR, supported by experimental data and detailed protocols.

Unveiling the Antagonists: A Head-to-Head Comparison

This compound has emerged as a particularly potent and stable antagonist of cADPR-mediated Ca²⁺ release. Its structural modifications, the bromine substitution at the 8th position of the adenine (B156593) ring and the replacement of nitrogen with a CH group at the 7th position, confer enhanced stability against hydrolysis and increased antagonistic potency compared to its predecessors.

The following table summarizes the available quantitative data for these cADPR antagonists. It is important to note that a direct comparison of IC₅₀ values is most accurate when determined under identical experimental conditions. The data presented here is compiled from various studies and should be interpreted with this consideration.

AntagonistIC₅₀ ValueExperimental SystemKey Characteristics
This compound More potent than 8-Br-cADPRVarious cell typesMembrane-permeant and hydrolysis-resistant.[1]
8-Br-cADPR 1.7 µMSea urchin egg homogenatesStable, cell-permeable analog.[2]
8-amino-cADPR Effective at 18 µMPancreatic acinar cellsPotent antagonist.[3]

The cADPR Signaling Pathway and Antagonist Action

The canonical cADPR signaling pathway begins with the synthesis of cADPR from nicotinamide (B372718) adenine dinucleotide (NAD⁺) by the enzyme CD38.[4] cADPR then binds to and sensitizes ryanodine (B192298) receptors (RyRs) on the endoplasmic reticulum (ER), leading to Ca²⁺-induced Ca²⁺ release (CICR) and an increase in cytosolic Ca²⁺ levels. This elevation in intracellular calcium triggers a cascade of downstream cellular responses. cADPR antagonists, such as this compound, competitively inhibit the binding of cADPR to its target, thereby preventing the release of calcium from intracellular stores.

cADPR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR GPCR/Receptor Agonist->GPCR Binds CD38 CD38 GPCR->CD38 Activates cADPR cADPR CD38->cADPR Synthesizes NAD NAD+ NAD->CD38 Substrate RyR Ryanodine Receptor (RyR) cADPR->RyR Activates Antagonist This compound (Antagonist) Antagonist->RyR Inhibits Ca2_cytosol Ca²⁺ Cellular_Response Cellular Response Ca2_cytosol->Cellular_Response Triggers RyR->Ca2_cytosol Releases Ca2_er Ca²⁺ Ca2_er->RyR Experimental_Workflow cluster_assay1 Calcium Release Assay (Sea Urchin Egg Homogenate) cluster_assay2 Intracellular Calcium Imaging (Fura-2 AM) A1 Prepare Egg Homogenate A2 Incubate with Antagonist A1->A2 A3 Add cADPR A2->A3 A4 Measure Fluorescence A3->A4 A5 Calculate IC50 A4->A5 B1 Load Cells with Fura-2 AM B2 Pre-incubate with Antagonist B1->B2 B3 Stimulate with Agonist B2->B3 B4 Record Fluorescence Ratio (340/380nm) B3->B4 B5 Analyze Calcium Transients B4->B5

References

A Comparative Guide to 8-Br-7-CH-cADPR's Specificity for the cADPR Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 8-bromo-7-deaza-cyclic adenosine (B11128) diphosphate (B83284) ribose (8-Br-7-CH-cADPR) with other modulators of the cyclic ADP-ribose (cADPR) signaling pathway. It aims to deliver an objective analysis of its performance, supported by available experimental data and detailed protocols to assist in research and drug development.

Introduction to the cADPR Signaling Pathway

Cyclic ADP-ribose (cADPR) is a crucial second messenger that modulates intracellular calcium (Ca²⁺) levels in a wide array of cell types and species.[1] Synthesized from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) by the enzyme ADP-ribosyl cyclase, with CD38 being the primary enzyme in mammals, cADPR triggers the release of Ca²⁺ from intracellular stores.[2][3] This Ca²⁺ mobilization is primarily mediated through the activation of ryanodine (B192298) receptors (RyRs), large conductance Ca²⁺ channels located on the membrane of the endoplasmic or sarcoplasmic reticulum.[3][4] The cADPR-mediated Ca²⁺ signaling cascade is implicated in a multitude of physiological processes, including muscle contraction, neurotransmitter release, and gene expression, making it a significant target for therapeutic intervention.[2]

Mechanism of Action of this compound

This compound is a synthetic analog of cADPR designed to be a potent and specific antagonist of the cADPR pathway. Its chemical modifications, including the bromine substitution at the 8th position and the deaza modification at the 7th position of the adenine ring, confer key advantages:

  • Antagonistic Activity: It competitively inhibits the binding of endogenous cADPR to its target, preventing the activation of RyRs and subsequent Ca²⁺ release.

  • Membrane Permeability: Unlike the endogenous cADPR, this compound can cross cell membranes, allowing for its use in intact cell-based assays without the need for microinjection or permeabilization techniques.[5]

  • Hydrolysis Resistance: The modifications enhance its stability against enzymatic degradation, ensuring a longer duration of action in experimental settings.[5]

Comparative Analysis of cADPR Antagonists

AntagonistKey FeaturesPotency (Qualitative)Membrane PermeabilityHydrolysis Resistance
This compound Combines antagonistic activity with high stability and cell permeability.[5]Described as a "potent" and "more potent" antagonist.[6]Yes[5]Yes[5]
8-Br-cADPR A commonly used membrane-permeant cADPR antagonist.[7]Effective antagonist, but often used at higher concentrations compared to anecdotal descriptions of this compound.YesLess resistant to hydrolysis compared to this compound.
8-Amino-cADPR A specific antagonist of cADPR.Potent inhibitor of cADPR-induced Ca²⁺ release.[7]No (requires microinjection or cell permeabilization).Susceptible to hydrolysis.

Note: The potency of these antagonists can vary depending on the cell type and experimental conditions. For instance, in one study on NG108-15 cells, 8-amino-cADPR was found to be approximately 45 times more potent than 8-bromo-cADPR in blocking acetylcholine-induced inhibition of the M-like current.[7] Another study in sea urchin oocytes reported IC50 values of around 0.01 µM for 8-amino-cADPR and 1.7 µM for 8-bromo-cADPR for the inhibition of cADPR-induced calcium release.[7]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_stimulation Stimulation & Measurement cluster_analysis Data Analysis Culture 1. Culture Cells Load 2. Load with Fura-2 AM Culture->Load Incubate 3. Incubate with Antagonist (e.g., this compound) Load->Incubate Stimulate 4. Stimulate with Agonist Incubate->Stimulate Image 5. Calcium Imaging (340/380nm) Stimulate->Image Ratio 6. Calculate 340/380 Ratio Image->Ratio Analyze 7. Analyze Ca²⁺ Transients Ratio->Analyze

References

Validating 8-Br-7-CH-cADPR: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive framework for the validation of 8-Br-7-CH-cADPR, a potent and cell-permeable antagonist of cyclic ADP-ribose (cADPR), in a novel cell line. This document outlines detailed experimental protocols, presents a comparative analysis with alternative cADPR modulators, and visualizes the underlying signaling pathways.

Introduction to this compound

This compound (8-Bromo-7-deaza-cADPR) is a chemically modified analog of cADPR, a crucial second messenger that mobilizes intracellular calcium from stores such as the endoplasmic reticulum.[1][2] Its structural modifications, including the bromine substitution at the 8th position and deaza modification at the 7th position of the adenine (B156593) ring, confer increased potency, membrane permeability, and resistance to hydrolysis, making it a valuable tool for studying cADPR-mediated signaling pathways.[2] Notably, it has been shown to significantly decrease paclitaxel-induced axon degeneration at concentrations as low as 0.1 µM, highlighting its potent biological activity.[3]

Comparative Analysis of cADPR Antagonists

While this compound is a highly effective cADPR antagonist, several other analogs are available for comparative studies. The choice of antagonist can influence experimental outcomes due to differences in potency, cell permeability, and potential off-target effects.

CompoundTypePotencyKey Characteristics
This compound AntagonistHighPotent, membrane-permeant, hydrolysis-resistant.[1][2]
8-Br-cADPR AntagonistModerateIC50 of 1.7 µM in sea urchin egg homogenates.[4] Cell-permeable.[5]
8-Amino-cADPR AntagonistHighMore potent than 8-Br-cADPR.[6]
8-Azido-cADPR AntagonistLowerLess potent than 8-amino-cADPR.[6]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[7]

Experimental Protocols for Validation in a New Cell Line

The validation of this compound in a new cell line involves a multi-step process to ensure the observed effects are specific to the cADPR signaling pathway.

Cell Line Authentication and Preparation

Before initiating experiments, it is crucial to authenticate the new cell line to confirm its identity and rule out contamination. Standard methods include Short Tandem Repeat (STR) profiling. Once authenticated, cells should be cultured under standardized conditions to ensure reproducibility.

Assessment of Cell Viability

To determine the optimal non-toxic concentration range of this compound, a cell viability assay (e.g., MTT or trypan blue exclusion) should be performed. This ensures that the observed effects on calcium signaling are not due to cytotoxicity.

Measurement of Intracellular Calcium Mobilization

The primary method to validate the antagonistic activity of this compound is to measure its ability to inhibit cADPR-induced intracellular calcium release.

Materials:

  • New cell line of interest

  • This compound

  • cADPR (agonist)

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence plate reader or microscope with ratiometric imaging capabilities

Protocol:

  • Cell Seeding: Seed the cells on an appropriate culture plate (e.g., 96-well black-walled plate for plate reader assays) and allow them to adhere and reach the desired confluency.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in HBSS. A final concentration of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 is often used.

    • Wash the cells with HBSS and incubate them with the Fura-2 AM loading solution in the dark at 37°C for 30-60 minutes.

    • Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye for at least 30 minutes.

  • Antagonist Incubation: Incubate the cells with varying concentrations of this compound for a predetermined time (e.g., 30 minutes) to allow for cell penetration and binding to its target.

  • Agonist Stimulation and Data Acquisition:

    • Establish a baseline fluorescence reading.

    • Stimulate the cells with a known concentration of cADPR. Note: As cADPR is not membrane-permeable, cell permeabilization (e.g., with a low concentration of saponin) or microinjection may be necessary if an extracellular stimulus that generates endogenous cADPR is not used.

    • Record the changes in intracellular calcium concentration by measuring the ratio of Fura-2 fluorescence emission at 510 nm following excitation at 340 nm and 380 nm.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (340/380 nm).

    • Determine the peak calcium response following agonist stimulation in the presence and absence of the antagonist.

    • Plot the dose-response curve for this compound to determine its IC50 value.

Specificity Controls

To ensure the observed inhibition is specific to the cADPR pathway, perform control experiments:

  • Agonist-Specificity: Test the effect of this compound on calcium release induced by other second messengers, such as inositol (B14025) 1,4,5-trisphosphate (IP3), to confirm its selectivity for the cADPR pathway.

  • Vehicle Control: Use the vehicle (e.g., DMSO or saline) in which this compound is dissolved as a control to rule out any effects of the solvent.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cADPR signaling pathway and a typical experimental workflow for validating this compound.

cADPR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Stimulus Stimulus Receptor Receptor Stimulus->Receptor SARM1 SARM1 Receptor->SARM1 Activation NAD+ NAD+ SARM1->NAD+ Hydrolysis cADPR cADPR NAD+->cADPR Conversion RyR Ryanodine Receptor (RyR) cADPR->RyR Ca2+ Ca2+ This compound This compound This compound->RyR Inhibition RyR->Ca2+ Release Ca2+_store Ca2+ Store Ca2+_store->RyR

Caption: cADPR Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Authenticate and Culture New Cell Line B Seed Cells for Assay A->B C Load Cells with Fura-2 AM B->C D Incubate with This compound (or vehicle/control) C->D E Stimulate with cADPR (or other agonist) D->E F Measure Intracellular Calcium Changes E->F G Determine IC50 and Compare Potency F->G

References

A Comparative Analysis of 8-Br-7-CH-cADPR and Other Calcium Signaling Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of calcium signaling inhibitors is paramount for designing effective experiments and developing novel therapeutics. This guide provides a comparative analysis of 8-Br-7-CH-cADPR, a potent cADPR antagonist, with other key inhibitors of intracellular calcium signaling, namely those targeting Ryanodine (B192298) Receptors (RyRs), IP3 Receptors (IP3Rs), and Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pumps.

This document summarizes quantitative data, details experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of these critical research tools.

Introduction to Intracellular Calcium Signaling

Intracellular calcium (Ca2+) is a ubiquitous second messenger that governs a vast array of cellular processes, including gene transcription, cell proliferation, muscle contraction, and apoptosis. The precise spatial and temporal control of intracellular Ca2+ concentrations is maintained by a complex interplay of channels, pumps, and binding proteins located on the plasma membrane and the membranes of intracellular organelles, primarily the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR). Dysregulation of Ca2+ signaling is implicated in numerous pathologies, making the pharmacological modulation of these pathways a significant area of research.

This guide focuses on four major classes of inhibitors that target key components of the intracellular Ca2+ signaling machinery:

  • cADPR Antagonists (e.g., this compound): These molecules block the action of cyclic adenosine (B11128) diphosphate-ribose (cADPR), a second messenger that sensitizes ryanodine receptors to Ca2+-induced Ca2+ release.

  • Ryanodine Receptor (RyR) Inhibitors: These compounds directly modulate the activity of RyRs, large conductance Ca2+ channels on the ER/SR.

  • IP3 Receptor (IP3R) Inhibitors: These agents interfere with the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor, another major Ca2+ release channel on the ER.

  • SERCA Inhibitors: These molecules block the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, which is responsible for pumping Ca2+ from the cytosol back into the ER/SR, thus replenishing intracellular stores.

Comparative Data on Inhibitor Potency

The following table summarizes the inhibitory concentrations (IC50) of this compound and other representative inhibitors. It is important to note that these values can vary depending on the specific experimental conditions, cell type, and assay used.

Inhibitor ClassInhibitorTargetIC50 / Effective ConcentrationCell/System TypeReference
cADPR Antagonist This compoundcADPR-mediated Ca2+ release~0.1 µM (significantly decreased paclitaxel-induced axon degeneration)Cultured sensory neurons[1]
8-Br-cADPRcADPR-mediated Ca2+ release20 µM (significantly reduced ACh-induced Ca2+ peak)Permeabilized duodenum myocytes[2]
Ryanodine Receptor (RyR) Inhibitors RyanodineRyR1, RyR2, RyR3Varies (agonist at nM, antagonist at µM)Skeletal and cardiac muscle[3]
Dantrolene (B1669809)RyR1, RyR3~150 nM (Ki for [3H]ryanodine binding)Pig Skeletal Muscle[4]
IP3 Receptor (IP3R) Inhibitors 2-APBIP3R42 µMNot specified[5]
Xestospongin CIP3RPotent inhibitor, but effectiveness can be inconsistentVarious[5]
SERCA Inhibitors Thapsigargin (B1683126)SERCA pumpsNanomolar rangeVarious[6]
Cyclopiazonic Acid (CPA)SERCA pumps35.7 µM (half inhibition of Ca2+ loading)Skinned rat ventricular trabeculae[7]

Signaling Pathways and Inhibitor Targets

The following diagrams illustrate the primary signaling pathways and the points of intervention for each class of inhibitor.

G cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum cluster_2 Cytosol GPCR GPCR PLC PLC GPCR->PLC Agonist PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R Activates Ca_cyto Ca2+ IP3R->Ca_cyto Ca2+ Release RyR RyR RyR->Ca_cyto Ca2+ Release SERCA SERCA Ca_ER Ca2+ SERCA->Ca_ER Ca2+ Sequestration Ca_cyto->SERCA Uptake cADPR cADPR cADPR->RyR Sensitizes Xestospongin Xestospongin C / 2-APB Xestospongin->IP3R Inhibits Ryanodine_Dantrolene Ryanodine / Dantrolene Ryanodine_Dantrolene->RyR Inhibits Br_cADPR This compound Br_cADPR->cADPR Antagonizes Thapsigargin Thapsigargin / CPA Thapsigargin->SERCA Inhibits

Figure 1: Overview of Intracellular Calcium Signaling Pathways and Inhibitor Targets. This diagram illustrates the roles of IP3R, RyR, and SERCA in regulating cytosolic calcium levels and the points of intervention for their respective inhibitors, as well as for the cADPR antagonist this compound.

Experimental Protocols

A fundamental technique for assessing the efficacy of calcium signaling inhibitors is the measurement of intracellular calcium concentration ([Ca2+]i) in response to a stimulus. Below is a generalized protocol for such an experiment using a fluorescent Ca2+ indicator.

Objective: To determine the effect of a test inhibitor on agonist-induced intracellular Ca2+ release.

Materials:

  • Cultured cells of interest (e.g., sensory neurons, smooth muscle cells)

  • Cell culture medium and supplements

  • Fluorescent Ca2+ indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Agonist to induce Ca2+ release (e.g., acetylcholine, paclitaxel)

  • Test inhibitors (this compound, Ryanodine, Xestospongin C, Thapsigargin)

  • Fluorescence microscope or plate reader with appropriate filters

Procedure:

  • Cell Culture: Plate cells on a suitable imaging dish or multi-well plate and culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a loading solution containing the fluorescent Ca2+ indicator (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Wash the cells once with HBSS.

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells 2-3 times with HBSS to remove extracellular dye.

  • Inhibitor Incubation: Incubate the cells with the desired concentration of the test inhibitor or vehicle control in HBSS for a predetermined time (e.g., 30 minutes).

  • Baseline Measurement: Measure the baseline fluorescence of the cells before adding the agonist.

  • Agonist Stimulation: Add the agonist to the cells and immediately begin recording the fluorescence changes over time.

  • Data Analysis:

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm).

    • For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity.

    • Plot the change in fluorescence (or ratio) over time to visualize the Ca2+ transient.

    • Quantify parameters such as peak amplitude, time to peak, and area under the curve to compare the effects of different inhibitors.

G cluster_0 Experimental Workflow A Plate Cells B Load with Ca2+ Indicator A->B C Incubate with Inhibitor B->C D Measure Baseline Fluorescence C->D E Stimulate with Agonist D->E F Record Fluorescence Change E->F G Data Analysis F->G

Figure 2: General Experimental Workflow for Assessing Calcium Signaling Inhibitors. This flowchart outlines the key steps involved in a typical experiment to measure the effect of an inhibitor on agonist-induced intracellular calcium release.

Comparative Discussion

This compound stands out as a potent and specific antagonist of the cADPR signaling pathway. Research has shown its efficacy in mitigating paclitaxel-induced axon degeneration by partially inhibiting the associated calcium flux.[1] This highlights its potential as a tool to dissect the role of cADPR in various physiological and pathological processes.

In comparison, Ryanodine Receptor inhibitors like ryanodine and dantrolene directly target the RyR channels. Ryanodine exhibits a complex dose-dependent effect, acting as an agonist at nanomolar concentrations and an antagonist at micromolar concentrations.[3] Dantrolene is a more consistent inhibitor, particularly of RyR1 and RyR3.[4]

IP3 Receptor inhibitors such as 2-APB and Xestospongin C provide another means to block ER Ca2+ release. However, their specificity can be a concern. 2-APB is known to have off-target effects on other channels and pumps.[5] The efficacy of Xestospongin C can also vary between cell types.[5]

SERCA inhibitors like thapsigargin and CPA offer a different approach by preventing the reuptake of Ca2+ into the ER, leading to store depletion and a subsequent rise in cytosolic Ca2+. Thapsigargin is a highly potent and widely used tool for studying store-operated calcium entry (SOCE).[6]

Conclusion

The choice of a calcium signaling inhibitor depends on the specific research question and the experimental system. This compound is a valuable tool for specifically investigating the role of the cADPR pathway. For direct modulation of Ca2+ release channels, RyR and IP3R inhibitors are appropriate, though their specificity should be carefully considered. SERCA inhibitors are ideal for studying the consequences of ER/SR store depletion. A thorough understanding of the mechanisms of action and potential off-target effects of these inhibitors is crucial for the accurate interpretation of experimental results and the advancement of our knowledge of calcium signaling in health and disease.

References

A Comparative Guide: 8-Br-7-CH-cADPR versus Ryanodine in Calcium Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two critical pharmacological tools used in intracellular calcium (Ca²⁺) signaling research: 8-Bromo-7-deaza-cyclic adenosine (B11128) diphosphate (B83284) ribose (8-Br-7-CH-cADPR) and Ryanodine (B192298). Understanding the distinct mechanisms and effects of these compounds is paramount for designing and interpreting experiments aimed at elucidating the complex roles of calcium in cellular physiology and pathophysiology.

At a Glance: Key Differences

FeatureThis compoundRyanodine
Primary Target Antagonist of the cyclic ADP-ribose (cADPR) signaling pathwayRyanodine Receptors (RyRs)
Mechanism of Action Indirectly inhibits RyR-mediated Ca²⁺ release by blocking the sensitizing effect of cADPR.[1][2]Directly modulates RyR channel gating in a bimodal, concentration-dependent manner.[3]
Effect on RyRs Prevents cADPR-induced sensitization of RyRs to Ca²⁺.[1][2]Low concentrations (<10 µM) lock the channel in a sub-conductance open state, leading to Ca²⁺ leak. High concentrations (>100 µM) are inhibitory.[3]
Cell Permeability Membrane-permeant.[4][5]Cell-permeant.
Hydrolytic Stability Resistant to hydrolysis.[4][5]Not applicable.

Introduction to the Molecules

This compound is a potent, membrane-permeant, and hydrolysis-resistant antagonist of cyclic adenosine diphosphate ribose (cADPR).[1][2][4][5] cADPR is a second messenger that sensitizes ryanodine receptors (RyRs) to calcium, thereby promoting calcium-induced calcium release (CICR) from intracellular stores like the endoplasmic and sarcoplasmic reticulum (ER/SR). By blocking the action of cADPR, this compound serves as a valuable tool to investigate the physiological and pathological roles of the cADPR signaling pathway.

Ryanodine is a plant alkaloid that has become an indispensable tool for studying RyRs, the primary channels responsible for Ca²⁺ release from the SR in muscle cells and other cell types.[3][6] It exhibits a complex, concentration-dependent effect on RyR channels. At nanomolar to low micromolar concentrations, ryanodine locks the RyR channel in a long-lasting sub-conductance "open" state, leading to a slow depletion of Ca²⁺ stores.[3] At higher micromolar concentrations, it acts as a full inhibitor of the channel.[3]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and Ryanodine are best understood by examining their roles within the broader context of intracellular calcium signaling.

cluster_0 Cellular Environment Agonist Agonist GPCR G-Protein Coupled Receptor Agonist->GPCR binds CD38 CD38 GPCR->CD38 activates cADPR cyclic ADP-ribose CD38->cADPR synthesizes NAD+ NAD+ NAD+->CD38 substrate RyR Ryanodine Receptor (RyR) cADPR->RyR sensitizes This compound This compound This compound->cADPR antagonizes Ryanodine Ryanodine Ryanodine->RyR directly modulates Ca2+_cytosol Ca²⁺ RyR->Ca2+_cytosol Ca²⁺ Release ER/SR Endoplasmic/Sarcoplasmic Reticulum (Ca²⁺ Store) Ca2+_store Ca²⁺ Cellular_Response Cellular Response (e.g., Muscle Contraction, Neurotransmission) Ca2+_cytosol->Cellular_Response triggers

Figure 1. Signaling pathway illustrating the distinct points of intervention for this compound and Ryanodine in modulating intracellular Ca²⁺ release.

Quantitative Comparison of Effects

Direct comparative studies between this compound and Ryanodine are limited. The following tables summarize available quantitative data from separate studies to provide an indirect comparison of their efficacy.

Table 1: this compound Inhibition of Ca²⁺ Signaling

Cell TypeAgonistThis compound Concentration (µM)Observed EffectReference
Dorsal Root Ganglion AxonsPaclitaxel0.1Significantly decreased paclitaxel-induced axon degeneration.[1][2]
Dorsal Root Ganglion AxonssTIR dimerization10Partially inhibited calcium elevation.[1]

Note: Much of the available literature uses the related compound 8-Br-cADPR. While this compound is noted to be more potent, specific quantitative comparisons are not widely available.

Table 2: Ryanodine Modulation of RyR Activity and Ca²⁺ Release

RyR Isoform / Cell TypeRyanodine ConcentrationObserved EffectReference
Skeletal Muscle RyR1< 10 µMLocks channel in a sub-conductance open state, leading to Ca²⁺ leak.[3]
Skeletal Muscle RyR1> 100 µMInhibits channel opening.[3]
Cardiac Muscle RyR2NanomolarInduces a sub-conductance state.[3]
Cardiac Muscle RyR2> 100 µMInhibitory.[3]
Arterial Smooth Muscle0.1 µMStimulates Ca²⁺ spark activity.
Arterial Smooth Muscle10 µMInhibits Ca²⁺ spark activity.

Experimental Protocols

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol outlines the general steps for measuring changes in intracellular Ca²⁺ concentration in response to treatment with this compound or Ryanodine.

Start Start Cell_Culture 1. Culture cells on coverslips Start->Cell_Culture Fura2_Loading 2. Load cells with Fura-2 AM Cell_Culture->Fura2_Loading Wash 3. Wash to remove extracellular dye Fura2_Loading->Wash Incubate 4. Incubate for de-esterification Wash->Incubate Baseline 5. Record baseline fluorescence (340/380 nm) Incubate->Baseline Add_Compound 6. Add this compound or Ryanodine Baseline->Add_Compound Record_Response 7. Record fluorescence changes Add_Compound->Record_Response Add_Agonist 8. (Optional) Add agonist to stimulate Ca²⁺ release Record_Response->Add_Agonist Record_Final 9. Record final fluorescence changes Add_Agonist->Record_Final Analyze 10. Calculate 340/380 nm ratio to determine [Ca²⁺]i Record_Final->Analyze End End Analyze->End

Figure 2. Workflow for measuring intracellular calcium using Fura-2 AM.

Materials:

  • Cells of interest cultured on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline solution (HBSS) or similar physiological buffer

  • This compound and/or Ryanodine stock solutions

  • Fluorescence microscope equipped with a ratiometric imaging system (excitation wavelengths of 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Cell Preparation: Plate cells on glass coverslips and allow them to adhere and grow to the desired confluency.

  • Fura-2 AM Loading:

    • Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

    • Incubate the cells in the loading buffer for 30-60 minutes at room temperature or 37°C, protected from light.

  • Washing: Wash the cells 2-3 times with fresh HBSS to remove extracellular Fura-2 AM.

  • De-esterification: Incubate the cells in HBSS for an additional 30 minutes to allow for the complete hydrolysis of the AM ester by intracellular esterases, trapping the Fura-2 dye inside the cells.

  • Imaging:

    • Mount the coverslip onto the microscope stage.

    • Perfuse the cells with HBSS and record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.

    • Introduce the desired concentration of this compound or Ryanodine into the perfusion solution and continue recording.

    • (Optional) After a period of incubation with the inhibitor, an agonist known to induce calcium release can be added to assess the inhibitory effect.

  • Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm. This ratio is directly proportional to the intracellular calcium concentration.

Single-Channel Recording of Ryanodine Receptors

This protocol describes the incorporation of RyRs into a planar lipid bilayer for the direct measurement of channel activity.

Start Start Prepare_Bilayer 1. Form a planar lipid bilayer Start->Prepare_Bilayer Incorporate_RyR 2. Incorporate RyR-containing vesicles into the bilayer Prepare_Bilayer->Incorporate_RyR Establish_Baseline 3. Establish baseline channel activity Incorporate_RyR->Establish_Baseline Add_Compound 4. Add this compound or Ryanodine to the cis (cytosolic) chamber Establish_Baseline->Add_Compound Record_Activity 5. Record single-channel currents Add_Compound->Record_Activity Analyze_Data 6. Analyze open probability, conductance, and dwell times Record_Activity->Analyze_Data End End Analyze_Data->End

Figure 3. Workflow for single-channel recording of Ryanodine Receptors.

Materials:

  • Planar lipid bilayer apparatus

  • Phospholipids (e.g., a mixture of phosphatidylethanolamine (B1630911) and phosphatidylcholine)

  • Sarcoplasmic reticulum vesicles enriched in RyRs

  • Symmetric buffer solutions (e.g., containing KCl and HEPES) for the cis (cytosolic) and trans (luminal) chambers

  • Agonists (e.g., Ca²⁺, ATP) and the compounds of interest (this compound, Ryanodine)

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Bilayer Formation: A lipid bilayer is formed across a small aperture separating two chambers (cis and trans).

  • RyR Incorporation: SR vesicles containing RyRs are added to the cis chamber. Fusion of these vesicles with the bilayer results in the incorporation of RyR channels.

  • Recording:

    • A voltage is clamped across the bilayer, and the current flowing through single RyR channels is recorded.

    • Baseline channel activity is established under control conditions (e.g., in the presence of activating concentrations of Ca²⁺ and ATP).

    • This compound (in the presence of cADPR) or Ryanodine is added to the cis chamber, and the changes in channel gating are recorded.

  • Data Analysis: The recorded single-channel currents are analyzed to determine the effects of the compounds on open probability (Pₒ), single-channel conductance, and mean open and closed times.

Conclusion and Recommendations

Both this compound and Ryanodine are powerful tools for dissecting the intricacies of intracellular Ca²⁺ signaling. The choice between them depends entirely on the specific research question.

  • To investigate the role of the endogenous cADPR signaling pathway in a physiological or pathological process, this compound is the appropriate tool. Its high potency, membrane permeability, and resistance to hydrolysis make it an excellent choice for studies in intact cells and tissues.

  • To directly modulate and study the function and properties of the Ryanodine Receptor channel itself, Ryanodine is the classic and indispensable pharmacological agent. Its bimodal, concentration-dependent action allows for either locking the channel in a sub-conductance state to study the effects of Ca²⁺ leak or for complete inhibition of the channel.

For comprehensive studies, the combined use of both compounds can be highly informative. For instance, one could use Ryanodine to confirm the involvement of RyRs in a particular cellular response and then use this compound to determine if this RyR activity is modulated by the endogenous cADPR pathway. As with any pharmacological tool, careful dose-response experiments are crucial to ensure specific and interpretable results.

References

A Comparative Guide to Intracellular Calcium Inhibition: 8-Br-7-CH-cADPR vs. Xestospongin C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of intracellular calcium (Ca²⁺) signaling is paramount. This guide provides a detailed comparison of two prominent inhibitors, 8-Br-7-CH-cADPR and Xestospongin C, offering insights into their mechanisms, efficacy, and experimental applications.

Intracellular Ca²⁺ is a ubiquitous second messenger that governs a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis.[1] The precise spatial and temporal control of Ca²⁺ signals is largely dictated by its release from intracellular stores, primarily the endoplasmic reticulum (ER). Two key pathways regulate this release: the inositol (B14025) 1,4,5-trisphosphate (IP₃)/IP₃ receptor (IP₃R) pathway and the cyclic ADP-ribose (cADPR)/ryanodine (B192298) receptor (RyR) pathway.[1][2][3] this compound and Xestospongin C are valuable pharmacological tools used to dissect these pathways by selectively inhibiting RyR and IP₃R channels, respectively.

Mechanism of Action: Targeting Specific Calcium Release Channels

This compound is a potent and specific antagonist of the cADPR signaling pathway.[4] cADPR, synthesized from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) by ADP-ribosyl cyclases like CD38, mobilizes Ca²⁺ by acting on ryanodine receptors.[1][3][5] this compound functions by competitively inhibiting the binding of cADPR to its target, thereby preventing the opening of RyR channels and subsequent Ca²⁺ release from the ER.[6] This makes it a crucial tool for investigating the physiological roles of the cADPR/RyR signaling axis.[7]

Xestospongin C , a natural product isolated from the marine sponge Xestospongia sp., is a potent, cell-permeable, and reversible inhibitor of the IP₃ receptor.[8][9][10] The IP₃/DAG signaling cascade begins with the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into IP₃ and diacylglycerol (DAG).[11][12][13] IP₃ then diffuses through the cytosol and binds to IP₃Rs on the ER, triggering the release of stored Ca²⁺.[11][13][14] Xestospongin C effectively blocks this process by acting as a non-competitive antagonist of the IP₃R, preventing conformational changes required for channel opening without interfering with IP₃ binding itself.

Comparative Performance: A Data-Driven Overview

The selection of an appropriate inhibitor hinges on its specificity and potency. The following table summarizes key quantitative data for this compound and Xestospongin C.

FeatureThis compoundXestospongin C
Primary Target Ryanodine Receptor (RyR) via cADPR antagonism[4][6]Inositol 1,4,5-Trisphosphate Receptor (IP₃R)[9][15]
Mechanism Potent cADPR antagonist[4]Potent, selective, and reversible IP₃R antagonist[8]
Potency (IC₅₀) Potency demonstrated by significant inhibition of paclitaxel-induced axon degeneration at concentrations as low as 0.1 µM[16]~358-350 nM for blocking IP₃-induced Ca²⁺ release[15]
Selectivity Specifically targets the cADPR/RyR pathway[7]Exhibits approximately 30-fold selectivity for IP₃R over RyR[9]
Cell Permeability Cell-permeable[17]Cell-permeable[9][10]
Potential Off-Target Effects Considered a highly specific cADPR antagonist.At higher concentrations, may inhibit voltage-dependent Ca²⁺ and K⁺ channels[18] and the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump[15][19]
Typical Working Concentration 0.1 µM to 100 µM depending on the cell type and experimental conditions[16][20]0.5 µM to 10 µM[10]
Signaling Pathway Diagrams

To visualize the distinct points of intervention for each inhibitor, the following diagrams illustrate the IP₃ and cADPR signaling pathways.

IP3_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R binds & activates Ca_cytosol Ca²⁺ Response Cellular Response Ca_cytosol->Response Ca_ER Ca²⁺ IP3R->Ca_ER releases Ca_ER->Ca_cytosol XestoC Xestospongin C XestoC->IP3R inhibits

Figure 1: The IP₃ signaling pathway and the inhibitory action of Xestospongin C.

cADPR_Pathway cluster_extracellular Extracellular/Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Stimulus Stimulus CD38 CD38/ADP-ribosyl cyclase Stimulus->CD38 NAD NAD⁺ CD38->NAD converts cADPR cADPR NAD->cADPR RyR Ryanodine Receptor (RyR) cADPR->RyR activates Ca_cytosol Ca²⁺ Response Cellular Response Ca_cytosol->Response Ca_ER Ca²⁺ RyR->Ca_ER releases Ca_ER->Ca_cytosol Inhibitor This compound Inhibitor->cADPR antagonizes

Figure 2: The cADPR signaling pathway and the antagonistic action of this compound.

Experimental Protocols

Protocol: Measurement of Intracellular Calcium Release Inhibition

This protocol outlines a general method for comparing the effects of this compound and Xestospongin C on agonist-induced intracellular Ca²⁺ release using a fluorescent Ca²⁺ indicator like Fura-2 AM.[21][22][23]

Materials:

  • Cultured cells of interest plated on coverslips or in a 96-well black, clear-bottom plate.

  • HEPES-buffered saline (HBS) or appropriate physiological buffer.

  • Fura-2 AM (calcium indicator dye).

  • Pluronic F-127.

  • This compound and Xestospongin C stock solutions (in DMSO or ethanol).

  • Agonist known to induce Ca²⁺ release in the specific cell type.

  • Fluorescence microscope or plate reader capable of ratiometric imaging (e.g., 340/380 nm excitation, 510 nm emission).

Experimental Workflow:

experimental_workflow start 1. Cell Seeding load 2. Fura-2 AM Loading start->load wash1 3. Wash load->wash1 incubate 4. Inhibitor Incubation (e.g., 30-60 min) - Vehicle (Control) - this compound - Xestospongin C wash1->incubate wash2 5. Wash incubate->wash2 image 6. Imaging/Reading wash2->image agonist 7. Add Agonist image->agonist record 8. Record Ca²⁺ Response agonist->record analyze 9. Data Analysis (Calculate F340/F380 ratio) record->analyze

Figure 3: General workflow for assessing Ca²⁺ inhibition.

Procedure:

  • Cell Preparation: Seed cells to achieve 70-90% confluency on the day of the experiment.[21][22]

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in HBS (typically 2-5 µM). To aid solubilization, pre-mix the Fura-2 AM stock with an equal volume of 20% Pluronic F-127 before final dilution.[21]

    • Wash cells once with HBS, then incubate them in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

  • Washing and De-esterification: Wash the cells 2-3 times with fresh HBS to remove extracellular dye and allow 30 minutes for complete de-esterification of the dye within the cells.[21][23]

  • Inhibitor Incubation:

    • Divide the cells into three groups: Vehicle control (e.g., DMSO), this compound, and Xestospongin C.

    • Pre-incubate the cells with the respective inhibitors at the desired final concentrations (e.g., 10 µM for Xestospongin C, 100 µM for this compound) for an appropriate time (e.g., 15-60 minutes) at 37°C.[10][24]

  • Calcium Imaging:

    • Mount the cells on the fluorescence imaging setup.

    • Acquire a baseline fluorescence signal by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.[22]

    • Add the specific agonist to stimulate Ca²⁺ release and continue recording the fluorescence changes over time.[21]

  • Data Analysis:

    • For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).[21]

    • The change in this ratio is proportional to the change in intracellular Ca²⁺ concentration.

    • Compare the peak amplitude and duration of the Ca²⁺ transient in inhibitor-treated cells to the vehicle-treated control cells to quantify the degree of inhibition.

Conclusion and Recommendations

Both this compound and Xestospongin C are indispensable tools for elucidating the complex roles of intracellular Ca²⁺ signaling.

  • Xestospongin C is the inhibitor of choice for specifically targeting the IP₃-mediated Ca²⁺ release pathway. Its high potency and selectivity for the IP₃R make it ideal for distinguishing IP₃R-dependent events from other Ca²⁺ signaling mechanisms.[9] However, researchers should be mindful of its potential off-target effects on SERCA pumps and other ion channels at higher concentrations.[15][18]

  • This compound is a highly specific antagonist for studying the cADPR/RyR pathway. Its utility has been demonstrated in various contexts, including the investigation of neuronal degeneration.[4][16] It is particularly valuable for experiments designed to isolate the contribution of RyR-mediated Ca²⁺ release that is dependent on cADPR signaling.

The choice between these two inhibitors ultimately depends on the specific signaling pathway under investigation. For robust and unambiguous results, it is often beneficial to use both inhibitors in parallel experiments to comprehensively map the contributions of the IP₃R and RyR pathways to a given cellular response.

References

Unveiling the Superior Stability of 8-Br-7-CH-cADPR: A Comparative Guide to Hydrolysis Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in calcium signaling and drug development, the stability of cyclic ADP-ribose (B1212986) (cADPR) analogs is a critical factor for obtaining reliable and reproducible experimental results. This guide provides a comprehensive comparison of the hydrolysis resistance of 8-Br-7-CH-cADPR against other commonly used cADPR analogs, supported by experimental data and detailed protocols.

This compound, a potent antagonist of the cADPR signaling pathway, has emerged as a superior tool for in vitro and in vivo studies due to its exceptional resistance to enzymatic and chemical hydrolysis. This stability ensures a longer active lifetime in experimental systems, leading to more accurate and potent inhibition of cADPR-mediated calcium release.

Enhanced Hydrolysis Resistance: A Head-to-Head Comparison

While direct quantitative comparisons of the hydrolysis rates of various cADPR analogs are not extensively documented in a single study, the available literature consistently highlights the enhanced stability of this compound and other 7-deaza analogs. The substitution at the 7-position of the adenine (B156593) ring sterically hinders the approach of hydrolytic enzymes, significantly slowing down the degradation process.

CompoundKey Structural FeaturesReported Stability
cADPR Unmodified purine (B94841) ringHighly susceptible to hydrolysis by enzymes like CD38.
8-Br-cADPR Bromine at the 8-positionOffers some increased stability over cADPR but is still prone to hydrolysis.
7-deaza-cADPR Nitrogen at the 7-position is replaced by a carbonSignificantly more resistant to hydrolysis compared to cADPR.
This compound Bromine at the 8-position and a carbon at the 7-positionDescribed as a "hydrolysis-resistant" antagonist, combining the stabilizing effect of the 7-deaza modification with the antagonistic properties of the 8-bromo substitution.[1][2][3]
N1-cIDPR Analogs Modifications at the N1 position of the inosine (B1671953) ringGenerally considered to be stable and resistant to hydrolysis.

Visualizing the cADPR Hydrolysis Pathway

The enzymatic breakdown of cADPR is a key regulatory mechanism in calcium signaling. The following diagram illustrates the central role of the enzyme CD38 in both the synthesis and hydrolysis of cADPR.

cADPR Metabolism by CD38 NAD NAD+ CD38_synthesis CD38 (ADP-ribosyl cyclase activity) NAD->CD38_synthesis Synthesis cADPR cADPR CD38_hydrolysis CD38 (cADPR hydrolase activity) cADPR->CD38_hydrolysis Hydrolysis ADPR ADPR CD38_synthesis->cADPR CD38_hydrolysis->ADPR

Fig. 1: cADPR Synthesis and Hydrolysis by CD38.

Experimental Protocols for Assessing Hydrolysis Resistance

To quantitatively assess the hydrolysis resistance of this compound and other analogs, two primary methods are employed: High-Performance Liquid Chromatography (HPLC) and a fluorometric enzymatic cycling assay.

Experimental Workflow: Hydrolysis Assay

The general workflow for determining the rate of hydrolysis of a cADPR analog is depicted below.

Workflow for cADPR Analog Hydrolysis Assay cluster_prep Sample Preparation cluster_reaction Hydrolysis Reaction cluster_analysis Analysis cluster_results Data Interpretation Compound cADPR Analog Solution Incubation Incubate at 37°C Compound->Incubation Enzyme Enzyme Solution (e.g., CD38) Enzyme->Incubation Time_Points Collect Aliquots at Different Time Points Incubation->Time_Points Quench Quench Reaction (e.g., acid or heat) Time_Points->Quench HPLC HPLC Analysis Quench->HPLC Enzymatic_Assay Enzymatic Cycling Assay Quench->Enzymatic_Assay Quantification Quantify Remaining Analog HPLC->Quantification Enzymatic_Assay->Quantification Kinetics Calculate Hydrolysis Rate / Half-life Quantification->Kinetics

Fig. 2: General workflow for hydrolysis assay.
Detailed Protocol 1: HPLC-Based Hydrolysis Assay

This method allows for the direct measurement of the decrease of the cADPR analog and the appearance of its hydrolysis product (ADPR-analog) over time.

Materials:

  • cADPR analog of interest (e.g., this compound)

  • Recombinant human CD38 enzyme

  • Reaction Buffer: 25 mM Tris-HCl, pH 7.4

  • Quenching Solution: 1 M Perchloric Acid

  • Neutralization Solution: 3 M K2CO3

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase A: 50 mM Ammonium Acetate, pH 5.0

  • Mobile Phase B: Acetonitrile

  • ADPR and cADPR standards

Procedure:

  • Reaction Setup:

    • Prepare a 100 µM solution of the cADPR analog in the Reaction Buffer.

    • Prepare a stock solution of CD38 enzyme in Reaction Buffer. The final concentration in the reaction will need to be optimized, but a starting point is 10-100 ng/µL.

    • Pre-warm both solutions to 37°C.

  • Initiation of Hydrolysis:

    • To initiate the reaction, mix the cADPR analog solution with the CD38 enzyme solution. The final reaction volume can be 100-200 µL.

    • Immediately take a "time zero" aliquot (e.g., 20 µL) and quench it by adding it to an equal volume of ice-cold Quenching Solution.

  • Time Course Sampling:

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 5, 15, 30, 60, 120 minutes), take aliquots and quench them as in step 2. The time points should be adjusted based on the expected stability of the analog.

  • Sample Preparation for HPLC:

    • Neutralize the quenched samples by adding a calculated amount of Neutralization Solution.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate the perchlorate (B79767) salts.

    • Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

  • HPLC Analysis:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the prepared sample.

    • Run a linear gradient to elute the compounds. A suggested gradient is:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 30% B

      • 25-30 min: 30% B

      • 30-35 min: 30% to 5% B

      • 35-45 min: 5% B

    • Monitor the elution profile at 260 nm.

    • Identify the peaks corresponding to the cADPR analog and its hydrolysis product by comparing their retention times with those of the standards.

  • Data Analysis:

    • Quantify the peak areas of the cADPR analog at each time point.

    • Plot the concentration of the remaining analog against time to determine the hydrolysis rate.

    • Calculate the half-life (t½) of the analog under these conditions.

Detailed Protocol 2: Fluorometric Enzymatic Cycling Assay

This is a highly sensitive method for quantifying the amount of cADPR or its analogs that have not been hydrolyzed.[4][5][6][7]

Materials:

  • Aplysia ADP-ribosyl cyclase

  • Nicotinamide

  • Alcohol dehydrogenase

  • Diaphorase

  • Resazurin

  • Flavin mononucleotide (FMN)

  • Ethanol

  • Bovine Serum Albumin (BSA)

  • Cycling Buffer: 20 mM Sodium Phosphate, pH 8.0

  • cADPR standards

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~544 nm, Emission: ~590 nm)

Procedure:

  • Prepare Standard Curve:

    • Prepare a series of cADPR standards ranging from 0 to 100 nM in the Cycling Buffer.

  • Prepare Cycling Reagent Mix:

    • Prepare a fresh cycling reagent mix containing:

      • 2% Ethanol

      • 100 µg/mL Alcohol Dehydrogenase

      • 10 µg/mL Diaphorase

      • 20 µM Resazurin

      • 10 µM FMN

      • 10 mM Nicotinamide

      • 0.1% BSA

      • Aplysia ADP-ribosyl cyclase (concentration to be optimized) in Cycling Buffer.

  • Assay Procedure:

    • Add 50 µL of each standard or quenched and neutralized sample from the hydrolysis reaction to the wells of the 96-well plate.

    • Add 50 µL of the Cycling Reagent Mix to each well to start the reaction.

    • Incubate the plate at room temperature, protected from light, for 1-2 hours. The incubation time can be adjusted to control the signal intensity.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the blank (0 nM cADPR) reading from all measurements.

    • Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.

    • Use the standard curve to determine the concentration of the remaining cADPR analog in your hydrolysis samples at each time point.

    • Calculate the hydrolysis rate and half-life as described in the HPLC protocol.

By employing these robust methodologies, researchers can confidently confirm the superior hydrolysis resistance of this compound, making it the antagonist of choice for rigorous and long-term studies of cADPR-mediated signaling pathways.

References

Comparative Analysis of 7-Deaza-8-bromo-cADPR and Alternative cADPR Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the cross-reactivity and performance of 7-Deaza-8-bromo-cyclic ADP-ribose (7-Deaza-8-bromo-cADPR) in comparison to other widely used cADPR antagonists. This guide provides a summary of their antagonistic potency, key characteristics, and detailed experimental protocols to assist in the selection of the most suitable antagonist for specific research applications.

Cyclic ADP-ribose (cADPR) is a crucial second messenger that mobilizes intracellular calcium (Ca2+) stores, playing a vital role in numerous cellular signaling pathways. To investigate these pathways, researchers rely on specific antagonists to inhibit cADPR-mediated Ca2+ release. 7-Deaza-8-bromo-cADPR has emerged as a potent and versatile tool in this field. This guide presents a comparative overview of 7-Deaza-8-bromo-cADPR and two other commonly used antagonists, 8-bromo-cADPR (8-Br-cADPR) and 8-amino-cADPR (8-NH2-cADPR), focusing on their performance and experimental applications.

Performance Comparison of cADPR Antagonists

The selection of an appropriate cADPR antagonist is critical for the accurate interpretation of experimental results. The ideal antagonist should exhibit high potency, specificity, and stability. Furthermore, for studies involving intact cells, membrane permeability is a key consideration. The following table summarizes the available quantitative data on the antagonistic potency of these compounds, primarily derived from studies using sea urchin egg homogenates, a well-established model system for studying cADPR-mediated Ca2+ release.

CompoundIC50 Value (Sea Urchin Egg Homogenates)Key Characteristics
7-Deaza-8-bromo-cADPR Data not available in direct comparisonPotent antagonist, membrane-permeant, resistant to hydrolysis.[1] Considered a powerful tool for intact cell studies.
8-bromo-cADPR (8-Br-cADPR) ~1.7 µMCell-permeable antagonist.[2]
8-amino-cADPR (8-NH2-cADPR) More potent than 8-Br-cADPREffective in competing for cADPR binding sites.[3]

Note: Direct comparative IC50 values for 7-Deaza-8-bromo-cADPR under the same experimental conditions as the other antagonists were not found in the reviewed literature. However, its description as a "potent" antagonist and its advantageous chemical properties suggest a high efficacy.

Key Differentiators and Applications

7-Deaza-8-bromo-cADPR stands out due to its unique combination of properties. Its resistance to enzymatic hydrolysis ensures a longer duration of action and more stable experimental conditions.[1] Crucially, its membrane permeability allows for its use in studies with intact cells without the need for microinjection, making it a highly valuable tool for a broader range of biological investigations.[1]

8-Br-cADPR is a widely used, commercially available antagonist that has been instrumental in many studies of cADPR signaling.[4][5] Its cell permeability makes it a useful tool for cellular assays.

8-NH2-cADPR is noted for its high potency in inhibiting cADPR-induced Ca2+ release.[3] While it is a powerful antagonist, its utility in intact cell studies may be limited if it is not membrane-permeable, often requiring techniques like microinjection for intracellular delivery.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach to studying these antagonists, the following diagrams are provided.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Receptor Receptor ADP-ribosyl_cyclase ADP-ribosyl_cyclase Receptor->ADP-ribosyl_cyclase Activates cADPR cADPR ADP-ribosyl_cyclase->cADPR Synthesizes NAD+ NAD+ NAD+->ADP-ribosyl_cyclase Substrate Ryanodine_Receptor Ryanodine_Receptor cADPR->Ryanodine_Receptor Binds and Activates 7-Deaza-8-bromo-cADPR 7-Deaza-8-bromo-cADPR 7-Deaza-8-bromo-cADPR->Ryanodine_Receptor Inhibits Ca2+_release Ca2+_release Cellular_Response Cellular_Response Ca2+_release->Cellular_Response Ryanodine_Receptor->Ca2+_release Mediates Agonist Agonist Agonist->Receptor

cADPR signaling pathway and antagonist intervention.

Start Start Prepare_Homogenate Prepare Sea Urchin Egg Homogenate Start->Prepare_Homogenate Add_Components Add Homogenate, Ca2+ Indicator, and Antagonist to Assay Buffer Prepare_Homogenate->Add_Components Incubate Incubate with Antagonist Add_Components->Incubate Add_cADPR Add cADPR to Induce Ca2+ Release Incubate->Add_cADPR Measure_Fluorescence Measure Fluorescence Change (Ca2+ Concentration) Add_cADPR->Measure_Fluorescence Analyze_Data Analyze Data to Determine IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for cADPR antagonist evaluation.

Experimental Protocols

Preparation of Sea Urchin Egg Homogenates

This protocol is adapted from established methods for studying cADPR-mediated calcium release.[2][6]

Materials:

  • Sea urchins (e.g., Lytechinus pictus)

  • 0.5 M KCl

  • Artificial seawater (ASW)

  • Homogenization buffer: 250 mM N-methyl-D-glucamine, 250 mM potassium gluconate, 20 mM HEPES, 1 mM MgCl2, pH 7.2

  • Protease inhibitors

Procedure:

  • Induce spawning by injecting 0.5 M KCl into the sea urchin.

  • Collect eggs in cold ASW.

  • De-jelly the eggs by passing them through a fine nylon mesh.

  • Wash the eggs several times with cold ASW by gentle centrifugation.

  • Resuspend the packed eggs in an equal volume of homogenization buffer containing protease inhibitors.

  • Homogenize the egg suspension on ice using a Dounce homogenizer.

  • Centrifuge the homogenate at a low speed to remove nuclei and undisrupted cells.

  • The resulting supernatant is the sea urchin egg homogenate, which can be used immediately or stored at -80°C.

cADPR-Induced Calcium Release Assay

This assay measures the ability of an antagonist to inhibit cADPR-mediated calcium release from the intracellular stores within the sea urchin egg homogenate.

Materials:

  • Sea urchin egg homogenate

  • Assay buffer: 250 mM N-methyl-D-glucamine, 250 mM potassium gluconate, 20 mM HEPES, 1 mM MgCl2, pH 7.2

  • Calcium indicator dye (e.g., Fluo-3 or Calcium Green-dextran)

  • cADPR solution

  • Antagonist solutions (7-Deaza-8-bromo-cADPR, 8-Br-cADPR, 8-NH2-cADPR) at various concentrations

  • ATP and an ATP-regenerating system (creatine phosphate (B84403) and creatine (B1669601) kinase)

Procedure:

  • Thaw the sea urchin egg homogenate on ice.

  • In a fluorometer cuvette or a 96-well plate, add the assay buffer, ATP with the regenerating system, and the calcium indicator dye.

  • Add a small volume of the egg homogenate to the assay mixture.

  • To test for antagonist activity, add the desired concentration of the antagonist (e.g., 7-Deaza-8-bromo-cADPR) and incubate for a few minutes.

  • Establish a baseline fluorescence reading.

  • Initiate calcium release by adding a submaximal concentration of cADPR.

  • Monitor the change in fluorescence over time. A decrease in the fluorescence signal compared to the control (no antagonist) indicates inhibition of Ca2+ release.

  • To determine the IC50 value, perform the assay with a range of antagonist concentrations and plot the percentage of inhibition against the antagonist concentration.

Radioligand Binding Assay (Competitive Binding)

This assay can be used to determine the binding affinity (Ki) of the antagonists for the cADPR receptor.

Materials:

  • Sea urchin egg microsomes (prepared by further centrifugation of the homogenate)

  • Radiolabeled cADPR (e.g., [32P]cADPR)

  • Binding buffer: (similar to the assay buffer, may require optimization)

  • Unlabeled cADPR (for determining non-specific binding)

  • Antagonist solutions at various concentrations

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Incubate the sea urchin egg microsomes with a fixed concentration of radiolabeled cADPR in the binding buffer.

  • For total binding, no competitor is added. For non-specific binding, a high concentration of unlabeled cADPR is added.

  • To determine the competitive binding of the antagonist, incubate the microsomes and radiolabeled cADPR with increasing concentrations of the antagonist.

  • After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters quickly with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value of the antagonist is determined from a competition curve, and the Ki value can be calculated using the Cheng-Prusoff equation.[3]

References

Unveiling the Neuroprotective Potential of 8-Br-7-CH-cADPR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of 8-Br-7-CH-cADPR against its structural analog, 8-Br-cADPR. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their neuroprotection studies.

Executive Summary

This compound, a potent antagonist of cyclic ADP-ribose (cADPR), has demonstrated significant neuroprotective properties, particularly in mitigating axon degeneration induced by chemotherapeutic agents like paclitaxel (B517696). Experimental evidence suggests that this compound is more potent than its counterpart, 8-Br-cADPR, offering neuroprotection at lower concentrations. This guide delves into the quantitative comparison of these two compounds, details the experimental methodologies for assessing their efficacy, and visualizes the key signaling pathways and experimental workflows.

Data Presentation: Quantitative Comparison of Neuroprotective Effects

The following table summarizes the quantitative data on the neuroprotective effects of this compound and 8-Br-cADPR from various experimental models.

CompoundExperimental ModelEndpoint MeasuredEffective ConcentrationObserved Effect
This compound Paclitaxel-induced axon degeneration in compartmentalized culturesAxon degeneration indexAs low as 0.1 µMSignificantly decreased axon degeneration.[1]
Long-Term Depression (LTD) in hippocampal slicesMagnitude of LTD50 µMPartial attenuation of LTD.[2]
Long-Term Depression (LTD) in hippocampal slicesMagnitude of LTD100 µMComplete blockade of LTD induction.[2]
8-Br-cADPR Paclitaxel-induced axon degeneration in compartmentalized culturesAxon degeneration indexConcentration-dependentSignificantly decreased axon degeneration.[1]
Paclitaxel-induced axon degeneration in compartmentalized culturesAxon degeneration10 µMPartial rescue of degeneration at 36 hours.[1]
Long-Term Depression (LTD) in hippocampal slicesMagnitude of LTD100 µMNo effect on the magnitude or duration of LTD.[2]
Long-Term Depression (LTD) in hippocampal slicesMagnitude of LTD500 µMPartial reduction in the magnitude of LTD.[2]

Signaling Pathway of this compound in Neuroprotection

The neuroprotective effect of this compound is primarily attributed to its role as a potent antagonist of the cADPR-mediated calcium signaling pathway. In response to neuronal insults such as paclitaxel, the enzyme SARM1 is activated, leading to the production of cADPR. cADPR then mobilizes calcium from intracellular stores, contributing to a rise in intra-axonal calcium levels, a key step in the axon degeneration cascade. This compound competitively inhibits the binding of cADPR to its receptors (e.g., ryanodine (B192298) receptors on the endoplasmic reticulum), thereby preventing the release of calcium and subsequent downstream degenerative events.

cluster_0 Neuronal Insult (e.g., Paclitaxel) cluster_1 Upstream Signaling cluster_2 Calcium Signaling Cascade cluster_3 Degenerative Pathway cluster_4 Therapeutic Intervention Paclitaxel Paclitaxel SARM1 SARM1 Activation Paclitaxel->SARM1 cADPR_synth cADPR Synthesis SARM1->cADPR_synth cADPR cADPR cADPR_synth->cADPR RyR Ryanodine Receptors (RyR) cADPR->RyR Binds to Ca_release Ca²⁺ Release from ER RyR->Ca_release Activates Intra_axonal_Ca ↑ Intra-axonal Ca²⁺ Ca_release->Intra_axonal_Ca Axon_degen Axon Degeneration Intra_axonal_Ca->Axon_degen Br_CH_cADPR This compound Br_CH_cADPR->RyR Blocks

Caption: Signaling pathway of this compound in neuroprotection.

Experimental Protocols

Assessment of Neuroprotection against Paclitaxel-Induced Axon Degeneration

This protocol outlines the methodology for evaluating the neuroprotective effects of cADPR antagonists in an in vitro model of chemotherapy-induced peripheral neuropathy.

a. Dorsal Root Ganglion (DRG) Neuron Culture:

  • Dissect dorsal root ganglia from E13.5 mouse embryos and place them in a culture dish containing DMEM/F12 medium.

  • Dissociate the ganglia using trypsin and triturate to obtain a single-cell suspension.

  • Plate the neurons in compartmentalized Campenot chambers or microfluidic devices coated with poly-D-lysine and laminin. This allows for the fluidic isolation of axons from the cell bodies.

  • Culture the neurons in neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF).

b. Paclitaxel Treatment and Compound Application:

  • After 7-10 days in culture, treat the axonal compartment with paclitaxel (e.g., 30 nM) to induce axon degeneration.

  • Concurrently, treat the axonal compartment with varying concentrations of this compound or 8-Br-cADPR. Include a vehicle control (DMSO).

c. Quantification of Axon Degeneration:

  • After 24-48 hours of treatment, fix the neurons with 4% paraformaldehyde.

  • Perform immunocytochemistry using an antibody against βIII-tubulin (Tuj1) to visualize the axons.

  • Acquire images of the axons using a fluorescence microscope.

  • Quantify the degree of axon degeneration using an automated method. This typically involves measuring the area or intensity of intact axonal staining relative to the total area of the axonal field. A degeneration index can be calculated to represent the extent of fragmentation.

Intracellular Calcium Imaging

This protocol describes how to measure changes in intracellular calcium concentration in neurons in response to stimuli and the effect of cADPR antagonists.

a. Cell Preparation and Dye Loading:

  • Culture DRG neurons on glass coverslips as described above.

  • Prepare a loading buffer containing a calcium indicator dye, such as Fura-2 AM (2-5 µM), in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Incubate the neurons with the Fura-2 AM loading buffer for 30-45 minutes at 37°C in the dark.

  • Wash the cells with HBSS to remove the extracellular dye.

b. Calcium Imaging:

  • Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging.

  • Excite the Fura-2 dye alternately at 340 nm and 380 nm and capture the emission at 510 nm.

  • Establish a baseline fluorescence ratio (F340/F380) for a few minutes.

  • Apply a stimulus to induce calcium influx (e.g., high potassium solution or a specific agonist).

  • To test the effect of the antagonists, pre-incubate the neurons with this compound or 8-Br-cADPR for a designated period before applying the stimulus.

  • Record the changes in the fluorescence ratio over time. An increase in the F340/F380 ratio indicates an increase in intracellular calcium concentration.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the neuroprotective effects of a test compound.

cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Analysis & Interpretation Culture Culture DRG Neurons Treatment Treat with Paclitaxel +/- Test Compound Culture->Treatment Fix_Stain Fix and Immunostain (Tuj1) Treatment->Fix_Stain Imaging Fluorescence Microscopy Fix_Stain->Imaging Quantify Quantify Axon Degeneration Imaging->Quantify Compare Compare Treatment Groups Quantify->Compare Conclusion Draw Conclusions on Neuroprotection Compare->Conclusion

References

A Quantitative Comparison of 8-Br-7-CH-cADPR and its Analogs as Modulators of cADPR Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of 8-Br-7-CH-cADPR, a potent and stable antagonist of cyclic ADP-ribose (cADPR), and its key analogs reveals significant differences in their biological activities and metabolic stabilities. This guide provides a quantitative comparison to aid researchers in the selection of the most appropriate tool for investigating cADPR-mediated calcium signaling pathways.

Cyclic ADP-ribose (cADPR) is a crucial second messenger that mobilizes intracellular calcium stores, playing a vital role in numerous cellular processes. The development of specific agonists and antagonists is essential for dissecting its complex signaling network. This compound has emerged as a particularly valuable tool due to its enhanced potency and resistance to enzymatic degradation compared to earlier analogs.

Comparative Efficacy of cADPR Analogs

The primary measure of efficacy for cADPR antagonists is their ability to inhibit cADPR-induced calcium release. The sea urchin egg homogenate model is a well-established system for these assays due to its robust and reproducible responses to cADPR.

It is important to note that some modifications to the cADPR structure can unexpectedly convert an antagonist into an agonist. For example, the carbocyclic analogs 8-N3-cADPcR and 8-NH2-cADPcR, unlike their non-carbocyclic counterparts, act as full agonists of calcium release.

CompoundTypeEffective Concentration (in various systems)Reference System
This compound Antagonist0.1 µMPaclitaxel-induced axon degeneration
8-Br-cADPR Antagonist100 µMAcetylcholine-induced Ca2+ response in porcine airway smooth muscle
8-NH2-cADPR Antagonist18 µMCholecystokinin-evoked Ca2+ spiking in pancreatic acinar cells
8-N3-cADPcR Agonist-Sea urchin egg homogenate
8-NH2-cADPcR Agonist-Sea urchin egg homogenate

Table 1: Comparative biological activities of this compound and its analogs. This table summarizes the observed effects and effective concentrations of key cADPR analogs in various biological systems. Direct comparison of potency is limited by the different experimental setups.

Metabolic Stability: A Key Advantage of this compound

A significant limitation of early cADPR analogs is their susceptibility to hydrolysis by enzymes such as CD38, which can terminate their biological activity. The structural modifications in this compound, specifically the substitution of nitrogen with a methine group at the 7-position of the adenine (B156593) ring, confer remarkable resistance to enzymatic degradation.

While quantitative data on the hydrolysis rates are scarce, qualitative descriptions consistently highlight the superior stability of this compound. This enhanced stability ensures a more sustained and predictable biological effect, a crucial attribute for in vitro and in vivo studies.

CompoundKey Structural ModificationMetabolic Stability
This compound 7-deaza substitutionHigh (hydrolysis-resistant)
8-Br-cADPR 8-bromo substitutionSusceptible to hydrolysis
8-NH2-cADPR 8-amino substitutionSusceptible to hydrolysis

Table 2: Metabolic stability of this compound and its analogs. This table highlights the key structural feature of this compound that contributes to its enhanced metabolic stability compared to other analogs.

Experimental Protocols

Sea Urchin Egg Homogenate Calcium Mobilization Assay

This assay is a cornerstone for characterizing the activity of cADPR and its analogs.

1. Preparation of Sea Urchin Egg Homogenate:

  • Induce spawning of sea urchins (e.g., Lytechinus pictus) by injecting with 0.5 M KCl.

  • Collect and wash the eggs in artificial seawater.

  • Remove the jelly coat by passing the eggs through a fine mesh screen.

  • Wash the dejellied eggs in calcium-free artificial seawater.

  • Homogenize the eggs in a buffer containing a low concentration of the calcium indicator dye (e.g., Fluo-3) and an ATP-regenerating system.

  • Centrifuge the homogenate at a low speed to remove cellular debris. The supernatant is the egg homogenate.

2. Calcium Release Measurement:

  • Add a small volume of the egg homogenate to a cuvette in a fluorometer.

  • Establish a stable baseline fluorescence.

  • Inject the test compound (cADPR, agonist, or antagonist) into the cuvette.

  • For antagonist testing, pre-incubate the homogenate with the antagonist for a defined period before adding cADPR.

  • Monitor the change in fluorescence, which corresponds to the change in intracellular calcium concentration.

  • Calibrate the fluorescence signal to absolute calcium concentrations using calcium standards.

Signaling Pathways and Experimental Logic

The following diagrams illustrate the cADPR signaling pathway and the experimental workflow for evaluating antagonist activity.

cADPR_Signaling_Pathway Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor CD38 CD38 Receptor->CD38 activates cADPR cADPR CD38->cADPR synthesizes NAD NAD+ NAD->CD38 Ryanodine_Receptor Ryanodine Receptor (RyR) on ER/SR cADPR->Ryanodine_Receptor activates Ca_Release Ca2+ Release Ryanodine_Receptor->Ca_Release Ca_Store Ca2+ Store (ER/SR) Ca_Store->Ryanodine_Receptor Cellular_Response Cellular Response Ca_Release->Cellular_Response

Caption: The cADPR signaling pathway, from extracellular signal to cellular response.

Antagonist_Assay_Workflow Prepare_Homogenate Prepare Sea Urchin Egg Homogenate Split_Samples Split Homogenate into Control and Test Groups Prepare_Homogenate->Split_Samples Add_Antagonist Add Antagonist (e.g., this compound) to Test Group Split_Samples->Add_Antagonist Add_Vehicle Add Vehicle to Control Group Split_Samples->Add_Vehicle Incubate Incubate Add_Antagonist->Incubate Add_Vehicle->Incubate Add_cADPR Add cADPR to Both Groups Incubate->Add_cADPR Measure_Ca_Release Measure Ca2+ Release (Fluorometry) Add_cADPR->Measure_Ca_Release Compare_Results Compare Ca2+ Release between Groups Measure_Ca_Release->Compare_Results Determine_Potency Determine Antagonist Potency (e.g., IC50) Compare_Results->Determine_Potency

References

Validating 8-Br-7-CH-cADPR's Role in Blocking sTIR-Induced Calcium Elevation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 8-Br-7-CH-cADPR, a potent antagonist of cyclic ADP-ribose (cADPR), and other alternatives for blocking calcium elevation induced by the sterile alpha and TIR motif-containing 1 (SARM1) TIR domain (sTIR). This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows to support research and drug development in neurodegenerative diseases.

Introduction

SARM1 is a key player in programmed axon degeneration, and its activation leads to the depletion of NAD+ through its TIR domain's NADase activity.[1][2] This enzymatic activity produces cADPR, a second messenger that mobilizes intracellular calcium, contributing to the downstream signaling cascade of axonal destruction.[3] Consequently, inhibiting this sTIR-induced calcium elevation is a promising therapeutic strategy. This guide focuses on this compound and compares its efficacy and mechanism of action with other relevant inhibitors.

Comparative Data of Inhibitors

The following table summarizes the quantitative data on the inhibition of sTIR-induced calcium elevation by this compound and a related cADPR antagonist, 8-Br-cADPR.

InhibitorTargetConcentrationEfficacy in Blocking sTIR-Induced Calcium ElevationReference
This compound cADPR Receptor10 µMPartial Inhibition (statistically significant reduction in calcium signal)[3]
8-Br-cADPR cADPR ReceptorNot specified in direct comparisonPartial Inhibition (described as similar to this compound)[3][4]

Note: The primary literature describes the inhibition by both compounds as "partial," suggesting that cADPR-mediated calcium release is not the sole contributor to the overall calcium elevation triggered by sTIR activation.[3]

Alternative Inhibition Strategy: Allosteric SARM1 Inhibition

Recent research has identified an alternative approach to blocking SARM1-mediated signaling by targeting the SARM1 protein itself, rather than the downstream messenger cADPR.

Inhibitor ClassTargetMechanism of ActionEffect on Downstream SignalingReference
Tryptoline Acrylamides SARM1 (Cysteine-311 in ARM domain)Allosteric inhibition through covalent modification of a non-catalytic cysteine residue. This prevents the conformational changes required for SARM1 activation.Blocks vacor-induced cADPR production and prevents neurite degeneration.[5][6]

This allosteric inhibition strategy offers a distinct advantage by acting upstream of cADPR production, potentially providing a more complete blockade of the SARM1-dependent degenerative pathway.

Signaling Pathway and Inhibition Mechanisms

The following diagrams illustrate the sTIR-induced calcium signaling pathway and the points of intervention for the discussed inhibitors.

sTIR_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Calcium Signaling cluster_inhibitors Points of Inhibition sTIR sTIR Dimerization (SARM1 Activation) NAD NAD+ sTIR->NAD NADase activity cADPR_p cADPR Production NAD->cADPR_p cADPR cADPR cADPR_p->cADPR cADPR_Receptor cADPR Receptor (e.g., on ER) cADPR->cADPR_Receptor Ca_release Ca2+ Release from Intracellular Stores cADPR_Receptor->Ca_release Ca_elevation Intracellular Ca2+ Elevation Ca_release->Ca_elevation Ca_influx Ca2+ Influx (from extracellular space) Ca_influx->Ca_elevation Allosteric_Inhibitor Allosteric SARM1 Inhibitors (e.g., Tryptoline Acrylamides) Allosteric_Inhibitor->sTIR Inhibit activation cADPR_Antagonist cADPR Antagonists (this compound, 8-Br-cADPR) cADPR_Antagonist->cADPR_Receptor Block

Caption: sTIR signaling pathway and inhibitor targets.

Experimental Protocols

This section details the methodology for inducing and measuring sTIR-dependent calcium elevation and testing the efficacy of inhibitors, based on the protocol described by Li et al., 2022.[3]

Cell Culture and Lentiviral Transduction of Dorsal Root Ganglion (DRG) Neurons
  • Cell Source: Primary Dorsal Root Ganglion (DRG) neurons isolated from mice.

  • Culture: DRG neurons are cultured in a suitable medium (e.g., Neurobasal medium supplemented with B-27, L-glutamine, and nerve growth factor).

  • Lentiviral Constructs:

    • A lentivirus expressing a genetically encoded calcium indicator (e.g., GCaMP6s) to visualize calcium dynamics.

    • A lentivirus expressing the FkbpF36V-sTIR fusion protein. The FkbpF36V domain allows for inducible dimerization of the sTIR domain upon addition of a synthetic ligand.

  • Transduction: DRG neurons are transduced with the lentiviruses. Expression of the constructs is typically allowed for several days.

sTIR-Induced Calcium Elevation Assay
  • Induction of sTIR Dimerization: The synthetic homodimerizer, B/B homodimerizer (AP20187), is added to the culture medium at a final concentration of 50 nM to induce the dimerization of the FkbpF36V-sTIR protein, thereby activating its NADase activity.

  • Inhibitor Treatment: For inhibitor studies, cells are pre-incubated with the desired concentration of the inhibitor (e.g., 10 µM this compound) for a specified period before the addition of the B/B homodimerizer.

  • Live-Cell Calcium Imaging:

    • Microscopy: Time-lapse imaging is performed using a fluorescence microscope equipped with a camera suitable for detecting the fluorescence of the calcium indicator (e.g., GCaMP6s).

    • Image Acquisition: Images are acquired at regular intervals (e.g., every 5-10 minutes) for a duration of several hours to capture the dynamics of the calcium elevation.

  • Data Analysis:

    • Region of Interest (ROI) Selection: ROIs are drawn around individual neuronal cell bodies or axons to measure fluorescence intensity.

    • Quantification: The change in fluorescence intensity over time (ΔF/F0) is calculated, where F0 is the baseline fluorescence before stimulation.

    • Statistical Analysis: Statistical tests (e.g., two-way ANOVA with Tukey's multiple comparisons test) are used to compare the calcium signals between control and inhibitor-treated groups.

Experimental and Logical Workflow

The following diagram illustrates the workflow for validating the role of this compound in blocking sTIR-induced calcium elevation.

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis and Comparison Culture Culture DRG Neurons Transduction Lentiviral Transduction (GCaMP6s & FkbpF36V-sTIR) Culture->Transduction Preincubation Pre-incubation with Inhibitor (e.g., this compound) Transduction->Preincubation Induction Induce sTIR Dimerization (B/B Homodimerizer) Preincubation->Induction Imaging Live-Cell Calcium Imaging Induction->Imaging Quantification Quantify Calcium Signal (ΔF/F0) Imaging->Quantification Comparison Compare Inhibitor vs. Control Quantification->Comparison Conclusion Validate Inhibitor Efficacy Comparison->Conclusion

Caption: Experimental workflow for inhibitor validation.

Conclusion

This compound is a valuable tool for investigating the role of cADPR in sTIR-mediated calcium signaling and axon degeneration. The available data demonstrates its ability to partially block sTIR-induced calcium elevation, highlighting the complexity of the downstream signaling cascade. For a more complete inhibition of the SARM1 pathway, targeting SARM1 directly with allosteric inhibitors presents a promising alternative strategy. The experimental protocols and diagrams provided in this guide offer a framework for researchers to design and interpret experiments aimed at validating and comparing novel inhibitors of this critical neurodegenerative pathway.

References

Independent Verification of 8-Br-7-CH-cADPR's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 8-Br-7-CH-cADPR, a potent antagonist of cyclic ADP-ribose (cADPR), with alternative compounds targeting related signaling pathways. The information presented is supported by experimental data and includes detailed methodologies for key experiments to facilitate independent verification.

Mechanism of Action of this compound

This compound is a cell-permeable and hydrolysis-resistant analog of cADPR. Its primary mechanism of action is the competitive antagonism of cADPR at its binding sites, thereby inhibiting cADPR-induced calcium (Ca²⁺) release from intracellular stores. This activity makes it a valuable tool for investigating the physiological and pathological roles of cADPR-mediated Ca²⁺ signaling. A key area of research where this compound has been instrumental is in elucidating the downstream effects of Sterile Alpha and TIR Motif Containing 1 (SARM1) activation, a central executioner of axon degeneration. SARM1 possesses NADase activity, leading to the production of cADPR, which in turn contributes to an increase in intra-axonal Ca²⁺ levels and subsequent axonal destruction. By blocking the action of cADPR, this compound has been shown to be neuroprotective in models of chemotherapy-induced peripheral neuropathy.

Comparative Analysis of this compound and Alternatives

The following tables provide a comparative overview of this compound and alternative compounds that modulate intracellular Ca²⁺ signaling through different mechanisms. These alternatives include other cADPR antagonists, inhibitors of the cADPR-producing enzyme CD38, ryanodine (B192298) receptor antagonists, and NAADP receptor antagonists.

Table 1: Comparison of cADPR Antagonists
CompoundMechanism of ActionPotency (IC₅₀)Key Features
This compound Competitive antagonist of cADPR-induced Ca²⁺ release.Not explicitly reported, but described as more potent than 8-Br-cADPR.[1]Membrane-permeant and resistant to hydrolysis.[2]
8-Br-cADPR Competitive antagonist of cADPR-induced Ca²⁺ release.1.7 µM (in sea urchin egg homogenates)[3]Cell-permeable.
8-amino-cADPR Competitive antagonist of cADPR-induced Ca²⁺ release.More potent than 8-Br-cADPR.[4]---
Table 2: Comparison with Other Classes of Inhibitors
ClassExample Compound(s)Mechanism of ActionPotency (IC₅₀/Kᵢ)
CD38 Inhibitors CD38 inhibitor 1 (78c), Isatuximab, Daratumumab, Kuromanin chlorideInhibit the enzymatic activity of CD38, reducing the production of cADPR.[5][6][7]78c: 7.3 nM (human CD38), 1.9 nM (mouse CD38); Kuromanin: <10 µM[8][9]
Ryanodine Receptor (RyR) Antagonists Dantrolene, Ruthenium RedDirectly block the RyR Ca²⁺ release channels in the sarcoplasmic/endoplasmic reticulum.[10][11]Dantrolene: Kᵢ ~150 nM (skeletal muscle RyR1)[12]; Ruthenium Red: Blocks RyR activity at submicromolar to micromolar concentrations.[5][13]
NAADP Antagonists Ned-19Blocks Ca²⁺ release mediated by nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP).[14]65 nM (for inhibiting NAADP-mediated Ca²⁺ release)[6]

Experimental Protocols

Measurement of Intracellular Calcium Concentration Using Fura-2 AM

This protocol describes a method for measuring changes in intracellular Ca²⁺ concentration in cultured cells using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Cells of interest (e.g., primary neurons, cell lines)

  • Clear flat-bottom black 96-well culture plates

  • Fura-2 AM (acetoxymethyl ester)

  • HEPES-buffered saline (HBS)

  • Low serum medium

  • Agonists/antagonists of interest (e.g., this compound, ionomycin)

  • Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate at 37°C and 5% CO₂.[15]

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in HBS. The final concentration of Fura-2 AM is typically between 1-5 µM.

    • Remove the culture medium from the wells and wash once with HBS.

    • Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, gently wash the cells twice with HBS to remove extracellular dye.

  • Measurement:

    • Place the plate in the fluorescence plate reader.

    • Set the reader to excite at 340 nm and 380 nm and measure the emission at 510 nm.

    • Establish a baseline fluorescence ratio (340/380) for a few minutes.

    • Add the compound of interest (e.g., cADPR agonist) with or without the antagonist (e.g., this compound) and continue recording the fluorescence ratio.

    • At the end of the experiment, add ionomycin (B1663694) to obtain the maximum Ca²⁺ signal (Rmax), followed by a Ca²⁺ chelator (e.g., EGTA) to obtain the minimum signal (Rmin) for calibration.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular Ca²⁺ concentration.[16]

Quantification of Axon Degeneration in Cultured Neurons

This protocol provides a method for quantifying axon degeneration in primary neuron cultures, for example, following treatment with a neurotoxic agent like paclitaxel.

Materials:

  • Primary dorsal root ganglion (DRG) neurons

  • Culture plates or chambered slides coated with a suitable substrate (e.g., poly-D-lysine and laminin)

  • Neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF)

  • Neurotoxic agent (e.g., paclitaxel)

  • Test compounds (e.g., this compound)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization/blocking solution (e.g., PBS with 0.1% Triton X-100 and 5% normal goat serum)

  • Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope with an automated stage

  • Image analysis software (e.g., ImageJ with appropriate plugins, or specialized software like Axoquant 2.0).[3][17]

Procedure:

  • Neuron Culture: Culture DRG neurons for several days to allow for axon outgrowth.

  • Treatment: Treat the neurons with the neurotoxic agent (e.g., paclitaxel) in the presence or absence of the test compounds (e.g., this compound and alternatives) for the desired duration (e.g., 24-48 hours).

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize and block non-specific binding sites.

    • Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.[18]

    • Wash and incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature.

  • Imaging: Acquire images of the axonal fields using a fluorescence microscope. For unbiased quantification, use an automated stage to capture tiled images of the entire culture or a large, representative area.[3][17]

  • Quantification:

    • Use image analysis software to quantify axon integrity. This can be done by measuring the total area or length of intact axons.

    • A "degeneration index" can be calculated as the ratio of the area of fragmented axons to the total axon area.[19]

    • Alternatively, automated methods like Axoquant 2.0 can provide an objective measurement of axonal density.[3][17]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to visualize the key signaling pathways and experimental workflows described in this guide.

SARM1_cADPR_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Axonal Injury Axonal Injury SARM1_inactive SARM1 (inactive) SARM1_active SARM1 (active) (NADase) Axonal Injury->SARM1_active SARM1_inactive->SARM1_active Activation NAD NAD+ SARM1_active->NAD Hydrolyzes cADPR cADPR NAD->cADPR Conversion by SARM1 RyR Ryanodine Receptor (RyR) on ER cADPR->RyR Activates Ca_release Ca²⁺ Release RyR->Ca_release Mediates Axon_degeneration Axon Degeneration Ca_release->Axon_degeneration Triggers

Caption: SARM1-cADPR signaling pathway in axon degeneration.

Inhibition_Points CD38 CD38 cADPR cADPR CD38->cADPR Produces NAD NAD+ NAD->CD38 Substrate RyR Ryanodine Receptor (RyR) cADPR->RyR Activates Ca_release Ca²⁺ Release RyR->Ca_release Mediates CD38_inhibitors CD38 Inhibitors (e.g., 78c) CD38_inhibitors->CD38 cADPR_antagonists cADPR Antagonists (e.g., this compound) cADPR_antagonists->cADPR RyR_antagonists RyR Antagonists (e.g., Dantrolene) RyR_antagonists->RyR

Caption: Points of intervention for different inhibitor classes.

Axon_Degeneration_Workflow Culture_Neurons 1. Culture Primary Neurons (e.g., DRGs) Treatment 2. Treat with Neurotoxin (e.g., Paclitaxel) +/- Inhibitors Culture_Neurons->Treatment Staining 3. Immunofluorescence Staining (e.g., anti-β-III tubulin) Treatment->Staining Imaging 4. Automated Microscopy (Tile Scanning) Staining->Imaging Quantification 5. Image Analysis (Quantify Axon Integrity) Imaging->Quantification Comparison 6. Compare Protective Effects of Inhibitors Quantification->Comparison

Caption: Experimental workflow for testing neuroprotective compounds.

References

Safety Operating Guide

Navigating the Disposal of 8-Br-7-CH-cADPR: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) with detailed disposal procedures for 8-Br-7-CH-cADPR is publicly available. The following guidelines are based on standard laboratory practices for handling and disposing of specialized, non-hazardous research chemicals. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for definitive, compliant disposal protocols.

Summary of Compound Characteristics

While quantitative disposal data is unavailable, the key characteristics of this compound are summarized below to inform handling and risk assessment.

CharacteristicDescriptionSource
Compound Name 8-Bromo-7-deaza-cyclic adenosine (B11128) diphosphate (B83284) ribose[2]
Synonyms 7-Deaza-8-bromo-cADPR, 7-Deaza-8-bromo-cyclic ADP ribose
CAS Number 189876-06-0[2]
Primary Function Potent, membrane-permeant, and hydrolysis-resistant cADPR antagonist.[1][3]
Mechanism Inhibits cADPR-mediated calcium signaling and release from intracellular stores.[3][4]
Physical Form Typically supplied as a lyophilized or crystallized sodium salt.[2]
Solubility Readily soluble in water (>50 mM).[2]
Storage Recommended to be stored in a freezer (-20°C necessary, -80°C recommended) for long-term stability.[2]

Step-by-Step General Disposal Protocol

This protocol provides a conservative approach for managing this compound waste.

Step 1: Risk Assessment and Personal Protective Equipment (PPE)

  • Assessment: Treat this compound as a potentially hazardous chemical, even in the absence of specific toxicity data. Assume it may have biological activity if absorbed.

  • PPE: At a minimum, wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile is a common choice).

Step 2: Waste Segregation

  • Categorization: Since the molecule contains bromine, it must be segregated as halogenated organic waste . Do not mix it with non-halogenated waste streams.

  • Solutions: Aqueous solutions of this compound should be collected in a dedicated, properly labeled halogenated aqueous waste container.

  • Solid Waste: Collect any solid residue, contaminated vials, and tips in a designated solid chemical waste container. Ensure the container is compatible with the waste type.

Step 3: Preparing the Waste Container

  • Labeling: The waste container must be clearly labeled. The label should include:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "8-Bromo-7-deaza-cyclic adenosine diphosphate ribose"

    • An accurate estimation of the concentration and volume.

    • The primary hazard (e.g., "Halogenated Organic," "Chemical Irritant - Handle with Care").

    • The date the waste was first added.

  • Containment: Use a container made of a material compatible with the waste (e.g., a high-density polyethylene (B3416737) (HDPE) or glass bottle for liquids). Ensure the cap is sealed tightly to prevent leaks or evaporation.

Step 4: Arranging for Disposal

  • Contact EHS: Never dispose of this chemical down the drain or in regular trash. Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Documentation: Follow all institutional procedures for waste manifest and tracking.

Experimental Workflow and Disposal Logic

The disposal process is the final step in an experimental workflow. The diagram below illustrates the logical sequence from experimental use to final disposal.

G cluster_exp Experimental Phase cluster_waste Waste Handling Phase cluster_disp Disposal Phase A Prepare Stock Solution (e.g., in water or buffer) B Use in Experiment (e.g., cell culture treatment) A->B Dilute to working concentration C Collect Liquid Waste (e.g., used media, buffers) B->C D Collect Solid Waste (e.g., contaminated tips, vials) B->D E Segregate as Halogenated Waste C->E D->E F Label Container Accurately E->F G Store in Satellite Accumulation Area F->G H Arrange EHS Pickup G->H

Logical workflow for the handling and disposal of this compound.

Role in Experimental Protocols and Signaling

This compound is primarily used in research to probe the cADPR signaling pathway, which is crucial for regulating intracellular calcium levels.[5] As a potent antagonist, it allows researchers to inhibit this pathway and study the downstream consequences.

Cited Experimental Use:

  • Inhibition of Axon Degeneration: Studies have shown that this compound can significantly decrease paclitaxel-induced axon degeneration by inhibiting the cADPR-dependent calcium signaling that occurs downstream of Sarm1 activation.[3][4]

  • Modulation of Calcium Flux: The compound is used to block or partially inhibit calcium elevation in various cell types, helping to confirm that the observed calcium release is mediated by the cADPR pathway.[3][4]

The diagram below illustrates the cADPR signaling pathway and the specific point of inhibition by this compound.

G NAD NAD+ CD38 ADP-ribosyl Cyclase (e.g., CD38) NAD->CD38 Substrate cADPR cADPR CD38->cADPR Synthesizes RyR Ryanodine Receptor (RyR) cADPR->RyR Activates Antagonist This compound Antagonist->RyR Inhibits ER Endoplasmic Reticulum (ER) Ca_Release ↑ Intracellular Ca²⁺ RyR->Ca_Release Mediates Release Ca_ER Ca²⁺ (High Conc.) Ca_Cyto Ca²⁺ (Low Conc.) Response Cellular Responses (e.g., proliferation, axon degeneration) Ca_Release->Response

The cADPR signaling pathway and inhibition by this compound.

References

Safeguarding Your Research: Essential Handling Protocols for 8-Br-7-CH-cADPR

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with 8-Br-7-CH-cADPR. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining the integrity of your experiments.

Essential Safety & Logistical Information

A thorough understanding of the chemical properties and potential hazards is the foundation of safe laboratory practice. The following table summarizes key logistical information for this compound.

ParameterValueSource
Storage Temperature -20°C is necessary for short-term storage, while -80°C is recommended for long-term storage, preferably in a lyophilized form.[2]MyBioSource
Solubility Readily soluble in water (> 50 mM).[2]MyBioSource
Stability Limited stability at ambient temperature.[2]MyBioSource
Appearance Lyophilized or crystallized sodium salt. The volume may appear different due to the sensitivity of the lyophilized form to humidity.[2]MyBioSource

Operational Plan: Personal Protective Equipment (PPE)

Given the absence of specific toxicity data, a cautious approach is warranted. The following PPE is mandatory when handling this compound in its solid (lyophilized) form and when preparing solutions.

  • Hand Protection: Always wear unlined, chemical-resistant gloves. Nitrile gloves are a suitable choice for handling both dry and liquid forms of the compound.[3] Never use cotton or leather gloves as they can absorb the chemical, leading to prolonged skin contact.[3]

  • Eye Protection: Wear shielded safety glasses, snug-fitting goggles, or a full-face shield to protect against accidental splashes or contact with dust particles.[3]

  • Body Protection: A clean, dry laboratory coat that covers the entire body from wrists to ankles should be worn over regular work clothes.[3] For operations with a higher risk of spillage, such as handling larger quantities or preparing stock solutions, a chemical-resistant apron is recommended.[4]

  • Respiratory Protection: When handling the lyophilized powder, especially outside of a certified chemical fume hood, a dust/mist filtering respirator (MSHA/NIOSH approved) is required to prevent inhalation.[5]

Disposal Plan

All waste materials contaminated with this compound, including pipette tips, tubes, and gloves, should be treated as chemical waste.

  • Solid Waste: Collect all contaminated solid waste in a designated, clearly labeled chemical waste container.

  • Liquid Waste: Aqueous solutions of this compound should be collected in a designated hazardous waste container. Do not pour solutions down the drain.

  • Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Experimental Workflow: Reconstitution of Lyophilized Powder

This protocol outlines the steps for safely reconstituting lyophilized this compound.

G cluster_prep Preparation cluster_reconstitution Reconstitution cluster_storage Storage prep_ppe Don Appropriate PPE prep_fume_hood Work in a Chemical Fume Hood prep_ppe->prep_fume_hood Ensure safety reconst_vial Briefly centrifuge the vial to collect all powder at the bottom prep_fume_hood->reconst_vial Proceed to reconstitution reconst_solvent Add the appropriate volume of sterile, nuclease-free water reconst_vial->reconst_solvent Carefully open vial reconst_mix Vortex or use sonication to ensure complete dissolution reconst_solvent->reconst_mix Ensure homogeneity storage_aliquot Aliquot the solution into single-use volumes reconst_mix->storage_aliquot Prepare for storage storage_temp Store aliquots at -20°C or -80°C storage_aliquot->storage_temp Prevent degradation

Caption: A step-by-step workflow for the safe reconstitution of lyophilized this compound.

Signaling Pathway: Mechanism of Action

This compound functions as an antagonist of the cADPR signaling pathway, which plays a crucial role in intracellular calcium mobilization. The following diagram illustrates this pathway and the point of inhibition by this compound.

G NAD NAD+ CD38 ADP-ribosyl cyclase (e.g., CD38) NAD->CD38 Substrate cADPR cADPR CD38->cADPR Synthesis RyR Ryanodine (B192298) Receptor (RyR) on ER/SR Membrane cADPR->RyR Activates Ca_store Ca²⁺ Store (ER/SR) RyR->Ca_store Opens channel Ca_cytosol ↑ Cytosolic Ca²⁺ Ca_store->Ca_cytosol Ca²⁺ Release Response Cellular Responses (e.g., muscle contraction, neurotransmitter release) Ca_cytosol->Response Triggers Antagonist This compound Antagonist->RyR Inhibits

Caption: The cADPR signaling pathway and the inhibitory action of this compound on the ryanodine receptor.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.